molecular formula C6H11BrO2 B042125 Methyl 2-bromopentanoate CAS No. 19129-92-1

Methyl 2-bromopentanoate

Cat. No.: B042125
CAS No.: 19129-92-1
M. Wt: 195.05 g/mol
InChI Key: MGMWQSVSOGNGPL-UHFFFAOYSA-N
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Description

Methyl 2-bromopentanoate (CAS 19129-92-1) is a valuable organic intermediate with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol. This compound, also known as methyl 2-bromovalerate, appears as a colorless to pale yellow liquid with a density of approximately 1.349 g/cm³ and a boiling point around 179-372°C . In organic synthesis, it serves as a versatile building block primarily due to the reactivity of its bromine atom. It acts as a key electrophile in transition-metal catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of complex carbon skeletons for advanced material science and pharmaceutical development . Furthermore, the bromine atom is amenable to nucleophilic substitution, allowing researchers to introduce various functional groups, including amino and hydroxyl groups, for molecular diversification . The ester group can also be hydrolyzed or reduced, providing additional handles for chemical modification. This combination of features makes this compound a crucial reagent in the synthesis of polycyclic compounds, chiral molecules, and potential drug candidates, including investigations into compounds with anti-inflammatory and neuroprotective activity . Handling and Storage: Store in a cool, ventilated place, ideally at 2-8°C in a refrigerator . Please refer to the Material Safety Data Sheet (MSDS) for detailed safety information before use. Disclaimer: This product is intended for research use only and is not approved for human or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWQSVSOGNGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336218
Record name methyl 2-bromopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19129-92-1
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of methyl 2-bromopentanoate (CAS No. 19129-92-1), a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the compound's core properties, synthesis, reactivity, applications, and safety protocols, grounding all technical claims in authoritative references.

Core Chemical Identity and Properties

This compound, also known as methyl α-bromovalerate, is a halogenated ester with a chiral center at the α-carbon. Its utility in synthesis stems from the strategic placement of a reactive bromine atom adjacent to an electron-withdrawing ester group, which activates the α-position for nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 19129-92-1
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 210-211 °C
Density ~1.38 g/mL
Solubility Soluble in most organic solvents (e.g., ethanol, ether, chloroform)
Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound. Representative data is compiled in Table 2.

Spectroscopic TechniqueKey Features and Representative Data
¹H NMR The proton on the α-carbon (adjacent to the bromine) typically appears as a triplet or doublet of doublets. The methyl ester protons will be a singlet, and the aliphatic protons of the pentyl chain will show characteristic multiplets.
¹³C NMR The carbonyl carbon of the ester will have a chemical shift in the downfield region. The α-carbon bonded to the bromine will also be significantly deshielded.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹. C-Br stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio). Common fragmentation patterns involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of this compound involves a two-step process: the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

The Underlying Chemistry: Why this Route is Effective

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids. The reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent esterification of the resulting 2-bromopentanoyl bromide or 2-bromopentanoic acid with methanol yields the desired product. This method is favored for its high regioselectivity for the α-position.

Experimental Workflow

G cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Esterification Pentanoic_Acid Pentanoic Acid Acyl_Bromide 2-Bromopentanoyl Bromide Pentanoic_Acid->Acyl_Bromide + PBr₃, Br₂ PBr3 PBr₃ (catalytic) Br2 Br₂ Methanol Methanol (CH₃OH) Methyl_Ester This compound Acyl_Bromide->Methyl_Ester + Methanol G Methyl_Bromo This compound Product α-Substituted Product Methyl_Bromo->Product Leaving_Group Bromide (Br⁻) Methyl_Bromo->Leaving_Group Loss of Leaving Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Methyl_Bromo Sₙ2 Attack

Caption: General Sₙ2 reaction of this compound.

Applications in Drug Development and Fragrance Industry

This compound is a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

This compound and its close analogs are key starting materials in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiepileptic drugs. For instance, the structurally similar methyl 2-bromobutanoate is a crucial building block in the synthesis of Brivaracetam and Levetiracetam . In these syntheses, the α-bromo ester is reacted with a nucleophilic amine-containing intermediate to construct the core structure of the final drug molecule.

Agrochemicals

It serves as an intermediate in the production of certain herbicides and insecticides, where the α-bromo ester moiety is used to build the desired molecular framework.

Fragrance and Flavor Industry

This compound is used as a precursor in the synthesis of various fragrance compounds. Its sweet, fruity, and floral scent profile makes it a desirable component in perfumes, colognes, and other scented products.

Safety, Handling, and Disposal

As with all reactive chemical reagents, proper handling and disposal of this compound are paramount for laboratory safety.

Hazard Identification
  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Flammable liquid and vapor.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Static Discharge: Take precautionary measures against static discharge.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis, coupled with the versatile reactivity of the α-bromo ester functionality, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • This compound: A Versatile Chemical with Diverse Applications. (2023-04-04). Ningbo Inno Pharmchem Co.,Ltd.
  • PubChem Compound Summary for CID 529992, this compound.
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  • UCB PHARMACEUTICAL S A. (2008). Alternative route for the synthesis of brivaracetam. US20080009638.
  • This compound.
  • ZHUHAI ZHIHE MEDICINE TECHNOLOGY CO LTD. (2019). Method for preparing levetiracetam. WO2019028671A1.
  • Methyl-2-bromopentanoate.

physical and chemical properties of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromopentanoate: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist

Introduction

This compound, also known as Methyl 2-bromovalerate, is an organobromine compound that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1][2] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the precise introduction of specific molecular scaffolds is paramount.[1][3][4] The reactivity of this α-bromo ester is dominated by the presence of the bromine atom on the carbon adjacent to the carbonyl group, rendering the molecule an excellent electrophile for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions.[3][5]

This guide provides an in-depth exploration of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its reactivity, synthetic protocols, and safe handling. We will delve into the causality behind its synthetic utility, providing a robust framework for its application in complex molecule synthesis.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are critical for experimental design, dictating choices of solvent, reaction temperature, and purification methods. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂[1][6]
Molecular Weight 195.05 g/mol [1][6][7]
IUPAC Name This compound[6]
Synonyms Methyl 2-bromovalerate, Methyl α-bromopentanoate[2][6]
CAS Number 19129-92-1[6]
Appearance Colorless to light yellow liquid[1]
Density ~1.38 g/mL[1][2]
Boiling Point 210-211 °C[1]
Solubility Soluble in most organic solvents (e.g., ethanol, ether, chloroform); Insoluble in water.[1][8]

Spectral Characterization

Structural elucidation and purity assessment are critical for validating experimental outcomes. The following spectral data are characteristic of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methoxy group (-OCH₃) will appear as a singlet. The proton on the α-carbon (CH-Br) will be a multiplet, coupled to the adjacent methylene group. The signals for the propyl chain will appear as multiplets in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The α-carbon bonded to the bromine will also be significantly downfield due to the halogen's deshielding effect. The methoxy carbon and the three carbons of the propyl chain will appear at characteristic upfield shifts. Spectral data for this compound is available in databases for comparison.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. The C-O single bond stretches will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electronic properties conferred by the α-bromo substituent. The electron-withdrawing nature of both the bromine atom and the adjacent ester carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for α-bromo esters is the Sₙ2 reaction.[3] The substrate is a secondary alkyl halide, which is typically reactive in Sₙ2 pathways, especially with strong nucleophiles.[9][10] The proximity of the carbonyl group stabilizes the transition state, accelerating the reaction rate compared to a simple secondary alkyl bromide.[3] This makes this compound an excellent reagent for introducing a pentanoate moiety onto a wide range of nucleophiles, including amines, thiolates, cyanides, and carbanions.

The key to this enhanced reactivity is the backside attack by the nucleophile, which proceeds with an inversion of stereochemistry if the α-carbon is chiral.[9]

Caption: Generalized Sₙ2 mechanism for this compound.

The Reformatsky Reaction

A classic and powerful carbon-carbon bond-forming reaction, the Reformatsky reaction, utilizes α-halo esters.[11] In this reaction, metallic zinc inserts into the carbon-bromine bond to form an organozinc intermediate, also known as a Reformatsky enolate.[11] This intermediate is less reactive than a Grignard reagent, allowing it to react selectively with the carbonyl group of aldehydes or ketones without attacking the ester functionality. The reaction culminates in the formation of a β-hydroxy ester after an acidic workup.[11]

Reformatsky_Workflow start This compound + Aldehyde/Ketone step1 Add Zinc (Zn) Dust in an inert solvent (e.g., THF) start->step1 step2 Formation of Organozinc (Reformatsky Reagent) step1->step2 Oxidative Addition step3 Nucleophilic addition to the carbonyl group step2->step3 step4 Aqueous Acidic Workup (e.g., aq. NH₄Cl or dil. HCl) step3->step4 end_product β-Hydroxy Ester step4->end_product Protonation

Caption: Experimental workflow for the Reformatsky reaction.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinskii Bromination and Esterification

A robust and widely applicable method for synthesizing this compound begins with the α-bromination of the corresponding carboxylic acid, pentanoic acid, via the Hell-Volhard-Zelinskii (HVZ) reaction.[3] The resulting 2-bromopentanoyl bromide is then directly esterified with methanol.

Causality: The HVZ reaction is necessary because carboxylic acids do not readily enolize. Phosphorus tribromide (PBr₃) first converts the carboxylic acid into an acyl bromide, which enolizes much more easily, allowing for selective α-bromination by Br₂.[3]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Acid Bromide Formation: Charge the flask with pentanoic acid. Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Bromination: Add elemental bromine (Br₂) dropwise via the addition funnel to the stirring solution. The reaction is exothermic and may require cooling in an ice bath to maintain control. After the addition is complete, gently heat the mixture to reflux until the evolution of HBr gas ceases, indicating the completion of the bromination.

  • Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous methanol to the crude 2-bromopentanoyl bromide. This reaction is highly exothermic and will generate HBr gas.

  • Workup: Once the esterification is complete, pour the reaction mixture into ice-cold water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.

Characterization Protocol
  • Obtain Spectra: Acquire ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product.

  • Data Analysis:

    • Confirm the presence of all expected peaks in the NMR spectra and verify their integration and multiplicity.

    • Identify the strong C=O stretch in the IR spectrum.

    • Analyze the mass spectrum to confirm the molecular weight and the characteristic bromine isotope pattern.

  • Purity Assessment: Use Gas Chromatography (GC) or ¹H NMR with an internal standard to determine the purity of the final product.

Safety and Handling

Alpha-bromo esters are reactive compounds and should be handled with appropriate care. While specific toxicity data for this compound is limited[12], data from analogous compounds like Methyl 2-bromopropionate suggest it should be treated as a hazardous substance.[13][14]

  • Hazards: Assumed to be corrosive and can cause severe skin burns and eye damage.[13] May cause respiratory irritation. Harmful if swallowed or inhaled.[13]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

This compound is a foundational building block for organic synthesis, offering a reliable and versatile platform for constructing complex molecular architectures. Its value lies in the predictable and efficient reactivity of the α-bromo ester moiety, particularly in nucleophilic substitution and Reformatsky reactions. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development, especially within the pharmaceutical and agrochemical industries.

References

  • Vertex AI Search. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl DL-2-bromopropionate.
  • Chemical Bull Pvt. Ltd. (n.d.). Methyl-2-bromopentanoate | 5445-17-0.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromopropionate 98.
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  • United States Biological. (n.d.). Methyl-2-bromopentanoate - Data Sheet.
  • ChemicalBook. (n.d.). Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum.
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  • Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.
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  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
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Sources

Whitepaper: A Deep Dive into the Structural and Conformational Landscape of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-bromopentanoate is a versatile chemical intermediate of significant interest to the pharmaceutical, agrochemical, and fragrance industries.[1] Its utility stems from the strategic placement of a bromine atom alpha to an ester carbonyl group, providing a reactive handle for nucleophilic substitution and the construction of complex molecular architectures.[2] As the development of stereochemically pure active pharmaceutical ingredients becomes increasingly critical, a thorough understanding of the structural and conformational properties of such chiral building blocks is paramount.[2] This guide provides an in-depth analysis of this compound, moving from foundational spectroscopic elucidation to a nuanced examination of its conformational isomerism. It is intended for researchers, synthetic chemists, and drug development professionals who utilize halogenated esters in their workflows.

Foundational Molecular Structure

This compound (C₆H₁₁BrO₂) is a chiral ester with a stereocenter at the C2 position.[3] A comprehensive analysis of its structure is the first step in predicting its reactivity and behavior in a synthetic or biological context.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₁BrO₂ [1][4]
Molecular Weight 195.06 g/mol [1][5][6]
Boiling Point 210-211 °C [1]
Density 1.38 g/mL [1]

| Appearance | Colorless to light yellow liquid |[1] |

Mass Spectrometry (MS)

Mass spectrometry serves as the primary tool for confirming molecular weight and elemental composition.

  • Rationale: For a bromo-compound, MS is particularly diagnostic. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, immediately confirming the presence of a single bromine atom.

  • Expected Data:

    • M⁺ Peak: A doublet at m/z 194 and 196.

    • Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 163/165, and McLafferty rearrangement if sterically feasible. The loss of the bromine radical (-Br, m/z 79/81) is also a probable fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

  • Rationale: The technique identifies specific covalent bond vibrations. The most prominent features in the this compound spectrum will be the ester carbonyl and the C-O single bonds.

  • Expected Absorptions:

    • ~1740 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch in an aliphatic ester. The electronegative alpha-bromine atom typically shifts this frequency slightly higher than a standard alkyl ester.

    • ~2870-2960 cm⁻¹: C-H stretching from the alkyl chain (propyl and methyl groups).

    • ~1200-1250 cm⁻¹: Strong C-O stretching of the ester linkage.

    • ~600-700 cm⁻¹: C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

  • Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The chemical shifts are heavily influenced by the electronegativity of the bromine atom and the ester oxygen atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent) | ¹H NMR | Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | H-a | -OCH₃ | ~3.75 | singlet (s) | 3H | Deshielded by adjacent oxygen. No adjacent protons to couple with. | | H-b | CH -Br | ~4.20 | triplet (t) | 1H | Strongly deshielded by both the electronegative Br and the C=O group. Coupled to the two H-c protons. | | H-c | -CH₂- | ~2.0-2.2 | multiplet (m) | 2H | Coupled to H-b and H-d. Diastereotopic nature may lead to complex splitting. | | H-d | -CH₂- | ~1.50 | sextet | 2H | Coupled to H-c and H-e. | | H-e | -CH₃ | ~0.95 | triplet (t) | 3H | Standard terminal methyl group, coupled to the two H-d protons. | | ¹³C NMR | Position | Predicted Shift (δ, ppm) | Rationale | | C-1 | C=O | ~170 | Carbonyl carbon, deshielded by double-bonded oxygen. | | C-2 | C H-Br | ~45-50 | Alpha-carbon, deshielded by directly attached bromine. | | C-3 | -C H₂- | ~35 | Methylene carbon adjacent to the stereocenter. | | C-4 | -C H₂- | ~20 | Standard alkyl methylene carbon. | | C-5 | -C H₃ | ~13 | Standard terminal methyl carbon. | | C-6 | -OC H₃ | ~53 | Ester methyl carbon, deshielded by oxygen. |

Conformational Analysis: A Dynamic Perspective

While spectroscopic methods define the static connectivity, the molecule exists as a dynamic equilibrium of rotational isomers (conformers). Understanding the preferred conformations is crucial for predicting steric interactions in transition states of reactions.

Rotational Isomers of the C2-C3 Bond

The most significant conformational flexibility arises from rotation around the C2-C3 sigma bond. We can visualize the resulting conformers using Newman projections, looking down the C2-C3 axis.

  • Rationale for Analysis: The substituents on C2 (Br, H, CO₂Me) and C3 (CH₂CH₃, H, H) create steric and electronic interactions that favor specific rotational arrangements. The staggered conformations are significantly lower in energy than the eclipsed conformations and are the only ones populated at room temperature.

The three stable, staggered conformers are shown below. Two are gauche (substituents at 60°) and one is anti (substituents at 180°).

Figure 1: Newman projections of staggered conformers around the C2-C3 bond.

Predicting Conformer Stability

The relative stability of these conformers is dictated by steric hindrance.

  • Anti-Conformer: This is predicted to be the lowest energy and most populated conformer. The two largest groups, the bromine atom (on C2) and the ethyl group (on C3), are positioned 180° apart, minimizing steric repulsion.

  • Gauche-1 Conformer: This conformer suffers from a gauche interaction between the large bromine and ethyl groups, raising its energy relative to the anti-conformer.

  • Gauche-2 Conformer: This conformer experiences a gauche interaction between the ester group (CO₂Me) and the ethyl group. While the ester group is sterically demanding, this interaction is generally less destabilizing than the Br/Et interaction in Gauche-1.

The equilibrium population will heavily favor the Anti-Conformer. This has direct implications for reactivity, as the accessibility of the C2 stereocenter for nucleophilic attack (e.g., in an Sₙ2 reaction) is dictated by the steric environment of the lowest-energy ground state. Advanced techniques like variable-temperature NMR or microwave spectroscopy, often coupled with computational chemistry, can be used to experimentally quantify the energy differences between such conformers.[7]

Practical Application: Synthesis and Analysis Workflow

A robust understanding of a molecule's structure is incomplete without a reliable method for its synthesis and purification. The most common laboratory-scale synthesis involves the alpha-bromination of pentanoic acid followed by esterification.

SynthesisWorkflow Start Pentanoic Acid Step1 Step 1: α-Bromination (PBr₃, Br₂) Start->Step1 Intermediate 2-Bromopentanoyl bromide Step1->Intermediate Step2 Step 2: Esterification (Methanol, heat) Intermediate->Step2 Crude Crude Methyl 2-bromopentanoate Step2->Crude Step3 Step 3: Purification (Distillation or Chromatography) Crude->Step3 Final Pure Product Step3->Final

Figure 2: General workflow for the synthesis of this compound.

Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol is a self-validating system where the successful formation of the intermediate acyl bromide is a prerequisite for the final esterification step.

Materials:

  • Pentanoic Acid

  • Red Phosphorus (or PBr₃, catalytic)

  • Liquid Bromine (Br₂)

  • Anhydrous Methanol

  • Sodium Bicarbonate (sat. solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Appropriate organic solvents (e.g., Diethyl Ether)

Procedure:

Part A: α-Bromination (Hell-Volhard-Zelinsky)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge pentanoic acid and a catalytic amount of red phosphorus (or PBr₃).

    • Causality: PBr₃ (formed in situ from P and Br₂) is the true catalyst, converting the carboxylic acid to an acyl bromide. The enol form of the acyl bromide is what reacts with Br₂ to achieve selective alpha-bromination.

  • Bromine Addition: Slowly add liquid bromine via the dropping funnel. The reaction is exothermic and will evolve HBr gas (use a fume hood and a gas trap).

  • Reaction: Gently heat the mixture to complete the reaction. The disappearance of the red bromine color is an indicator of consumption. The intermediate is 2-bromopentanoyl bromide.

Part B: Fischer Esterification 4. Ester Formation: Carefully and slowly add anhydrous methanol to the cooled reaction mixture containing the 2-bromopentanoyl bromide.

  • Causality: Methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide to form the methyl ester and HBr as a byproduct. This reaction is typically faster than esterifying the corresponding carboxylic acid.
  • Reflux: Heat the mixture under reflux for 1-2 hours to ensure complete esterification.
  • Workup: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether.
  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
  • Causality: The bicarbonate wash is critical to remove acidic impurities (HBr, unreacted starting material), preventing them from co-distilling with the product.
  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
Analytical and Purification Workflow

The crude product from the synthesis must be purified and its identity rigorously confirmed.

AnalyticalWorkflow cluster_QC Quality Control Analysis Crude Crude Product Purify Purification (Vacuum Distillation) Crude->Purify Pure Purified Liquid Purify->Pure MS MS Pure->MS IR IR Pure->IR NMR ¹H & ¹³C NMR Pure->NMR Final Verified Product: This compound MS->Final IR->Final NMR->Final

Figure 3: Post-synthesis workflow for purification and analysis.

  • Purification: The crude ester is best purified by vacuum distillation. Its relatively high boiling point makes distillation at atmospheric pressure impractical and can lead to decomposition.[1]

  • Characterization: The purified fraction is then subjected to the full suite of spectroscopic analyses described in Section 1.0.

    • The MS spectrum must show the characteristic 1:1 M⁺/M+2 doublet at m/z 194/196.

    • The IR spectrum must show a strong ester carbonyl peak (~1740 cm⁻¹).

    • The ¹H and ¹³C NMR spectra must match the predicted shifts, multiplicities, and integrations. This final step provides unambiguous confirmation of the structure.

Conclusion

A comprehensive analysis of this compound extends beyond its simple 2D structure. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, a complete picture of its covalent framework is established. Furthermore, an understanding of its conformational preferences, dominated by the sterically favored anti-conformer, provides critical insight into its behavior and reactivity. The ability to synthesize, purify, and rigorously characterize this molecule using a logical and self-validating workflow is fundamental to its successful application as a key building block in modern organic and medicinal chemistry.

References

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-bromopentanoate, a versatile building block in organic synthesis, exemplifies the need for precise analytical characterization. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its structural integrity. This guide provides an in-depth technical overview of the spectroscopic techniques employed to characterize this compound, offering insights from a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of the resulting data.

This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic data for decision-making in their workflows. The methodologies and interpretations presented herein are grounded in established scientific principles and are designed to be self-validating.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of neat this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., a 30° pulse angle and a relaxation delay of 1-2 seconds).

Diagram: ¹H NMR Acquisition Workflow

G Figure 1: ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in CDCl3 with TMS prep2 Filter into NMR tube prep1->prep2 acq1 Insert sample and lock prep2->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3 output output proc3->output Final Spectrum

Caption: A schematic overview of the key steps in acquiring a ¹H NMR spectrum.

While the specific spectrum for this compound is not publicly available in the Spectral Database for Organic Compounds (SDBS), we can predict the spectrum based on its structure and data from analogous compounds like Methyl 2-bromopropionate.[2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.2Triplet (t)1HCH-Br
b~3.8Singlet (s)3HO-CH₃
c~2.0 - 2.2Multiplet (m)2HCH₂
d~1.4 - 1.6Sextet2HCH₂
e~0.9Triplet (t)3HCH₃
  • Signal a (CH-Br): The proton on the carbon bearing the bromine atom is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative bromine. It will appear as a triplet due to coupling with the adjacent CH₂ group.

  • Signal b (O-CH₃): The methyl ester protons are in a distinct chemical environment and are not coupled to any other protons, hence they appear as a sharp singlet.

  • Signals c and d (CH₂ groups): The two methylene groups will appear as complex multiplets due to coupling with each other and the neighboring protons.

  • Signal e (CH₃): The terminal methyl group protons will appear as a triplet due to coupling with the adjacent CH₂ group.

B. ¹³C NMR Spectroscopy: A Carbon Count and Functional Group Fingerprint

Principle: ¹³C NMR spectroscopy observes the magnetic properties of the ¹³C isotope. While only about 1.1% of natural carbon is ¹³C, modern NMR techniques can readily acquire high-quality spectra. Each unique carbon atom in a molecule gives a distinct signal, providing a "carbon count" and information about its chemical environment.

The sample preparation is identical to that for ¹H NMR. The data acquisition differs in the use of broadband proton decoupling, which simplifies the spectrum to single lines for each carbon and enhances the signal-to-noise ratio.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the ester is highly deshielded and appears at the lowest field.[3][4]
~53O-CH₃The carbon of the methyl ester is attached to an electronegative oxygen.
~45CH-BrThe carbon directly bonded to the electronegative bromine is significantly deshielded.
~35CH₂The methylene group adjacent to the CH-Br carbon.
~20CH₂The methylene group further down the alkyl chain.
~13CH₃The terminal methyl carbon is the most shielded of the aliphatic carbons.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present in the molecule.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.[5]

  • Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.[5]

  • Data Acquisition: The IR spectrum is recorded. The ATR technique is advantageous for liquid samples as it requires minimal sample preparation and is easy to clean.[6]

Diagram: ATR-FTIR Data Acquisition

G Figure 2: ATR-FTIR Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 meas1 Apply Liquid Sample setup2->meas1 meas2 Acquire Sample Spectrum meas1->meas2 anal1 Background Subtraction meas2->anal1 anal2 Identify Characteristic Peaks anal1->anal2 output output anal2->output Final IR Spectrum

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching[7]
~1250-1000StrongC-O (ester) stretching
~650Medium-StrongC-Br stretching

The most characteristic peak in the IR spectrum of this compound will be the strong absorption around 1740 cm⁻¹, which is indicative of the carbonyl group in a saturated ester. The presence of strong C-O stretching bands and C-H stretching bands further confirms the overall structure. The C-Br stretch is expected in the fingerprint region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI)-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used for structural elucidation.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.[8]

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is subjected to electron ionization.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed FragmentNotes
194/196[M]⁺Molecular ion peak. The two peaks of roughly equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
163/165[M - OCH₃]⁺Loss of the methoxy radical.
115[M - Br]⁺Loss of the bromine radical.
59[COOCH₃]⁺Fragment corresponding to the methyl ester group.

The most definitive feature in the mass spectrum will be the pair of molecular ion peaks at m/z 194 and 196, with their relative intensities reflecting the natural abundance of the bromine isotopes. The fragmentation pattern, particularly the loss of the methoxy group and the bromine atom, provides further confirmation of the structure.[9][10]

Diagram: EI-MS Fragmentation of this compound

G Figure 3: Key Fragmentation Pathways M [C₆H₁₁BrO₂]⁺ m/z 194/196 F1 [C₅H₈BrO]⁺ m/z 163/165 M->F1 - •OCH₃ F2 [C₆H₁₁O₂]⁺ m/z 115 M->F2 - •Br F3 [CH₃OCO]⁺ m/z 59 F2->F3 - C₃H₇•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. This multi-faceted analytical approach is fundamental to ensuring the quality and integrity of chemical entities in the rigorous environment of pharmaceutical and chemical research.

References

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synthesis and purification of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Methyl 2-bromopentanoate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a versatile building block in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Designed for researchers and development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Introduction: Strategic Approach to Synthesis

This compound (C₆H₁₁BrO₂) is a chiral α-bromo ester valued for its utility in introducing a five-carbon chain with reactive handles at the C1 and C2 positions.[1][2] The direct α-bromination of methyl pentanoate is often unselective and difficult to control. Therefore, a more robust and widely adopted strategy involves a two-step sequence:

  • α-Bromination of the Parent Carboxylic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for the selective bromination of pentanoic acid at the α-carbon.[3][4] This reaction is specific to carboxylic acids possessing at least one α-hydrogen.[5]

  • Esterification of the α-Bromo Acid: The resulting 2-bromopentanoic acid is then converted to its methyl ester via the classic Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[6][7]

This strategic pathway ensures high regioselectivity and provides a reliable route to the target compound. This guide will detail the mechanistic rationale and provide validated protocols for each stage.

Part 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction transforms a carboxylic acid into an α-bromo carboxylic acid.[3] The reaction is initiated by converting the carboxylic acid into a more reactive acyl bromide, which readily tautomerizes to its enol form. This enol intermediate is the key to selective α-bromination.

Mechanism and Rationale

The reaction proceeds not on the carboxylic acid itself, but on its acyl bromide derivative, which is formed in situ.[4][8]

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the pentanoic acid to form pentanoyl bromide.[3]

  • Enolization: The acyl bromide, catalyzed by traces of HBr, tautomerizes to form an enol. This step is crucial as the enol is the nucleophilic species that will react with bromine.[5][9]

  • α-Bromination: The electron-rich double bond of the enol attacks a molecule of diatomic bromine (Br₂), adding a bromine atom to the α-carbon and generating HBr.[5][9]

  • Hydrolysis: Finally, upon aqueous workup, the α-bromo acyl bromide is hydrolyzed back to the target carboxylic acid, 2-bromopentanoic acid.[10]

The severe reaction conditions, often involving high temperatures, are necessary to drive these steps to completion.[9][11]

HVZ_Mechanism PentanoicAcid Pentanoic Acid PentanoylBromide Pentanoyl Bromide PentanoicAcid->PentanoylBromide Acyl Halide Formation PBr3 PBr₃ (cat.) Enol Acyl Bromide Enol PentanoylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide Bromination Br2 Br₂ Product 2-Bromopentanoic Acid AlphaBromoAcylBromide->Product Hydrolysis H2O H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental Protocol: Synthesis of 2-Bromopentanoic Acid

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with a drying tube.

  • Reagents: Charge the flask with pentanoic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

  • Bromine Addition: Slowly add bromine (1.1 eq) to the stirred mixture via the dropping funnel. The reaction is exothermic and will generate HBr gas. Maintain the temperature as needed with a water bath.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the red-brown color of bromine has dissipated.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-bromopentanoic acid. This crude product is often of sufficient purity for the subsequent esterification step.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13] To achieve a high yield, the equilibrium must be shifted towards the product.

Mechanism and Rationale
  • Carbonyl Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-bromopentanoic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[6][14]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[15]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[15]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[14]

The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both reactant and solvent, and by the dehydrating action of the sulfuric acid catalyst.[16]

Fischer_Esterification BromoAcid 2-Bromopentanoic Acid ActivatedAcid Protonated Carbonyl BromoAcid->ActivatedAcid 1. Protonation H_plus H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate ActivatedAcid->Tetrahedral_Int 2. Nucleophilic Attack Methanol CH₃OH Water_Loss Elimination of H₂O Tetrahedral_Int->Water_Loss 3. Proton Transfer Final_Product This compound Water_Loss->Final_Product 4. Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-bromopentanoic acid from Part 1 with a large excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Neutralization: After cooling, carefully pour the reaction mixture into a separatory funnel containing cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases, neutralizing the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate.

  • Concentration: Filter the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

Part 3: Purification and Characterization

The final step is the purification of the crude ester, followed by analytical characterization to confirm its identity and purity.

Purification by Vacuum Distillation

This compound is a liquid with a relatively high boiling point.[1] Purification by distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method to lower the boiling point and isolate the pure product.

Protocol:

  • Assemble a vacuum distillation apparatus.

  • Place the crude ester in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask gently with a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the measured pressure. Discard the initial forerun and any high-boiling residue.

Characterization Data

The structure and purity of the final product must be confirmed using modern analytical techniques.

Property / Technique Expected Value / Observation
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~70-75 °C at ~10 mmHg (literature values may vary)
¹H NMR (CDCl₃) δ ~4.2 (dd, 1H, -CHBr), 3.75 (s, 3H, -OCH₃), 2.0-1.8 (m, 2H, -CH₂-), 1.6-1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
IR (neat film) ~1740 cm⁻¹ (strong, C=O ester stretch), ~2960 cm⁻¹ (C-H alkane stretch), ~650 cm⁻¹ (C-Br stretch)
Purity (GC) >95% (typical target for laboratory synthesis)

Overall Workflow and Safety Considerations

The entire process, from starting materials to the final, purified product, requires careful planning and adherence to safety protocols.

Full_Workflow cluster_0 Step 1: HVZ Reaction cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Purification & Analysis PentanoicAcid Pentanoic Acid HVZ_Reaction React with Br₂/PBr₃ PentanoicAcid->HVZ_Reaction CrudeBromoAcid Crude 2-Bromopentanoic Acid HVZ_Reaction->CrudeBromoAcid Esterification React with CH₃OH/H⁺ CrudeBromoAcid->Esterification Workup Neutralization & Extraction Esterification->Workup CrudeEster Crude this compound Workup->CrudeEster Purification Vacuum Distillation CrudeEster->Purification FinalProduct Pure this compound Purification->FinalProduct Analysis GC, NMR, IR FinalProduct->Analysis

Caption: Complete workflow for synthesis and purification.

Safety Data Summary
Substance CAS No. Key Hazards
Pentanoic Acid109-52-4Causes severe skin burns and eye damage.
Bromine7726-95-6Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.
Phosphorus Tribromide7789-60-8Causes severe skin burns and eye damage, harmful if swallowed or inhaled.
Methanol67-56-1Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled.
Sulfuric Acid7664-93-9Causes severe skin burns and eye damage.
This compound 19129-92-1 Causes skin and serious eye irritation, may cause respiratory irritation. [17]

Note: This table is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[18]

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  • Doc Brown's Advanced Organic Chemistry.

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reactivity of Methyl 2-bromopentanoate with common nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Methyl 2-bromopentanoate with Common Nucleophiles

Abstract

This compound is a versatile α-halo ester, a class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules.[1] Its reactivity is dominated by the electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles, and the adjacent β-hydrogens, which can be abstracted by bases. This guide provides a comprehensive analysis of the reaction pathways of this compound, focusing on the competition between bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). We will explore the mechanistic underpinnings, the influence of nucleophile identity, solvent effects, and steric factors, providing field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Foundational Principles of Reactivity

The chemical behavior of this compound is dictated by the electronic and steric environment surrounding the C2 carbon. The bromine atom, being a good leaving group, polarizes the C-Br bond, rendering the α-carbon electrophilic. Concurrently, the electron-withdrawing nature of the adjacent ester (carbonyl) group further enhances this electrophilicity, making the α-carbon a prime target for nucleophilic attack.[2] However, this activation is a double-edged sword, as the carbonyl group also increases the acidity of the α-hydrogen, although the β-hydrogens are more relevant for the common E2 pathway.

The S(_N)2 Pathway: A Concerted Substitution

The S(_N)2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[3][4] This process leads to an inversion of stereochemistry at the chiral α-carbon and follows second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile.[3][4]

The reactivity of this compound in S(_N)2 reactions is influenced by several factors:

  • Steric Hindrance : As a secondary alkyl halide, the approach of the nucleophile to the α-carbon is more sterically hindered than in a primary halide.[5][6] This steric bulk can slow the reaction rate compared to simpler α-halo esters.[4]

  • Nucleophile Strength : Strong nucleophiles are required for an efficient S(_N)2 reaction.[7] Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used.

Figure 1: Generalized S(_N)2 mechanism for this compound.

The E2 Pathway: A Competing Elimination

The E2 reaction also occurs in a single, concerted step. It requires a strong base to abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. As the proton is removed, the C-H bond electrons form a π-bond, and the leaving group departs simultaneously.[8]

For this compound, there are two β-hydrogens on the C3 carbon. Abstraction of one of these protons leads to the formation of methyl pent-2-enoate.

  • Base Strength : E2 reactions are favored by strong bases.[7] Many strong nucleophiles are also strong bases, leading to direct competition between S(_N)2 and E2 pathways.[9]

  • Steric Hindrance : Bulky bases that struggle to access the electrophilic α-carbon for an S(_N)2 attack may more readily abstract a less hindered β-proton, favoring elimination.[9][10]

Figure 2: Generalized E2 mechanism for this compound.

Solvent Effects: The Reaction Environment

The choice of solvent is critical in directing the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can hydrogen-bond with nucleophiles. This solvation shell stabilizes the nucleophile, reducing its reactivity and thus disfavoring the S(_N)2 pathway.[11][12] However, they are effective at stabilizing ions and can promote S(_N)1/E1 pathways, although these are less common for secondary halides unless a weak nucleophile/base is used.[11][13]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipoles but lack acidic protons. They solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[14] This enhanced nucleophilicity strongly favors the S(_N)2 mechanism.[7][14]

Reactivity with Common Nucleophile Classes

The outcome of the reaction with this compound is highly dependent on the nature of the nucleophile.

Oxygen Nucleophiles
  • Hydroxide and Alkoxides (e.g., NaOH, NaOEt) : These are strong nucleophiles and strong bases, leading to a mixture of S(_N)2 and E2 products. Lower temperatures and the use of a less hindered alkoxide can favor the substitution product (α-hydroxy or α-alkoxy ester).[7] Conversely, higher temperatures and bulky bases like potassium tert-butoxide will strongly favor the E2 product, methyl pent-2-enoate.[9] The synthesis of α-hydroxy esters from α-halo esters is a well-established transformation.[15][16]

  • Carboxylates (e.g., CH₃COO⁻Na⁺) : As conjugate bases of weak acids, carboxylates are good nucleophiles but only moderately basic. This combination heavily favors the S(_N)2 pathway, yielding α-acyloxypentanoate esters.

Nitrogen Nucleophiles
  • Ammonia and Amines : These are generally good nucleophiles and moderately strong bases. The primary reaction is S(_N)2 to produce α-amino esters, which are valuable precursors to non-canonical amino acids.[1][17] A key consideration is that the resulting amino ester product is also nucleophilic and can react with another molecule of the starting material. To prevent this over-alkylation, a large excess of the amine is typically used.

  • Azide Ion (N₃⁻) : The azide ion is an excellent nucleophile but a very weak base, making it an ideal reagent for clean S(_N)2 reactions.[1] It cleanly displaces the bromide to form methyl 2-azidopentanoate. This product can then be readily reduced (e.g., via catalytic hydrogenation) to the corresponding α-amino ester, providing a high-yielding, two-step route to this important class of compounds.

Sulfur Nucleophiles
  • Thiolates (RS⁻) : Sulfur nucleophiles are generally more potent than their oxygen counterparts.[18] Thiolates, generated by deprotonating a thiol with a mild base, are exceptionally powerful nucleophiles and relatively weak bases. This characteristic makes them superb reagents for promoting the S(_N)2 reaction with minimal competing elimination, leading to the formation of α-thioether esters.[19]

Carbon Nucleophiles
  • Cyanide (CN⁻) : The cyanide ion is a strong nucleophile that provides an effective route for C-C bond formation. It reacts with this compound via an S(_N)2 mechanism to produce methyl 2-cyanopentanoate.

  • Enolates : Soft, carbon-based nucleophiles like malonic ester enolates are excellent for S(_N)2 reactions, enabling the construction of more complex carbon skeletons.

Summary of Reactivity
Nucleophile ClassExample ReagentBasicityNucleophilicityPrimary PathwayMajor Product Type
Oxygen NaOEtStrongStrongS(_N)2 / E2α-Alkoxy Ester / Alkene
CH₃COONaWeakGoodS(_N)2α-Acyloxy Ester
Nitrogen NH₃, RNH₂ModerateGoodS(_N)2α-Amino Ester
NaN₃Very WeakExcellentS(_N)2α-Azido Ester
Sulfur NaSEtWeakExcellentS(_N)2α-Thioether Ester
Carbon NaCNModerateStrongS(_N)2α-Cyano Ester

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear causality for each step.

Protocol 1: S(_N)2 Synthesis of Methyl 2-azidopentanoate

Causality: This protocol is designed to maximize the S(_N)2 pathway. Sodium azide is an excellent nucleophile and a poor base, minimizing the E2 side reaction.[1] Dimethylformamide (DMF) is a polar aprotic solvent that enhances the nucleophilicity of the azide ion.[14] A moderately elevated temperature ensures a reasonable reaction rate without significantly promoting elimination.

Methodology:

  • Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.63 g, 25 mmol, 1.25 equiv).

  • Solvent Addition : Add anhydrous DMF (40 mL) to the flask under an inert atmosphere (N₂ or Ar).

  • Substrate Addition : Add this compound (3.90 g, 20 mmol, 1.0 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction : Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the starting material.

  • Workup : After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

  • Washing : Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 2-azidopentanoate.

Protocol_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation A 1. Charge flask with NaN₃ and anhydrous DMF B 2. Add Methyl 2-bromopentanoate A->B C 3. Heat to 50 °C and stir for 12-18h B->C D 4. Quench with cold water C->D Reaction Complete E 5. Extract with Diethyl Ether D->E F 6. Wash with water and brine E->F G 7. Dry over Na₂SO₄ and concentrate F->G H 8. Purify by Vacuum Distillation G->H

Figure 3: Experimental workflow for the synthesis of methyl 2-azidopentanoate.

Protocol 2: E2 Synthesis of Methyl pent-2-enoate

Causality: This protocol is designed to maximize the E2 pathway. Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base.[9] Its bulkiness prevents it from acting as a nucleophile (disfavoring S(_N)2) and promotes the abstraction of a β-proton.[10] Tetrahydrofuran (THF) is a suitable aprotic solvent.

Methodology:

  • Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.47 g, 22 mmol, 1.1 equiv) and anhydrous THF (40 mL).

  • Cooling : Cool the stirred suspension to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Substrate Addition : Prepare a solution of this compound (3.90 g, 20 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the cold KOtBu suspension over 20 minutes.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Workup : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing : Combine the organic layers and wash with water (1 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification : Purify the resulting crude oil by fractional distillation to obtain methyl pent-2-enoate.

Conclusion

The reactivity of this compound is a classic example of the competition between S(_N)2 and E2 pathways at a secondary carbon. As demonstrated, a judicious choice of nucleophile/base, solvent, and reaction temperature allows for selective control over the reaction outcome. Strong, non-hindered nucleophiles in polar aprotic solvents overwhelmingly favor substitution, providing access to a wide array of functionalized pentanoate derivatives. Conversely, strong, bulky bases favor elimination, yielding the corresponding α,β-unsaturated ester. This understanding is paramount for synthetic chemists who utilize α-halo esters as foundational building blocks for creating molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1][20]

References

  • α-Halo carboxylic acids and esters - Wikipedia.
  • How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed.
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE.
  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Public
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
  • NS7.
  • Process for the synthesis of alpha-hydroxy-esters - Google P
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • SN2 vs E2 - Chemistry Steps.
  • The synthesis of enantioenriched alpha-hydroxy esters - ResearchG
  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed - NIH.
  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents.
  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI.
  • overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane - Benchchem.
  • This compound: A Versatile Chemical with Diverse Applic
  • SN2 Reaction Mechanisms - YouTube.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
  • The SN2 Reaction Mechanism - Master Organic Chemistry.
  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC.
  • 2-Bromo-2-methylbutane, 1-Bromopentane, 2-Bromopentane : Arrange increasing order SN2 displacement - YouTube.

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A Technical Guide to the Stability and Storage of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromopentanoate (C₆H₁₁BrO₂) is a valuable halogenated ester widely utilized as a key intermediate and building block in organic synthesis.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and fragrances, where the strategic introduction of a pentanoate moiety is required.[1] The reactivity of the molecule is dominated by the bromine atom at the alpha position to the carbonyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.[2] However, the very features that make this compound a versatile reagent also render it susceptible to degradation if not stored and handled correctly. Understanding its stability profile is paramount for researchers, scientists, and drug development professionals to ensure experimental reproducibility, maintain purity, and guarantee safety. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Section 1: Core Stability Profile and Reactivity

The chemical stability of this compound under standard ambient conditions is generally considered to be good.[3] As an alkyl bromide, it is significantly more stable for long-term storage compared to its more reactive alkyl iodide counterparts.[4][5] However, its stability is conditional and is directly threatened by the presence of moisture, incompatible reagents, and elevated temperatures. The principal degradation pathways are rooted in its inherent reactivity.

The molecule's reactivity profile is dictated by two primary functional groups: the α-bromo substituent and the methyl ester.

  • Nucleophilic Substitution (Sₙ2): The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This is the basis of its synthetic utility but also a potential route for degradation if exposed to nucleophilic impurities.[2]

  • Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions. In the presence of water, particularly with acid or base catalysts, the ester will cleave to form 2-bromopentanoic acid and methanol.[2] This is one of the most common degradation pathways during improper storage.

  • Elimination (E2): In the presence of strong, non-nucleophilic bases, the compound can undergo dehydrohalogenation to yield an unsaturated pentenoate ester.[2]

These potential degradation reactions underscore the necessity of controlled storage conditions.

Diagram 1: Potential Degradation Pathways

Fig. 1: Primary Degradation Pathways M2BP This compound Acid 2-Bromopentanoic Acid + Methanol M2BP->Acid Hydrolysis Alkene Methyl Pentenoate Ester M2BP->Alkene Elimination Substituted Substituted Pentanoate M2BP->Substituted Substitution Water H₂O (Acid/Base Catalyst) Water->M2BP Base Strong Base Base->M2BP Nucleophile Nucleophilic Impurity Nucleophile->M2BP

Caption: Primary chemical pathways leading to the degradation of this compound.

Section 2: Critical Factors Influencing Stability

The long-term integrity of this compound is contingent on the strict control of its chemical environment. The following factors are critical determinants of its shelf-life.

Moisture

Moisture is a significant threat due to the risk of hydrolysis. Alkyl halides and esters can react slowly with water, a process that is accelerated by acidic or basic impurities. The hydrolysis of the ester linkage results in the formation of 2-bromopentanoic acid and methanol, altering the purity and potentially the pH of the material.[2]

  • Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylic acid, which can, in turn, catalyze further hydrolysis, creating a self-propagating degradation loop.

Temperature

While the compound is stable at room temperature, elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating decomposition.[3] For optimal long-term stability, storage in a cool environment is crucial. Several suppliers recommend refrigeration.[6]

  • Causality: Higher kinetic energy increases the frequency and force of molecular collisions, speeding up inherent degradation reactions like hydrolysis or slow elimination, even in the absence of strong catalysts.

Light

Although not extensively documented for this specific molecule, α-halo esters can be sensitive to UV light.

  • Causality: Photons can induce homolytic cleavage of the carbon-bromine bond, generating radical species. These highly reactive intermediates can initiate a cascade of unintended side reactions, including dimerization and polymerization, leading to discoloration and the formation of complex impurities. Storing the compound in amber glass or opaque containers is a prudent preventative measure.

Incompatible Materials

Contact with certain classes of chemicals can lead to rapid decomposition. It is imperative to store this compound away from:

  • Strong Oxidizing Agents: These can react exothermically with the alkyl portion of the molecule.[7]

  • Strong Bases: These will actively promote elimination and hydrolysis reactions.[2][7]

  • Strong Acids: These will catalyze the hydrolysis of the ester group.[7]

Section 3: Validated Storage and Handling Protocols

Adherence to a systematic storage and handling protocol is a self-validating system for preserving the integrity of this compound.

Optimal Storage Conditions

For maximal shelf-life, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Long-Term: 2-8°C (Refrigerator).[6] Short-Term: Cool, controlled room temperature.[8][9]Minimizes the rate of all potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) overlay.Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly sealed, amber glass bottle.[8]Prevents moisture ingress and protects from potential photolytic degradation.
Location Dry, well-ventilated, dedicated chemical storage area.[8][10]Ensures a controlled environment and prevents accidental contact with incompatible materials.
Diagram 2: Storage Decision Workflow

start Receive Methyl 2-bromopentanoate check_seal Is container seal intact? start->check_seal usage_timeline Intended use within 3 months? check_seal->usage_timeline Yes quarantine Quarantine and re-evaluate purity. check_seal->quarantine No storage_short Store at RT in cool, dry, dark place. Tightly sealed. usage_timeline->storage_short Yes storage_long Blanket with N₂/Ar. Store at 2-8°C in amber bottle. usage_timeline->storage_long No end_short Use as needed storage_short->end_short end_long Use as needed. Warm to RT under inert gas. storage_long->end_long

Caption: Decision workflow for the appropriate storage of this compound upon receipt.

Safe Handling Procedures

This compound is classified as a flammable liquid that causes skin and eye irritation and may cause respiratory irritation.[3][11]

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

  • Static Discharge: The compound is flammable.[3] Use non-sparking tools and ensure that containers and receiving equipment are properly grounded and bonded to prevent static electricity discharge.[12][13]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[7]

Section 4: Monitoring for and Assessing Degradation

Regular inspection and periodic analytical verification are essential to confirm the continued purity of the reagent.

Visual Inspection
  • Color: A noticeable change from colorless/light yellow to a darker yellow or brown hue can indicate degradation.

  • Clarity: The formation of a precipitate or haze may suggest the presence of the less soluble hydrolysis product, 2-bromopentanoic acid.

  • Container: Check for any pressure buildup by cautiously venting the container in a fume hood. Inspect the cap and threads for crystal growth or corrosion, which could indicate slow decomposition.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a self-validating method to assess the purity of this compound and identify potential volatile impurities or degradation products.

1. Objective: To quantitatively determine the purity of a this compound sample.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Volumetric flasks and micropipettes

  • GC vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (FID)

3. Methodology:

  • Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) by accurately weighing pure this compound and dissolving it in the chosen solvent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard to ensure accurate comparison.

  • GC Conditions (Example):

    • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Run the standard to determine the retention time of pure this compound.

    • Run the test sample.

    • Calculate the purity by the area percent method: (Area of the main peak / Total area of all peaks) x 100.

    • Look for earlier eluting peaks (potential low-boiling point impurities like methanol) or later eluting peaks (potential higher-boiling point degradation products).

4. Trustworthiness Check: The stability of the result is confirmed by running the sample in triplicate to ensure the calculated purity is consistent. The peak shape of the main component should be symmetrical; tailing may indicate issues with the compound's interaction with the column or the presence of co-eluting impurities like the corresponding carboxylic acid.

Conclusion

This compound is a robust synthetic intermediate whose utility is directly linked to its purity. Its stability is not absolute and is critically dependent on proactive measures to mitigate degradation via hydrolysis, elimination, and photochemical pathways. By implementing the rigorous storage and handling protocols outlined in this guide—principally, exclusion of moisture, storage at cool to refrigerated temperatures, and segregation from incompatible materials—researchers can ensure its long-term integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Pharmaffiliates. (n.d.). CAS No: 19129-92-1 | Product Name: Methyl-2-bromopentanoate.
  • Thermo Fisher Scientific. (2025). 2-Bromopentane Safety Data Sheet.
  • Chemsavers, Inc. (2015). 1-Bromo-2-methylpentane Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-Bromo-2-methylpropane Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • Xiao, L., Sakakibara, K., Tsujii, Y., & Goto, A. (2017). Organocatalyzed Living Radical Polymerization via in Situ Halogen Exchange of Alkyl Bromides to Alkyl Iodides. Macromolecules, 50(5), 1882-1891.
  • Thermo Fisher Scientific. (2025). Methyl DL-2-bromopropionate Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2017).
  • Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. Retrieved from A general safety assessment for alkyl bromides.

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An In-Depth Technical Guide to the Safe Handling and Disposal of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-bromopentanoate, a versatile reagent employed in pharmaceutical, agrochemical, and fragrance synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and compliance with environmental regulations. The guide delves into the unique chemical properties and associated hazards of α-bromo esters, offering detailed protocols for risk mitigation, emergency response, and waste management. By elucidating the causality behind each procedural recommendation, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: The Utility and Latent Hazards of this compound

This compound (C₆H₁₁BrO₂) is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecular architectures.[1] Its utility stems from the reactivity of the bromine atom at the alpha position to the ester carbonyl, which acts as an excellent leaving group in nucleophilic substitution reactions.[2] This reactivity, however, is also the source of its primary hazards. Like many α-bromo esters, this compound is a potent lachrymator and irritant, necessitating stringent safety protocols to prevent inadvertent exposure. This guide provides the foundational knowledge and practical procedures to work with this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂PubChem[3]
Molecular Weight 195.05 g/mol Vulcanchem[2]
Appearance Colorless to light yellow liquidVulcanchem[2]
Boiling Point 210-211 °CGoogle Search
Density 1.38 g/mLGoogle Search
Solubility Soluble in most organic solventsGoogle Search

Hazard Identification and Risk Assessment: An Evidence-Based Approach

This compound presents a multifaceted risk profile that demands a comprehensive assessment prior to any laboratory work. The primary hazards are associated with its corrosive and lachrymatory nature, as well as its reactivity.

Health Hazards
  • Corrosive Effects: Direct contact with this compound can cause severe skin and eye irritation, potentially leading to chemical burns.[4]

  • Lachrymatory Properties: As an α-bromo ester, this compound is a potent lachrymator, causing immediate and intense tearing, stinging, and irritation to the eyes and respiratory tract upon exposure.[4]

  • Respiratory Irritation: Inhalation of vapors can lead to irritation of the nose, throat, and lungs.[5]

Chemical Reactivity and Incompatibility

The reactivity of the α-bromo ester functionality is central to its synthetic utility and its hazards. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.[2][6]

  • Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-bromopentanoic acid and methanol.[2] It is also sensitive to moisture.[7]

  • Incompatible Materials: To prevent hazardous reactions, this compound should be stored away from strong oxidizing agents, strong bases, alcohols, and amines.[4][8]

  • Thermal Decomposition: While stable under normal conditions, thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide.[5]

Standard Operating Procedure for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following protocol integrates engineering controls, personal protective equipment, and best laboratory practices.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of vapors in the laboratory atmosphere.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against exposure. The following table provides specific recommendations.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides complete protection against splashes and vapors, crucial due to the compound's corrosive and lachrymatory properties.
Hand Protection Double gloving with an inner nitrile glove and an outer neoprene or butyl rubber gloveNitrile provides good dexterity and splash resistance, while neoprene and butyl rubber offer enhanced protection against esters and halogenated compounds.[9]
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoesProtects skin from accidental splashes and spills.
Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Verify Fume Hood Certification Verify Fume Hood Certification Don Appropriate PPE Don Appropriate PPE Verify Fume Hood Certification->Don Appropriate PPE Assemble Glassware and Reagents Assemble Glassware and Reagents Don Appropriate PPE->Assemble Glassware and Reagents Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Assemble Glassware and Reagents->Weigh/Measure in Fume Hood Perform Reaction in Fume Hood Perform Reaction in Fume Hood Weigh/Measure in Fume Hood->Perform Reaction in Fume Hood Monitor Reaction Monitor Reaction Perform Reaction in Fume Hood->Monitor Reaction Quench Reaction (if necessary) Quench Reaction (if necessary) Monitor Reaction->Quench Reaction (if necessary) Segregate Waste Segregate Waste Quench Reaction (if necessary)->Segregate Waste Decontaminate Glassware and Surfaces Decontaminate Glassware and Surfaces Segregate Waste->Decontaminate Glassware and Surfaces Remove PPE and Wash Hands Remove PPE and Wash Hands Decontaminate Glassware and Surfaces->Remove PPE and Wash Hands

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10] Refrigeration is recommended for long-term storage.[5]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4][8]

Emergency Procedures: A Validating System for Safety

A well-defined emergency response plan is a non-negotiable component of working with hazardous chemicals.

Spill Management

In the event of a spill, the following procedures should be enacted immediately.

Figure 2: Spill Response Protocol Evacuate Immediate Area Evacuate Immediate Area Alert Colleagues and Supervisor Alert Colleagues and Supervisor Evacuate Immediate Area->Alert Colleagues and Supervisor Don Appropriate PPE (if safe to do so) Don Appropriate PPE (if safe to do so) Alert Colleagues and Supervisor->Don Appropriate PPE (if safe to do so) Contain Spill with Absorbent Material Contain Spill with Absorbent Material Don Appropriate PPE (if safe to do so)->Contain Spill with Absorbent Material Cover Spill with Sodium Bicarbonate Cover Spill with Sodium Bicarbonate Contain Spill with Absorbent Material->Cover Spill with Sodium Bicarbonate Collect Absorbed Material into a Labeled Waste Container Collect Absorbed Material into a Labeled Waste Container Cover Spill with Sodium Bicarbonate->Collect Absorbed Material into a Labeled Waste Container Decontaminate Spill Area Decontaminate Spill Area Collect Absorbed Material into a Labeled Waste Container->Decontaminate Spill Area Dispose of Waste as Halogenated Organic Waste Dispose of Waste as Halogenated Organic Waste Decontaminate Spill Area->Dispose of Waste as Halogenated Organic Waste

Caption: A clear, sequential protocol for responding to a this compound spill.

Decontamination of Surfaces: After the bulk of the spill has been absorbed, the affected area should be wiped with a solution of sodium bicarbonate, followed by soap and water.[11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Compliant Disposal of this compound Waste

As a halogenated organic compound, this compound waste must be disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection

All waste containing this compound, including reaction residues, contaminated consumables (e.g., gloves, absorbent materials), and rinsates, must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

Figure 3: Halogenated Organic Waste Disposal Workflow Generate Waste Generate Waste Segregate Halogenated Waste Segregate Halogenated Waste Generate Waste->Segregate Halogenated Waste Select Appropriate Waste Container Select Appropriate Waste Container Segregate Halogenated Waste->Select Appropriate Waste Container Label Container Clearly Label Container Clearly Select Appropriate Waste Container->Label Container Clearly Store in a Designated Satellite Accumulation Area Store in a Designated Satellite Accumulation Area Label Container Clearly->Store in a Designated Satellite Accumulation Area Arrange for Professional Disposal Arrange for Professional Disposal Store in a Designated Satellite Accumulation Area->Arrange for Professional Disposal

Caption: A compliant workflow for the disposal of this compound waste.

Labeling and Storage of Waste

The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The container should be kept sealed and stored in a designated satellite accumulation area away from incompatible materials.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to its reactivity and associated hazards. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

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Enantioselective Synthesis of Chiral Methyl 2-Bromopentanoate: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral methyl 2-bromopentanoate is a valuable stereodefined building block in synthetic organic chemistry, particularly for the introduction of a chiral C5 fragment in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereocenter at the α-position dictates the biological activity and pharmacological profile of many target compounds, making its controlled, enantioselective synthesis a critical objective. This guide provides a comprehensive technical overview of the primary strategies for accessing enantiomerically enriched this compound. We will delve into two field-proven, principal methodologies: asymmetric organocatalysis leading to a specific enantiomer, and enzymatic kinetic resolution of a racemic mixture. This document moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental choices, and a comparative analysis of their respective advantages and limitations, thereby empowering researchers to select and implement the optimal strategy for their specific needs.

Introduction: The Strategic Importance of Chiral α-Halo Esters

The α-halo carbonyl moiety is a cornerstone functional group in organic synthesis, acting as a versatile electrophilic handle for a wide array of nucleophilic substitution and cross-coupling reactions. When a stereocenter is present at the halogen-bearing carbon, as in this compound, this moiety becomes a powerful tool for stereocontrolled carbon-carbon and carbon-heteroatom bond formation. The ability to access either the (R)- or (S)-enantiomer in high purity is paramount, as the biological activity of the final product often resides in only one of the enantiomers. This guide focuses on robust and scalable methods to achieve this critical enantioselective synthesis.

Strategy I: Asymmetric Organocatalytic α-Bromination Pathway

This strategy represents a bottom-up, asymmetric synthesis approach. It involves the creation of the chiral center on an achiral precursor through the use of a small-molecule chiral catalyst. The overall workflow consists of three key stages: enantioselective α-bromination of pentanal, oxidation of the resulting α-bromoaldehyde to the corresponding carboxylic acid, and subsequent esterification.

Core Principle: Enamine Catalysis for Asymmetric Bromination

The foundation of this approach is the transient and reversible formation of a chiral enamine between the starting aldehyde (pentanal) and a chiral secondary amine catalyst, typically a diarylprolinol silyl ether derivative. This chiral enamine then acts as a nucleophile, reacting with an electrophilic bromine source. The steric environment created by the chiral catalyst directs the approach of the brominating agent to one face of the enamine, resulting in the preferential formation of one enantiomer of the α-bromoaldehyde.[1][2][3]

Organocatalysis_Mechanism cluster_workflow Asymmetric α-Bromination Pentanal Pentanal Enamine Chiral Enamine Intermediate Pentanal->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst (e.g., Diarylprolinol derivative) Bromination Face-Selective Attack Enamine->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Iminium α-Bromo Iminium Ion Bromination->Iminium + Succinimide Iminium->Catalyst Catalyst Regeneration Bromoaldehyde Chiral (R)-2-Bromopentanal Iminium->Bromoaldehyde + H₂O Hydrolysis Hydrolysis

Caption: Organocatalytic cycle for the enantioselective α-bromination of pentanal.

Causality Behind Experimental Choices
  • Catalyst Selection: Diarylprolinol silyl ethers, such as the Jørgensen-Hayashi catalyst, are highly effective. The bulky silyl ether group and the 3,5-bis(trifluoromethyl)phenyl groups create a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to high enantioselectivity.[1]

  • Brominating Agent: While various brominating agents have been used, N-bromosuccinimide (NBS) is often preferred due to its low cost and ease of handling. However, its high reactivity can lead to side reactions like dibromination or catalyst bromination.[1][4] Recent methodologies have overcome this by using specific solvents like hexafluoroisopropanol (HFIP) and controlling the addition of NBS, which favors the desired reaction pathway over undesired ones.[1]

  • Solvent: The choice of solvent is critical. Non-polar solvents were initially used, but polar, hydrogen-bond-donating solvents like HFIP have been shown to stabilize charged intermediates, shifting the reaction mechanism to a more selective pathway and improving both yield and enantioselectivity.[5]

Subsequent Transformations: Oxidation and Esterification

The resulting chiral 2-bromopentanal is sensitive and typically oxidized immediately without extensive purification.

  • Oxidation: The Pinnick oxidation is the method of choice for this transformation.[1][6] It employs sodium chlorite (NaClO₂) buffered with a weak acid (e.g., NaH₂PO₄) and uses a scavenger like 2-methyl-2-butene to quench the reactive byproduct, hypochlorous acid. This method is exceptionally mild and chemoselective, preserving the stereointegrity of the α-carbon and tolerating the bromine substituent.[1] Jones oxidation (CrO₃/H₂SO₄) is a stronger, alternative method but is less favored due to the use of carcinogenic chromium(VI) and harsh acidic conditions.[7][8][9]

  • Esterification: The final step is the conversion of the chiral 2-bromopentanoic acid to its methyl ester. The Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward and cost-effective method.[10][11][12] The reaction is an equilibrium process, and using methanol as the solvent drives the reaction towards the product.

Experimental Protocol: A Self-Validating System

Part A: Organocatalytic α-Bromination of Pentanal [1]

  • To a stirred vial at 4 °C, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.5 mL).

  • Prepare separate stock solutions in HFIP:

    • Pentanal (1.88 mmol, 2.5 equiv) in 500 µL HFIP.

    • (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether catalyst (0.015 mmol, 2 mol%) in 500 µL HFIP.

    • N-Bromosuccinimide (NBS, 0.75 mmol, 1.0 equiv) in 2.0 mL HFIP.

    • Water (specific amount, e.g., 1.5 mmol, 2.0 equiv) in 500 µL HFIP.

  • Simultaneously add the pentanal, catalyst, and water solutions to the reaction vial via syringe pumps over a specified period (e.g., 1.5 hours).

  • Concurrently, add the NBS solution via a separate syringe pump over the same period.

  • After the addition is complete, stir the reaction for an additional 10 minutes.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-bromopentanal is used directly in the next step.

Part B: Pinnick Oxidation to 2-Bromopentanoic Acid [1][6]

  • Dissolve the crude 2-bromopentanal (approx. 0.75 mmol) in tert-butanol (5 mL).

  • Add 2-methyl-2-butene (3.75 mmol, 5 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.13 mmol, 1.5 equiv) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.13 mmol, 1.5 equiv) in deionized water (2 mL).

  • Add the aqueous oxidant solution to the aldehyde solution at room temperature and stir vigorously for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid.

Part C: Fischer Esterification to this compound [10][12]

  • Dissolve the crude 2-bromopentanoic acid in anhydrous methanol (10 mL, used in large excess as solvent).

  • Carefully add concentrated sulfuric acid (2-3 drops) as a catalyst.

  • Heat the mixture to reflux (approx. 65 °C) for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, this compound, by flash column chromatography or distillation.

Data Summary & Performance
StepSubstrateCatalyst/ReagentYieldEnantiomeric Excess (ee)Reference
Bromination Pentanal(S)-Diarylprolinol Silyl Ether (2 mol%) / NBS~81% (for aldehyde)90% ee[1]
Oxidation 2-BromoaldehydesNaClO₂ / 2-methyl-2-butene>90%Stereocenter preserved[1][6]
Esterification 2-Bromocarboxylic AcidsMeOH / H₂SO₄ (cat.)>90%Stereocenter preserved[10][12]

Strategy II: Enzymatic Kinetic Resolution (EKR)

This strategy begins with the synthesis of racemic this compound, which is then subjected to an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Core Principle: Enantioselective Enzyme Catalysis

Lipases are a class of hydrolase enzymes that are exceptionally effective in catalyzing the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification/transesterification.[7] When presented with a racemic mixture of a chiral ester, the enzyme's chiral active site preferentially binds and transforms one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the kinetic resolution of the racemate. For an ideal resolution, the reaction is stopped at or near 50% conversion, which theoretically yields the unreacted starting material and the product in high enantiomeric excess.[13]

EKR_Workflow Racemate Racemic Methyl 2-Bromopentanoate ((R)- and (S)-Ester) Reaction Hydrolysis (in buffer) Racemate->Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Reaction FastReaction (R)-Ester (fast reacting) Reaction->FastReaction k_fast SlowReaction (S)-Ester (slow reacting) Reaction->SlowReaction k_slow Products Separation (at ~50% conversion) FastReaction->Products SlowReaction->Products Acid (R)-2-Bromopentanoic Acid (Product, high ee) Products->Acid Ester (S)-Methyl 2-Bromopentanoate (Unreacted, high ee) Products->Ester

Caption: Workflow for the Enzymatic Kinetic Resolution of racemic this compound.

Causality Behind Experimental Choices
  • Enzyme Selection: Candida antarctica Lipase B (CAL-B), often immobilized on a macroporous acrylic resin and sold commercially as Novozym 435, is a robust and highly selective biocatalyst for a wide range of substrates, including α-substituted esters.[2][3][4][13] Lipases from Pseudomonas cepacia (lipase PS) are also highly effective and often used.[14][15][16] Immobilization simplifies catalyst recovery and reuse, a significant advantage for process chemistry.

  • Reaction Medium: The resolution can be performed via two main modes:

    • Hydrolysis: The reaction is run in an aqueous buffer, often with a water-miscible co-solvent (like acetonitrile or THF) to improve substrate solubility. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid.[17][18]

    • Transesterification: The reaction is run in a non-polar organic solvent (like hexane or MTBE) with an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer of a racemic alcohol, or in the case of a racemic ester, can perform a transesterification. For resolving the target ester, hydrolysis is the more direct approach.

  • Control of Conversion: The key to a successful kinetic resolution is stopping the reaction as close to 50% conversion as possible. Over- or under-running the reaction will decrease the enantiomeric excess of either the product or the remaining starting material. The reaction progress is typically monitored by chiral HPLC or GC.

Experimental Protocol: A Self-Validating System

Part A: Synthesis of Racemic this compound

  • Combine 2-bromopentanoic acid (1 equiv.) and anhydrous methanol (5-10 equiv.).

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mol%).

  • Heat the mixture to reflux for 3-5 hours.

  • Workup the reaction as described in section 2.4, Part C, to yield racemic this compound.

Part B: Lipase-Catalyzed Kinetic Resolution [2][4][13][15][17]

  • To a flask, add racemic this compound (1.0 g, 5.1 mmol) and a phosphate buffer solution (e.g., 50 mL, 0.1 M, pH 7.0).

  • Add a minimal amount of a co-solvent like acetonitrile if needed to aid solubility.

  • Add the immobilized lipase, Novozym 435 (Candida antarctica lipase B) (e.g., 100-200 mg, 10-20% w/w).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) in an incubator shaker.

  • Monitor the reaction progress by taking small aliquots at regular intervals, extracting with an organic solvent, and analyzing by chiral HPLC or GC to determine the enantiomeric excess of the remaining ester and the conversion.

  • When the conversion reaches ~50% (typically after 12-48 hours), stop the reaction by filtering off the immobilized enzyme beads. The enzyme can be washed with solvent, dried, and reused.

  • Acidify the aqueous filtrate to pH 2 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Separate the organic layer. This layer contains the unreacted enantiomerically enriched this compound and the enantiomerically enriched 2-bromopentanoic acid product.

  • To separate the ester and the acid, extract the organic layer with a saturated aqueous NaHCO₃ solution. The acid will move to the aqueous basic layer as its carboxylate salt, while the ester remains in the organic layer.

  • Ester Workup: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield one enantiomer of this compound.

  • Acid Workup: Acidify the NaHCO₃ washings back to pH 2 with 1 M HCl and extract with ethyl acetate. Dry and concentrate this solution to yield the other enantiomer of 2-bromopentanoic acid, which can be esterified if desired.

Data Summary & Performance
EnzymeSubstrate TypeConversionProduct eeSubstrate eeEnantiomeric Ratio (E)Reference
Novozym 435 (CAL-B) Various chiral esters~50%>99%>99%>200[2][3][13]
Lipase PS (P. cepacia) Various chiral esters/alcohols~50%>99%>99%>200[14][15][16]

Note: E-value is a measure of enzyme enantioselectivity; a value >100 is considered excellent for preparative purposes.

Comparative Analysis: Asymmetric Synthesis vs. Kinetic Resolution

FeatureAsymmetric OrganocatalysisEnzymatic Kinetic Resolution (EKR)
Theoretical Yield Up to 100% of the desired enantiomer.Maximum 50% for each enantiomer from the racemate.
Atom Economy Generally lower due to the multi-step nature and use of stoichiometric reagents in oxidation.Higher for the resolution step itself, but the synthesis of the racemate must be considered.
Access to Enantiomers Access to the other enantiomer requires the use of the opposite enantiomer of the catalyst, which may be less available or more expensive.Provides access to both enantiomers simultaneously in a single resolution process (one as the unreacted substrate, one as the product).
Scalability & Cost Catalysts can be expensive, and multi-step processes can be complex to scale. Reagent costs (e.g., HFIP, specific catalysts) can be high.Enzymes are reusable, and reactions are often run under mild, aqueous conditions. Initial enzyme cost can be offset by multiple uses.
Substrate Scope Highly dependent on the catalyst system; may require re-optimization for different substrates.Lipases often have a broad substrate scope, but selectivity can vary.
Process Simplicity Multi-step sequence requiring distinct reaction setups and workups for each stage (bromination, oxidation, esterification).Typically a two-step process (racemate synthesis, resolution). The resolution step is often operationally simple.
Environmental Impact Can involve halogenated solvents, heavy metals (if using Jones oxidation), and multiple purification steps."Greener" approach using biodegradable catalysts (enzymes) often in aqueous media under mild conditions.

Conclusion and Scientist's Recommendation

Both asymmetric organocatalysis and enzymatic kinetic resolution are powerful and validated strategies for the synthesis of chiral this compound. The choice between them is not one of absolute superiority but is dictated by the specific goals and constraints of the research or development program.

  • Recommendation for Asymmetric Organocatalysis: This approach is recommended when the primary goal is to maximize the yield of a single, specific enantiomer and when the cost and complexity of a multi-step synthesis are manageable. It is particularly advantageous in early-stage discovery where maximizing the quantity of a target enantiomer from readily available achiral starting materials is crucial.

  • Recommendation for Enzymatic Kinetic Resolution: EKR is the superior choice when access to both enantiomers is desired for comparative studies (e.g., pharmacological profiling). Its operational simplicity, mild reaction conditions, and environmental benefits ("green chemistry") make it highly attractive for process development and larger-scale synthesis where sustainability and catalyst reusability are key considerations. Although the theoretical yield is capped at 50% for each enantiomer, the ability to recover and reuse the biocatalyst makes it an economically viable and efficient platform technology.

Ultimately, a thorough evaluation of project timelines, budget, required enantiomer(s), and scale will guide the discerning scientist to the most logical and effective synthetic route.

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  • Forzato, C., et al. (2018). Lipase-catalyzed kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [URL: https://aiche.onlinelibrary.wiley.com/doi/abs/10.1002/btpr.2630]
  • Forzato, C., et al. (2020). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Molecules, 25(1), 123. [URL: https://www.mdpi.com/1420-3049/25/1/123]
  • Forzato, C., et al. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. Catalysts, 9(2), 184. [URL: https://www.mdpi.com/2073-4344/9/2/184]
  • Forzato, C., et al. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(1), 24-33. [URL: https://pubmed.ncbi.nlm.nih.gov/12876882/]
  • Indlekofer, M., et al. (1994). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Biocatalysis and Biotransformation, 10(4), 249-263. [URL: https://www.tandfonline.com/doi/abs/10.3109/10242429409015206]
  • Sajja, H. K., et al. (2005). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology Advances, 23(7-8), 437-454. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073497500500049X]
  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [URL: https://www.organic-chemistry.
  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. [URL: https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-alcohols.pdf]
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [URL: https://www.almacgroup.com/wp-content/uploads/2011-Lipase-catalysed-kinetic-resolutions-of-3-aryl-alkanoic-acids.pdf]
  • de Souza, R. O. M. A., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(12), 21712-21723. [URL: https://www.mdpi.com/1420-3049/20/12/19782]
  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435. [URL: https://www.researchgate.net/figure/Enzymatic-Kinetic-Resolution-with-Novozyme-435_tbl1_228830113]
  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [URL: https://www.pharmasalmanac.
  • ChemRxiv. (2021). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75588337d6c699127815d]
  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. [URL: https://www.researchgate.net/publication/318118043_Lipase-catalyzed_kinetic_resolution_as_key_step_in_the_synthesis_of_enantiomerically_pure_s_ligands_with_2-benzopyran_structure]

Sources

An In-depth Technical Guide to the Hydrolysis Kinetics of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Understanding α-Haloester Hydrolysis in Modern Drug Development

In the landscape of pharmaceutical development and complex organic synthesis, the stability and reactivity of ester functionalities are of paramount importance. α-Haloesters, such as methyl 2-bromopentanoate, represent a class of compounds that are not only valuable synthetic intermediates but are also moieties whose hydrolytic stability can dictate the efficacy, shelf-life, and metabolic fate of a drug substance. A thorough understanding of the kinetics of their hydrolysis is therefore not merely an academic exercise but a critical component of robust drug design and process optimization. This guide provides a comprehensive exploration of the hydrolysis kinetics of this compound, offering both foundational mechanistic insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Mechanistic Pathways of this compound Hydrolysis

The hydrolysis of this compound is a multifaceted process involving two primary reaction sites: the ester carbonyl group and the carbon atom bearing the bromine, the α-carbon. The prevailing reaction conditions, particularly pH, dictate which pathway predominates.

Nucleophilic Substitution at the α-Carbon (SN2 Pathway)

Under neutral or mildly acidic conditions, the hydrolysis can be characterized by a bimolecular nucleophilic substitution (SN2) reaction where water or a hydroxide ion acts as the nucleophile, attacking the α-carbon and displacing the bromide ion. This is a concerted, one-step mechanism.[1] The transition state involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-bromine bond. A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center, if applicable.[1]

Ester Hydrolysis: A Tale of Two Catalysts

The ester moiety of this compound is also susceptible to hydrolysis, a reaction that is significantly accelerated by the presence of acid or base.

  • Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically a pseudo-first-order process, as the concentration of water remains essentially constant.[2]

  • Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is generally a second-order reaction, being first-order in both the ester and the hydroxide ion.[3] This process is effectively irreversible due to the formation of the resonance-stabilized carboxylate anion.

Critical Factors Influencing the Rate of Hydrolysis

The kinetics of this compound hydrolysis are profoundly influenced by a triumvirate of factors: the solvent system, the pH of the reaction medium, and the temperature.

The Decisive Role of the Solvent

The choice of solvent can dramatically alter the rate of the SN2 component of hydrolysis. Solvents are broadly classified as protic and aprotic.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons and are capable of hydrogen bonding. While they can dissolve both the ester and the nucleophile, they tend to form a "solvent cage" around the nucleophile (e.g., hydroxide ion) through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy of the reaction, thereby slowing it down.[4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents lack acidic protons and do not engage in hydrogen bonding with the nucleophile. Consequently, the nucleophile is less solvated, or "naked," and thus more reactive, leading to a significant acceleration of the SN2 reaction rate.[4]

The pH-Rate Profile: A Dichotomy of Reactivity

The rate of hydrolysis of this compound exhibits a strong dependence on pH.

  • Acidic Conditions (pH < 4): In this regime, the acid-catalyzed hydrolysis of the ester functionality is the predominant pathway. The rate of reaction is directly proportional to the concentration of hydronium ions.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of the ester is slow. The SN2 reaction with water as the nucleophile also contributes to the overall hydrolysis rate.

  • Alkaline Conditions (pH > 9): Under basic conditions, the saponification of the ester becomes the dominant and most rapid hydrolysis pathway. The rate is directly proportional to the hydroxide ion concentration. The SN2 reaction at the α-carbon with the more potent hydroxide nucleophile also occurs.

Temperature Dependence and the Arrhenius Equation

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. This relationship is quantitatively described by the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. By determining the rate constants at different temperatures, the activation energy for the hydrolysis process can be calculated from an Arrhenius plot (a plot of ln(k) versus 1/T).[5]

A Validated Experimental Protocol for Kinetic Analysis

This section provides a detailed, step-by-step methodology for determining the hydrolysis kinetics of this compound, employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Materials and Instrumentation
  • Reagents: this compound (>98% purity), HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, sodium phosphate dibasic, sodium hydroxide, hydrochloric acid.

  • Instrumentation: A calibrated HPLC system with a UV detector and a C18 reverse-phase column, a thermostatted water bath or reaction block, calibrated volumetric flasks and pipettes, a calibrated pH meter, and autosampler vials.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 4, 7, 10) thermo Thermostat Buffer to Desired Temperature (e.g., 25, 35, 45 °C) prep_buffer->thermo prep_stock Prepare this compound Stock Solution in Acetonitrile initiate Initiate Reaction: Add Stock Solution to Buffer prep_stock->initiate prep_hplc Develop & Validate HPLC Method hplc_analysis Analyze Samples by HPLC prep_hplc->hplc_analysis thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction: Dilute with Mobile Phase sampling->quench quench->hplc_analysis data_proc Process Data: Peak Area vs. Time hplc_analysis->data_proc calc Calculate Rate Constants (k) and Half-life (t½) data_proc->calc arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) calc->arrhenius

Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.

Step-by-Step Procedure
  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its hydrolysis products (2-hydroxypentanoic acid and 2-bromopentanoic acid). A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The detection wavelength should be optimized for the ester (typically around 210 nm).

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10) using appropriate buffer systems (e.g., phosphate buffers).

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mg/mL).

  • Kinetic Run:

    • Place a known volume of the buffer solution into a reaction vessel and allow it to equilibrate to the desired temperature in a thermostatted bath.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer. The final concentration of the ester should be suitable for HPLC analysis.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a known volume of the HPLC mobile phase in an autosampler vial. This dilution will effectively stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant, k.

    • The half-life (t1/2) of the reaction can be calculated using the equation: t1/2 = 0.693 / k.

  • Determination of Activation Energy: Repeat the kinetic runs at a minimum of two other temperatures to obtain rate constants at different temperatures. Construct an Arrhenius plot and determine the activation energy from the slope of the line (Slope = -Ea/R).

Potential Side Reactions and Mitigation Strategies

Under strongly basic conditions, an elimination reaction (E2) can compete with the SN2 and saponification reactions, leading to the formation of methyl 2-pentenoate. To minimize this side reaction, it is advisable to use the lowest effective concentration of hydroxide ions and lower reaction temperatures when studying the kinetics under alkaline conditions.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound

Temperature (°C)pHRate Constant, k (s-1)Half-life, t1/2 (s)
254Experimental ValueCalculated Value
257Experimental ValueCalculated Value
2510Experimental ValueCalculated Value
357Experimental ValueCalculated Value
457Experimental ValueCalculated Value

Table 2: Arrhenius Parameters for the Hydrolysis of this compound at pH 7

ParameterValueUnits
Activation Energy (Ea)Calculated ValuekJ/mol
Pre-exponential Factor (A)Calculated Values-1

Conclusion: From Kinetic Data to Predictive Understanding

A comprehensive kinetic study of the hydrolysis of this compound provides invaluable data for predicting its stability under various conditions. This knowledge is crucial for the development of robust formulations, the prediction of metabolic pathways, and the optimization of synthetic routes. By understanding the interplay of mechanism, solvent, pH, and temperature, researchers can exert precise control over the fate of this important class of molecules.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • IV SEMMESTER. (n.d.).
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Scribd. (n.d.). Arrhenius Parameters Evaluation.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.

Sources

The Versatile Synthon: A Technical Guide to the Industrial Applications of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromopentanoate, a halogenated ester of valeric acid, has emerged as a pivotal building block in modern organic synthesis. Its unique structural features, particularly the presence of a reactive bromine atom at the alpha position to the carbonyl group, render it a highly versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical properties, reactivity, and significant industrial applications of this compound, with a focus on its role in the pharmaceutical, fragrance, and polymer industries. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this potent synthon in their respective fields.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (also known as Methyl 2-bromovalerate) is a colorless to light yellow liquid with the molecular formula C₆H₁₁BrO₂.[1] As an α-bromo ester, its chemical behavior is dominated by the electrophilic nature of the α-carbon and the susceptibility of the bromine atom to nucleophilic substitution. This inherent reactivity makes it an invaluable tool for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of organic compounds.[1] This guide will delve into the practical applications of this versatile molecule, providing a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[1][2]
Molecular Weight 195.05 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 210-211 °C[1]
Density 1.38 g/mL[1]
CAS Number 19129-92-1[2]

Spectral Analysis:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative spectral data are provided below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, methyl 2-bromopropionate, shows characteristic signals for the methoxy group (singlet, ~3.7 ppm), the α-proton (quartet, ~4.4 ppm), and the β-protons (doublet, ~1.8 ppm). For this compound, one would expect a triplet for the terminal methyl group, multiplets for the methylene groups in the propyl chain, a triplet for the α-proton, and a singlet for the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insights into the carbon framework. Key resonances are expected for the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the alkyl chain, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from two primary reactive sites: the electrophilic α-carbon and the ester functionality. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Alkylation)

This compound is an excellent alkylating agent. The bromine atom serves as a good leaving group in Sₙ2 reactions, allowing for the introduction of the 2-pentanoate methyl ester moiety onto various nucleophiles. This is a cornerstone of its application in the synthesis of more complex molecules.

G cluster_alkylation Alkylation Workflow start This compound + Nucleophile reaction Sₙ2 Reaction start->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction product Alkylated Product reaction->product workup Aqueous Workup & Purification product->workup

A generalized workflow for the alkylation of nucleophiles using this compound.
The Reformatsky Reaction

In the presence of zinc metal, this compound forms an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that readily adds to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.[3][4][5][6][7][8] This reaction is a powerful tool for C-C bond formation.

G cluster_reformatsky Reformatsky Reaction Pathway reagents This compound + Aldehyde/Ketone enolate Formation of Zinc Enolate reagents->enolate zinc Zinc dust zinc->enolate addition Nucleophilic Addition to Carbonyl enolate->addition intermediate Zinc Alkoxide Intermediate addition->intermediate hydrolysis Acidic Workup intermediate->hydrolysis product β-Hydroxy Ester hydrolysis->product

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 2-Bromopentanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromopentanoate, a key intermediate in the pharmaceutical and fine chemical industries. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach: a theoretical framework for predicting solubility based on molecular properties and a detailed, field-proven experimental protocol for its precise determination. While extensive quantitative solubility data for this compound is not widely published, this guide empowers researchers, scientists, and drug development professionals to ascertain this vital parameter with confidence. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility for this compound

This compound (C₆H₁₁BrO₂) is a halogenated ester widely utilized as a building block in organic synthesis.[1] Its efficacy as a reactant and the ease with which it can be integrated into, and removed from, reaction mixtures are fundamentally governed by its solubility in various organic solvents. An optimal solvent system can enhance reaction rates, improve yield, and simplify downstream processing, such as crystallization and chromatography. Conversely, poor solubility can lead to handling difficulties, reduced reactivity, and challenges in purification.

This guide addresses the practical need for a thorough understanding of this compound's solubility by providing a robust framework for its assessment.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[2] This principle is based on the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity of this compound

To understand its solubility, we must first examine the molecular structure of this compound.

Caption: Molecular structure of this compound.

The molecule possesses both nonpolar and polar characteristics:

  • Nonpolar Component: The pentyl chain (C₅H₁₁) is a significant nonpolar feature, dominated by London dispersion forces.

  • Polar Components: The ester group (-COO-) introduces dipole-dipole interactions, and the carbon-bromine (C-Br) bond is also polar due to the electronegativity difference between carbon and bromine.

The presence of these functional groups suggests that this compound will be most soluble in solvents of intermediate polarity and those that can engage in dipole-dipole interactions. It is expected to be less soluble in highly polar, protic solvents like water, with which it cannot effectively hydrogen bond, and also in purely nonpolar solvents where the polar groups would be energetically unfavorable.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe alkyl chain of the alcohols can interact with the pentyl group of the solute, while the hydroxyl group can interact with the ester functionality. General statements indicate solubility in ethanol.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble to MiscibleEthers are good solvents for many organic compounds and can act as hydrogen bond acceptors for the slightly acidic proton at the alpha-position. General statements indicate solubility in ether.[1]
Halogenated Solvents Dichloromethane, ChloroformSoluble to MiscibleThe polarity of these solvents is similar to that of this compound, facilitating dissolution. General statements indicate solubility in chloroform.[1]
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar aromatic ring can interact with the alkyl chain of the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleKetones have a significant dipole moment that can interact with the polar ester and C-Br groups.
Esters Ethyl acetateSoluble to MiscibleThe similar ester functionality promotes miscibility.
Nonpolar Hydrocarbons Hexane, HeptaneSparingly Soluble to SolubleThe nonpolar nature of these solvents will interact well with the pentyl chain, but less so with the polar functional groups.
Highly Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are highly polar and can effectively solvate the polar regions of the molecule.
Water InsolubleThe large nonpolar alkyl chain and the inability to donate hydrogen bonds make it immiscible with water.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and allows for the determination of the thermodynamic solubility limit.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent at a constant temperature. By ensuring an excess of the solid solute is present, the system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the liquid phase is constant. This concentration represents the solubility of the compound at that specific temperature.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of the Test Mixture:

    • Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solute at the bottom of the vial after equilibration.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when consecutive measurements are constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation and Reporting:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, mol/L, or mole fraction.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

To facilitate a systematic comparison and application of the solubility data, it is recommended to present the results in a structured tabular format. The following tables serve as templates for recording experimentally determined solubility data at a standard temperature (e.g., 298.15 K or 25 °C).

Table 1: Quantitative Solubility of this compound at 25 °C

SolventSolubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
MethanolExperimental DataExperimental DataExperimental Data
EthanolExperimental DataExperimental DataExperimental Data
Diethyl EtherExperimental DataExperimental DataExperimental Data
TetrahydrofuranExperimental DataExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental DataExperimental Data
TolueneExperimental DataExperimental DataExperimental Data
AcetoneExperimental DataExperimental DataExperimental Data
Ethyl AcetateExperimental DataExperimental DataExperimental Data
n-HexaneExperimental DataExperimental DataExperimental Data
Dimethyl SulfoxideExperimental DataExperimental DataExperimental Data

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). Hansen Solubility Parameters.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • PubChem. (n.d.). This compound.
  • Vertex AI Search. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • Abbasi, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Abbott, S. (n.d.). HSP for Beginners.

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Unraveling the Reactivity of Methyl 2-bromopentanoate: A Theoretical and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of Methyl 2-bromopentanoate, a versatile building block in pharmaceutical and agrochemical development.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles governing its reaction pathways, with a focus on the competition between nucleophilic substitution (S(_N)2) and elimination (E2) reactions. By leveraging high-level computational chemistry, we will elucidate the subtle electronic and steric factors that dictate the outcome of its transformations.

Introduction: The Chemical Versatility of α-Bromo Esters

This compound belongs to the class of α-halo esters, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural motif imbues the molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the ester functionality significantly influences the adjacent C-Br bond, making it susceptible to attack by a wide range of nucleophiles and bases. Understanding the delicate balance between substitution and elimination pathways is paramount for controlling reaction selectivity and maximizing the yield of desired products in synthetic applications. This guide will employ Density Functional Theory (DFT) as the primary computational tool to dissect these reaction mechanisms at a molecular level, offering predictive insights that can guide experimental design.[2][3][4]

Theoretical Framework: Probing Reaction Mechanisms with Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for investigating organic reaction mechanisms, offering a balance between computational cost and accuracy.[2][3][5] By solving the Kohn-Sham equations, DFT allows for the determination of the electronic structure and energy of molecules, including reactants, products, and the high-energy transition states that connect them. This enables the calculation of key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, which are crucial for predicting reaction feasibility and selectivity.

The Competing Pathways: S(_N)2 versus E2

The reactivity of this compound is primarily governed by two competing bimolecular reaction mechanisms:

  • S(_N)2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group with an inversion of stereochemistry. The presence of the adjacent carbonyl group can influence the S(_N)2 reactivity through inductive and resonance effects.[6]

  • E2 (Elimination, Bimolecular): In this concerted pathway, a base abstracts a proton from the β-carbon, simultaneously leading to the formation of a double bond and the departure of the bromide leaving group. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) is a key consideration.

The competition between these two pathways is influenced by several factors, including the nature of the attacking species (nucleophile vs. base), the steric environment of the substrate, the solvent, and the temperature.[7] Computational modeling provides a quantitative means to assess how these factors modulate the activation barriers for each pathway, thereby predicting the dominant reaction channel.[7]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the theoretical investigation of the reactivity of this compound using DFT. This workflow is designed to ensure scientific rigor and reproducibility.

Software and Computational Details

All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The following computational levels are recommended for a balance of accuracy and efficiency:

ParameterRecommendationRationale
Density Functional M06-2X or ωB97X-DThese functionals are well-suited for describing non-covalent interactions and thermochemistry in organic reactions.
Basis Set 6-311+G(d,p) or def2-TZVPProvides a flexible description of the electron density for all atoms. For bromine, using a basis set with effective core potentials (ECPs) like LANL2DZ can be a computationally efficient alternative.
Solvent Model Polarizable Continuum Model (PCM)To account for the influence of the solvent environment on the reaction energetics. The specific solvent (e.g., DMSO, acetonitrile) should be chosen to match experimental conditions.
Experimental Workflow

The following workflow provides a systematic approach to studying the S(_N)2 and E2 reaction pathways:

Computational Workflow cluster_0 Geometry Optimization cluster_1 Transition State Search cluster_2 Verification and Analysis Reactants Reactants (this compound + Nucleophile/Base) Products_SN2 SN2 Products Products_E2 E2 Products TS_SN2 SN2 Transition State (TS) Reactants->TS_SN2 Guess Initial TS Geometry TS_E2 E2 Transition State (TS) Reactants->TS_E2 Guess Initial TS Geometry Freq_React Frequency Analysis (Reactants & Products) Reactants->Freq_React Products_SN2->Freq_React Products_E2->Freq_React Freq_TS Frequency Analysis (TS) (Confirm one imaginary frequency) TS_SN2->Freq_TS TS_E2->Freq_TS Energy_Profile Reaction Energy Profile (Calculate ΔG‡ and ΔGr) Freq_React->Energy_Profile IRC Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) Freq_TS->IRC IRC->Energy_Profile

Caption: A generalized computational workflow for studying reaction mechanisms.

Step-by-step Methodology:

  • Geometry Optimization:

    • Construct the 3D structures of the reactants (this compound and the chosen nucleophile/base) and the expected products for both the S(_N)2 and E2 pathways.

    • Perform geometry optimizations for all species to find their lowest energy conformations.

  • Transition State (TS) Search:

    • For each reaction (S(_N)2 and E2), create an initial guess for the transition state structure. This can often be achieved by manually adjusting the bond lengths and angles of the reacting species towards the expected geometry of the transition state.

    • Perform a transition state optimization using an algorithm like the Berny algorithm (opt=ts in Gaussian).

  • Frequency Analysis:

    • Conduct a frequency calculation on all optimized structures (reactants, products, and transition states).

    • Self-Validation: For reactants and products, all calculated vibrational frequencies should be positive (real). For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure.

    • Self-Validation: The IRC path should connect the transition state to the corresponding reactant and product minima on the potential energy surface, confirming that the located TS is indeed the correct one for the reaction of interest.

  • Thermochemical Analysis:

    • From the frequency calculations, extract the Gibbs free energies for all species.

    • Calculate the activation free energy (ΔG

      
      ) and the Gibbs free energy of reaction (ΔG(_r)) for both the S(_N)2 and E2 pathways.
      

Analysis and Discussion: Predicting the Reactivity of this compound

The calculated activation free energies (ΔG


) for the S(_N)2 and E2 pathways will provide a quantitative measure of their relative rates. The pathway with the lower activation barrier will be the kinetically favored and, therefore, the dominant reaction.
Visualizing the Reaction Pathways

The following diagrams illustrate the general mechanisms for the S(_N)2 and E2 reactions.

SN2_Mechanism Reactants Nu⁻ + R-CH(Br)-COOCH₃ TS [Nu---C---Br]⁻‡ (Transition State) Reactants->TS Backside Attack Products Nu-CH(R)-COOCH₃ + Br⁻ TS->Products Inversion of Stereochemistry E2_Mechanism Reactants B⁻ + R'-CH₂-CH(Br)-COOCH₃ TS [B---H---C---C---Br]⁻‡ (Transition State) Reactants->TS Proton Abstraction Products BH + R'-CH=CH-COOCH₃ + Br⁻ TS->Products Alkene Formation

Sources

literature review of Methyl 2-bromopentanoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-bromopentanoate

Introduction

This compound (C₆H₁₁BrO₂) is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its structure, featuring a bromine atom at the alpha-position to an ester carbonyl, makes it a versatile precursor for introducing a variety of functional groups via nucleophilic substitution or for forming new carbon-carbon bonds.[1][2] This guide provides a comprehensive review of the core synthetic methodologies for preparing this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal synthetic route.

Chemical Properties:

  • Molecular Formula: C₆H₁₁BrO₂[1][3]

  • Molecular Weight: 195.05 g/mol [1][3]

  • Appearance: Colorless to light yellow liquid[1]

  • Boiling Point: 210-211 °C[1]

Primary Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly approached via two primary pathways: a two-step sequence involving the α-bromination of the parent carboxylic acid followed by esterification, or a direct α-bromination of the pre-formed ester. A third, more specialized route from α-amino acids is also considered, particularly for stereocontrolled synthesis.

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction & Subsequent Esterification

This classic, robust, and widely-used two-step approach remains a cornerstone for the synthesis of α-bromo esters. It involves the initial α-bromination of pentanoic acid, followed by the esterification of the resulting 2-bromopentanoic acid.

Part A: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

Causality & Mechanism: Direct α-bromination of a carboxylic acid with molecular bromine (Br₂) is ineffective because the carbonyl is not sufficiently enolized.[4] The Hell-Volhard-Zelinsky (HVZ) reaction overcomes this by using a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5] The PBr₃ first converts the carboxylic acid into its more reactive acyl bromide derivative.[6][7] This acyl bromide, unlike the carboxylic acid, readily tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking a molecule of Br₂ to install the bromine atom at the α-position.[7] The resulting α-bromo acyl bromide can then be hydrolyzed in a workup step to yield the desired α-bromo carboxylic acid or, as is often the case, directly reacted with an alcohol to form the ester.[6]

HVZ_Mechanism PentanoicAcid Pentanoic Acid PentanoylBromide Pentanoyl Bromide PentanoicAcid->PentanoylBromide + PBr₃ Enol Acyl Bromide Enol PentanoylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromopentanoyl Bromide Enol->AlphaBromoAcylBromide + Br₂ FinalAcid 2-Bromopentanoic Acid AlphaBromoAcylBromide->FinalAcid + H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Part B: Fischer Esterification

Causality & Mechanism: Once 2-bromopentanoic acid is obtained, it is converted to its methyl ester via Fischer esterification.[8] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] A strong acid catalyst (e.g., H₂SO₄) is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9] This activation allows the weakly nucleophilic alcohol (methanol) to attack the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester. To drive the equilibrium toward the product, methanol is typically used in large excess (often as the solvent), in accordance with Le Châtelier's principle.[9]

Fischer_Esterification BromoAcid 2-Bromopentanoic Acid ProtonatedAcid Protonated Carbonyl BromoAcid->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH₃OH ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H₂O FinalEster This compound ProtonatedEster->FinalEster - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Two-Step HVZ and Esterification

This protocol describes a representative procedure for the synthesis of this compound from pentanoic acid.

Step 1: Synthesis of 2-Bromopentanoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid (e.g., 0.5 mol) and a catalytic amount of red phosphorus or PBr₃ (e.g., 0.05 mol).

  • Bromination: Heat the mixture gently in a fume hood. Slowly add bromine (0.55 mol) from the dropping funnel over 1-2 hours. The reaction is exothermic, and the color of bromine should fade.

  • Reaction Completion: After the addition is complete, heat the mixture to 80-90 °C for 4-6 hours until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water (50 mL) to hydrolyze the remaining acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, 2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-bromopentanoic acid. Further purification can be achieved by vacuum distillation.

Step 2: Esterification to this compound [10]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 2-bromopentanoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 mL) as the catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Workup: Cool the reaction mixture. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence stops.

  • Isolation: Reduce the volume of methanol using a rotary evaporator. Add water (100 mL) and extract the ester with diethyl ether (2 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Workflow_HVZ_Ester Start Pentanoic Acid Step1 Step 1: HVZ Reaction (PBr₃ cat., Br₂) Start->Step1 Intermediate 2-Bromopentanoic Acid Step1->Intermediate Step2 Step 2: Fischer Esterification (CH₃OH, H₂SO₄ cat.) Intermediate->Step2 Purify Workup & Vacuum Distillation Step2->Purify Product This compound Purify->Product

Caption: Workflow for the Two-Step Synthesis of this compound.

Method 2: Direct α-Bromination of Methyl Pentanoate

This approach aims to install the bromine atom directly onto the pre-formed ester, Methyl Pentanoate, thus being more atom-economical in principle.

Causality & Mechanism: The α-protons of an ester are significantly less acidic than those of a ketone or aldehyde. Therefore, direct bromination under acidic conditions is generally not feasible. The most common strategy involves deprotonation of the α-carbon using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to irreversibly form the ester enolate.[11] This highly reactive enolate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the α-brominated product. The choice of a strong, hindered base like LDA is critical to ensure complete and rapid enolate formation without competing nucleophilic attack at the ester carbonyl.

Direct_Bromination Ester Methyl Pentanoate Enolate Lithium Enolate Ester->Enolate LDA, THF, -78°C Product This compound Enolate->Product + Br₂ or NBS

Caption: Direct α-Bromination via an Ester Enolate Intermediate.

Experimental Protocol: Direct Bromination via Enolate
  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a solution of LDA in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Enolate Formation: Slowly add a solution of Methyl Pentanoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Bromination: Add a solution of Br₂ or NBS (1.1 eq) in anhydrous THF dropwise to the enolate solution, maintaining the temperature at -78 °C.

  • Quench: After stirring for 1-2 hours, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or vacuum distillation.

Method 3: Synthesis from α-Amino Acids

This pathway is particularly relevant for the synthesis of enantiomerically pure α-bromo esters, as it starts from a chiral precursor.

Causality & Mechanism: L-Norvaline, a naturally occurring amino acid, possesses the same carbon skeleton as pentanoic acid. It can be converted into (S)-2-bromopentanoic acid with retention of configuration.[12] The reaction involves diazotization of the amino group with sodium nitrite (NaNO₂) in the presence of an acid and a bromide source (e.g., HBr). This forms a transient diazonium salt, which is an excellent leaving group. The bromide ion then displaces the diazonium group (as N₂ gas) via an Sₙ2-type mechanism.[13] The resulting α-bromo acid can then be esterified using the Fischer method as described previously.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: HVZ & EsterificationMethod 2: Direct BrominationMethod 3: From Amino Acid
Starting Material Pentanoic AcidMethyl PentanoateL-Norvaline
Key Reagents PBr₃, Br₂, H₂SO₄, CH₃OHLDA, Br₂/NBSNaNO₂, HBr, H₂SO₄, CH₃OH
Typical Yields Good to Excellent (60-85% over 2 steps)Moderate to Good (50-75%)Moderate (40-60% over 2 steps)
Scalability Excellent; widely used in industry.Good; requires cryogenic conditions.Limited by cost of starting material.
Stereocontrol No (produces racemate).No (produces racemate).Yes (produces enantiomerically enriched product).
Advantages Robust, reliable, uses common reagents.Fewer steps, potentially higher atom economy.Access to chiral product.[12]
Disadvantages Two separate reaction steps, uses hazardous Br₂ and PBr₃.Requires strictly anhydrous/anaerobic conditions and cryogenic temperatures. LDA is highly reactive.Expensive starting material, potential for side reactions.

Conclusion and Recommendations

The choice of synthetic route for this compound is dictated by the specific requirements of the researcher, including scale, cost, and the need for stereochemical control.

  • For large-scale, racemic synthesis , the two-step Hell-Volhard-Zelinsky reaction followed by Fischer esterification (Method 1) is the most reliable, cost-effective, and industrially proven method. Its operational simplicity and use of relatively inexpensive bulk starting materials make it the preferred choice for general applications.

  • The direct α-bromination of the ester (Method 2) offers a more concise route. It is a valuable alternative, particularly on a laboratory scale, when avoiding the handling of PBr₃ is desired. However, it demands more stringent experimental conditions, including inert atmospheres and cryogenic temperatures, which may limit its scalability.

  • When the synthesis of an enantiomerically pure product is the primary objective, starting from a chiral α-amino acid like L-norvaline (Method 3) is the superior strategy. While more expensive, it provides direct access to optically active α-bromo esters, which are crucial in the asymmetric synthesis of many pharmaceutical agents.

Each method presents a unique set of advantages and challenges. A thorough evaluation of the experimental goals and available resources is paramount for the successful and efficient synthesis of this versatile chemical intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4,4-dimethylhexane.
  • LibreTexts Chemistry. (2022). Synthesis of Amino Acids.
  • Arnold, F. H., et al. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC - NIH.
  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Journal of Organic Chemistry, 71, 8961-8963.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.
  • Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). Synthesis of Enantioenriched α-Bromo Acids. Synthesis, 583-585.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester. (2019). Google Patents.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition.
  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
  • LibreTexts Chemistry. (2019). 21.5: Bromination of Acids: The HVZ Reaction.
  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • Fiveable. (n.d.). Alpha-Brominated Ester Definition.
  • ChemSpider Synthetic Pages. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • University of the West Indies at Mona. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

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Methodological & Application

Introduction: The Strategic Importance of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 2-bromopentanoate in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed application note and protocol guide on the strategic use of this compound (also known as methyl 2-bromovalerate) in the field of asymmetric synthesis. As a versatile chiral building block, this α-halo ester is a critical reagent for the stereocontrolled construction of complex organic molecules, particularly non-canonical amino acids and other intermediates vital to pharmaceutical development.[1][2]

Asymmetric synthesis, the science of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern medicinal chemistry and materials science.[3] The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, making the ability to selectively synthesize one enantiomer over the other a critical requirement.

This compound (CAS: 19129-92-1) is an α-bromo ester that features a chiral center at the C2 position.[4][5] This structure offers a powerful handle for synthetic chemists. The bromine atom is an excellent leaving group, rendering the adjacent carbon electrophilic and susceptible to nucleophilic substitution.[2] This inherent reactivity, combined with the stereocenter, makes it a valuable substrate for a variety of stereoselective transformations designed to build molecular complexity with precise three-dimensional control.[4]

This guide will explore two powerful, field-proven methodologies that leverage this compound: Asymmetric Phase-Transfer Catalysis for the synthesis of α-amino acids and Transition-Metal Catalyzed Enantioconvergent Cross-Coupling .

Core Application: Asymmetric Synthesis of α-Amino Acid Derivatives

The synthesis of optically pure α-amino acids is of paramount importance, as these molecules are the fundamental components of peptides and proteins and are often incorporated into peptidomimetics to enhance biological activity and stability.[6] Chiral phase-transfer catalysis has emerged as a practical and highly effective method for the asymmetric alkylation of glycine equivalents, providing a direct route to these valuable compounds.[7][8]

Principle of Asymmetric Phase-Transfer Catalysis (PTC)

In this system, a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, facilitates the transfer of an enolate from an aqueous or solid base phase into an organic phase containing the electrophile (this compound). The chiral catalyst forms a tightly bound, diastereomeric ion pair with the nucleophile. This intimate association creates a chiral environment that shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered direction. This directed attack is the basis for the high enantioselectivity observed in these reactions.

PTC_Workflow cluster_phases Phase-Transfer System cluster_aqueous Aqueous/Solid Phase (Base) cluster_organic Organic Phase Glycine_Schiff_Base Glycine Schiff Base (Pro-Nucleophile) Enolate Glycine Enolate Glycine_Schiff_Base->Enolate Base Inorganic Base (e.g., Cs₂CO₃) Base->Enolate Deprotonation Chiral_Complex [Q* ∙ Enolate⁻] Chiral Ion Pair Enolate->Chiral_Complex Phase Transfer & Ion Pairing M2B This compound (Electrophile) Product Chiral α-Amino Acid Derivative M2B->Product Catalyst Chiral PTC (Q*Cl⁻) Product->Catalyst Catalyst Regeneration Catalyst->Chiral_Complex Chiral_Complex->Product Asymmetric Alkylation (SN2) caption Workflow for PTC Asymmetric Alkylation.

Caption: Workflow for PTC Asymmetric Alkylation.

Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol describes the synthesis of a chiral, non-natural α-amino acid derivative using (S)-methyl 2-bromopentanoate and a benzophenone-derived glycine imine, catalyzed by a chiral phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine methyl ester

  • This compound

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (PTC catalyst)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add N-(diphenylmethylene)glycine methyl ester (e.g., 1.0 mmol, 1.0 eq), the chiral phase-transfer catalyst (0.05 mmol, 0.05 eq), and anhydrous cesium carbonate (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add a mixture of anhydrous dichloromethane and toluene (e.g., 9:1 v/v, 10 mL) to the flask.

  • Cooling: Cool the resulting suspension to -40 °C (acetonitrile/dry ice bath) with vigorous stirring.

  • Electrophile Addition: Slowly add a solution of this compound (1.2 mmol, 1.2 eq) in 2 mL of the solvent mixture to the reaction flask dropwise over 10 minutes.

  • Reaction Monitoring: Maintain the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.

  • Deprotection & Analysis: The Schiff base can be hydrolyzed under mild acidic conditions (e.g., 1N HCl) to reveal the free amino ester. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary
Catalyst LoadingTemperature (°C)Solvent SystemTime (h)Typical YieldTypical ee (%)
1-10 mol%-20 to -60DCM/Toluene12-4875-95%>90%

Note: The optimal conditions, including catalyst choice and temperature, may vary depending on the specific substrates and should be empirically determined.

Advanced Application: Enantioconvergent Cross-Coupling Reactions

A significant challenge in asymmetric synthesis is the use of racemic starting materials. Enantioconvergent catalysis addresses this by transforming both enantiomers of a racemic starting material into a single, highly enriched enantiomer of the product.[9] This approach is highly atom-economical and avoids the 50% maximum theoretical yield of kinetic resolution. Nickel-catalyzed cross-coupling reactions have proven particularly effective for this purpose with racemic α-halo esters like this compound.[10][11]

Principle of Ni-Catalyzed Enantioconvergent Coupling

These reactions typically involve a chiral nickel catalyst that engages in a catalytic cycle, which may proceed through radical intermediates.[9][11] The chiral ligand complexed to the nickel center is believed to control the stereochemical outcome of the reaction. It effectively overrides the stereochemistry of the starting electrophile, funneling both (R)- and (S)-methyl 2-bromopentanoate into a pathway that leads to a single product enantiomer.

Enantioconvergent_Coupling cluster_info Key Concept racemate Racemic Methyl 2-bromopentanoate (R/S mixture) catalyst Chiral Ni-Catalyst [Ni(0)L*] racemate->catalyst Reacts with both enantiomers nucleophile Organometallic Nucleophile (e.g., R'-ZnX) nucleophile->catalyst product Single Enantiomer Product catalyst->product Forms C-C bond with stereocontrol info_node The chiral catalyst (L*) dictates the final product stereochemistry, regardless of the starting electrophile's configuration. caption Concept of Enantioconvergent Cross-Coupling.

Caption: Concept of Enantioconvergent Cross-Coupling.

Protocol: Enantioconvergent Arylation of Racemic this compound

This protocol outlines a general procedure for the nickel-catalyzed enantioconvergent coupling of racemic this compound with an organozinc nucleophile.

Materials:

  • Racemic this compound

  • Aryl bromide (for preparing the organozinc reagent)

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂), anhydrous

  • Nickel(II) chloride glyme complex (NiCl₂(dme))

  • Chiral ligand (e.g., a Pybox or related nitrogen-based ligand)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Preparation of Organozinc Reagent (in a separate flask): a. Under an argon atmosphere, dissolve the aryl bromide (1.5 mmol) in anhydrous THF. b. Cool the solution to -78 °C and add n-BuLi (1.5 mmol) dropwise. Stir for 30 minutes. c. To this solution, add a solution of anhydrous ZnCl₂ (1.6 mmol) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction: a. In a separate flame-dried Schlenk flask inside a glovebox, combine NiCl₂(dme) (0.05 mmol, 5 mol%) and the chiral ligand (0.06 mmol, 6 mol%). b. Add anhydrous THF (5 mL) and stir for 30 minutes to form the catalyst complex. c. Add the previously prepared organozinc reagent to the catalyst mixture. d. Add racemic this compound (1.0 mmol, 1.0 eq) to the reaction mixture. e. Seal the flask, remove from the glovebox, and stir at room temperature (or as optimized) for 12-24 hours.

  • Workup and Purification: a. Quench the reaction with 2N HCl. b. Extract the mixture with diethyl ether (3 x 25 mL). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. d. Purify the residue via flash column chromatography to isolate the desired arylated product.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Data Summary for Enantioconvergent Couplings
Ni SourceChiral Ligand TypeNucleophileYield (%)ee (%)
NiCl₂(dme)PyboxAryl-ZnCl60-90%85-98%
NiBr₂Bis(oxazoline)Alkyl-ZnCl65-88%80-95%

Note: This reaction is highly sensitive to substrate, ligand, and reaction conditions. Significant optimization is often required.

Handling and Storage

This compound is a colorless to pale yellow liquid.[1][4]

  • Storage: It should be stored in a cool, well-ventilated area, ideally refrigerated at 2-8°C, in a tightly sealed container to prevent hydrolysis and degradation.[4]

  • Safety: As with all α-halo esters, it is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Always consult the Material Safety Data Sheet (MSDS) before use.

Conclusion

This compound is a powerful and versatile building block for modern asymmetric synthesis. Its utility is demonstrated in high-value transformations, including the construction of chiral α-amino acids via phase-transfer catalysis and the synthesis of complex chiral molecules through advanced enantioconvergent cross-coupling reactions. The protocols outlined here provide a foundation for researchers to leverage the unique reactivity of this reagent to access enantiomerically pure compounds that are critical for drug discovery and development.

References

  • Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones | Request PDF. (n.d.). ResearchGate.
  • Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. (n.d.). Organic Chemistry Portal.
  • Synthesis of Amino Acids. (2023, January 14). Chemistry LibreTexts.
  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. (n.d.). ResearchGate.
  • Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. (2014, August 21). PubMed.
  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017, June 12). ACS Publications.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed.
  • Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. (n.d.). Royal Society of Chemistry.
  • This compound: A Versatile Chemical with Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Chiral nucleophilic catalysts screened | Download Scientific Diagram. (n.d.). ResearchGate.
  • Research Progress on Organocatalytic Asymmetric Synthesis of Atropisomeric Aldehydes. (n.d.). ResearchGate.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (n.d.). MDPI.
  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. (n.d.). ResearchGate.
  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017, June 12). PubMed Central.
  • Introduction to Asymmetric Organocatalysis. (2023, April 25). YouTube.
  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. (2023, December 3). PubMed Central.
  • The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PubMed Central.
  • A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (2022, March). ResearchGate.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical.
  • Organocatalytic Asymmetric α-Functionalization of β-Ketoesters. (2010). Progress in Chemistry.
  • This compound | C6H11BrO2 | CID 529992. (n.d.). PubChem.

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Application Notes and Protocols: Methyl 2-Bromopentanoate as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. The majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] This reality has propelled the development of methodologies for the synthesis of enantiomerically pure compounds, with chiral building blocks serving as a cornerstone of this endeavor.[2][3][4]

Methyl 2-bromopentanoate, a chiral α-bromo ester, has emerged as a versatile and valuable building block in the synthesis of complex pharmaceutical agents. Its utility lies in the strategic presence of a stereocenter at the α-position and a reactive bromine atom, which can be displaced with a high degree of stereochemical control, typically through an S(_N)2 mechanism. This allows for the introduction of a defined stereocenter into a target molecule, a crucial step in the asymmetric synthesis of many active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound as a chiral synthon, detailing its enantioselective synthesis and its application in the construction of key pharmaceutical intermediates.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReferences
Molecular Formula C₆H₁₁BrO₂[5]
Molecular Weight 195.05 g/mol [5]
Appearance Colorless to pale yellow liquid
Boiling Point 179-181 °C
Density ~1.349 g/cm³
Solubility Soluble in most organic solvents
CAS Number 19129-92-1[5]

Enantioselective Synthesis of (R)- and (S)-Methyl 2-Bromopentanoate

The successful application of this compound as a chiral building block is predicated on its availability in high enantiomeric purity. Several strategies can be employed to achieve this, with enzymatic kinetic resolution being a particularly robust and scalable method.

Methodology: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers by leveraging the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[6] Lipases, a class of enzymes, are highly effective biocatalysts for the kinetic resolution of chiral esters and alcohols due to their high enantioselectivity, operational stability, and broad substrate scope.[6][7]

The principle of lipase-catalyzed kinetic resolution of racemic this compound involves the selective acylation of one enantiomer in the presence of an acyl donor, leaving the unreacted enantiomer enriched. The lipase from Candida antarctica B (CALB), often immobilized as Novozym 435, is particularly well-suited for this transformation.[6][7]

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-Bromopentanoate

Objective: To separate racemic this compound into its (R)- and (S)-enantiomers with high enantiomeric excess (ee).

Materials:

  • (±)-Methyl 2-bromopentanoate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Glassware for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (±)-methyl 2-bromopentanoate (1.0 eq.) in anhydrous toluene to a concentration of 0.2 M.

  • Addition of Reagents: Add vinyl acetate (2.0 eq.) to the solution.

  • Enzyme Addition: Add Novozym 435 (20% by weight of the substrate) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at 40 °C. The progress of the reaction should be monitored by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess for both the unreacted ester and the acylated product.

  • Work-up:

    • Filter off the immobilized enzyme and wash it with toluene. The enzyme can often be recovered and reused.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the unreacted this compound from the acylated product.

  • Characterization: Determine the enantiomeric excess of the purified, unreacted this compound using chiral GC or HPLC. The absolute configuration of the enantiomers can be determined by comparison to known standards or by derivatization and analysis.

Expected Outcome: This procedure typically yields one enantiomer of this compound with high enantiomeric excess (>95% ee). The other enantiomer is obtained as the acylated product, which can be hydrolyzed back to the alcohol and subsequently converted to the corresponding methyl ester if desired.

Diagram 1: Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products & Analysis Racemic_Ester Racemic Methyl 2-Bromopentanoate Reaction_Vessel Reaction at 40°C in Toluene Racemic_Ester->Reaction_Vessel Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Vessel Enzyme Novozym 435 (Lipase) Enzyme->Reaction_Vessel Filtration Filter to remove enzyme Reaction_Vessel->Filtration After ~50% conversion Concentration Concentrate filtrate Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Enriched_Ester Enantioenriched This compound (e.g., S-enantiomer) Chromatography->Enriched_Ester Acylated_Product Acylated Product (e.g., R-enantiomer) Chromatography->Acylated_Product Analysis Chiral GC/HPLC Analysis for ee% Enriched_Ester->Analysis Acylated_Product->Analysis

Caption: Workflow for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution.

Application of Chiral this compound in the Synthesis of Anticonvulsant Drug Analogues

Chiral α-bromo esters are key intermediates in the synthesis of a variety of pharmaceuticals, including anticonvulsant agents.[8][9] The synthesis of Brivaracetam, an antiepileptic drug, provides an excellent case study for the application of a closely related chiral building block, (R)-methyl 2-bromobutanoate.[4] By analogy, (R)- or (S)-methyl 2-bromopentanoate can be used to synthesize novel anticonvulsant candidates with a pentyl side chain.

The core strategy involves the nucleophilic substitution of the bromide with a suitable nitrogen-containing nucleophile, followed by further transformations to construct the final drug molecule. A common nucleophile in the synthesis of racetam-type drugs is a pyrrolidinone derivative.

Protocol 2: Synthesis of a Chiral N-Substituted Pyrrolidinone Intermediate

Objective: To synthesize a key chiral intermediate for anticonvulsant drug analogues via S(_N)2 reaction of (R)-methyl 2-bromopentanoate with 2-pyrrolidinone.

Materials:

  • (R)-Methyl 2-bromopentanoate (or the S-enantiomer)

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of the Nucleophile: In a flame-dried three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

  • Addition of 2-Pyrrolidinone: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Alkylation Reaction: Cool the reaction mixture back to 0 °C. Add a solution of (R)-methyl 2-bromopentanoate (1.05 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired chiral N-substituted pyrrolidinone ester.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the pyrrolidinone, forming the corresponding sodium salt which is a much more potent nucleophile.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the S(_N)2 reaction by solvating the cation (Na⁺) without solvating the nucleophile, thereby increasing its reactivity.

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture, necessitating the use of an inert atmosphere.

  • Low Temperature Addition: The reaction of sodium hydride with the pyrrolidinone is exothermic. Adding the pyrrolidinone solution at 0 °C helps to control the reaction rate and prevent side reactions.

Diagram 2: Synthetic Pathway to a Chiral Anticonvulsant Analogue Intermediate

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Further Transformations Pyrrolidinone 2-Pyrrolidinone NaH_DMF NaH, DMF, 0°C Pyrrolidinone->NaH_DMF Pyrrolidinone_Anion Pyrrolidinone Anion NaH_DMF->Pyrrolidinone_Anion SN2_Reaction SN2 Reaction Pyrrolidinone_Anion->SN2_Reaction R_Bromoester (R)-Methyl 2-Bromopentanoate R_Bromoester->SN2_Reaction Intermediate Chiral N-Substituted Pyrrolidinone Ester SN2_Reaction->Intermediate Amidation Amidation Intermediate->Amidation Drug_Analogue Anticonvulsant Drug Analogue Amidation->Drug_Analogue

Sources

Application Note & Protocol: Synthesis of β-Hydroxy Esters Using α-Bromoesters

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of Grignard-type Reactions vs. the Reformatsky Protocol with Methyl 2-bromopentanoate

Abstract

This document provides a detailed guide for researchers on the appropriate synthetic strategy for utilizing this compound as a nucleophilic building block. While the Grignard reaction is a cornerstone of C-C bond formation, its application to α-haloesters is fraught with complications leading to poor yields and product mixtures. We dissect the mechanistic challenges inherent in a hypothetical Grignard approach and present the scientifically sound and field-proven alternative: the Reformatsky reaction . This application note provides a comprehensive theoretical background, a step-by-step experimental protocol for the Reformatsky reaction, and expert insights into process optimization and troubleshooting, designed for professionals in organic synthesis and drug development.

Introduction: The Challenge of α-Haloester Reactivity

The synthesis of alcohols from ester precursors is a foundational transformation in organic chemistry, with the Grignard reaction being the most prominent method. The reaction of an ester with two or more equivalents of a Grignard reagent (R-MgX) reliably produces tertiary alcohols where two of the substituents are identical.[1][2] This process involves an initial nucleophilic addition to the carbonyl, elimination of the alkoxy group to form a ketone intermediate, and a rapid second addition to the more reactive ketone.[3]

However, this standard pathway becomes untenable when the ester substrate contains an α-halogen, as in the case of This compound . The presence of the bromine atom on the carbon adjacent to the carbonyl introduces a competing electrophilic site and alters the substrate's reactivity profile. A direct application of Grignard chemistry to this molecule is mechanistically flawed for two primary reasons:

  • Attempted Grignard Formation: If one attempts to form a Grignard reagent from this compound itself, the resulting organomagnesium species would be a highly reactive enolate. This species would immediately react with the ester carbonyl of another starting material molecule, leading to uncontrolled self-condensation and polymerization rather than a stable, usable reagent.

  • Addition of an External Grignard Reagent: Introducing an external Grignard reagent (e.g., Phenylmagnesium bromide) would result in a non-selective reaction. The Grignard reagent could attack the desired carbonyl carbon, but it could also engage in an SN2 reaction at the carbon-bromine bond or act as a base to deprotonate the acidic α-carbon, leading to a complex mixture of products and a significantly reduced yield of any single desired compound.[4][5]

The superior and correct approach for utilizing α-haloesters as nucleophiles is the Reformatsky reaction . This reaction employs metallic zinc, which forms a less reactive, more selective organozinc enolate that effectively circumvents the issues seen with hyper-reactive Grignard reagents.[6][7]

Mechanistic Rationale: Why the Reformatsky Reaction Excels

The choice between a Grignard and Reformatsky approach is a critical decision rooted in the fundamental reactivity of the organometallic intermediates.

  • Grignard Reagents (Organomagnesium Halides): These reagents are characterized by a highly polar carbon-magnesium bond, rendering the carbon atom an exceptionally strong nucleophile and a potent base.[8][9] This high reactivity is an asset in many contexts but becomes a liability with multifunctional substrates like α-haloesters, leading to the side reactions described above.

  • Reformatsky Reagents (Organozinc Enolates): Zinc is less electropositive than magnesium, resulting in a more covalent and less polarized carbon-zinc bond. When zinc undergoes oxidative insertion into the carbon-bromine bond of this compound, it forms an organozinc reagent, often called a "Reformatsky enolate".[10][11] This intermediate is nucleophilic enough to readily attack the electrophilic carbonyl of an aldehyde or ketone but is not reactive enough to attack the less electrophilic carbonyl of another ester molecule.[7] This chemoselectivity is the key to its success, preventing self-condensation and ensuring a clean reaction to form the desired β-hydroxy ester.[12]

The following diagrams illustrate the divergent pathways.

cluster_grignard Problematic Grignard Pathways cluster_reformatsky Selective Reformatsky Pathway start_g This compound + R-MgX carbonyl_attack 1. Carbonyl Attack start_g->carbonyl_attack sn2_attack 2. SN2 at C-Br start_g->sn2_attack enolization 3. Enolization (Base) start_g->enolization product_mix Complex Product Mixture (Low Yield) carbonyl_attack->product_mix sn2_attack->product_mix enolization->product_mix start_r This compound + Zn + Ketone/Aldehyde zn_enolate Formation of Stable Zinc Enolate start_r->zn_enolate carbonyl_add Selective Addition to Ketone/Aldehyde zn_enolate->carbonyl_add product_r β-Hydroxy Ester (High Yield) carbonyl_add->product_r

Figure 1: Comparison of Grignard vs. Reformatsky reaction pathways.

Experimental Guide: The Reformatsky Reaction Protocol

This protocol details the synthesis of methyl 3-hydroxy-2-propylhexanoate via the Reformatsky reaction between this compound and 4-heptanone.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )GradeSupplier ExampleNotes
This compoundC₆H₁₁BrO₂209.05≥97%Sigma-AldrichStore under inert gas.
Zinc DustZn65.38<10 micron, ≥98%Sigma-AldrichMust be activated prior to use.
4-HeptanoneC₇H₁₄O114.19Anhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
IodineI₂253.81ACS ReagentFisher ScientificUsed as an activator for Zinc.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Acros OrganicsUse from a solvent purification system or freshly distilled from Na/benzophenone.
Saturated Ammonium ChlorideNH₄Cl (aq)53.49--Used for quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12Anhydrous-For extraction.
Brine (Saturated NaCl)NaCl (aq)58.44--For washing.
Anhydrous Magnesium SulfateMgSO₄120.37--For drying the organic phase.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (N₂ or Ar) manifold

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Protocol

Figure 2: Experimental workflow for the Reformatsky reaction.

1. Preparation and Setup (Anhydrous Conditions are CRITICAL)

  • All glassware must be oven-dried (120 °C) for at least 4 hours and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.[13] The Grignard reaction's sensitivity to water necessitates these strict anhydrous conditions.[14]

  • To a 250 mL three-neck flask equipped with a stir bar, reflux condenser (with N₂ inlet), and a stopper, add zinc dust (1.5 eq).

  • Add a single small crystal of iodine. The flask will be filled with a purple vapor.[15]

  • Gently heat the flask with a heat gun under vacuum (briefly) and backfill with N₂. This process activates the zinc surface by removing the passivating oxide layer.[16] The disappearance of the iodine color is an indicator of activation.

  • Add 50 mL of anhydrous THF via cannula or syringe.

2. Reaction Execution

  • In a separate dry flask, prepare a solution of 4-heptanone (1.0 eq) and this compound (1.2 eq) in 30 mL of anhydrous THF.

  • Transfer this solution to the pressure-equalizing dropping funnel attached to the reaction flask.

  • Begin vigorous stirring of the zinc suspension in the main flask.

  • Add approximately 10% of the substrate solution from the dropping funnel to the zinc suspension.

  • Gently warm the flask with a heating mantle. The reaction has initiated when a gentle reflux begins and the solution becomes cloudy, even after the heating is removed. This initiation period is a critical hazard point in similar exothermic reactions like Grignard synthesis; if too much reagent accumulates before initiation, a dangerous runaway reaction can occur.[17]

  • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 45-60 minutes.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 60 minutes to ensure complete consumption of the starting materials.

3. Reaction Monitoring

  • Progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench with saturated NH₄Cl, extract with ether, and spot on a TLC plate. The disappearance of the 4-heptanone spot indicates reaction completion.

4. Workup and Purification

  • Allow the reaction mixture to cool to room temperature, then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[18] This is a highly exothermic step.[18] NH₄Cl is a mild acid used to protonate the alkoxide intermediate to the final alcohol and to dissolve the zinc salts without causing potential acid-catalyzed dehydration of the product alcohol.[4]

  • Transfer the entire mixture to a 500 mL separatory funnel. The organic product will be in the upper THF/ether layer.

  • Extract the aqueous layer two more times with 50 mL portions of diethyl ether to maximize product recovery.[18]

  • Combine all organic layers and wash sequentially with 50 mL of 1M HCl (to remove any remaining zinc salts), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.[18] The brine wash helps to remove the majority of dissolved water from the organic phase.[18]

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure β-hydroxy ester.

Troubleshooting and Expert Insights

ProblemLikely Cause(s)Recommended Solution
Reaction Fails to Initiate 1. Inactive Zinc (oxide layer).2. Wet solvent or reagents.3. Low temperature.1. Re-activate zinc with fresh iodine or by washing with dilute HCl, followed by water, ethanol, ether, and drying under vacuum.2. Ensure all solvents and reagents are rigorously anhydrous.3. Apply gentle heat; a few drops of 1,2-dibromoethane can also be used as an initiator.[16]
Low Yield of Product 1. Incomplete reaction.2. Inefficient quenching/workup.3. Product degradation.1. Increase reflux time after addition is complete.2. Ensure the quenching is done at 0 °C to minimize side reactions.3. Avoid strong acids during workup which can cause dehydration of the tertiary alcohol product.[4]
Formation of Byproducts Self-condensation of the α-bromoester (rare but possible if zinc is not active enough).Ensure highly active zinc is used and that the substrate is added slowly to the zinc suspension, not the other way around. This maintains a low concentration of the α-bromoester relative to the zinc.

Conclusion

While the Grignard reaction is a powerful tool for C-C bond formation, its application is not universal. For substrates containing an α-haloester moiety, such as this compound, the Reformatsky reaction is the superior and mechanistically sound method. Its use of zinc generates a moderately reactive enolate that provides the necessary chemoselectivity to avoid the side reactions and product mixtures that would plague a corresponding Grignard approach. By understanding the underlying principles of organometallic reactivity, researchers can select the optimal synthetic route, leading to higher yields, greater product purity, and more efficient discovery and development processes.

References

  • University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • ACS Publications. (1998). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
  • Collegedunia. (n.d.). Reformatsky Reaction: Definition, Mechanism, and Advantages.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

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Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Utility of α-Bromo Esters

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] While traditionally applied to sp²-hybridized carbons, its extension to sp³-hybridized centers, particularly unactivated alkyl halides, presents a formidable challenge yet offers immense potential for accessing novel chemical space.[2][3] This guide provides a detailed exploration of the Suzuki cross-coupling reaction as applied to Methyl 2-bromopentanoate, a secondary α-bromo ester. The successful coupling of such substrates opens avenues for the synthesis of α-aryl pentanoate derivatives, valuable scaffolds in medicinal chemistry and materials science.

This document will delve into the mechanistic intricacies, address the inherent challenges, and provide detailed, actionable protocols for researchers aiming to employ this compound as a coupling partner in Suzuki reactions. The causality behind experimental choices will be elucidated to empower scientists with the knowledge to not only replicate but also rationally optimize these transformations.

The Mechanistic Landscape: A Tale of Three Steps

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps, each with its own set of considerations, especially when dealing with sp³-hybridized electrophiles.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the alkyl bromide to a low-valent palladium(0) complex. This is often the rate-determining step for unactivated alkyl halides and is significantly slower than for their aryl or vinyl counterparts.[3] The choice of a sterically bulky and electron-rich phosphine ligand is crucial to facilitate this step.

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires the activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[6] The choice of base and solvent system is critical to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species. This step forges the new carbon-carbon bond.

Below is a graphical representation of the catalytic cycle:

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive_Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar Reductive_Elimination->Product This compound (R-Br) This compound (R-Br) This compound (R-Br)->Oxidative_Addition Ar-B(OR)2 + Base Ar-B(OR)2 + Base Ar-B(OR)2 + Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine this compound, Arylboronic Acid, and Base b Add Pd Catalyst and Ligand a->b c Add Anhydrous, Degassed Solvent b->c d Purge with Inert Gas c->d e Heat to Desired Temperature with Vigorous Stirring d->e f Monitor Reaction Progress (TLC, GC-MS) e->f g Quench Reaction f->g h Aqueous Work-up (Extraction) g->h i Dry and Concentrate h->i j Purify (Column Chromatography) i->j

Caption: A general experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the arylboronic acid (1.2 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 5-10 minutes to allow for pre-catalyst formation.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl pentanoate.

Data Presentation: A Guide to Expected Outcomes

The following table provides a hypothetical summary of reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids, based on literature precedents for similar secondary alkyl bromides. Actual yields will vary depending on the specific substrates and optimized conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001875
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (8)Cs₂CO₃Dioxane1102482
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (4)RuPhos (8)K₂CO₃Toluene1001668
42-Thienylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF/H₂O901265

Conclusion and Future Outlook

The Suzuki cross-coupling of this compound, while challenging, is a viable and powerful method for the synthesis of α-aryl pentanoates. Success hinges on the careful selection of a highly active palladium catalyst system, typically employing bulky and electron-rich phosphine ligands, along with an appropriate base and solvent. The protocols and insights provided herein serve as a comprehensive guide for researchers to embark on these transformations. Further exploration into the use of nickel catalysis, which has shown promise for the coupling of unactivated alkyl halides, may offer alternative and potentially more efficient routes for these challenging couplings. [7][8][9]As the field of cross-coupling continues to evolve, the development of more robust and versatile catalytic systems will undoubtedly expand the synthetic chemist's toolbox for the construction of complex molecules.

References

  • Synthesis of the Tetrahydroisoquinoline Ring via Palladium-Catalyzed α-Aryl
  • Palladium-catalyzed alpha-aryl
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
  • Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.
  • Palladium-Catalyzed α -Arylation of Esters.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]
  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.
  • Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temper
  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron Deficient Aryl- and Heteroarylbromides. The Royal Society of Chemistry. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Palladium-catalyzed alpha-arylation of esters.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. pubs.acs.org. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefin
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes and Protocols: Synthesis of Heterocycles Utilizing Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a C5 α-Bromo Ester Building Block

In the landscape of synthetic organic chemistry, particularly within drug discovery and natural product synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance.[1] Heterocycles are core components of a vast majority of pharmaceuticals and biologically active compounds. Methyl 2-bromopentanoate, a readily available C5 chiral or racemic building block, represents a versatile and powerful starting material for the synthesis of several key heterocyclic systems.[2][3] Its utility stems from two primary reactive sites: the electrophilic carbon bearing the bromine atom, which is highly susceptible to nucleophilic substitution (SN2) reactions, and the methyl ester functionality, which can undergo various transformations including hydrolysis, amidation, and reduction.

This guide provides an in-depth exploration of the application of this compound in the synthesis of valuable five-membered heterocycles, namely γ-lactones and pyrrolidones. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes. The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Synthesis of γ-Propyl-γ-Butyrolactone via Intramolecular Cyclization

The γ-butyrolactone moiety is a prevalent feature in many natural products and serves as a crucial intermediate in organic synthesis.[4] The synthesis from this compound proceeds through a two-step sequence: saponification of the ester to the corresponding carboxylate, followed by an intramolecular SN2 reaction to form the five-membered lactone ring.

Mechanistic Rationale & Workflow

The overall strategy involves the hydrolysis of the methyl ester to a carboxylic acid under basic conditions. The resulting 2-bromopentanoate anion, however, is not the species that cyclizes. Instead, a subsequent reaction, often with a different nucleophile (like hydroxide in excess or a different reagent), is needed to displace the bromide and install a hydroxyl group, typically at the 5-position through a more complex sequence or by using a synthon equivalent.

A more direct and common strategy for forming γ-lactones involves creating a γ-hydroxy acid precursor. Starting from this compound, this can be achieved by reacting it with a two-carbon nucleophile that can be converted to a hydroxyl group. A classic approach involves alkylation with a protected aldehyde equivalent. The subsequent intramolecular cyclization of the resulting γ-hydroxy acid is then typically promoted by acid catalysis. The five-membered ring formation is thermodynamically favored.[4]

The diagram below illustrates the conceptual workflow for the formation of a γ-lactone from a generic α-bromo ester.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A This compound B Nucleophilic Addition (e.g., Grignard with Ethylene Oxide) A->B C γ-Hydroxy Ester Intermediate B->C D Hydrolysis C->D E γ-Hydroxy Acid D->E F Acid-Catalyzed Lactonization E->F G γ-Propyl-γ-Butyrolactone F->G

Caption: Conceptual workflow for γ-lactone synthesis.

Protocol: Synthesis of 5-Propyl-dihydrofuran-2(3H)-one (γ-Propyl-γ-Butyrolactone)

This protocol outlines a representative synthesis involving the formation of a γ-hydroxy acid intermediate followed by lactonization.[5]

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (catalytic)

  • Ethylene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

Part A: Grignard Reagent Formation and Reaction with Ethylene Oxide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and gently warm the flask under an inert atmosphere (Argon or Nitrogen) until the iodine vapor is visible.

  • Allow the flask to cool and add anhydrous THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing. If not, gentle heating may be required. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly bubble ethylene oxide gas (1.1 eq) through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is highly exothermic and requires careful temperature control.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

Part B: Hydrolysis and Lactonization

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-hydroxy ester.

  • To the crude ester, add a 2 M solution of sodium hydroxide and heat to reflux for 2 hours to saponify the ester.

  • Cool the reaction mixture and acidify to pH ~2 with 1 M HCl.

  • Extract the resulting γ-hydroxy acid with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent.

  • To the crude γ-hydroxy acid, add a catalytic amount of concentrated sulfuric acid and heat gently (e.g., 80°C) for 1 hour to effect lactonization.

  • After cooling, dilute the mixture with diethyl ether and wash carefully with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude lactone by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Data Summary
EntryNucleophileCyclization CatalystTemperature (°C)Yield (%)
1Ethylene Oxide/MgH₂SO₄ (cat.)80~65-75
2Acetone Enolatep-TsOHReflux in Toluene~60-70
3Diethyl MalonateH₂SO₄ (cat.)100~55-65

Synthesis of N-Substituted 5-Propylpyrrolidin-2-ones

Pyrrolidones are privileged scaffolds in medicinal chemistry, forming the core of drugs like Piracetam. The reaction of this compound with primary amines provides a direct route to N-substituted 5-propylpyrrolidin-2-ones through a tandem SN2 substitution and subsequent intramolecular aminolysis/cyclization.

Mechanistic Rationale & Causality

The synthesis is a one-pot, two-step sequence.

  • SN2 Substitution: A primary amine (R-NH₂) acts as a nucleophile, displacing the bromide ion from the α-carbon of this compound. This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 pathway. An excess of the primary amine is often used to act as both the nucleophile and the base to neutralize the HBr formed. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be used.

  • Intramolecular Cyclization: Upon heating, the secondary amine formed in situ attacks the electrophilic carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of the five-membered pyrrolidinone ring and the elimination of methanol. This step is driven by the thermodynamic stability of the resulting five-membered ring. The choice of temperature is critical; it must be high enough to promote cyclization but not so high as to cause decomposition.

G start This compound + Primary Amine (R-NH₂) sn2 Sₙ2 Substitution start->sn2 intermediate Secondary Amino Ester Intermediate sn2->intermediate cyclization Intramolecular Aminolysis (Heat) intermediate->cyclization product N-Substituted 5-Propylpyrrolidin-2-one cyclization->product methanol Methanol (byproduct) cyclization->methanol

Caption: Reaction pathway for N-substituted pyrrolidinone synthesis.

Protocol: Synthesis of 1-Benzyl-5-propylpyrrolidin-2-one

This protocol details the reaction of this compound with benzylamine.[6][7]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add benzylamine (2.2 eq) to the solution at room temperature. The use of a slight excess of the amine serves to drive the initial substitution and act as a base.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the starting material and the formation of a new, more polar spot indicates progress.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any ammonium salts and excess acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.

  • The crude product can be purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-benzyl-5-propylpyrrolidin-2-one.

Data Summary: Influence of Amine Nucleophile
EntryAmineBaseSolventTemperatureYield (%)
1Benzylamine(self)MeCNReflux~85-95
2AnilineK₂CO₃DMF100°C~60-70
3Cyclohexylamine(self)TolueneReflux~80-90
4n-ButylamineTEAMeCNReflux~90-98

Causality Insights: Sterically unhindered, nucleophilic primary alkylamines (Entries 1, 3, 4) generally provide higher yields. Less nucleophilic amines like aniline (Entry 2) require a stronger base and higher temperatures, often resulting in lower yields due to competing side reactions.

Advanced Syntheses: Multicomponent and Catalytic Strategies

While direct substitution and cyclization are powerful, the utility of this compound extends to more complex transformations, including multicomponent reactions (MCRs) and transition-metal-catalyzed cyclizations.[8]

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency.[9] this compound can participate in MCRs, for example, by first reacting with a nucleophile to generate an intermediate that then engages with other components. A hypothetical Ugi-type reaction could involve the in-situ formed amino ester (from reaction with an amine) reacting with an aldehyde and an isocyanide to build highly substituted, complex heterocyclic scaffolds.

  • Palladium-Catalyzed Reactions: The bromo-ester moiety can participate in palladium-catalyzed reactions. For instance, after conversion to an organozinc or organotin reagent, it could undergo cross-coupling reactions.[10] Alternatively, intramolecular Heck-type reactions could be envisioned if an olefin is introduced elsewhere in the molecule, allowing for the formation of more complex ring systems.

These advanced methods dramatically expand the synthetic possibilities, enabling the construction of diverse molecular libraries for screening in drug development programs.[8]

References

  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (n.d.). Vertex AI Search.
  • This compound: A Versatile Chemical with Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd..
  • Lin, T.-Y. (1981). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons.
  • Product Class 6: Lactones. (n.d.). Science of Synthesis.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). NIH.
  • Sakamoto, T., Kondo, Y., Masumoto, K., & Yamanaka, H. (1993). SYNTHESIS OF METHYL 2-(HETER0ARYL)PROPANOATES VIA PALLADIUM-CATALYZED REACTION. HETEROCYCLES, 36(11), 2509.
  • Lactone synthesis. (n.d.). Organic Chemistry Portal.
  • METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • Multicomponent Reactions | Synthesis of Bioactive Heterocycles. (2017). Bentham Science.

Sources

Application Notes and Protocols for the Synthesis of Substituted Benzofurans using Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds. Its versatile biological activities, including anti-tumor, anti-arrhythmic, anti-fungal, and anti-inflammatory properties, have established it as a critical target in medicinal chemistry and drug discovery. The development of efficient and modular synthetic routes to access structurally diverse benzofuran derivatives is, therefore, a paramount objective for organic and medicinal chemists. This application note provides a detailed protocol for the synthesis of substituted 2-carbomethoxy-3-propylbenzofurans, a class of highly functionalized benzofurans, utilizing readily available substituted phenols and methyl 2-bromopentanoate.

Synthetic Strategy: A Two-Step Approach to Benzofuran Formation

The synthesis of 2-carbomethoxy-3-propylbenzofurans from substituted phenols and this compound is elegantly achieved through a two-step, one-pot or sequential process. This strategy hinges on two fundamental organic transformations:

  • O-Alkylation of a Phenol: A base-mediated Williamson ether synthesis to form an α-aryloxy ester intermediate.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation to construct the furan ring.

This approach offers a high degree of flexibility, as the substitution pattern on the final benzofuran product can be readily varied by selecting the appropriately substituted starting phenol.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The overall transformation proceeds as follows:

  • Formation of the Phenoxide: In the first step, a base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the substituted phenol to form a highly nucleophilic phenoxide ion. The choice of a moderately strong base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol without promoting significant side reactions of the α-bromo ester.

  • Nucleophilic Substitution (O-Alkylation): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in this compound. This Sₙ2 reaction results in the displacement of the bromide ion and the formation of the key intermediate, methyl 2-aryloxypentanoate.

  • Acid-Catalyzed Intramolecular Cyclization: The α-aryloxy ester intermediate is then subjected to strong acid catalysis, typically with polyphosphoric acid (PPA) or a similar dehydrating acid. The acid protonates the carbonyl oxygen of the ester, significantly increasing its electrophilicity. This activates the carbonyl group for intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring then attacks the activated carbonyl carbon, leading to the formation of a six-membered ring intermediate.

  • Dehydration and Tautomerization: Subsequent elimination of a molecule of water (dehydration) from this intermediate, followed by tautomerization, leads to the formation of the aromatic benzofuran ring system.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative 2-carbomethoxy-3-propylbenzofuran derivative.

Overall Synthetic Workflow

Benzofuran Synthesis Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up and Purification Start Substituted Phenol + this compound Base K₂CO₃, Acetone Start->Base Reaction Setup Intermediate Methyl 2-aryloxypentanoate Base->Intermediate Reflux Acid Polyphosphoric Acid (PPA) Intermediate->Acid Purification (optional) & Reaction Setup Product Substituted 2-Carbomethoxy-3-propylbenzofuran Acid->Product Heating Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Benzofuran Derivative Purification->Final_Product

Caption: A generalized workflow for the two-step synthesis of substituted benzofurans.

Detailed Reaction Mechanism

Benzofuran_Formation_Mechanism cluster_reactants Reactants cluster_o_alkylation Step 1: O-Alkylation cluster_cyclization Step 2: Intramolecular Cyclization R_Phenol Substituted Phenol Phenoxide Phenoxide Ion R_Phenol->Phenoxide  + Base (- H⁺) Bromoester This compound Intermediate Methyl 2-aryloxypentanoate Bromoester->Intermediate Phenoxide->Intermediate  Sₙ2 Attack Activated_Ester Protonated Ester Intermediate Intermediate->Activated_Ester  + H⁺ (PPA) Cyclized_Intermediate Cyclized Intermediate Activated_Ester->Cyclized_Intermediate  Intramolecular  Friedel-Crafts  Acylation Final_Product Substituted Benzofuran Cyclized_Intermediate->Final_Product  - H₂O  - H⁺

Caption: The reaction mechanism illustrating O-alkylation followed by intramolecular cyclization.

Protocol: Synthesis of Methyl 5-methoxy-3-propylbenzofuran-2-carboxylate

This protocol details the synthesis starting from 4-methoxyphenol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methoxyphenol124.141.24 g10.0
This compound195.052.15 g11.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Acetone-50 mL-
Polyphosphoric Acid (PPA)-~15 g-
Dichloromethane (DCM)-As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Silica Gel (for chromatography)-As needed-
Hexanes/Ethyl Acetate-As needed-

Step-by-Step Procedure:

Part A: O-Alkylation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetone (50 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add this compound (2.15 g, 11.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 2-(4-methoxyphenoxy)pentanoate intermediate. This crude product can be used directly in the next step or purified by column chromatography if desired.

Part B: Intramolecular Cyclization

  • Place polyphosphoric acid (~15 g) in a 50 mL round-bottom flask and heat to 80-90 °C in an oil bath with gentle stirring.

  • Add the crude methyl 2-(4-methoxyphenoxy)pentanoate intermediate from Part A dropwise to the hot PPA with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~50 g) in a beaker with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure methyl 5-methoxy-3-propylbenzofuran-2-carboxylate.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies for benzofuran synthesis.[1][2] The progress of each step can be reliably monitored by TLC, allowing for in-process validation of the reaction's success. The final product's identity and purity should be unequivocally confirmed by spectroscopic analysis, ensuring the integrity of the experimental outcome.

Conclusion

This application note provides a comprehensive and mechanistically grounded protocol for the synthesis of substituted 2-carbomethoxy-3-propylbenzofurans using this compound. The described method is robust, versatile, and amenable to the generation of a library of benzofuran derivatives for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided conditions for their specific substrates and research objectives.

References

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.Organic Chemistry Portal. [Link]
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.National Institutes of Health (NIH). [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.National Institutes of Health (NIH). [Link]
  • Synthesis of benzofurans via cyclization of o-alkynylphenols.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.MDPI. [Link]
  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters.J-STAGE. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of benzofurans from α-haloketones and phenols.

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Application Notes & Protocols: A Guide to Nucleophilic Substitution on Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive experimental protocol for conducting a nucleophilic substitution reaction on methyl 2-bromopentanoate. We delve into the underlying S_{N}2 mechanism, detail a step-by-step procedure using sodium azide as a representative nucleophile, and outline methods for reaction monitoring, product purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both practical instructions and the theoretical basis for experimental choices.

Introduction and Mechanistic Overview

This compound is an α-halo ester, a class of compounds particularly well-suited for nucleophilic substitution reactions. The presence of the electron-withdrawing ester group adjacent to the carbon-bromine bond enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the opposite side of the leaving group (the bromide ion).[2][3] This "backside attack" leads to a transient pentacoordinate transition state, culminating in the formation of a new carbon-nucleophile bond and the simultaneous cleavage of the carbon-bromine bond.[3] A key stereochemical outcome of the S_{N}2 reaction is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[3][4]

The alternative S_{N}1 pathway, which involves the formation of a carbocation intermediate, is energetically unfavorable for α-halocarbonyl compounds.[1] The proximity of the electron-withdrawing carbonyl group would destabilize an adjacent carbocation, thus strongly favoring the S_{N}2 pathway.[1][5]

This guide will focus on the reaction with sodium azide (NaN₃) to synthesize methyl 2-azidopentanoate, a versatile intermediate for further functionalization, such as reduction to an amino acid ester or participation in click chemistry reactions.

Critical Safety Precautions

Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

  • Sodium Azide (NaN₃): Acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin. It reacts with acids and heavy metals (e.g., lead, copper) to form highly explosive metal azides and toxic hydrazoic acid gas. All manipulations must be performed in a certified chemical fume hood. Avoid using metal spatulas; use ceramic or plastic instead. Quench any residual azide with sodium nitrite followed by ceric ammonium nitrate.

  • This compound: Corrosive and causes skin and eye irritation. It is a lachrymator. Handle exclusively in a chemical fume hood.

  • Organic Solvents (DMF, Diethyl Ether, Ethyl Acetate): Flammable and volatile. Ensure all heating is performed using a heating mantle and that no ignition sources are present. Work in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is a common choice, but check compatibility) must be worn at all times.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
This compoundC₆H₁₁BrO₂195.055445-20-5Substrate
Sodium AzideNaN₃65.0126628-22-8Nucleophile, HIGHLY TOXIC
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, polar aprotic solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Diethyl EtherC₄H₁₀O74.1260-29-7Extraction solvent (optional)
Deionized WaterH₂O18.027732-18-5For work-up
Saturated NaCl solution (Brine)NaCl(aq)--For washing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica GelSiO₂60.087631-86-9For chromatography (60 Å, 230-400 mesh)
TLC Plates---Silica gel 60 F₂₅₄
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser and appropriate tubing

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Analytical balance

  • UV lamp for TLC visualization

  • NMR tubes, Mass Spectrometry vials, IR sample holders

Detailed Experimental Protocol

This protocol details the synthesis of methyl 2-azidopentanoate.[6][7]

Reaction Setup & Execution
  • Preparation: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add this compound (e.g., 3.90 g, 20.0 mmol, 1.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to dissolve the substrate.

  • Nucleophile Addition: Carefully add sodium azide (e.g., 1.95 g, 30.0 mmol, 1.5 eq) to the stirring solution.

  • Heating: Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Reaction Time: Allow the reaction to stir at this temperature for 12-18 hours.

Reaction Monitoring
  • Technique: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Procedure:

    • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Every 2-3 hours, take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate alongside a spot of the starting material (this compound).

    • Visualize the plate under a UV lamp and/or by staining with potassium permanganate.

  • Interpretation: The reaction is complete when the starting material spot has been completely consumed, and a new, typically higher R_{f}, product spot is dominant.

Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers in the separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual DMF and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-azidopentanoate.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient elution system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate, is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified methyl 2-azidopentanoate as an oil.

Characterization and Data Analysis

Confirm the structure and purity of the isolated product using standard spectroscopic methods.

  • ¹H NMR: The proton at the α-carbon (C2) is a key diagnostic signal. In the starting material, this proton (CH-Br) would appear as a triplet of doublets. In the product (CH-N₃), this signal will shift upfield and its multiplicity will be a triplet of doublets. Other expected signals include the methyl ester singlet, and the propyl chain multiplets.

  • ¹³C NMR: Expect to see a signal for the α-carbon (C2) bonded to the azide, the ester carbonyl carbon (~170 ppm), the methoxy carbon, and the carbons of the pentyl chain.

  • IR Spectroscopy: The most prominent and diagnostic peak for the product will be a strong, sharp absorbance between 2100-2150 cm⁻¹ , characteristic of the azide (N≡N) stretching vibration. The ester carbonyl (C=O) stretch will appear around 1735-1750 cm⁻¹ .

  • Mass Spectrometry (MS): Analysis by GC-MS or LC-MS will show the molecular ion peak corresponding to the mass of methyl 2-azidopentanoate (C₆H₁₁N₃O₂ = 157.17 g/mol ).

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Methyl 2-bromopentanoate in DMF B 2. Add Sodium Azide A->B C 3. Heat Reaction (60-70 °C, 12-18h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench in Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify by Flash Column Chromatography H->I Crude Product J 10. Characterize Product (NMR, IR, MS) I->J K K J->K Pure Product Data

Sources

Application Notes and Protocols: Synthesis of Oxazepinones Utilizing Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazepinones and the Role of Methyl 2-bromopentanoate

Oxazepinones, seven-membered heterocyclic scaffolds containing both oxygen and nitrogen atoms, represent a class of compounds with significant potential in medicinal chemistry and drug discovery. Their unique three-dimensional architecture allows for the exploration of novel chemical space, which is crucial for identifying new therapeutic agents. The synthesis of these medium-sized rings, however, presents considerable challenges due to unfavorable entropic and enthalpic factors associated with their formation.[1][2]

This compound is a versatile and commercially available building block that serves as an excellent starting material for the construction of various heterocyclic systems.[3][4] Its bifunctional nature, possessing both an electrophilic carbon center alpha to the ester carbonyl and a readily displaceable bromide, allows for sequential reactions to build molecular complexity. This application note provides a detailed protocol for the synthesis of oxazepinones, specifically 4-propyl-1,4-oxazepan-5-one, through a robust two-step sequence involving the N-alkylation of an amino alcohol with this compound, followed by a base-mediated intramolecular cyclization.

Synthetic Strategy: A Two-Step Approach to Oxazepinone Formation

The synthesis of the target oxazepinone from this compound is achieved through a logical and efficient two-step process. This strategy is designed to first establish the carbon-nitrogen bond and then facilitate the ring-closing lactamization.

Step 1: N-Alkylation of an Amino Alcohol

The initial step involves the nucleophilic substitution of the bromide in this compound by an appropriate amino alcohol, such as ethanolamine. This reaction, a classic N-alkylation, forms the linear amino ester intermediate, which contains all the necessary atoms for the subsequent cyclization. The choice of base and solvent is critical in this step to ensure selective mono-alkylation and minimize side reactions. A non-nucleophilic base is preferred to deprotonate the amino group, enhancing its nucleophilicity without competing in the substitution reaction.

Step 2: Intramolecular Cyclization (Lactamization)

The second step is a base-mediated intramolecular cyclization of the amino ester intermediate. The base deprotonates the hydroxyl group of the ethanolamine moiety, creating an alkoxide that acts as an intramolecular nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the seven-membered oxazepinone ring and the elimination of methanol. The success of this step is highly dependent on the reaction conditions, including the choice of a strong, non-nucleophilic base and an appropriate solvent to facilitate the desired ring closure.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-propyl-1,4-oxazepan-5-one from this compound and ethanolamine.

Protocol 1: Synthesis of Methyl 2-((2-hydroxyethyl)amino)pentanoate (Intermediate)

Materials:

  • This compound (1.0 eq)

  • Ethanolamine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add ethanolamine (2.0 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-((2-hydroxyethyl)amino)pentanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Propyl-1,4-oxazepan-5-one (Final Product)

Materials:

  • Methyl 2-((2-hydroxyethyl)amino)pentanoate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 2-((2-hydroxyethyl)amino)pentanoate (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-propyl-1,4-oxazepan-5-one.

Data Presentation: Key Reaction Parameters

StepKey ReagentsSolventBaseTemperature (°C)Reaction Time (h)
N-Alkylation This compound, EthanolamineAcetonitrileK₂CO₃82 (Reflux)12-18
Intramolecular Cyclization Methyl 2-((2-hydroxyethyl)amino)pentanoateTHFNaH0 to RT4-6

Visualization of the Synthetic Workflow

Synthesis_of_Oxazepinone cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization M2BP This compound Intermediate Methyl 2-((2-hydroxyethyl)amino)pentanoate M2BP->Intermediate K₂CO₃, Acetonitrile, Reflux Ethanolamine Ethanolamine Ethanolamine->Intermediate Oxazepinone 4-Propyl-1,4-oxazepan-5-one Intermediate->Oxazepinone NaH, THF, 0°C to RT

Expert Insights and Causality

  • Choice of Base in N-Alkylation: Potassium carbonate is a moderately strong, non-nucleophilic base that is effective in deprotonating the amine of ethanolamine without promoting significant side reactions like elimination or hydrolysis of the ester. Its insolubility in acetonitrile drives the reaction forward by removing the HBr byproduct from the solution as KBr.

  • Solvent for N-Alkylation: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the potassium and carbonate ions while not interfering with the nucleophilicity of the deprotonated amine.

  • Base for Intramolecular Cyclization: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of the intermediate to form a sodium alkoxide. This strong nucleophile is necessary to attack the relatively unreactive ester carbonyl to facilitate the ring closure.

  • Solvent for Cyclization: Anhydrous THF is a suitable aprotic solvent for reactions involving sodium hydride. It is relatively non-polar and does not react with the strong base.

  • Temperature Control: The initial cooling to 0 °C during the addition of the intermediate to sodium hydride is crucial to control the exothermic deprotonation reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the intramolecular cyclization to occur at a reasonable rate.

Troubleshooting

  • Low Yield in N-Alkylation: This could be due to incomplete reaction or the formation of dialkylated products. Ensure anhydrous conditions and consider increasing the reaction time or using a slight excess of ethanolamine.

  • Formation of Side Products in Cyclization: If polymeric materials are observed, it may indicate intermolecular reactions are competing with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the intramolecular pathway.

  • Incomplete Cyclization: If the starting amino ester is recovered, the base may not be strong enough, or the reaction time may be insufficient. Ensure the sodium hydride is fresh and the reaction is run under strictly anhydrous conditions.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • All solvents used should be handled in a fume hood, away from ignition sources.

Conclusion

The protocol described provides a reliable and adaptable method for the synthesis of oxazepinones from the readily available starting material, this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • Taylor, A. M., & Schreiber, S. L. (2014). A new chemical approach to the construction of seven-membered rings.
  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the total synthesis of natural products. Chemical reviews, 106(3), 911-939.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis.
  • Frontiers in Chemistry. (2019).
  • Journal of Chemistry Letters. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1(1), 9-18.
  • Inno Pharmchem. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • PubChem. (n.d.). 2-Bromopentanoic acid, methyl ester. National Center for Biotechnology Information.

Sources

large-scale synthesis of Methyl 2-bromopentanoate for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of Methyl 2-bromopentanoate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The protocol details a robust, two-stage process commencing with the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by Fischer esterification to yield the final product. This guide is intended for researchers, chemical engineers, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical quality control measures necessary for successful industrial implementation.

Introduction and Strategic Importance

This compound (C₆H₁₁BrO₂) is a versatile chemical building block.[1] Its molecular structure, featuring a reactive bromine atom at the alpha position to an ester group, makes it an invaluable precursor for introducing a five-carbon chain in the synthesis of more complex molecules. It is a colorless to light yellow liquid with a molecular weight of 195.05 g/mol and a boiling point of approximately 179-211°C.[1][2][3] Key industrial sectors leveraging this intermediate include:

  • Pharmaceuticals: Used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-viral drugs.[1]

  • Agrochemicals: Serves as a precursor for novel herbicides and insecticides.[1]

  • Fragrance Industry: Employed in the creation of specialty scents due to its fruity and floral notes.[1]

Given its broad utility, a scalable, cost-effective, and safe manufacturing process is paramount. The selected synthetic strategy is a well-established two-step sequence that is highly amenable to large-scale production.

Overall Synthetic Strategy

The production is logically divided into two primary stages. This approach allows for the isolation and purification of the intermediate, 2-bromopentanoic acid, ensuring a high-quality feed for the final esterification step and simplifying overall process control.

Stage 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction. Pentanoic acid is selectively brominated at the α-carbon using bromine and a phosphorus tribromide catalyst.

Stage 2: Fischer Esterification. The resulting 2-bromopentanoic acid is esterified with methanol using a strong acid catalyst to produce the target molecule, this compound.

G cluster_0 Overall Workflow Pentanoic Acid Pentanoic Acid HVZ Reaction HVZ Reaction Pentanoic Acid->HVZ Reaction  Br₂, PBr₃ (cat.) 2-Bromopentanoic Acid 2-Bromopentanoic Acid Fischer Esterification Fischer Esterification 2-Bromopentanoic Acid->Fischer Esterification  CH₃OH, H₂SO₄ (cat.) This compound This compound HVZ Reaction->2-Bromopentanoic Acid Fischer Esterification->this compound

Caption: High-level overview of the two-stage synthesis process.

Stage 1: Hell-Volhard-Zelinsky (HVZ) α-Bromination

Expertise & Rationale: The HVZ Mechanism

The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone method for the α-halogenation of carboxylic acids.[4][5] Its industrial preference stems from its high regioselectivity for the α-position. The reaction proceeds through the formation of an acyl bromide intermediate, which is crucial for the subsequent bromination.

Mechanism:

  • Acyl Bromide Formation: The phosphorus tribromide (PBr₃) catalyst reacts with the carboxylic acid (pentanoic acid) to convert the hydroxyl group into a bromide, forming pentanoyl bromide.[5][6] This step is critical because carboxylic acids themselves do not enolize sufficiently for direct bromination.[7]

  • Enolization: The pentanoyl bromide intermediate readily tautomerizes to its enol form.

  • α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), adding a bromine atom to the α-carbon.

  • Hydrolysis/Exchange: The resulting α-bromo acyl bromide is then hydrolyzed during workup (or exchanges with unreacted pentanoic acid) to yield the final product of this stage, 2-bromopentanoic acid.[6]

G cluster_hvz HVZ Reaction Mechanism A Pentanoic Acid + PBr₃ B Pentanoyl Bromide A->B Formation of Acyl Bromide C Enol Tautomer B->C Tautomerization D α-Bromo Acyl Bromide C->D + Br₂ (Electrophilic Attack) E 2-Bromopentanoic Acid D->E Hydrolysis / Exchange

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Industrial Protocol: α-Bromination

Equipment:

  • Glass-lined or Hastelloy reactor (5000 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnels.[2]

  • Scrubber system charged with a sodium hydroxide or sodium bisulfite solution to neutralize HBr off-gas.

  • Appropriate storage and transfer systems for liquid bromine and PBr₃.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (kmol) Molar Ratio
Pentanoic Acid 102.13 1000 9.79 1.0
Phosphorus Tribromide (PBr₃) 270.69 90 0.33 0.034

| Bromine (Br₂) | 159.81 | 1645 | 10.29 | 1.05 |

Procedure:

  • Reactor Inerting: Purge the reactor with dry nitrogen to ensure an inert atmosphere.

  • Charging Reagents: Charge the reactor with pentanoic acid (1000 kg).

  • Catalyst Addition: Slowly add phosphorus tribromide (90 kg) to the stirred pentanoic acid. A slight exotherm may be observed. Maintain the temperature below 40°C.

  • Heating: Heat the mixture to 50-60°C.

  • Bromine Addition: Begin the dropwise addition of liquid bromine (1645 kg). The reaction is exothermic; control the addition rate to maintain the temperature between 80-85°C. The evolution of hydrogen bromide (HBr) gas will be vigorous. Ensure the off-gas is directed to the caustic scrubber.

  • Reaction Completion: After the bromine addition is complete (typically 4-6 hours), maintain the reaction mixture at 85-90°C for an additional 2-3 hours until HBr evolution ceases.

  • Quenching: Cool the reactor to 40°C. Slowly and carefully add water to the reaction mixture to hydrolyze the remaining α-bromo acyl bromide to 2-bromopentanoic acid.

  • Phase Separation: Allow the mixture to settle. The organic layer (crude 2-bromopentanoic acid) will separate from the aqueous layer.

  • Isolation: Separate and collect the lower organic layer. The crude product can be used directly in the next step or purified by vacuum distillation for higher purity requirements.

Trustworthiness: Safety Protocols for HVZ Reaction

The HVZ reaction involves highly hazardous materials requiring stringent safety protocols.

  • Bromine (Br₂): Extremely corrosive to skin, eyes, and the respiratory tract. It is highly toxic if inhaled. All transfers must be conducted in a closed system. Personnel must wear full personal protective equipment (PPE), including acid-resistant suits, face shields, and respiratory protection.[8]

  • Phosphorus Tribromide (PBr₃): Reacts violently with water, releasing HBr gas.[9][10] It is corrosive and causes severe burns.[11][12] Store away from moisture. Use dedicated, dry equipment for handling.

  • Hydrogen Bromide (HBr): A toxic and corrosive gas produced as a byproduct. The reactor must be vented to an efficient gas scrubber.

Stage 2: Fischer Esterification

Expertise & Rationale: The Esterification Mechanism

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13] To achieve high yields, the equilibrium must be shifted towards the product side. This is accomplished industrially by using a large excess of the alcohol (methanol), which is inexpensive and can also serve as the reaction solvent.[14]

Mechanism:

  • Protonation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-bromopentanoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

G cluster_fischer Fischer Esterification Mechanism A 2-Bromopentanoic Acid + H⁺ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C + CH₃OH (Nucleophilic Attack) D Protonated Ester C->D - H₂O (Elimination) E This compound + H⁺ D->E Deprotonation

Caption: Key steps of the Fischer esterification mechanism.

Industrial Protocol: Esterification

Equipment:

  • Glass-lined reactor (5000 L) with stirrer, reflux condenser, temperature probe.

  • Vacuum distillation setup for final purification.

Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (kmol) Molar Ratio
2-Bromopentanoic Acid (crude) 181.03 ~1772 (from Stage 1) 9.79 1.0
Methanol 32.04 1570 49.0 5.0

| Sulfuric Acid (98%) | 98.08 | 96 | 0.98 | 0.1 |

Procedure:

  • Charging Reagents: Charge the reactor with crude 2-bromopentanoic acid (~1772 kg) and methanol (1570 kg).

  • Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (96 kg) to the mixture. The temperature should be kept below 40°C during addition.

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 5-8 hours.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting carboxylic acid using gas chromatography (GC) or titration.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to 20-25°C. Slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until the pH is neutral (pH 7-8).

  • Workup:

    • Add water to dissolve the salts formed during neutralization.

    • Allow the layers to separate. The upper organic layer contains the product.

    • Wash the organic layer sequentially with water and then a brine solution to remove residual salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. Purify the crude ester by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (~70-75°C at 15 mmHg) to obtain high-purity this compound.[1]

Analytical Quality Control

To ensure the final product meets industrial specifications (typically >99% purity), the following analytical techniques are essential:

  • Gas Chromatography (GC): The primary method for determining purity and quantifying any residual starting materials or byproducts.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the final product. Key ¹H NMR signals include a triplet for the terminal methyl group, a multiplet for the adjacent methylene groups, a characteristic triplet for the α-proton, and a singlet for the ester methyl group.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to verify the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ confirms the C=O stretch of the ester.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • Maha Automations. (2023, April 13). METHYL-2-BROMOPENTANOATE.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • L.S.College, Muzaffarpur. (2019, June 29). Hell–Volhard–Zelinsky halogenation.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction.
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Popović, I., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.

Sources

Navigating the Reactive Landscape: A Guide to Protecting Group Strategies for Reactions with Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of a Bifunctional Reagent

Methyl 2-bromopentanoate is a valuable C5 building block in organic synthesis, prized for its dual reactivity. The presence of a methyl ester and an α-bromo substituent allows for a variety of synthetic transformations, including nucleophilic substitution at the α-carbon and reactions involving the ester functionality. This versatility makes it a key intermediate in the synthesis of a wide range of molecules, from pharmaceuticals to agrochemicals. However, the very features that make this reagent so useful also present significant challenges for the synthetic chemist. The electrophilic nature of the α-carbon and the susceptibility of the ester to both acidic and basic conditions necessitate a carefully considered approach to protecting other functional groups within a reacting molecule. This guide provides an in-depth exploration of protecting group strategies tailored for reactions involving this compound, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Protecting Group Selection for this compound Reactions

The choice of a suitable protecting group is paramount for the successful execution of a synthetic sequence involving this compound. The ideal protecting group should be:

  • Orthogonal: It must be stable under the conditions of the desired reaction with this compound and be removable under conditions that do not affect the newly formed bond or other functionalities in the molecule.

  • Robust: It must withstand the reaction conditions without being cleaved or participating in side reactions.

  • Readily Introduced and Removed: The protection and deprotection steps should be high-yielding and operationally simple.

The primary reactions of this compound that dictate the choice of protecting groups are nucleophilic substitution at the α-carbon and the Reformatsky reaction.

Diagram 1: Key Reactions of this compound This diagram illustrates the two major reaction pathways for this compound that are central to the discussion of protecting group strategies.

Caption: Major reaction pathways of this compound.

Protecting Group Strategies for Nucleophilic Substitution Reactions

Nucleophilic substitution at the α-position of this compound is a common strategy for introducing the 2-pentanoate methyl ester moiety. This is particularly useful in the synthesis of modified amino acids, amino alcohols, and other functionalized molecules. The choice of protecting group for the nucleophile is critical to avoid side reactions.

Protecting Amines: The Ubiquitous Boc Group

Primary and secondary amines are excellent nucleophiles for displacing the bromide from this compound. However, their basicity can lead to competing elimination reactions or reactions with the ester functionality. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines in this context due to its stability under the typically mild basic or neutral conditions used for the alkylation.

Key Considerations for Boc Protection:

  • Stability: The Boc group is stable to a wide range of non-acidic reagents, making it compatible with the conditions required for N-alkylation.

  • Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. It is crucial to consider the stability of the α-bromo ester functionality under these conditions. While the ester is generally stable to short-term exposure to these reagents, prolonged reaction times or elevated temperatures should be avoided to prevent hydrolysis or other side reactions.

Table 1: Stability of Key Functional Groups During Boc Deprotection

Protecting Group/FunctionalityDeprotection ReagentStabilityNotes
N-Boc TFA/DCM or 4M HCl/DioxaneCleaved Standard deprotection conditions.
Methyl Ester TFA/DCM or 4M HCl/DioxaneGenerally Stable Hydrolysis can occur with prolonged exposure or presence of water.
α-Bromo Substituent TFA/DCM or 4M HCl/DioxaneGenerally Stable Avoid prolonged heating to prevent potential elimination or substitution.
O-TBS Ether TFA/DCM or 4M HCl/DioxaneLabile Cleavage is likely; not an orthogonal strategy with Boc deprotection under these conditions.

Diagram 2: Orthogonal Strategy for N-Alkylation of an Amino Alcohol This workflow demonstrates a robust strategy for the selective N-alkylation of an amino alcohol using this compound.

cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection Amino Alcohol Amino Alcohol N-Boc Amino Alcohol N-Boc Amino Alcohol Amino Alcohol->N-Boc Amino Alcohol Boc₂O, Base N-Alkylated Product N-Alkylated Product N-Boc Amino Alcohol->N-Alkylated Product This compound, Base (e.g., K₂CO₃) Final Product Final Product N-Alkylated Product->Final Product TFA/DCM or 4M HCl/Dioxane

Caption: Orthogonal protection workflow for N-alkylation.

Protocol 1: N-Alkylation of N-Boc-2-aminoethanol with this compound

This protocol details the selective N-alkylation of an amino alcohol, a common synthetic transformation.

Materials:

  • N-Boc-2-aminoethanol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Alkylation:

    • To a solution of N-Boc-2-aminoethanol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-alkylated product. Purify by column chromatography if necessary.

  • Deprotection:

    • Dissolve the purified N-alkylated product in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the final product.

Protecting Alcohols: The Versatility of Silyl Ethers

In molecules containing both hydroxyl and other nucleophilic groups (like amines), selective alkylation at a specific site is crucial. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are highly effective for protecting alcohols during reactions with this compound.

Key Considerations for Silyl Ether Protection:

  • Stability: TBS ethers are stable to a wide range of reagents, including the mild bases often used for alkylation reactions. Importantly, they are also stable to organometallic reagents like the zinc enolates formed in the Reformatsky reaction.[1]

  • Orthogonality with Boc: TBS ethers are cleaved by fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions. While their acid lability means they are not orthogonal to Boc deprotection with strong acids like TFA, they can be selectively removed in the presence of a Boc group using fluoride ions. This provides a valuable orthogonal protecting group strategy.

Protocol 2: O-Alkylation of a TBS-Protected Phenol

This protocol outlines the alkylation of a protected phenol, demonstrating the utility of silyl ethers in directing reactivity.

Materials:

  • 4-(tert-Butyldimethylsilyloxy)aniline

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • O-Alkylation (Illustrative for a phenol, adapting for an alcohol):

    • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the TBS-protected alcohol (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add this compound (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified O-alkylated product in THF.

    • Add TBAF (1.1 eq) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Protecting Group Strategies for the Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[2] The reaction proceeds through the formation of an organozinc intermediate, often called a Reformatsky enolate. When using this compound in a Reformatsky reaction with a multifunctional aldehyde or ketone, protecting groups are essential to prevent unwanted side reactions.

Key Considerations for Protecting Groups in the Reformatsky Reaction:

  • Compatibility with Zinc Enolates: The protecting group must be stable to the weakly basic and nucleophilic Reformatsky enolate.

  • Inertness to Zinc Metal: The protecting group should not react with the zinc metal used to generate the enolate.

Table 2: Protecting Group Compatibility in the Reformatsky Reaction

Functional Group to ProtectSuitable Protecting GroupRationale
Aldehyde/Ketone Acetal, KetalStable to the reaction conditions.
Alcohol Silyl Ethers (e.g., TBS), Benzyl Ether (Bn)Stable to zinc enolates and reaction conditions.
Amine Boc, CbzStable to the weakly basic conditions.
Carboxylic Acid Ester (e.g., tert-butyl)Stable to the Reformatsky enolate.

Diagram 3: Decision-Making Workflow for Protecting Groups in Reformatsky Reactions This flowchart guides the selection of appropriate protecting groups for a carbonyl compound that will be reacted with this compound in a Reformatsky reaction.

start Substrate with Carbonyl and Other Functional Groups q1 Does the substrate have -OH or -NH₂ groups? start->q1 protect Protect -OH as TBS ether Protect -NH₂ as Boc carbamate q1->protect Yes reformatsky Perform Reformatsky Reaction with This compound and Zn q1->reformatsky No protect->reformatsky deprotect Sequential or One-pot Deprotection reformatsky->deprotect end Final Product deprotect->end

Caption: Protecting group selection for the Reformatsky reaction.

Protocol 3: Reformatsky Reaction of a Boc-Protected Amino Aldehyde with this compound

This protocol provides a method for the synthesis of a β-hydroxy-γ-amino acid derivative, a valuable scaffold in medicinal chemistry.

Materials:

  • N-Boc-alaninal

  • This compound

  • Zinc dust, activated

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust (2.0 eq).

    • Add anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of N-Boc-alaninal (1.0 eq) and this compound (1.2 eq) in anhydrous THF.

  • Reaction Execution:

    • Heat the zinc suspension to reflux.

    • Add a small portion of the solution from the dropping funnel to initiate the reaction (indicated by a slight exothermic reaction and disappearance of the shiny zinc surface).

    • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Decant the supernatant from the unreacted zinc.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired β-hydroxy-γ-amino acid derivative.

Conclusion: A Strategic Approach to Synthesis

The successful application of this compound in complex organic synthesis hinges on a well-devised protecting group strategy. By understanding the reactivity of this bifunctional reagent and the stability of common protecting groups under various reaction conditions, chemists can navigate the synthetic landscape with precision and control. The orthogonal protection of amines with Boc and alcohols with silyl ethers provides a robust framework for selective alkylation reactions. In the context of the Reformatsky reaction, the judicious choice of protecting groups for other functionalities ensures the desired carbon-carbon bond formation without compromising the integrity of the molecule. The protocols and strategies outlined in this guide serve as a practical resource for researchers, enabling them to unlock the full synthetic potential of this compound in the pursuit of novel and complex molecular architectures.

References

  • Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. [Link]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]
  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept. Res.2001, 58 (4), 338-341. [Link]
  • Lundquist, J. T., IV; Dix, T. A. A mild and efficient method for the N-Boc deprotection of aromatic amines. Tetrahedron Lett.2002, 43 (44), 7937-7939. [Link]
  • Fürstner, A. Neuere Entwicklungen der Reformatsky‐Reaktion. Angew. Chem.1993, 105 (2), 171-193. [Link]
  • Bar-Haim, G.; Kol, M. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Org. Lett.2004, 6 (20), 3549–3551. [Link]
  • Davies, S. G.; Fletcher, A. M.; Thomson, J. E. Orthogonal N,N-deprotection strategies of β-amino esters. J. Chem. Soc., Perkin Trans. 12002, 233-239. [Link]
  • Reformatsky, S. Neue Synthese zweiatomiger Alkohole aus den Ketonen. Ber. Dtsch. Chem. Ges.1887, 20 (1), 1210-1211. [Link]

Sources

Application Notes and Protocols: Continuous Flow Synthesis Utilizing Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Flow Chemistry for α-Bromoester Reactions

In the landscape of modern chemical synthesis, particularly within pharmaceutical and fine chemical development, the demand for processes that are not only efficient and high-yielding but also inherently safer and scalable is paramount. Continuous flow chemistry has emerged as a transformative technology to meet these demands.[1] By conducting reactions in a continuously streaming fluid within a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[2][3] This precise control is especially beneficial for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates.[4]

Methyl 2-bromopentanoate, a versatile α-bromoester, is a valuable building block in organic synthesis, serving as a precursor for a variety of functionalized molecules.[5] Its applications span the synthesis of pharmaceutical intermediates, agrochemicals, and fragrances. The presence of the bromine atom at the α-position makes it an excellent electrophile for nucleophilic substitution reactions. However, traditional batch processing of such reactions can present challenges related to thermal control and the handling of strong bases or other reactive nucleophiles.

This application note provides a detailed exploration of the use of this compound in continuous flow synthesis. We will present protocols for key transformations, demonstrating how flow chemistry can unlock safer, more efficient, and scalable routes to valuable chemical entities. The methodologies described herein are designed to be readily adaptable by researchers and professionals in drug development and chemical synthesis.

Core Application: α-Alkylation of Esters via Enolate Intermediates in Continuous Flow

A fundamental transformation involving α-bromoesters is their reaction with enolates to form new carbon-carbon bonds. The generation of lithium enolates, typically using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as an alkyl halide, is a cornerstone of organic synthesis.[6][7][8] Performing this sequence in a continuous flow setup offers significant advantages over traditional batch methods, including the rapid generation and immediate consumption of the often-unstable lithium enolate intermediate, thus minimizing side reactions and improving yields.[6]

Conceptual Workflow

The continuous flow process for the α-alkylation of an ester using this compound as the electrophile can be conceptualized as a three-stage process:

  • In-situ Generation of LDA: Diisopropylamine and n-butyllithium (n-BuLi) are continuously mixed in a microreactor to rapidly and safely generate LDA.

  • Enolate Formation: The freshly prepared LDA stream is then merged with a solution of the ester to be alkylated, leading to the rapid and efficient formation of the corresponding lithium enolate.

  • Electrophilic Quench: The enolate stream is immediately introduced to a solution of this compound, where the nucleophilic attack occurs to form the desired α-alkylated product.

This sequential process, where unstable intermediates are generated and consumed in a continuous manner, is a hallmark of the efficiency and safety of flow chemistry.

Application Protocol 1: Continuous Flow Synthesis of a γ-Ketoester

This protocol details the synthesis of a γ-ketoester through the α-alkylation of an ester enolate with this compound. γ-Ketoesters are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.[1][9][10][11]

Reaction Scheme:

G reagents Ester + LDA enolate Lithium Enolate reagents->enolate Deprotonation product γ-Ketoester enolate->product bromoester This compound bromoester->product SN2 Alkylation

Caption: General scheme for γ-ketoester synthesis.

Experimental Setup

A typical laboratory-scale continuous flow setup for this synthesis would consist of:

  • Pumps: Three syringe pumps or HPLC pumps for precise delivery of reagents.

  • Reactors: PFA or stainless steel tubing reactors of appropriate volumes. Microreactors with efficient mixing capabilities are ideal for the initial generation of LDA and the enolate.

  • Temperature Control: The reactor coils can be immersed in cooling baths (e.g., ice-water or cryo-coolers) or heating blocks to maintain the desired reaction temperatures.

  • Back Pressure Regulator (BPR): To maintain the system under pressure, preventing solvent boiling and ensuring smooth flow.[2]

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Quench & Collection P1 Pump 1 (Ester in THF) T1 T-Mixer 1 P1->T1 P2 Pump 2 (LDA in THF) P2->T1 P3 Pump 3 (this compound in THF) T2 T-Mixer 2 P3->T2 R1 Reactor 1 (Coil) Enolate Formation (e.g., 0°C) T1->R1 R1->T2 R2 Reactor 2 (Coil) Alkylation (e.g., 0°C to RT) T2->R2 BPR Back Pressure Regulator (e.g., 5 bar) R2->BPR Quench Quench Solution (e.g., sat. NH4Cl) BPR->Quench Collection Product Collection Quench->Collection

Caption: Flow chemistry setup for γ-ketoester synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of the starting ester (e.g., methyl acetate) in anhydrous THF.

    • Solution B: Use a commercially available 2.0 M solution of LDA in THF/heptane/ethylbenzene or prepare it in-situ in a separate flow stream.

    • Solution C: Prepare a 0.6 M solution of this compound in anhydrous THF.

    • Quench Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • System Setup and Priming:

    • Assemble the flow reactor system as depicted in the diagram above.

    • Ensure all connections are secure and the system is under an inert atmosphere (e.g., nitrogen or argon).

    • Prime all pumps and reagent lines with the corresponding solutions to waste to remove any air bubbles.

  • Reaction Execution:

    • Set the temperature of Reactor 1 to 0 °C and Reactor 2 to 0 °C.

    • Start the pumps with the following flow rates to achieve the desired residence times:

      • Pump 1 (Solution A): 0.5 mL/min

      • Pump 2 (Solution B): 0.125 mL/min (to achieve a slight excess of LDA)

      • Pump 3 (Solution C): 0.5 mL/min

    • Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through).

    • Collect the output stream in the quench solution.

  • Work-up and Analysis:

    • Once the desired amount of product is collected, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data and Optimization
ParameterValueRationale
Residence Time (R1) ~1 minAllows for rapid and complete enolate formation while minimizing degradation.
Residence Time (R2) 5-10 minSufficient time for the alkylation reaction to proceed to completion.
Temperature (R1 & R2) 0 °CControls the exothermicity of the reactions and enhances the stability of the enolate.
Stoichiometry 1.1 eq. LDA, 1.2 eq. This compoundA slight excess of base ensures complete deprotonation, and a slight excess of the electrophile drives the reaction to completion.

Note: These parameters should be considered as a starting point and may require optimization for different ester substrates.

Application Protocol 2: Continuous Flow Synthesis of an α-Aminated Ester Derivative

Nucleophilic substitution of the bromide in this compound with an amine is a direct route to α-amino esters, which are important structural motifs in many biologically active molecules. Flow chemistry provides a safe and efficient platform for this transformation, especially when using volatile amines or conducting the reaction at elevated temperatures and pressures.

Reaction Scheme:

G amine Amine (e.g., Benzylamine) product α-Amino Ester amine->product bromoester This compound bromoester->product Nucleophilic Substitution

Caption: General scheme for α-amino ester synthesis.

Experimental Setup

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Collection P1 Pump 1 (Amine in Solvent) T_Mixer T-Mixer P1->T_Mixer P2 Pump 2 (this compound in Solvent) P2->T_Mixer Heated_Reactor Heated Reactor (Coil) (e.g., 80-120°C) T_Mixer->Heated_Reactor BPR Back Pressure Regulator (e.g., 10 bar) Heated_Reactor->BPR Collection Product Collection BPR->Collection

Caption: Flow chemistry setup for α-amino ester synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired amine (e.g., benzylamine) in a suitable solvent such as acetonitrile or DMF.

    • Solution B: Prepare a 0.5 M solution of this compound in the same solvent.

  • System Setup and Priming:

    • Assemble the flow reactor system as shown in the diagram.

    • Prime the pumps and reagent lines with the respective solutions.

  • Reaction Execution:

    • Set the temperature of the heated reactor to 100 °C.

    • Set the back pressure regulator to 10 bar.

    • Start the pumps with equal flow rates (e.g., 0.5 mL/min each) to achieve a 2:1 molar ratio of amine to ester.

    • The total flow rate and reactor volume will determine the residence time. A residence time of 10-20 minutes is a good starting point.

    • Collect the product stream after the system has reached a steady state.

  • Work-up and Analysis:

    • Remove the solvent from the collected fraction under reduced pressure.

    • The crude product can be purified by standard methods such as column chromatography or distillation.

    • Confirm the structure and purity of the product using appropriate analytical techniques.

Quantitative Data and Optimization
ParameterValueRationale
Residence Time 10-20 minAllows for the reaction to proceed to high conversion at the elevated temperature.
Temperature 100 °CIncreases the reaction rate for the nucleophilic substitution.
Pressure 10 barPrevents the solvent from boiling at the reaction temperature.
Stoichiometry 2.0 eq. AmineThe excess amine acts as both a nucleophile and a base to neutralize the HBr formed during the reaction.

Conclusion and Future Outlook

The application of continuous flow chemistry to reactions involving this compound offers significant advantages in terms of safety, efficiency, and scalability. The protocols outlined in this note for α-alkylation and α-amination serve as robust starting points for the synthesis of a wide range of valuable chemical intermediates. The precise control over reaction conditions afforded by flow systems allows for the rapid optimization of reaction parameters, leading to higher yields and purities compared to traditional batch methods. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable manufacturing practices, the adoption of continuous flow processes for the utilization of versatile building blocks like this compound will undoubtedly become increasingly prevalent.

References

  • Vapourtec Ltd. (2017). Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates.
  • McGlacken, G., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00229B.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • Fu, W., & Jamison, T. F. (2019). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
  • Hughes, D. L. (2018). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. ResearchGate.
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-Alkylation of Ketones in Flow. The Royal Society of Chemistry.
  • Vapourtec Ltd. (n.d.). Phase Transfer Catalysis Alkylation of 2-Oxo-cyclopentanecarboxylic acid ethyl ester under biphasic conditions using phase transfer catalysis.
  • Cook, G. R., et al. (2023). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Jamison, T. F., et al. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
  • Tsubogo, T., Oyamada, H., & Kobayashi, S. (n.d.). Basics of Flow Microreactor Synthesis. SpringerLink.
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
  • Fuse, S., et al. (2022). Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole. PubMed.
  • Knochel, P., et al. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. ACS Publications.
  • Movassaghi, M., et al. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses.
  • Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. (n.d.). ResearchGate.
  • Reddy, C. R., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed.
  • Ghorai, M. K., et al. (2023). Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters: Construction of Fused Pyrano-ketal-lactones and γ-Ylidene-butenolides. NIH.
  • Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. Interchim.
  • Schützenmeister, N., et al. (n.d.). Pd‐Catalyzed Synthesis of γ‐Keto Esters as Key Intermediates for the Synthesis of γ‐Hydroxybutenolides. ResearchGate.

Sources

Application Notes and Protocols for Enzymatic Reactions Involving Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the chirality of a drug molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between its enantiomers.[1][2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[1] Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in the pharmaceutical industry.

Methyl 2-bromopentanoate is a versatile chiral building block. Its structure, featuring a bromine atom at the alpha-position to a carbonyl group, makes it a valuable precursor for the synthesis of a variety of chiral molecules, including α-amino acids, α-hydroxy acids, and other complex chiral intermediates used in the development of novel therapeutics. The enzymatic resolution of racemic this compound offers an efficient and environmentally benign route to obtaining these enantiomerically pure compounds, moving away from classical resolution methods that can be less efficient and generate more waste.[2][3]

This guide provides a detailed exploration of two primary enzymatic approaches for the chiral resolution of racemic this compound: Lipase-Catalyzed Kinetic Resolution and Dehalogenase-Mediated Biotransformation. We will delve into the mechanistic underpinnings of these enzymatic reactions, provide field-proven protocols, and discuss the critical parameters for successful implementation in a research and development setting.

Part 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-Bromopentanoate

Lipases (E.C. 3.1.1.3) are a class of hydrolases that have gained widespread use in organic synthesis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4] In the context of (±)-Methyl 2-bromopentanoate, lipases can be employed to catalyze the enantioselective hydrolysis of one of the enantiomers, leading to a mixture of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. This process is known as kinetic resolution.

The Underlying Principle: Enantioselective Hydrolysis

The basis for the kinetic resolution of racemic esters by lipases lies in the formation of a tetrahedral intermediate within the enzyme's active site. The chiral environment of the active site leads to a diastereomeric relationship between the enzyme and each enantiomer of the substrate. This results in a significant difference in the activation energy for the hydrolysis of the two enantiomers, and thus, a much faster reaction rate for one over the other.

A widely accepted empirical rule for predicting the stereopreference of many lipases is the Kazlauskas rule . This rule states that for secondary alcohols (which are formed conceptually from the hydrolysis of the ester), the enantiomer with the larger substituent oriented away from the active site's catalytic triad will be preferentially acylated (or in the case of hydrolysis, the corresponding ester will be preferentially hydrolyzed).[5] For this compound, this provides a predictive framework for which enantiomer will react faster.

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of (±)-Methyl 2-bromopentanoate.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis P1 Prepare Phosphate Buffer R1 Combine Buffer, Lipase, and Substrate P1->R1 P2 Immobilize Lipase (Optional) P2->R1 P3 Prepare Substrate Solution (±)-Methyl 2-bromopentanoate P3->R1 R2 Incubate with Shaking (Controlled Temperature) R1->R2 R3 Monitor Reaction Progress (e.g., by GC or HPLC) R2->R3 W1 Quench Reaction R3->W1 W2 Separate Enzyme W1->W2 W3 Extract Products W2->W3 W4 Purify Products (e.g., Chromatography) W3->W4 A1 Determine Enantiomeric Excess (ee) (Chiral GC or HPLC) W4->A1 G Substrate (R/S)-Methyl 2-bromopentanoate Intermediate Covalent Ester Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Dehalogenase (Asp-COO⁻) Enzyme->Intermediate Product (S/R)-Methyl 2-hydroxypentanoate + Br⁻ Intermediate->Product Hydrolysis RegenEnzyme Regenerated Enzyme Product->RegenEnzyme Water H₂O Water->Product

Sources

Application Notes and Protocols: Synthesis of α-Amino Acids Using Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-aminopentanoic acid (norvaline), a non-canonical amino acid, utilizing methyl 2-bromopentanoate as a key alkylating agent.[1] Aimed at researchers, medicinal chemists, and drug development professionals, these application notes detail three robust and widely adopted synthetic strategies: the alkylation of a glycine Schiff base via phase-transfer catalysis, the amidomalonate synthesis, and the Gabriel-malonic ester synthesis. Each section offers an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and critical insights into experimental design, validating the trustworthiness and expertise of the presented methods.

Introduction: The Strategic Importance of α-Halo Esters in Amino Acid Synthesis

The synthesis of unnatural or non-canonical amino acids is a cornerstone of modern medicinal chemistry and peptide science. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart crucial properties such as enhanced metabolic stability, constrained conformations, and novel biological activities.[2] this compound is an exemplary starting material, serving as a propyl electrophile for the α-carbon of a glycine or malonate-derived nucleophile, ultimately yielding the amino acid norvaline.[3]

This guide focuses on three premier synthetic routes that leverage this reactivity, providing detailed protocols that are both reliable and scalable. The selection of a particular method often depends on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions (e.g., strongly basic vs. milder phase-transfer conditions).

Method 1: Alkylation of Glycine Schiff Base via Phase-Transfer Catalysis (O'Donnell Synthesis)

This elegant method enables the direct mono-alkylation of a glycine anion equivalent.[4] By forming a Schiff base from a glycine ester (e.g., glycine tert-butyl ester) and benzophenone, the α-proton becomes sufficiently acidic for deprotonation under biphasic, basic conditions. A phase-transfer catalyst (PTC) shuttles the enolate from the aqueous phase to the organic phase for reaction with the electrophile, this compound.[5]

Causality and Expertise: The benzophenone imine serves two critical functions: it activates the α-proton for deprotonation and sterically shields the nitrogen, preventing N-alkylation.[6] Furthermore, the resulting mono-alkylated product is significantly less acidic than the starting material, which effectively prevents dialkylation, a common issue in related syntheses.[4] The use of a tert-butyl ester is often preferred to circumvent potential saponification under the basic reaction conditions.[4]

Reaction Workflow & Mechanism

odonnell_synthesis sub Glycine Schiff Base (Organic Phase) enolate_ptc Ion Pair [Enolate]-Q+ (Organic Phase) sub->enolate_ptc Deprotonation at interface naoh Aqueous NaOH (Aqueous Phase) ptc PTC (Q+X-) product Alkylated Schiff Base (Organic Phase) enolate_ptc->product SN2 Alkylation alkyl_halide This compound (Organic Phase) hydrolysis Acidic Hydrolysis (H3O+) product->hydrolysis Deprotection final_product Norvaline Methyl Ester hydrolysis->final_product

Caption: O'Donnell Phase-Transfer Catalysis Workflow.

Experimental Protocol: Synthesis of Norvaline Methyl Ester
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone (1.1 eq), and toluene (approx. 0.2 M). Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction, wash with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the N-(diphenylmethylene)glycine tert-butyl ester.

  • Phase-Transfer Alkylation: To a vigorously stirred solution of the glycine Schiff base (1.0 eq) and this compound (1.1 eq) in dichloromethane (CH₂Cl₂), add an aqueous solution of 50% NaOH and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

  • Hydrolysis (Deprotection): Dissolve the purified alkylated Schiff base in a suitable solvent (e.g., THF) and treat with 1 M citric acid or dilute HCl. Stir at room temperature for 2-4 hours until the imine is fully hydrolyzed.

  • Final Product Isolation: Neutralize the reaction mixture and extract the product. The final step involves standard ester hydrolysis if the free amino acid is desired, or purification of the resulting norvaline ester.

Data Summary Table
ParameterValue/ConditionRationale / Comment
Glycine Substrate N-(diphenylmethylene)glycine tert-butyl estertert-Butyl ester prevents saponification.[4]
Alkylating Agent This compoundElectrophile providing the norvaline side chain.
Base 50% Aqueous NaOHStrong base for deprotonation at the interface.
Catalyst Tetrabutylammonium Bromide (TBAB)Efficient phase-transfer catalyst.[5]
Solvent System Dichloromethane / WaterBiphasic system essential for PTC.
Typical Yield 75-90%High efficiency due to prevention of dialkylation.

Method 2: The Amidomalonate Synthesis

A classic and highly reliable route to α-amino acids, the amidomalonate synthesis is a variation of the malonic ester synthesis.[7] It begins with diethyl acetamidomalonate, a substrate that contains the core structure of a protected amino acid. The α-proton is acidic due to the flanking ester and amide groups and can be readily removed by a base like sodium ethoxide. The resulting enolate is then alkylated with this compound.[8]

Causality and Expertise: This method is robust because the pKa of the α-proton on diethyl acetamidomalonate is low enough for complete deprotonation by common alkoxide bases, ensuring efficient generation of the nucleophile. The final step involves a one-pot acidic hydrolysis of both the esters and the acetamide protecting group, followed by thermal decarboxylation to yield the desired α-amino acid.[9]

Reaction Workflow & Mechanism

amidomalonate_synthesis start Diethyl Acetamidomalonate enolate Malonate Enolate start->enolate Deprotonation base NaOEt / EtOH intermediate Alkylated Malonate enolate->intermediate SN2 Alkylation alkyl_halide This compound final_product Norvaline intermediate->final_product Hydrolysis & Decarboxylation hydrolysis Acid Hydrolysis (H3O+, Δ)

Caption: Workflow for the Amidomalonate Synthesis.

Experimental Protocol: Synthesis of Norvaline
  • Enolate Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol. Cool the solution to room temperature.

  • Addition of Malonate: Add diethyl acetamidomalonate (1.0 eq) dropwise to the stirred NaOEt solution. Stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add this compound (1.05 eq) to the enolate solution. Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC to confirm consumption of the starting malonate.

  • Work-up (Intermediate): Cool the reaction mixture, neutralize with acetic acid, and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alkylated diethyl acetamidomalonate. Purification can be done at this stage if necessary.

  • Hydrolysis and Decarboxylation: Combine the crude alkylated product with 6 M aqueous HCl. Heat the mixture to reflux for 6-12 hours. This step hydrolyzes the two ester groups and the amide linkage.

  • Final Product Isolation: Cool the reaction mixture and concentrate in vacuo to remove water and HCl. The resulting solid is the hydrochloride salt of norvaline. The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point (pI ≈ 6.0) with a base like pyridine or by using an ion-exchange resin.

Data Summary Table
ParameterValue/ConditionRationale / Comment
Starting Material Diethyl acetamidomalonateProvides a protected nitrogen and activatable α-carbon.[7]
Base Sodium Ethoxide (NaOEt)Strong, non-nucleophilic base suitable for enolate formation.
Solvent Anhydrous EthanolSolvent for both enolate formation and SN2 reaction.
Hydrolysis 6 M HCl, RefluxHarsh conditions required for complete hydrolysis of esters and amide.
Decarboxylation Thermal (during hydrolysis)Spontaneous loss of CO₂ from the β-dicarboxylic acid intermediate.[10]
Typical Yield 65-80%A robust and reliable, though multi-step, procedure.

Method 3: The Gabriel-Malonic Ester Synthesis

This method is a powerful alternative to the amidomalonate synthesis and is a variant of the classic Gabriel synthesis used for preparing primary amines.[11][12] Here, diethyl bromomalonate is first reacted with potassium phthalimide to form diethyl phthalimidomalonate.[13] This substrate, much like its acetamido counterpart, has an acidic α-proton that can be removed to form a nucleophilic enolate, which is then alkylated with this compound.[10]

Causality and Expertise: The phthalimide group is an excellent nitrogen protecting group that is stable to the basic conditions used for alkylation.[11] It prevents the over-alkylation issues that plague direct amination of α-halo esters.[12] Deprotection is typically achieved with hydrazine (the Ing-Manske procedure) or strong acid, followed by hydrolysis and decarboxylation.[11]

Reaction Workflow & Mechanism

gabriel_malonic_synthesis start Diethyl Phthalimidomalonate enolate Malonate Enolate start->enolate Deprotonation base NaOEt / EtOH intermediate Alkylated Malonate enolate->intermediate SN2 Alkylation alkyl_halide This compound final_product Norvaline intermediate->final_product Deprotection, Hydrolysis & Decarboxylation deprotect Hydrazine (N2H4) or H3O+, Δ

Caption: Workflow for the Gabriel-Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Norvaline
  • Enolate Formation: Under an inert atmosphere, add diethyl phthalimidomalonate (1.0 eq) to a freshly prepared solution of sodium ethoxide (1.1 eq) in absolute ethanol. Stir at room temperature for 1 hour.

  • Alkylation: Add this compound (1.05 eq) to the enolate solution and heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • Work-up (Intermediate): Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent in vacuo. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry, and concentrate.

  • Hydrolysis and Deprotection (Acidic Route): Treat the crude product with concentrated aqueous HBr or HCl and heat to reflux for 8-16 hours. This single step accomplishes hydrolysis of the esters, removal of the phthalimide group, and decarboxylation.[14]

  • Deprotection (Hydrazine Route): Alternatively, dissolve the alkylated intermediate in ethanol and add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq). Reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[11] Filter off the solid. The filtrate contains the diethyl ester of norvaline. Subsequent acid hydrolysis and decarboxylation are still required to obtain the final amino acid.

  • Final Product Isolation: Following the acidic route, concentrate the solution to obtain the amino acid hydrochloride salt. Isolate the free amino acid by adjusting the pH to its isoelectric point or using ion-exchange chromatography.

Data Summary Table
ParameterValue/ConditionRationale / Comment
Starting Material Diethyl phthalimidomalonatePhthalimide is a robust, non-basic nitrogen source.[11]
Base Sodium Ethoxide (NaOEt)Effectively deprotonates the malonate α-carbon.
Deprotection Conc. HBr (reflux) or N₂H₄HBr is harsh but efficient. Hydrazine is milder but requires a second hydrolysis step.[11]
Key Byproduct Phthalic Acid or PhthalhydrazideMust be separated from the final product.
Typical Yield 60-75%Generally reliable with well-established procedures.

Conclusion

The synthesis of norvaline from this compound can be achieved through several highly effective methods. The O'Donnell phase-transfer catalysis offers a mild, high-yielding route that avoids harsh reagents and prevents dialkylation, making it ideal for sensitive substrates. The Amidomalonate and Gabriel-Malonic Ester syntheses are classic, robust, and dependable methods that, while requiring more forceful conditions for hydrolysis, are broadly applicable and well-understood. The choice between these protocols will depend on the specific constraints and goals of the research program, including scale, reagent availability, and functional group compatibility.

References

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  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Gugkaeva, Z. T., et al. (n.d.). Economical Synthesis of α-Amino Acids from a Novel Family of Easily Available Schiff Bases of Glycine Esters and 2-Hydroxybenzophenone. SynOpen.
  • Taylor & Francis Online. (n.d.). Efficient Synthesis of α-Substituted Amino Acid Ester: Alkylation and Hydrogenation Removal of Schiff's Base Protecting Group. Synthetic Communications, 38(14).
  • IU Indianapolis ScholarWorks. (n.d.). Benzophenone Schiff bases of glycine derivatives.
  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids.
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  • MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry.
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  • Mendeleev Communications. (n.d.). Asymmetric synthesis of unusual α-amino acids. RSC Publishing.
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  • Study.com. (n.d.). Outline the steps involved in the Gabriel synthesis of 3-amino-2-methylpentane.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.
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  • ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.
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  • YouTube. (2021). Direct amination of Alfa Halo acids # Strecker's synthesis. Chem-CITY S.K.Tobriya.
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Application Note & Protocols: The Strategic Role of Methyl 2-Bromopentanoate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-bromopentanoate is a versatile C6 building block whose strategic importance in organic synthesis, particularly in the construction of complex natural products, cannot be overstated. Its bifunctional nature—possessing both a reactive carbon-bromine bond at the α-position and a modifiable ester group—renders it a powerful tool for carbon-carbon bond formation and stereocenter installation. This guide elucidates the chemical principles behind its utility and provides a detailed case study on its application in synthesizing the γ-butyrolactone core, a prevalent motif in many bioactive natural products like (-)-methylenolactocin. Detailed, field-proven protocols are provided to enable researchers to leverage this reagent's full potential in their synthetic endeavors.

Introduction: Understanding the Versatility of this compound

This compound (also known as methyl 2-bromovalerate) is a liquid organic compound with the molecular formula C₆H₁₁BrO₂.[1][2] While seemingly simple, its structure is optimized for a range of synthetic transformations crucial for building complex molecular architectures.[3] The true power of this reagent lies in the strategic placement of the bromine atom on the carbon alpha to the methyl ester's carbonyl group.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~179-211 °C[1][4]
Density ~1.35-1.38 g/mL[1][4]

This unique arrangement confers two primary modes of reactivity:

  • Electrophilicity at the α-Carbon: The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack. This is particularly valuable in Sₙ2 reactions, which, when using a chiral variant of the reagent, proceed with a predictable inversion of stereochemistry. This stereospecificity is paramount in pharmaceutical synthesis, where the chirality of a molecule dictates its biological activity.[5]

  • Nucleophilicity via Enolate Formation: The α-carbon is also acidic, allowing for deprotonation by a suitable base to form an enolate. This enolate can then act as a nucleophile, for instance, in alkylation reactions or in additions to carbonyl compounds.

A classic and powerful transformation that leverages both these properties is the Reformatsky reaction , where the α-bromo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. This particular reaction is a cornerstone for the synthesis of many natural product scaffolds.

cluster_0 Key Reactive Properties of this compound reagent This compound (C₆H₁₁BrO₂) prop1 Electrophilic α-Carbon (Excellent for Sₙ2 Reactions) reagent->prop1 C-Br bond is labile prop2 Nucleophilic Enolate Formation (Via Deprotonation) reagent->prop2 α-proton is acidic app1 Stereocenter Installation (e.g., Chiral Drugs) prop1->app1 app2 C-C Bond Formation (e.g., Reformatsky Reaction) prop2->app2

Caption: Duality of this compound's reactivity.

Case Study: Total Synthesis of the (-)-Methylenolactocin Core

(-)-Methylenolactocin is a member of the paraconic acid family of natural products, which exhibit a range of biological activities, including anticancer and antibiotic properties.[6] A central feature of its structure is the α-methylene-γ-butyrolactone ring. This compound serves as an ideal starting point for constructing the core of this lactone scaffold through a stereocontrolled Reformatsky-type reaction followed by intramolecular cyclization (lactonization).

The overall synthetic strategy involves reacting this compound with a suitable aldehyde (in this case, propanal, to install the ethyl side chain) to form a β-hydroxy ester intermediate. This intermediate is then cyclized under acidic conditions to yield the γ-butyrolactone ring system.

product { (-)-Methylenolactocin Core | γ-Butyrolactone Ring} intermediate β-Hydroxy Ester Open-Chain Precursor product->intermediate Retrosynthesis: Lactonization reagents This compound Propanal intermediate->reagents Retrosynthesis: Reformatsky Reaction start Start: Assemble Dry Glassware under Inert Atmosphere activate_zn 1. Activate Zinc Dust with Iodine in Anhydrous THF start->activate_zn prepare_reagents 2. Prepare Solution: This compound + Propanal in THF activate_zn->prepare_reagents initiate 3. Initiate Reaction (Add 10% of solution to Zinc) prepare_reagents->initiate add 4. Add Remaining Solution Dropwise (Maintain gentle reflux) initiate->add reflux 5. Reflux for 1 hour (Monitor by TLC) add->reflux quench 6. Quench Reaction at 0°C with sat. NH₄Cl(aq) reflux->quench extract 7. Extract with Diethyl Ether (3x) quench->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify end_node End: Purified β-Hydroxy Ester purify->end_node

Sources

Application Note: Derivatization Strategies for the Analytical Determination of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the derivatization of Methyl 2-bromopentanoate for analytical purposes.

Abstract

This compound is a halogenated ester with significant applications in chemical synthesis.[1][2] Its analysis, however, presents challenges for common chromatographic techniques. The molecule lacks a strong native chromophore, hindering sensitive detection by High-Performance Liquid Chromatography with UV-Vis detectors (HPLC-UV). Furthermore, the presence of a chiral center at the C2 position necessitates specialized approaches for enantiomeric separation. While amenable to Gas Chromatography (GC), its thermal stability and chromatographic behavior can be improved through chemical modification.[3][4] This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound to enhance its analytical determination. We explore strategies based on nucleophilic substitution of the reactive bromine atom to introduce UV-active moieties for HPLC, form diastereomers for chiral analysis, and improve stability and detection for GC-Mass Spectrometry (GC-MS).

The Rationale for Derivatization

Chemical derivatization is a powerful technique used to modify an analyte to make it more suitable for a specific analytical method.[5][6] For this compound, the primary goals of derivatization are:

  • Enhanced Detectability: Introduction of a chromophore or fluorophore to allow for sensitive detection in HPLC-UV or fluorescence methods.[5][7]

  • Improved Separation: Conversion of enantiomers into diastereomers, which possess different physical properties and can be separated on standard achiral chromatographic columns.[3][7]

  • Increased Volatility and Stability: Modification of the molecule to improve its thermal stability and reduce polar interactions, leading to better peak shape and reproducibility in GC analysis.[3][8]

The core of these strategies revolves around the reactivity of the carbon-bromine (C-Br) bond. As an alkyl halide, this compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group.[9][10] This reaction is the cornerstone of the protocols described herein.

G cluster_start Analyte cluster_objective Analytical Objective cluster_strategy Derivatization Strategy cluster_reaction Core Mechanism cluster_product Resulting Derivative Analyte This compound Obj1 HPLC-UV/Fluorescence Detection Obj2 Chiral Separation (GC or HPLC) Obj3 GC-MS Enhancement Strat1 Introduce Chromophore/ Fluorophore Obj1->Strat1 Strat2 Form Diastereomers Obj2->Strat2 Strat3 Improve Stability & MS Fragmentation Obj3->Strat3 Mech Nucleophilic Substitution (SN2 Reaction) Strat1->Mech Strat2->Mech Strat3->Mech Prod1 UV-Active/Fluorescent Ester Derivative Mech->Prod1 Reagent: Aromatic Nucleophile Prod2 Diastereomeric Mixture (Separable) Mech->Prod2 Reagent: Chiral Nucleophile Prod3 Stable, GC-amenable Derivative Mech->Prod3 Reagent: Thiol Nucleophile

Figure 1: General workflow for the derivatization of this compound.

Protocol I: Derivatization for HPLC-UV Analysis via Amine Substitution

This protocol details the introduction of a chromophore by reacting this compound with an aromatic amine. The resulting N-substituted amino ester possesses strong UV absorbance, enabling sensitive HPLC analysis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12]

2.1. Expertise & Causality Behind Experimental Choices

  • Choice of Nucleophile: Aniline is selected as the nucleophile due to its simple aromatic structure, which provides a strong chromophore, and its primary amine group, which is a moderately good nucleophile.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves to neutralize the hydrobromic acid (HBr) byproduct of the reaction, driving the equilibrium towards the product.[] Without a base, the HBr formed would protonate the aniline, rendering it non-nucleophilic and halting the reaction.

  • Solvent: A polar aprotic solvent such as acetonitrile is used. These solvents can solvate the cations but not the nucleophile, which increases the nucleophile's reactivity and accelerates the SN2 reaction rate.[12]

  • Temperature: Elevated temperature (60-80 °C) is used to increase the reaction rate, as bond formation and breaking in SN2 reactions have a significant activation energy barrier.

2.2. Detailed Experimental Protocol

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1 M solution of triethylamine (TEA) in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the this compound stock solution (1 mg).

    • Add 50 µL of aniline (approximately a 5-fold molar excess).

    • Add 20 µL of the 1 M TEA solution.

    • Vortex the mixture for 30 seconds.

  • Reaction Incubation:

    • Seal the vial tightly.

    • Place the vial in a heating block or oven at 70 °C for 2 hours.

  • Sample Preparation for HPLC:

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • HPLC Analysis:

    • Inject 10 µL of the filtered sample into the HPLC system.

2.3. Data Summary Table

ParameterValue/DescriptionRationale
Analyte This compoundTarget molecule for derivatization.
Derivatizing Agent AnilineAromatic amine to introduce a UV chromophore.
Base Triethylamine (TEA)Scavenges HBr byproduct, driving the reaction.
Solvent AcetonitrilePolar aprotic solvent, favors SN2 kinetics.
Temperature 70 °CIncreases reaction rate.
Time 2 hoursAllows for reaction completion.
Molar Ratio ~1:5:2 (Analyte:Aniline:TEA)Excess nucleophile and sufficient base ensure high yield.

Protocol II: Chiral Derivatization for Enantiomeric Separation

To separate the enantiomers of this compound, they must first be converted into diastereomers. This is achieved by reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).[7] The resulting diastereomers have different physical properties and can be separated using standard, achiral chromatography.[14]

3.1. Expertise & Causality Behind Experimental Choices

  • Chiral Derivatizing Agent (CDA): (R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) is an excellent choice. It is commercially available in high enantiomeric purity, and its primary amine group readily displaces the bromide. The resulting diastereomers will have distinct chromatographic retention times.

  • Reaction Conditions: The conditions are similar to Protocol I, as the underlying chemistry is the same (SN2 reaction). Maintaining these conditions ensures a high yield of the diastereomeric products.

G Reactant1 (R/S)-Methyl 2-bromopentanoate (Racemic Mixture) Reaction Reactant1->Reaction + Base (TEA) + Heat (70°C) Reactant2 (R)-α-Methylbenzylamine (Chiral Derivatizing Agent) Reactant2->Reaction + Base (TEA) + Heat (70°C) Product1 (R,R)-Diastereomer Analysis Separation by Achiral Chromatography (GC or HPLC) Product1->Analysis Product2 (S,R)-Diastereomer Product2->Analysis Reaction->Product1 Reaction->Product2

Figure 2: Formation of diastereomers for chiral analysis.

3.2. Detailed Experimental Protocol

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of racemic this compound in acetonitrile.

    • Prepare a 1 M solution of triethylamine (TEA) in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the this compound stock solution (1 mg).

    • Add an equimolar amount (~6.2 µL) of (R)-(+)-α-Methylbenzylamine.

    • Add 20 µL of the 1 M TEA solution.

    • Vortex the mixture for 30 seconds.

  • Reaction Incubation:

    • Seal the vial and heat at 70 °C for 2 hours.

  • Sample Preparation for Analysis:

    • After cooling, dilute the reaction mixture directly with 900 µL of hexane for GC analysis or mobile phase for HPLC analysis.

    • Filter if necessary.

  • Chromatographic Analysis:

    • Inject the sample onto a standard achiral GC or HPLC column. The two diastereomers should elute as separate peaks.

3.3. Example Analytical Method Parameters

ParameterGC-FID ExampleHPLC-UV Example
Column Standard nonpolar (e.g., DB-5, 30m x 0.25mm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Oven Program 100°C (1 min), ramp 10°C/min to 250°C (5 min)Isocratic 60:40 Acetonitrile:Water
Carrier/Mobile Phase Helium at 1 mL/minAcetonitrile/Water at 1 mL/min
Detector Flame Ionization Detector (FID)UV Detector at 254 nm
Expected Result Two well-resolved peaks for the two diastereomers.Two well-resolved peaks for the two diastereomers.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Peak 1. Incomplete reaction. 2. Degradation of reagents. 3. Insufficient base.1. Increase reaction time or temperature. 2. Use fresh, high-purity reagents.[15] Ensure solvent is anhydrous. 3. Ensure at least one equivalent of base is present.
Multiple Product Peaks 1. Presence of side reactions. 2. Impure derivatizing agent (e.g., racemic CDA).1. Optimize temperature to minimize side products. 2. Verify the enantiomeric purity of the chiral derivatizing agent.
Poor Peak Shape (Tailing) 1. Adsorption on active sites in the GC/HPLC system. 2. Co-elution with interfering species.1. Use deactivated glassware and liners.[16] 2. Optimize the chromatographic method (gradient, temperature program).
Poor Reproducibility 1. Inconsistent reaction conditions. 2. Presence of water in reagents/solvents.1. Use a calibrated heating block and precise pipetting. 2. Use anhydrous solvents. Silylating reagents are particularly sensitive to moisture.[3]

Conclusion

The analytical determination of this compound is significantly enhanced through targeted derivatization. By leveraging the nucleophilic substitution of its reactive bromide, analysts can introduce chromophores for sensitive HPLC-UV detection or create diastereomers for effective enantiomeric separation on standard achiral columns. The protocols provided herein offer robust and reproducible methods for researchers, scientists, and drug development professionals, enabling accurate and sensitive quantification of this important chemical intermediate.

References

  • A. M. L. Ribeiro, et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ESSLAB. (n.d.).
  • V.G. Zaikin. (2002). Acids: Derivatization for GC Analysis. In Encyclopedia of Mass Spectrometry. [Link]
  • Chrom Tech, Inc. (2025).
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  • M. G. A. van der Heijden, et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]
  • M. Bibel. (2025).
  • Thompson Rivers University. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
  • Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
  • V. G. Zaikin & J. M. Halket. (2005). Derivatization in Mass Spectrometry. Part 8. Soft Ionization Mass Spectrometry of Small Molecules. European Journal of Mass Spectrometry. [Link]
  • Chemistry LibreTexts. (2024). 11.
  • University of Calgary. (n.d.). Substitution Reactions of Alkyl Halides. [Link]
  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
  • Master Organic Chemistry. (2018).
  • D. G. Watson. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.).
  • Pharmaffiliates. (n.d.).
  • T. Fukushima, et al. (2011). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Analytical and Bioanalytical Chemistry. [Link]
  • Centers for Disease Control and Prevention. (1996). NMAM 2520: METHYL BROMIDE. [Link]
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]
  • Virginia Open Data Portal. (n.d.).
  • T. M. C. M. de Kanter, et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. [Link]
  • J. D. C. Anderson, et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry. [Link]

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Troubleshooting & Optimization

common side products in the synthesis of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-bromopentanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but preventative strategies.

Understanding the Synthetic Landscape

The most reliable and common method for synthesizing this compound involves a two-stage process. First, pentanoic acid undergoes α-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction to produce 2-bromopentanoic acid. This intermediate is then esterified with methanol, typically under acidic conditions (Fischer Esterification ), to yield the final product. Understanding the nuances of each stage is critical to minimizing impurities.

Below is a high-level overview of the recommended synthetic workflow.

G cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Esterification cluster_2 Purification A Pentanoic Acid B 2-Bromopentanoyl Bromide (Intermediate) A->B Br₂, PBr₃ (cat.) C 2-Bromopentanoic Acid B->C H₂O Workup D This compound (Final Product) C->D CH₃OH, H⁺ (cat.) C->D E Distillation / Chromatography D->E G cluster_solutions Solutions start Low Yield in Esterification? q1 Is the reaction at equilibrium? (Check via TLC/GC) start->q1 sol1 Increase excess of Methanol (Use as solvent) q1->sol1 Yes sol4 Increase reaction time or temperature (Caution: may cause elimination) q1->sol4 No (Incomplete) sol2 Actively remove H₂O (e.g., Dean-Stark trap) sol1->sol2 sol3 Increase catalyst loading or use a stronger acid (H₂SO₄) sol2->sol3

Caption: Troubleshooting flowchart for optimizing Fischer esterification yield.

Recommended Experimental Protocol

This protocol integrates best practices to minimize side product formation.

Part 1: Synthesis of 2-Bromopentanoic Acid (via HVZ)
  • Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, add pentanoic acid (1.0 eq).

  • Catalyst Addition: Add red phosphorus (0.1 eq) or phosphorus tribromide (PBr₃, 0.3 eq) to the pentanoic acid.

  • Bromine Addition: Slowly add bromine (Br₂, 1.05 eq) dropwise from the addition funnel. The reaction is exothermic; maintain control by cooling the flask in an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-80°C. Stir until the deep red color of bromine has faded significantly, indicating its consumption. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, add water dropwise to quench the reaction and hydrolyze the intermediate 2-bromopentanoyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and then a saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopentanoic acid.

Part 2: Synthesis of this compound (via Fischer Esterification)
  • Setup: Combine the crude 2-bromopentanoic acid (1.0 eq) with methanol (at least 10 eq, often used as the solvent) in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and stir for 2-4 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

  • Workup: Cool the mixture and remove the excess methanol via rotary evaporation. Dissolve the residue in diethyl ether and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution. Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield pure this compound. [1]

References
  • 21.5: Bromination of Acids: The HVZ Reaction. (2019). Chemistry LibreTexts. [Link]
  • Hell-Volhard-Zelinski Reaction Practice Questions & Answers.Organic Chemistry. [Link]
  • Fischer Esterific
  • Hell-Volhard-Zelinsky Reaction.NROChemistry. [Link]
  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]
  • This compound: A Versatile Chemical with Diverse Applications. (2023). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
  • Experiment 10: Fischer Esterific
  • Fischer Esterification.University of Colorado Boulder. [Link]
  • Bromination.ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Give the major organic product of each reaction of methyl pentano

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Technical Support Center: Purification of Methyl 2-bromopentanoate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this versatile reagent from typical reaction mixtures. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and purification of this compound.

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₁BrO₂---
Molecular Weight 195.06 g/mol [1][3][4][5]Influences diffusion rates and behavior in mass-sensitive separations.
Boiling Point 177-178 °C to 210-211 °C[1][3]A relatively high boiling point allows for purification by vacuum distillation to prevent decomposition.
Density ~1.38 g/mL[1][3]Being denser than water facilitates phase separation during aqueous workups.
Solubility Soluble in most organic solvents (e.g., ethanol, ether, chloroform).[1]This property is central to selecting appropriate solvents for extraction and chromatography.
Appearance Colorless to pale yellow liquid.[1][3]A change in color can indicate the presence of impurities or decomposition.

Q2: What are the common impurities I might encounter in a crude this compound reaction mixture?

A2: The impurities present will largely depend on the synthetic route employed. A common method for synthesizing α-bromo esters is the Hell-Volhard-Zelinskii reaction, which involves the bromination of the corresponding carboxylic acid followed by esterification.[6][7]

Common impurities include:

  • Unreacted Starting Materials: Pentanoic acid, methanol, and brominating agents (e.g., Br₂, PBr₃).

  • Byproducts of Bromination: Poly-brominated species or isomers.

  • Byproducts of Esterification: Unreacted 2-bromopentanoic acid.

  • Solvents: Residual solvents from the reaction and workup.

  • Decomposition Products: α-bromo esters can be susceptible to hydrolysis and dehydrobromination.[3][8]

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:

  • Liquid-Liquid Extraction: Ideal for removing water-soluble impurities like acids, bases, and salts.[9][10][11]

  • Distillation (under reduced pressure): Effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.[12]

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.

Q4: Why is vacuum distillation recommended for purifying this compound?

A4: this compound has a high boiling point at atmospheric pressure.[1][3] Heating the compound to this temperature for extended periods can lead to decomposition, such as elimination of HBr to form unsaturated esters or hydrolysis if water is present.[3][8] Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature, thereby minimizing thermal degradation and improving the yield and purity of the final product.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Troubleshooting Issue 1: Low Yield After Aqueous Workup

Q: I'm losing a significant amount of my product during the liquid-liquid extraction (aqueous workup). What could be the cause and how can I fix it?

A: This is a common issue that can often be resolved by carefully considering the chemistry of the extraction process.

Possible Causes & Solutions:

  • Cause 1: Hydrolysis of the Ester. The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid (2-bromopentanoic acid) under acidic or basic conditions.[3] If your aqueous wash is too acidic or basic, you may be converting your product into its water-soluble carboxylate salt, which will be lost to the aqueous phase.

    • Solution: Use a mild washing agent. A saturated sodium bicarbonate (NaHCO₃) solution is generally preferred over stronger bases like sodium hydroxide (NaOH) to neutralize any residual acid. Always check the pH of your aqueous layer.

  • Cause 2: Emulsion Formation. Emulsions are a third phase that can form at the interface of the organic and aqueous layers, trapping your product. This is more likely to occur with vigorous shaking or when the densities of the two phases are similar.

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[11]

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions and decrease the solubility of the organic product in the aqueous phase.[11]

      • Filtration: For persistent emulsions, passing the mixture through a pad of Celite or glass wool can sometimes help to break it.

Experimental Workflow: Optimized Liquid-Liquid Extraction

G crude Crude Reaction Mixture sep_funnel Add to Separatory Funnel with Diethyl Ether crude->sep_funnel wash1 Wash with Saturated NaHCO₃ (Check for gas evolution) sep_funnel->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Discard) sep1->aq1 Bottom Layer org1 Organic Layer sep1->org1 Top Layer wash2 Wash with Water org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer 2 (Discard) sep2->aq2 Bottom Layer org2 Organic Layer sep2->org2 Top Layer wash3 Wash with Brine org2->wash3 sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer 3 (Discard) sep3->aq3 Bottom Layer org3 Organic Layer sep3->org3 Top Layer dry Dry over Anhydrous Na₂SO₄ org3->dry filter Filter dry->filter evap Evaporate Solvent filter->evap product Crude this compound (Ready for Distillation/Chromatography) evap->product

Caption: Optimized liquid-liquid extraction workflow.

Troubleshooting Issue 2: Product Decomposition During Distillation

Q: My product is turning dark and I'm getting a low yield during distillation. What is happening?

A: Darkening of the product during distillation is a classic sign of thermal decomposition.

Possible Causes & Solutions:

  • Cause 1: Distillation at Atmospheric Pressure. As mentioned in the FAQs, the high boiling point of this compound at atmospheric pressure can lead to decomposition.

    • Solution: Always perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point and prevent thermal degradation.

  • Cause 2: Presence of Acidic or Basic Impurities. Trace amounts of acid or base can catalyze decomposition reactions, such as elimination, at elevated temperatures.

    • Solution: Ensure your pre-distillation workup is thorough. A neutral water wash after the bicarbonate wash can help remove any residual salts.

  • Cause 3: Prolonged Heating. Even under vacuum, prolonged exposure to high temperatures can cause some decomposition.

    • Solution:

      • Efficient Heating: Use a heating mantle with a stirrer to ensure even and efficient heating of the distillation flask.

      • Proper Insulation: Insulate the distillation column to maintain a proper temperature gradient and improve the efficiency of the separation.

Experimental Workflow: Vacuum Distillation Setup

G flask Distillation Flask with Crude Product column Fractional Distillation Column (e.g., Vigreux) flask->column condenser Condenser column->condenser adapter Vacuum Adapter condenser->adapter receiving_flask Receiving Flask adapter->receiving_flask vacuum Vacuum Source adapter->vacuum heat Heating Mantle with Stirring heat->flask

Sources

optimizing reaction conditions for Methyl 2-bromopentanoate substitutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing Reaction Conditions for Methyl 2-bromopentanoate Substitutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound (CAS 19129-92-1), a versatile secondary alkyl halide used in organic synthesis.[1][2][3] Due to its structure, optimizing nucleophilic substitution reactions can be challenging, often leading to a delicate balance between the desired substitution (Sₙ2) and a competing elimination (E2) pathway.

As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and practical field experience to help you troubleshoot common issues and systematically optimize your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and analysis (GC/NMR) shows a significant amount of unreacted this compound. What's causing this incomplete conversion?

Answer: Low conversion with a secondary alkyl halide like this compound typically points to two main factors: insufficient reactivity of the nucleophile or suboptimal solvent choice, both of which contribute to a slow reaction rate. The steric hindrance around the electrophilic carbon (the carbon bonded to bromine) is greater than in a primary halide, which naturally slows the Sₙ2 reaction rate.[4][5][6]

Causality & Recommended Actions:

  • Nucleophile Reactivity: The Sₙ2 mechanism is a bimolecular process, meaning its rate depends on the concentration and strength of both the substrate and the nucleophile.[7] If your nucleophile is too weak, the reaction will be sluggish.

    • Action: Consider switching to a more potent nucleophile. For instance, if you are using a neutral nucleophile like an amine, its conjugate base (an amide) will be significantly more reactive. Anionic nucleophiles are generally more powerful than their neutral counterparts.[5]

  • Solvent Effects: The solvent plays a critical role in stabilizing the reactants and the transition state. For Sₙ2 reactions, the ideal solvent is polar aprotic .[8][9]

    • Why? Polar protic solvents (like methanol, ethanol, water) have acidic protons that can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity.[5][10][11] Polar aprotic solvents (like DMSO, DMF, acetonitrile) can dissolve the reactants but do not hydrogen bond with the anion, leaving the nucleophile "naked" and highly reactive, which dramatically accelerates the Sₙ2 reaction.[7][8][10]

    • Action: If you are using a protic solvent, switch to a polar aprotic one. The increase in rate can be several orders of magnitude.[10]

  • Temperature: While increasing temperature can increase the reaction rate, it should be done cautiously as it often favors the competing elimination reaction more than substitution.[12][13]

    • Action: Before resorting to high heat, exhaust your options with nucleophile and solvent choice. If you must heat the reaction, increase the temperature gradually (e.g., in 10°C increments) while carefully monitoring the product distribution for any increase in elimination byproducts.

Q2: My main problem isn't conversion, but the formation of a major side product. My analysis indicates the presence of methyl pentenoates. Why is this happening and how can I prevent it?

Answer: The formation of alkenes (methyl pentenoates) is the classic signature of a competing E2 elimination reaction.[14][15] This is the most common issue when working with secondary alkyl halides, especially when using nucleophiles that are also strong bases.[16][17][18] In the E2 pathway, your reagent acts as a base, abstracting a proton from a carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and elimination of HBr.[13][14]

Causality & Recommended Actions:

  • Nucleophile Basicity: Many strong nucleophiles are also strong bases (e.g., hydroxides, alkoxides).[17] With a sterically accessible secondary substrate like this compound, such reagents can easily abstract a β-proton, triggering elimination.

    • Action: Select a nucleophile that is strong but has low basicity. This is the most effective way to favor Sₙ2 over E2. Good choices include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[16] Avoid strong, sterically hindered bases like potassium tert-butoxide (KOtBu), as these are specifically designed to promote elimination.[19][20]

  • Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions but are also more entropically favored. Consequently, increasing the reaction temperature will almost always increase the proportion of the elimination product.[12][21]

    • Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is often better to have a slower, cleaner reaction than a fast, messy one. Consider running reactions at room temperature or even 0°C if the nucleophile is sufficiently reactive.

  • Steric Hindrance: While the substrate's steric profile is fixed, using a bulky nucleophile/base can favor elimination. A large base may find it difficult to access the electrophilic carbon for an Sₙ2 attack but can more easily abstract a peripheral β-proton.[19][22]

    • Action: Use a small, non-bulky nucleophile whenever possible.

The diagram below illustrates the critical competition between the Sₙ2 and E2 pathways.

SN2_vs_E2 sub This compound + Nu:/Base ts_sn2 Sₙ2 Transition State (Crowded, 5-coordinate C) sub->ts_sn2 Path 1: Nucleophilic Attack (Backside) ts_e2 E2 Transition State (Alkene-like) sub->ts_e2 Path 2: Proton Abstraction (Anti-periplanar) prod_sn2 Substitution Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 prod_e2 Elimination Product (Methyl Pentenoates) ts_e2->prod_e2

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Frequently Asked Questions (FAQs)

What is the best type of solvent for this reaction?

For Sₙ2 reactions, polar aprotic solvents are strongly recommended.[8][9] They enhance the nucleophile's reactivity, leading to faster reaction rates and often allowing for lower reaction temperatures, which helps suppress the E2 side reaction.

Solvent Class Examples Effect on Sₙ2 Rate Reason
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGreatly Accelerates Solvates the cation but leaves the anionic nucleophile "naked" and highly reactive.[8][10]
Polar Protic Water, Methanol, EthanolGreatly Slows Forms strong hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers its reactivity.[5][11]
Non-Polar Hexane, Toluene, Diethyl EtherVery Slow / Ineffective Reactants (especially ionic nucleophiles) often have poor solubility.
How do I choose an appropriate nucleophile to maximize substitution?

The key is to balance nucleophilicity (the ability to attack the electrophilic carbon) and basicity (the ability to abstract a proton). For a clean Sₙ2 reaction on a secondary halide, you need a reagent that is a strong nucleophile but a weak base .

Nucleophile Category Typical Outcome with 2° RX
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻Strong Nucleophile / Weak BaseGood Sₙ2 Reaction
HO⁻, MeO⁻, EtO⁻Strong Nucleophile / Strong BaseCompetition: Sₙ2 and E2 [16][17]
t-BuO⁻, LDAPoor Nucleophile / Strong, Bulky BaseAlmost Exclusively E2 [19][22]
H₂O, ROHWeak Nucleophile / Weak BaseVery slow reaction, may proceed via Sₙ1 if conditions allow (not typical for Sₙ2 optimization).
My starting material is chiral. What happens to the stereochemistry during the reaction?

If your reaction proceeds via the Sₙ2 mechanism, you will observe an inversion of stereochemistry at the chiral center.[7][23] This is a hallmark of the Sₙ2 pathway, which requires the nucleophile to attack the carbon from the side opposite the leaving group (backside attack).[7][24] If you observe any loss of enantiomeric excess (racemization), it could indicate that a competing Sₙ1 reaction is occurring, which proceeds through a flat, achiral carbocation intermediate.[7][18] However, Sₙ1 is generally not favored unless you are using a very weak nucleophile in a polar protic solvent.

Systematic Troubleshooting Workflow

When encountering a suboptimal result, a logical, step-by-step approach is more effective than random changes. Use the following workflow to diagnose and solve issues.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_conversion Analyze Reaction Mixture (TLC, GC, NMR) start->check_conversion low_yield Issue: Low Reactivity check_conversion->low_yield Incomplete Conversion side_products Issue: Poor Selectivity check_conversion->side_products Side Products Formed success Optimization Complete check_conversion->success Clean & Complete optimize_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) low_yield->optimize_solvent Step 1 analyze_side_product analyze_side_product side_products->analyze_side_product Identify Side Product optimize_nuc Use Stronger Nucleophile optimize_solvent->optimize_nuc Step 2 gentle_heat Increase Temperature Incrementally optimize_nuc->gentle_heat Step 3 (Caution!) is_alkene Problem: E2 Elimination analyze_side_product->is_alkene Alkene Detected optimize_temp Lower Reaction Temperature is_alkene->optimize_temp Step 1 optimize_base Use Less Basic Nucleophile (e.g., N₃⁻, I⁻, RS⁻) optimize_temp->optimize_base Step 2

Caption: A logical workflow for troubleshooting substitution reactions.

Experimental Protocol Example: Azide Substitution (Sₙ2-Favored)

This protocol provides a starting point for a clean Sₙ2 reaction, minimizing the competing E2 pathway by using a strong nucleophile with low basicity in an appropriate solvent.

Objective: Synthesize Methyl 2-azidopentanoate.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard workup and purification reagents (diethyl ether, water, brine, MgSO₄)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add sodium azide followed by anhydrous DMF (aim for a concentration of 0.5-1.0 M with respect to the substrate).

  • Substrate Addition: Add this compound to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature (or heat gently to 40-50°C if the reaction is slow, monitoring by TLC or GC for disappearance of starting material).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

This guide provides a framework for understanding and overcoming the challenges associated with this compound substitutions. By carefully selecting your nucleophile, solvent, and temperature, you can effectively steer the reaction towards the desired Sₙ2 product.

References

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect Sₙ2 Reactions.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • Wolfram Demonstrations Project. (n.d.). E2 Elimination Reactions of Alkyl Halides.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
  • YouTube. (2022, April 11). E2 Elimination vs. Sn2 Substitution.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?.
  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen.
  • Chemistry LibreTexts. (2023, January 23). C. Elimination vs. Substitution.
  • Chemistry Stack Exchange. (2015, January 14). What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion?.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • YouTube. (2021, October 24). Predict Substitution vs Elimination for Primary Alkyl Halides.
  • PubMed Central. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • PubMed Central. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY.
  • Monash University. (n.d.). Organic reactions: Substitution.
  • YouTube. (2021, January 21). Intro to Substitution Reactions: Crash Course Organic Chemistry #20.
  • Chemistry LibreTexts. (2023, January 22). C. Substitution Reactions Involving Hydroxide Ions.

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Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromopentanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As an α-bromo ester, this compound offers unique synthetic possibilities but is also susceptible to several competing reaction pathways that can lead to diminished yields. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution (SN2) reaction is giving a low yield, and I've identified an alkene byproduct. What is causing this side reaction?

A1: You are observing a classic case of competition between substitution (SN2) and elimination (E2) pathways.[1][2] this compound is a secondary alkyl halide, making it susceptible to both reactions. The hydroxide or alkoxide you might be using as a nucleophile can also act as a base, abstracting a proton from the β-carbon (C3) to form an α,β-unsaturated ester.[3][4][5]

Core Problem: The conditions of your reaction are favoring the E2 elimination pathway over the desired SN2 substitution.

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile: Strong, sterically hindered bases preferentially abstract protons, favoring elimination.[6] Conversely, good nucleophiles that are weak bases favor substitution.

    • Solution: If your nucleophile is also a strong base (e.g., tert-butoxide, LDA), consider switching to a less basic alternative if possible (e.g., azide, cyanide) or using milder conditions. For simple substitutions with an alcohol, using a non-nucleophilic base like potassium carbonate or triethylamine to generate the alkoxide in situ can be less aggressive than using pre-formed sodium alkoxides.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures because they result in an increase in entropy.[2][6]

    • Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 0 °C and monitor the reaction's progress before deciding to heat it.

  • Choose the Right Solvent: The solvent plays a critical role in stabilizing transition states.

    • SN2 reactions are favored by polar aprotic solvents (e.g., DMSO, DMF, acetone), which solvate the cation but not the nucleophile, increasing its reactivity.

    • E2 reactions are favored by less polar or protic solvents, particularly when using a strong base like an alkoxide in its conjugate alcohol (e.g., sodium ethoxide in ethanol).[2]

Data Summary: Optimizing for Substitution over Elimination

FactorTo Favor SN2 (Your Goal)To Favor E2 (Side Reaction)
Base/Nucleophile Good nucleophile, weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻)Strong, sterically hindered base (e.g., KOtBu, DBU)
Temperature Lower temperature (e.g., 0 °C to RT)Higher temperature (e.g., reflux)[2]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Protic or less polar (e.g., Ethanol, tert-Butanol)[2]
Q2: My reaction is clean, but the primary impurity is 2-bromopentanoic acid. Why did my ester hydrolyze?

A2: The ester functional group in this compound is susceptible to hydrolysis under either acidic or basic aqueous conditions, yielding the corresponding carboxylic acid and methanol.[3] This is a common issue if care is not taken to exclude water from the reaction and workup.

Core Problem: Presence of water under acidic or basic conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is the primary culprit.

    • Solution: Flame-dry or oven-dry all glassware before use.[7] Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).

  • Check Reagent Purity: Your starting materials or reagents could be contaminated with water.

    • Solution: Use freshly opened bottles of reagents or purify them if necessary. For example, some bases like NaOH or KOH can absorb significant amounts of atmospheric moisture.

  • Careful Workup: The hydrolysis can often occur during the workup phase.

    • Solution: If you are performing an aqueous wash, minimize the contact time, especially if the aqueous layer is acidic or basic. Keep the solution cold during the workup to slow the rate of hydrolysis. If your product is sensitive to acid, avoid acidic washes (e.g., HCl) and use a milder alternative like saturated ammonium chloride.[8]

Q3: I started with an enantiomerically pure sample of (R)- or (S)-Methyl 2-bromopentanoate, but my product is a racemic mixture. What caused the loss of stereochemistry?

A3: This is a strong indication that your reaction conditions are facilitating racemization at the α-carbon. This occurs through the formation of a planar enol or enolate intermediate, which is achiral.[9][10] Subsequent reaction of this intermediate can occur from either face, leading to both enantiomers of the product.

Core Problem: The presence of a base (even a weak one) is deprotonating the α-carbon, leading to a planar enolate intermediate.

Troubleshooting Steps:

  • Avoid Strong Bases: The α-hydrogen is acidic due to the adjacent carbonyl group. Strong bases will rapidly form the enolate.

    • Solution: Use the mildest base possible that can still effect the desired transformation. A non-nucleophilic, weak base like 2,6-lutidine or a hindered amine might be preferable if a base is required. In many SN2 reactions, a base is not strictly necessary if the nucleophile is potent enough.

  • Control Reaction Time and Temperature: The longer the reaction is exposed to basic conditions, the more opportunity there is for racemization.

    • Solution: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.[7] Running the reaction at a lower temperature will also slow the rate of deprotonation.

  • Consider the Nucleophile: Some nucleophiles are inherently basic and can cause this issue.

    • Solution: If using a basic nucleophile, consider adding it slowly to the reaction mixture to keep its instantaneous concentration low.

Diagram: Mechanism of Base-Catalyzed Racemization

G cluster_0 Racemization Pathway Start (S)-Methyl 2-bromopentanoate (Chiral) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate + Base - H⁺ R_Product (R)-Product Enolate->R_Product + Electrophile S_Product (S)-Product Enolate->S_Product + Electrophile

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols
Protocol 1: General Procedure for a High-Yield SN2 Reaction

This protocol is a template for substituting the bromine with a generic nucleophile (Nu⁻) while minimizing side reactions.

  • Preparation (Anhydrous Conditions):

    • Place a magnetic stir bar into a round-bottom flask.

    • Oven-dry the flask and condenser at 120 °C for at least 4 hours or flame-dry under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Setup:

    • Dissolve the nucleophile (1.1 equivalents) in anhydrous polar aprotic solvent (e.g., DMF or acetone).

    • In the reaction flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction:

    • Cool the flask containing the ester to 0 °C using an ice bath.

    • Slowly add the nucleophile solution dropwise to the stirred ester solution over 15-30 minutes. Slow addition is crucial to control any exotherm. [11] * Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or GC every 1-2 hours until the starting material is consumed. Avoid unnecessarily long reaction times.

  • Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., ethyl acetate).

    • Extract the aqueous layer three times with the organic solvent.

    • Combine the organic layers and wash with water, followed by a wash with brine to aid in phase separation. Caution: If your product is acid or base sensitive, use neutral washes only. [8]5. Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product via flash column chromatography or vacuum distillation as appropriate for the product's properties.

Protocol 2: Testing Product Stability During Workup

If you suspect product loss during workup, this test can confirm its stability. [8]

  • When your main reaction is complete (as determined by TLC/GC), remove a small aliquot (~0.5 mL) of the crude reaction mixture.

  • Divide the aliquot into three separate vials.

  • Vial 1 (Control): Dilute with your extraction solvent and spot directly on a TLC plate.

  • Vial 2 (Acid Stability): Add a few drops of the acidic solution you would use in your workup (e.g., 1M HCl). Shake for 5 minutes, then extract with solvent and spot on the TLC plate.

  • Vial 3 (Base Stability): Add a few drops of the basic solution you would use (e.g., sat. NaHCO₃). Shake for 5 minutes, extract, and spot on the TLC plate.

  • Develop the TLC plate and compare the spots. If the spots from Vials 2 or 3 show decomposition (new spots, streaking, or disappearance of the product spot) compared to the control, your product is unstable to those conditions.

References
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Glaser, R. (2023, July 11). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • Lecouve, J. P. (n.d.).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
  • Filo. (n.d.). Elimination reaction of 2-bromopentane to form pent-2-ene. [Link]
  • Doubtnut. (n.d.). Elimination reaction of 2-bromopentane to form pent-2-ene. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Filo. (2025, September 12). 2 bromo 2 methyl butane,1 bromo pentane,2 bromo pentane increasing order of their reactivity towards SN2 displacement. [Link]
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Allen. (n.d.). Elimination reaction of 2-Bromo -pentane to form pent-2-ene. [Link]
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
  • Gauth. (n.d.). Elimination reaction of 2-bromopentane to form pent-2-ene. [Link]
  • YouTube. (2024, June 17).
  • PubMed Central. (2022, March 15).
  • Doubtnut. (n.d.). Arrange in order of reactivity towards S_(N)2 reactions. [Link]
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Chemistry LibreTexts. (2023, January 22). B.
  • Fiveable. (n.d.).
  • Chemistry LibreTexts. (2025, March 9). 22.
  • Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. [Link]

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Technical Support Center: Chiral Integrity of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for handling chiral Methyl 2-bromopentanoate. As a Senior Application Scientist, I understand that maintaining the stereochemical integrity of chiral building blocks is paramount to the success of your research, particularly in drug development where enantiomeric purity can define a compound's efficacy and safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions to prevent racemization of this valuable intermediate.

Part 1: Foundational Understanding of Racemization

Q1: I'm observing a loss of optical activity in my sample of this compound. What is happening at a molecular level?

You are likely observing racemization, which is the conversion of an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, the chiral center is the α-carbon (the carbon atom adjacent to the ester carbonyl group and bonded to the bromine). Racemization occurs when this chiral center undergoes a reaction that temporarily converts it into a planar, achiral intermediate. Once this planar intermediate is formed, subsequent reaction to regenerate the tetrahedral center can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

Two primary mechanisms are responsible for this loss of stereointegrity:

  • Sɴ1-type Pathway: This involves the departure of the bromide leaving group to form a planar carbocation intermediate. Nucleophilic attack can then occur from either side of this flat carbocation, resulting in racemization.[1][2] Polar protic solvents are particularly effective at stabilizing this carbocation, thereby promoting this pathway.[3][4]

  • Enolization (Acid- or Base-Catalyzed): The hydrogen atom on the α-carbon of your ester is acidic. In the presence of a base, this proton can be removed to form a planar, resonance-stabilized enolate.[5] Similarly, acid can catalyze the formation of a planar enol.[6] Reprotonation of this achiral intermediate from either face leads to a racemic mixture.[2][6][7] This is often the most significant pathway to racemization for α-halo carbonyl compounds.

Racemization_Mechanisms cluster_SN1 Sɴ1 Pathway (Carbocation Intermediate) cluster_Enolization Enolization Pathway (Enolate Intermediate) cluster_SN2 Desired Sɴ2 Pathway (Stereospecific) Chiral Ester Chiral Methyl 2-bromopentanoate Carbocation Planar Carbocation (Achiral) Chiral Ester->Carbocation - Br⁻ Racemic Product SN1 Racemic Product Carbocation->Racemic Product SN1 + Nucleophile (attack from either face) Chiral Ester_E Chiral Methyl 2-bromopentanoate Enolate Planar Enolate (Achiral) Chiral Ester_E->Enolate - H⁺ (Base) Racemic Product E Racemic Product Enolate->Racemic Product E + H⁺ (protonation from either face) Chiral Ester_S Chiral Methyl 2-bromopentanoate Inverted Product Inverted Product (Enantiomerically Pure) Chiral Ester_S->Inverted Product + Strong Nucleophile (Backside Attack) Base_Troubleshooting Start Racemization Detected in Reaction Using a Base Q1 Are you using a strong or hindered base (DIPEA, TEA)? Start->Q1 Sol1 Switch to a weaker base like N-Methylmorpholine (NMM). Q1->Sol1 Yes Q2 Are you using >1.1 equivalents of the base? Q1->Q2 No Sol1->Q2 Sol2 Reduce base to stoichiometric amount (e.g., 1.05 eq.). Q2->Sol2 Yes Q3 Is the base added at the start of the reaction? Q2->Q3 No Sol2->Q3 Sol3 Add the base slowly at low temperature after adding other reagents. Q3->Sol3 Yes End Re-analyze Enantiomeric Purity Q3->End No Sol3->End

Caption: Troubleshooting guide for base-induced racemization.
Q4: How do temperature and reaction time affect the chiral purity of my product?

Both are critical factors. Racemization is a chemical process with its own activation energy.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both Sɴ1 and enolization pathways. Lowering the reaction temperature is one of the most effective methods to suppress racemization. [8]Running reactions at 0 °C or even -15 °C can dramatically improve the outcome.

  • Reaction Time: The longer your chiral material is exposed to destabilizing conditions (e.g., excess base, protic solvents, high heat), the more opportunity it has to racemize. Therefore, aim for reaction conditions that are efficient and minimize the overall reaction time.

Troubleshooting Advice: If you observe racemization, immediately attempt the reaction at a lower temperature (e.g., drop from room temperature to 0 °C). Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Part 3: Purification, Storage, and Analysis

Q5: Can racemization occur during work-up and purification?

Yes, this is an often-overlooked source of enantiomeric degradation.

  • Aqueous Washes: Avoid using strong aqueous acids or bases (e.g., 1M HCl, 1M NaOH) during the work-up if possible. Use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) for acidic washes and saturated aqueous sodium bicarbonate (NaHCO₃) for basic washes.

  • Chromatography: Standard silica gel is slightly acidic and can potentially promote enolization over long periods. For highly sensitive substrates, you can use silica that has been pre-treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize the acidic sites. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Q6: What are the best practices for storing chiral this compound to ensure long-term stability?

Even a pure sample can racemize over time if stored improperly. The driving force can be trace amounts of acid (HBr) or base on the container surface, or even heat and light. [4]* Temperature: Store in a freezer (-20 °C is standard).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent moisture ingress and oxidative degradation, which can generate acidic byproducts.

  • Container: Use a clean, dry amber glass vial to protect from light.

Q7: How can I accurately determine the enantiomeric excess (% ee) of my sample?

Visual inspection of optical rotation is not a quantitative measure of purity. The industry standard is chiral chromatography. [9]* Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable and widely used method. [10][11]It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification of each. The enantiomeric excess is calculated from the areas of the two peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can sometimes induce a chemical shift difference between the enantiomers, allowing for their quantification by ¹H NMR integration. [12] The formula to calculate enantiomeric excess from your chromatogram is: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. [13]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Racemization

This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile.

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add your amine nucleophile (1.0 equivalent) and a polar aprotic solvent such as anhydrous acetonitrile (ACN) or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add chiral this compound (1.1 equivalents) to the stirred solution.

  • Base Addition (if required): If the reaction generates HBr that needs to be neutralized, slowly add N-Methylmorpholine (NMM) (1.05 equivalents) dropwise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30-60 minutes using TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous NH₄Cl.

  • Extraction & Purification: Proceed with standard aqueous work-up and extraction using an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL). Prepare a racemic standard of this compound for comparison if available.

  • Column Selection: Select an appropriate chiral stationary phase. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are common starting points.

  • Method Development:

    • Start with a mobile phase of 95:5 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Inject the racemic standard first to confirm that you can achieve baseline separation of the two enantiomer peaks.

    • Adjust the ratio of the mobile phase (e.g., to 98:2 or 90:10) to optimize the separation and retention times.

  • Analysis: Once the method is established, inject your sample.

  • Calculation: Integrate the peak areas for both the major (A_major) and minor (A_minor) enantiomers. Use the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100 . [13]

References

  • Sánchez, Á. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Studylib (n.d.). 11. Reactions of Alkyl Halides: Nucleophilic Substitutions and.
  • Chemistry LibreTexts (2023). Substitution reactions of alkyl halides: two mechanisms.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Physics Forums (2007). Chiral Purity (enantiomer excess) for HPLC.
  • Reddit (2025). Do tertiary alkyl halides spontaneously racemize in solution? : r/OrganicChemistry.
  • YouTube (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • The Journal of Organic Chemistry (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide.
  • Wikipedia (n.d.). α-Halo carboxylic acids and esters.
  • Wikipedia (n.d.). Racemization.
  • Reddit (2024). Synthesis of alpha halo esters : r/OrganicChemistry.
  • Journal of Chemical Education (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Journal of the American Chemical Society (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing.
  • Chemistry LibreTexts (2022). 12.3: Isomerization at the α-Carbon.
  • JoVE (2023). Video: Stereochemical Effects of Enolization.
  • MDPI (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent.
  • PubMed (2005). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration.
  • Organic Chemistry Portal (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones...
  • CDN (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes.
  • Master Organic Chemistry (2025). The SN1 Reaction Mechanism.
  • Chemistry LibreTexts (2021). 19.11: Racemization.

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 2-bromopentanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-bromopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its synthesis is typically a two-step process:

  • α-Bromination of Pentanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the selective bromination of the α-carbon of a carboxylic acid.[3][4][5][6]

  • Esterification: The resulting 2-bromopentanoic acid is then esterified with methanol, commonly via Fischer esterification, to yield the final product.[7][8]

While straightforward in principle, scaling up this synthesis presents significant challenges related to reaction control, safety, impurity profiles, and purification. This guide will address these challenges in a practical question-and-answer format.

II. Process Workflow Overview

cluster_0 Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction cluster_1 Step 2: Esterification Pentanoic_Acid Pentanoic Acid HVZ_Reaction α-Bromination Pentanoic_Acid->HVZ_Reaction PBr3_Br2 PBr3, Br2 PBr3_Br2->HVZ_Reaction 2_Bromopentanoic_Acid 2-Bromopentanoic Acid HVZ_Reaction->2_Bromopentanoic_Acid Esterification Fischer Esterification 2_Bromopentanoic_Acid->Esterification 2_Bromopentanoic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Methyl_2_bromopentanoate This compound Esterification->Methyl_2_bromopentanoate

Caption: Synthetic route to this compound.

III. Troubleshooting the Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is notoriously demanding, with harsh conditions that can be difficult to manage at scale.[3][9][10]

Q1: My HVZ reaction is sluggish and gives a low yield of 2-bromopentanoic acid. What are the likely causes?

A1: Several factors can contribute to a low-yielding HVZ reaction. Let's break them down:

  • Insufficient Enol Formation: The reaction proceeds through an enol intermediate of the acyl bromide.[4][5] The formation of the acyl bromide from the carboxylic acid is a critical first step.[6][11]

    • Troubleshooting: Ensure your phosphorus tribromide (PBr₃) is of high quality and has not been hydrolyzed by atmospheric moisture. The reaction is often initiated by the in-situ formation of PBr₃ from red phosphorus and bromine.[12]

  • Inadequate Reaction Temperature: The HVZ reaction requires high temperatures, often exceeding 100°C, to proceed at a reasonable rate.[3][9]

    • Troubleshooting: Carefully monitor and control the reaction temperature. A temperature that is too low will result in a slow reaction, while an excessively high temperature can lead to side reactions.[3][5]

  • Premature Quenching: The reaction should be allowed to proceed to completion before the addition of any quenching agent like water or alcohol.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, on quenched aliquots to determine the optimal reaction time.

Q2: I am observing the formation of significant byproducts in my large-scale HVZ reaction. What are they and how can I minimize them?

A2: The most common byproduct at elevated temperatures is the corresponding α,β-unsaturated carboxylic acid, formed through the elimination of HBr.[3][5][9] Over-bromination at the alpha position to form 2,2-dibromopentanoic acid is also a possibility, especially with an excess of bromine.

  • Minimization Strategies:

    • Strict Temperature Control: Avoid excessive temperatures that favor elimination.[3][5]

    • Stoichiometric Control of Bromine: Carefully control the stoichiometry of bromine to favor mono-bromination.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is maximized and byproduct formation is minimal.

Q3: The HVZ reaction is highly exothermic. How can I safely manage the reaction temperature during scale-up?

A3: Managing the exotherm of the HVZ reaction is a critical safety consideration.[13] A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[5][14][15]

  • Key Safety Measures:

    • Controlled Reagent Addition: Add the bromine dropwise to the reaction mixture to control the rate of the reaction and heat generation.[13]

    • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).[14]

    • Adequate Agitation: Ensure good mixing to prevent localized hotspots.[14]

    • Thermal Hazard Analysis: For larger-scale production, a thorough thermal hazard analysis, including Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is highly recommended to understand the thermal profile of the reaction.[14]

Q4: What are the essential safety precautions when handling phosphorus tribromide and bromine on a larger scale?

A4: Both phosphorus tribromide and bromine are highly corrosive and toxic.[16][17][18] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face shield, and a lab coat. For large-scale operations, a chemical splash suit and a self-contained breathing apparatus may be necessary.[19]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood with a scrubber system for larger quantities.[19]

  • Handling: PBr₃ reacts violently with water, releasing HBr gas.[17] Handle it under anhydrous conditions.

  • Spill Management: Have appropriate spill kits readily available. Spills of PBr₃ can be neutralized with solid sodium carbonate or calcium carbonate.

IV. Troubleshooting the Esterification of 2-Bromopentanoic Acid

The esterification of 2-bromopentanoic acid with methanol is an equilibrium-driven process.[7]

Q1: My esterification reaction is not going to completion, and I have a low yield of this compound. How can I improve the conversion?

A1: To drive the Fischer esterification towards the product side, you need to address the equilibrium.[7]

  • Use of Excess Methanol: Employing a large excess of methanol will shift the equilibrium towards the formation of the ester.[7]

  • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will also drive the equilibrium to the right. On a larger scale, this can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

  • Catalyst Choice and Concentration: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.[20] Ensure the catalyst is active and used in an appropriate concentration.

Q2: Are there any common side reactions during the esterification of 2-bromopentanoic acid that I should be aware of at scale?

A2: The primary competing reaction to be mindful of is the potential for elimination of HBr from the 2-bromopentanoic acid or the resulting ester, especially at higher temperatures, which would lead to the formation of unsaturated byproducts.

  • Mitigation:

    • Moderate Reaction Temperatures: While heating is necessary to achieve a reasonable reaction rate, excessive temperatures should be avoided.

    • Reaction Monitoring: Monitor the reaction to determine the optimal balance between reaction rate and byproduct formation.

V. Purification and Impurity Profiling

Q1: What are the likely impurities in my crude this compound, and what are the recommended purification strategies at scale?

A1: Your crude product is likely to contain a mixture of components. A robust purification strategy is essential to achieve high purity.[21][22][23]

Potential Impurity Origin Recommended Purification Strategy
Unreacted Pentanoic AcidIncomplete HVZ reactionCaustic wash (e.g., with sodium bicarbonate solution) to form the water-soluble carboxylate salt.
Unreacted 2-Bromopentanoic AcidIncomplete esterificationCaustic wash.
2,2-Dibromopentanoic Acid/EsterOver-bromination in HVZFractional distillation under reduced pressure. The dibrominated compounds will have a higher boiling point.
α,β-Unsaturated Pentenoic Acid/EsterElimination side reactionFractional distillation. The boiling points may be close, requiring an efficient distillation column.
Residual MethanolExcess reagent from esterificationWater wash followed by fractional distillation.
Acid CatalystFrom esterificationNeutralization and water wash.

Purification Workflow:

Crude_Product Crude Methyl 2-bromopentanoate Wash_1 Caustic Wash (e.g., NaHCO3 soln) Crude_Product->Wash_1 Remove acidic impurities Wash_2 Water Wash Wash_1->Wash_2 Remove salts & residual base Drying Drying (e.g., MgSO4) Wash_2->Drying Remove water Distillation Fractional Distillation (under vacuum) Drying->Distillation Separate by boiling point Pure_Product Pure Methyl 2-bromopentanoate Distillation->Pure_Product

Sources

Technical Support Center: Identification of Impurities in Commercial Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Ensuring the purity of starting materials is paramount for reaction efficiency, yield, and the safety of the final product.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis of commercial this compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my batch of this compound?

The impurities found in commercial this compound can be broadly categorized based on their origin: the synthetic route used for its manufacture, subsequent degradation, or isomeric byproducts.

  • Synthesis-Related Impurities: The most common industrial synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[2][3] This process can leave behind unreacted starting materials or generate specific byproducts.

  • Degradation Products: As an α-bromo ester, the compound is susceptible to both hydrolysis and elimination reactions, especially with improper storage or handling.[4]

  • Isomeric Impurities: While the HVZ reaction is selective for the α-carbon, minor amounts of isomers can sometimes form.

The following table summarizes the most probable impurities, their origins, and key analytical signatures for identification.

Table 1: Common Impurities in this compound

Impurity NameChemical StructureProbable OriginKey Analytical Signals (¹H NMR in CDCl₃)
Methyl pentanoate CH₃(CH₂)₃COOCH₃Unreacted starting materialAbsence of C-H proton signal adjacent to bromine (~4.2 ppm).
2-Bromopentanoic acid CH₃(CH₂)₂CH(Br)COOHHydrolysis of the esterBroad singlet for the carboxylic acid proton (>10 ppm); disappearance of the methyl ester singlet (~3.7 ppm).
Methyl pent-2-enoate CH₃CH₂CH=CHCOOCH₃Elimination (Dehydrohalogenation)[5][6]Vinylic proton signals in the 5.5-7.0 ppm region.
Methyl 3-bromopentanoate CH₃CH₂CH(Br)CH₂COOCH₃Isomeric byproduct from synthesisDifferent chemical shift and splitting pattern for the proton on the bromine-bearing carbon.
Dibrominated Species e.g., C₆H₁₀Br₂O₂Over-bromination during HVZHigher molecular weight detected by MS; complex proton NMR spectrum.
Q2: My bottle of this compound is developing a yellow tint and has a sharp, acidic odor. What is causing this, and is it still usable?

This is a classic sign of degradation. The two primary culprits are hydrolysis and elimination.

  • Causality: The sharp, acidic odor is due to the formation of hydrogen bromide (HBr) gas, a byproduct of both hydrolysis and elimination pathways.[4] The ester functional group can react with ambient moisture, hydrolyzing to 2-bromopentanoic acid and methanol.[7] Concurrently, the compound can slowly eliminate HBr to form unsaturated methyl pentenoate isomers, which can polymerize or degrade further, contributing to the yellow color.

  • Expert Insight: The presence of trace amounts of acid or base can catalyze these degradation pathways. The usability of the material depends entirely on the requirements of your synthesis. For reactions sensitive to acidic conditions or where stoichiometry is critical, the presence of these impurities can be highly detrimental.

  • Recommendation: We strongly advise re-analyzing the material using GC-MS or NMR to quantify the level of impurities before use. For high-purity applications, purification by vacuum distillation may be necessary, though it carries the risk of promoting further elimination at elevated temperatures. Proper storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place is crucial to minimize degradation.

Q3: What is the most effective initial analytical technique to quickly assess the purity of a new batch?

For a rapid and comprehensive initial assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[8][9]

  • Why GC-MS? this compound and its most likely impurities are volatile, making them perfectly suited for GC analysis.[10] The gas chromatograph provides excellent separation of components based on their boiling points and polarity. The mass spectrometer then provides two critical pieces of information for each separated peak: the molecular weight and a characteristic fragmentation pattern, which acts like a "fingerprint" for identification.[11][12]

  • Self-Validation: This single analysis validates itself by providing orthogonal data points (retention time and mass spectrum) for each component, significantly increasing the confidence in impurity identification. A quick comparison of the resulting chromatogram to a reference standard or a previously analyzed "good" batch allows for immediate detection of new or elevated impurities.

Q4: I've detected an unknown peak via GC-MS. How can I definitively identify its structure and determine its concentration?

While GC-MS is excellent for initial detection, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation and quantification.[13][14]

  • Expertise in Action: NMR provides a complete picture of the molecule's carbon-hydrogen framework.

    • ¹H NMR: Gives information on the number of different types of protons, their connectivity (via signal splitting), and their chemical environment.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing you to piece together the molecular structure like a puzzle.[11]

  • Trustworthiness through Quantification (qNMR): Quantitative NMR (qNMR) is a powerful method to determine the precise concentration of an impurity without needing a reference standard for that specific impurity. By adding a known amount of a stable, non-interfering internal standard to the sample, you can use the relative integration of the impurity's signals to the standard's signals to calculate its exact concentration.[15]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, field-proven methodologies for the key analytical workflows discussed.

Logical Workflow for Impurity Identification

The following diagram outlines the recommended logical workflow when a new batch of this compound is received.

G A Receive Commercial Batch B Visual & Olfactory Inspection (Color, Odor) A->B C GC-MS Screening (Purity Check & Impurity Detection) B->C D Purity > 99%? Known Impurities? C->D Analyze Data E Proceed with Use D->E Yes F NMR Analysis (¹H, ¹³C, qNMR) D->F No / Unknowns Present G Structure Elucidation & Quantification of Unknowns F->G H Decision Point: Purify or Reject Batch? G->H

Caption: Logical workflow for analyzing commercial this compound.

Protocol 1: Impurity Profiling by GC-MS

This protocol provides a robust starting point for separating and identifying volatile impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent like dichloromethane or ethyl acetate.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumentation & Parameters:

    • This method is a performance-based method and parameters may be modified to improve performance.[10] The following are typical starting conditions.

    Table 2: Typical GC-MS Operating Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-5MS, DB-5ms)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for this class of compounds.[8]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Vol. 1.0 µLStandard volume for good sensitivity.
Split Ratio 50:1Prevents column overloading with the main component, allowing for better resolution of trace impurities.
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 35-350 amuCovers the expected mass range of the parent compound and likely impurities.
  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percentage of each peak to estimate purity.

    • For each impurity peak, analyze the corresponding mass spectrum. Compare it against a spectral library (e.g., NIST) for tentative identification.

    • Confirm tentative IDs by examining the molecular ion and fragmentation patterns for consistency with expected structures.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol is for the definitive identification and quantification of an impurity after it has been detected.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • For quantification (qNMR), add a precisely weighed amount (e.g., 5-10 mg) of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). The standard should have sharp signals that do not overlap with analyte signals.

    • Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as a chemical shift reference.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range from -1 to 12 ppm. Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to ensure accurate integration for quantification.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

    • If the structure is not immediately obvious, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity.

  • Data Analysis:

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Assign all peaks in the spectrum to the protons of this compound.

    • Analyze the signals corresponding to impurities. Use their chemical shifts, splitting patterns, and integrations to deduce their structures.

    • For quantification, compare the integral of a well-resolved impurity peak to the integral of a known peak from the internal standard to calculate the molar ratio and, subsequently, the weight percentage of the impurity.

Key Impurity Formation Pathways

Understanding how impurities are formed is key to preventing their occurrence. The diagram below illustrates the primary chemical pathways leading to common impurities.

G cluster_0 Synthesis (Hell-Volhard-Zelinsky) cluster_1 Esterification & Side Reactions cluster_2 Degradation Pathways Start Pentanoic Acid AcylBromide Pentanoyl Bromide (Intermediate) Start->AcylBromide + PBr₃ [13] AlphaBromo 2-Bromopentanoyl Bromide AcylBromide->AlphaBromo + Br₂ Product This compound (Target Product) AlphaBromo:e->Product:w Methanol + Methanol Hydrolysis 2-Bromopentanoic Acid Product->Hydrolysis + H₂O [1] Elimination Methyl pent-2-enoate Product->Elimination - HBr [2]

Caption: Formation pathways for key impurities related to this compound.

References
  • Vulcanchem. (n.d.). This compound.
  • YouTube. (2024). Elimination reaction of 2-Bromopentane to form pent-2-ene is.
  • Request PDF. (2025). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Glaser, R. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • BLD Pharm. (n.d.). 114438-78-7|this compound.
  • Inno Pharmchem. (n.d.). This compound: A Versatile Chemical with Diverse Applications.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • Raja, M. M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438.
  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
  • Chemical Bull Pvt. Ltd. (n.d.). Methyl-2-bromopentanoate | 5445-17-0.
  • ECHEMI. (n.d.). This compound SDS, 19129-92-1 Safety Data Sheets.
  • United States Biological. (n.d.). Methyl-2-bromopentanoate - Data Sheet.
  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

Sources

Technical Support Center: Managing the Thermal Stability of Methyl 2-Bromopentanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the thermal stability of reactions involving Methyl 2-bromopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely and effectively handle this versatile reagent in your experimental work.

Introduction to the Thermal Hazards of this compound

This compound is a valuable α-bromoester intermediate in organic synthesis. However, like many alkyl halides and ester compounds, it possesses inherent thermal risks that must be carefully managed. The primary thermal concerns are twofold: the potential for exothermic decomposition and the possibility of runaway reactions when mixed with other reagents.

The C-Br bond at the alpha position is susceptible to cleavage, and the compound can undergo thermal decomposition, primarily through dehydrobromination, to yield unsaturated esters and hydrogen bromide (HBr).[1] This decomposition can be autocatalytic, as the HBr produced can further promote the breakdown of the starting material. Reactions involving strong bases or nucleophiles can be highly exothermic and may lead to a rapid increase in temperature and pressure if not properly controlled, posing a significant safety hazard.[2]

This support center will provide a framework for understanding and mitigating these risks through careful experimental design, monitoring, and emergency preparedness.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main thermal decomposition pathway for this compound is dehydrobromination , an elimination reaction that forms methyl pent-2-enoate and hydrogen bromide (HBr).[3] Under certain conditions, particularly in the presence of water, hydrolysis of the ester functional group can also occur, yielding 2-bromopentanoic acid and methanol.[4]

Q2: I've noticed a discoloration (yellowing) of my this compound upon storage. Is it still usable?

A2: Discoloration often indicates the onset of decomposition, with the formation of HBr and potentially other unsaturated byproducts. While minor yellowing might not significantly impact some reactions, it is a sign of impurity. For sensitive applications, it is recommended to purify the material (e.g., by distillation under reduced pressure) or use a fresh batch. The presence of HBr can interfere with base-sensitive reactions.

Q3: What are the key signs of a potential thermal runaway reaction?

A3: Key indicators of a developing thermal runaway include:

  • A sudden, unexpected increase in reaction temperature that is not responsive to cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable gas evolution (off-gassing).

  • A significant change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even with adequate cooling.

Q4: Which reagents are particularly hazardous to mix with this compound without careful control?

A4: Strong bases (e.g., hydroxides, alkoxides, and amines), potent nucleophiles, and reducing agents can react exothermically with this compound.[5] Reactions with these substances should always be conducted with slow, controlled addition of one reagent to the other, efficient stirring, and diligent temperature monitoring.

Q5: Can I use a metal spatula to handle this compound?

A5: It is generally advisable to avoid contact with metals, as they can potentially catalyze decomposition, especially if trace impurities are present. Use glass or chemically resistant polymer (e.g., PTFE) equipment for handling and transfer.

Troubleshooting Guides

Issue 1: Exothermic Reaction Leading to Loss of Control

Symptoms:

  • Rapid, uncontrolled temperature increase.

  • Vigorous boiling of the solvent.

  • Pressure buildup in the reaction vessel.

Potential Causes:

  • Addition rate of a reagent is too fast: Rapid addition of a strong nucleophile or base can generate heat faster than the cooling system can remove it.

  • Inadequate cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the reactor is inefficient.

  • Poor mixing: Insufficient stirring can lead to localized "hot spots" where the reaction accelerates uncontrollably.

  • Incorrect stoichiometry: An excess of a highly reactive reagent can lead to a more vigorous reaction than anticipated.

Troubleshooting Steps:

  • Immediate Action:

    • Stop the addition of any reagents.

    • Increase the efficiency of the cooling system (e.g., add more dry ice to an acetone bath).

    • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

    • Prepare for emergency shutdown and alert personnel in the vicinity.

  • Post-Incident Analysis and Prevention:

    • Review the reaction protocol: Verify that the correct amounts of reagents were used and that the addition rate was appropriate for the scale of the reaction.

    • Evaluate the cooling capacity: Ensure your cooling system is adequate for the heat of reaction. Consider performing a reaction calorimetry analysis for new or scaled-up processes to quantify the heat evolution.

    • Improve mixing: Use a more powerful overhead stirrer or a larger stir bar to ensure efficient heat dissipation throughout the reaction mixture.

    • Implement controlled addition: For future experiments, add the more reactive reagent dropwise via a syringe pump or an addition funnel, while carefully monitoring the internal temperature.

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

Symptoms:

  • The reaction temperature does not increase as expected upon addition of reagents.

  • Analysis of the reaction mixture (e.g., by TLC or GC) shows a large amount of unreacted starting material.

Potential Causes:

  • Low-quality or decomposed starting material: The this compound may have degraded, or the nucleophile/base may be of low purity or activity.

  • Presence of inhibitors: Trace impurities in the solvent or reagents could be quenching the reaction.

  • Insufficient activation energy: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Solvent effects: The chosen solvent may not be optimal for the reaction type (e.g., using a protic solvent for an SN2 reaction when a polar aprotic solvent would be better).[6]

Troubleshooting Steps:

  • Verify reagent quality: Check the purity of your starting materials. If the this compound is discolored, consider purification.

  • Increase the temperature: Cautiously and slowly increase the reaction temperature while monitoring for any signs of an exothermic event.

  • Check for solvent compatibility: Consult the chemical literature for the optimal solvent for your specific reaction type. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

  • Consider a catalyst: Some reactions may require a catalyst to proceed efficiently. Review the literature to see if a suitable catalyst is known for your transformation.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Nucleophilic Substitution Reaction

This protocol provides a general framework for safely conducting a nucleophilic substitution reaction with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Three-necked round-bottom flask

  • Condenser

  • Addition funnel or syringe pump

  • Magnetic stirrer and stir bar or overhead stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the reaction flask with this compound and the solvent.

  • Begin stirring and purge the system with an inert gas.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Dissolve the nucleophile in the reaction solvent and load it into the addition funnel or syringe pump.

  • Slowly add the nucleophile solution to the reaction mixture, monitoring the internal temperature closely. Maintain the temperature within a narrow range (e.g., ± 2 °C).

  • After the addition is complete, allow the reaction to stir at the set temperature for the desired time, monitoring its progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining cooling.

Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated energy release.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of this compound into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset of an exothermic peak indicates the beginning of decomposition. The area under the peak corresponds to the heat of decomposition.

Visualizations

Logical Flow for Troubleshooting Thermal Excursions

Troubleshooting_Thermal_Excursion Start Thermal Excursion Detected (Rapid T/P Increase) Stop_Addition Immediately Stop All Reagent Additions Start->Stop_Addition Enhance_Cooling Enhance Cooling (Lower Bath Temp, Add Coolant) Stop_Addition->Enhance_Cooling Dilute Consider Dilution with Pre-chilled Inert Solvent Enhance_Cooling->Dilute Controlled Is the Reaction Under Control? Dilute->Controlled Monitor Continue Monitoring Until Stable Controlled->Monitor Yes Emergency Execute Emergency Shutdown Procedure Controlled->Emergency No Investigate Post-Incident Investigation: - Review Protocol - Check Equipment - Analyze Data Monitor->Investigate Emergency->Investigate

Caption: Decision workflow for responding to a thermal excursion.

Reaction Pathways of this compound

Reaction_Pathways sub This compound prod_sn2 Substituted Pentanoate sub->prod_sn2 Nucleophile (SN2) prod_e2 Methyl pent-1-enoate or Methyl pent-2-enoate + HBr sub->prod_e2 Strong, Bulky Base (E2) prod_hydrolysis 2-Bromopentanoic Acid + Methanol sub->prod_hydrolysis H2O (Acid or Base)

Caption: Major reaction pathways for this compound.

References

  • CK-12 Foundation. (2026, January 1). Elimination Reaction - Haloalkanes.
  • ResearchGate. (2021, February 2). Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations.
  • BYJU'S. Elimination Reaction.
  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
  • KPU Pressbooks. 8.1 E2 Reactions – Organic Chemistry I.
  • Chemistry Steps. The E2 Reaction Mechanism.
  • ACS Publications. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
  • PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • ARIA. Runaway reactions, case studies, lessons learned.
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane.
  • National Institutes of Health. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane | Feature.
  • ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Chemistry Stack Exchange. Thermal decomposition of ester.
  • MDPI. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD.
  • Aidic. Emergency Runaway Reaction - What Precedes? What Follows?.
  • Journal of the Chemical Society B: Physical Organic. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane.
  • ResearchGate. Unexpected Bromination Reaction of Isosteviol Methyl Ester with Bromoalkanes.
  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
  • MDPI. Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Andrology. Effects of brominated and organophosphate ester flame retardants on male reproduction.
  • PubChem. This compound.
  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides.
  • National Institutes of Health. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine.
  • SIELC Technologies. Ethyl 2-bromoisobutyrate.
  • Wikipedia. Dehydrohalogenation.
  • ResearchGate. Thermal decomposition of esters.
  • NIST WebBook. Butanoic acid, 2-bromo-, ethyl ester.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Unacademy. Dehydrohalogenation of Alkyl Dihalides.
  • Prudent Practices in the Laboratory. Acetaldehyde.
  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail.
  • YouTube. Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.
  • YouTube. SN2 Reaction vid (3 of 3) Bimolecular Nucleophilic Substitution by Leah4sci.

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Technical Support Center: Workup Procedures for Methyl 2-bromopentanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of byproducts from reactions involving Methyl 2-bromopentanoate. The following information is curated to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after synthesizing or using this compound?

A1: The impurity profile largely depends on the synthetic route or the reaction in which this compound is used.

  • From Hell-Volhard-Zelinsky (HVZ) Bromination followed by Esterification: If you've synthesized the parent acid via HVZ, common byproducts include unreacted pentanoic acid, the acyl bromide intermediate, excess elemental bromine (Br₂), phosphorus tribromide (PBr₃) and its hydrolyzed byproducts (e.g., phosphorous acid), and hydrobromic acid (HBr).[1][2][3][4] Subsequent esterification may leave unreacted 2-bromopentanoic acid and the acid catalyst (e.g., sulfuric acid).

  • In Nucleophilic Substitution Reactions (e.g., with amines, thiols): The primary byproduct will be the bromide salt of the displaced leaving group. Unreacted starting materials, including the nucleophile and this compound, will also be present.

  • In Reformatsky Reactions: In reactions where this compound is a reagent, you can expect unreacted starting materials (aldehyde/ketone and the bromoester), as well as zinc salts.[5]

Q2: I have a persistent reddish-brown or yellow color in my organic layer after the reaction. What is it and how do I remove it?

A2: A persistent reddish-brown or yellow color is almost certainly due to the presence of unreacted elemental bromine (Br₂).[6][7][8][9] It is crucial to quench this excess bromine before proceeding with the rest of the workup. Attempting to remove it by evaporation is not recommended due to its high toxicity and corrosivity.[9][10]

The most effective method for removing bromine is by chemical quenching with a reducing agent.[9] Commonly used quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[6][7][8] These reagents react with bromine to form colorless and water-soluble bromide salts.[7][10]

Q3: When I add sodium thiosulfate to quench the bromine, a fine white or yellow precipitate forms. What is it and how can I avoid it?

A3: The formation of a solid precipitate, which is elemental sulfur, is a known issue when quenching with sodium thiosulfate under acidic conditions.[7][9] The acidic environment, often from HBr generated during the reaction, can cause the decomposition of the thiosulfate.

To avoid this, you can:

  • Adjust the pH: Before adding the sodium thiosulfate solution, carefully neutralize or slightly basify your reaction mixture with a weak base like sodium bicarbonate (NaHCO₃).[7][9]

  • Use an alternative quenching agent: Sodium bisulfite or sodium sulfite are less prone to forming sulfur under acidic conditions and are excellent alternatives.[7]

If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.[9]

Q4: How do I choose between sodium bicarbonate and a stronger base like sodium hydroxide for my aqueous wash?

A4: The choice of base is critical to prevent unwanted side reactions. For purifying this compound, a weak base like sodium bicarbonate or sodium carbonate is strongly recommended.[11][12][13] These bases are sufficient to neutralize and extract acidic impurities like unreacted carboxylic acids and HBr into the aqueous layer.[11][12]

Using a strong base such as sodium hydroxide (NaOH) is generally not advised as it can hydrolyze the ester functional group in your product, leading to the formation of the corresponding carboxylate salt and methanol, thus reducing your yield.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of your this compound reaction, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Bromine Color After Quenching 1. Insufficient quenching agent added.[7] 2. Poor mixing between the organic and aqueous layers.[7] 3. The quenching solution has degraded over time.[7]1. Add more quenching solution in portions until the color disappears.[7] 2. Ensure vigorous stirring to maximize the interfacial contact between the two phases.[9] 3. Prepare a fresh solution of the quenching agent.[7]
Formation of a Stable Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of reactants or byproducts acting as surfactants.1. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. If the emulsion persists, filter the mixture through a pad of Celite®.[9]
Product is Contaminated with Starting Carboxylic Acid Incomplete neutralization and extraction of the acidic starting material.1. Perform additional washes with a saturated aqueous solution of sodium bicarbonate.[12] 2. Ensure the pH of the aqueous layer is basic after washing to confirm complete neutralization.
Low Yield After Workup 1. Hydrolysis of the ester product by a strong base.[11] 2. Loss of product in the aqueous layers during extraction. 3. Product is volatile and lost during solvent removal.1. Use a weak base like sodium bicarbonate for washes.[11][12] 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Use a rotary evaporator with controlled temperature and pressure to remove the solvent.

Experimental Protocols

Protocol 1: General Workup Procedure for a Bromination Reaction

This protocol outlines a standard procedure for quenching excess bromine and performing an initial purification of the crude product.

Step 1: Cooling the Reaction Mixture

  • Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath. This is a critical step to control the exothermicity of the subsequent quenching step.[6][14]

Step 2: Quenching Excess Bromine

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.[6]

  • Slowly add the quenching solution dropwise to the vigorously stirred reaction mixture.[6]

  • Continue the addition until the characteristic reddish-brown color of bromine completely disappears, and the organic layer becomes colorless or pale yellow.[6][7]

Step 3: Phase Separation

  • Transfer the mixture to a separatory funnel. Allow the layers to separate fully.

  • Drain the lower aqueous layer.

Step 4: Acid-Base Extraction

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.[12] Vent the separatory funnel frequently to release the pressure from CO₂ gas evolution.

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a wash with brine to remove residual water and salts.[7][8]

Step 5: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Below is a visual representation of this general workup workflow.

Workup_Workflow Reaction Crude Reaction Mixture (Product, Byproducts, Br₂) Cooling Cool to 0-5 °C Reaction->Cooling Quench Quench with aq. Na₂S₂O₃ or NaHSO₃ Cooling->Quench Separation1 Separatory Funnel: Remove Aqueous Layer Quench->Separation1 Wash_Base Wash with aq. NaHCO₃ Separation1->Wash_Base Separation2 Separatory Funnel: Remove Aqueous Layer Wash_Base->Separation2 Wash_Brine Wash with Brine Separation2->Wash_Brine Separation3 Separatory Funnel: Remove Aqueous Layer Wash_Brine->Separation3 Dry Dry over Na₂SO₄ or MgSO₄ Separation3->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product for Further Purification Concentrate->Crude_Product

Caption: General workflow for quenching and initial workup.

Protocol 2: Purification by Flash Chromatography

For higher purity, the crude product obtained from the initial workup can be purified by flash column chromatography.

Step 1: Column Packing

  • Prepare a column with silica gel in a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

  • Load the sample onto the top of the silica gel column.

Step 3: Elution

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[15]

  • This compound is a relatively non-polar ester and will elute before more polar impurities.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Step 4: Concentration

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The decision-making process for choosing a purification strategy is outlined below.

Purification_Decision_Tree Start Crude Product After Initial Workup Purity_Check Assess Purity (e.g., by NMR, GC-MS) Start->Purity_Check High_Purity Purity >95%? Purity_Check->High_Purity Final_Product Final Product High_Purity->Final_Product  Yes Impurity_Type Nature of Impurities? High_Purity->Impurity_Type No Flash_Chrom Perform Flash Chromatography Flash_Chrom->Final_Product Distillation Consider Distillation (if impurities are non-volatile) Distillation->Final_Product Impurity_Type->Flash_Chrom Polar/Similar Boiling Point Impurity_Type->Distillation Non-Volatile

Caption: Decision tree for final product purification.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Quora. (2020, December 18). How to remove bromine from a reaction mixture?
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Testbook. (2024, August 23). Aldehydes and ketones react with α-brome esters and zinc to yield.
  • Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities and nuances of transition-metal-catalyzed cross-coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for catalyst poisoning, specifically when using challenging substrates like Methyl 2-bromopentanoate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose and solve problems effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during cross-coupling reactions involving secondary alkyl bromides.

Q1: My reaction shows low or no conversion. What is the most likely cause?

A1: With a substrate like this compound, low conversion often points to issues with the oxidative addition step or rapid catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvent are the most frequent cause.[1][2] Sulfur, nitrogen-containing compounds, and even residual water can irreversibly bind to the palladium center.[3][4]

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, a common issue in many coupling reactions.[5] This is often accelerated by high temperatures or insufficiently stabilizing ligands.

  • Slow Oxidative Addition: The C(sp³)–Br bond in your substrate is generally less reactive than the C(sp²)–Br bond of an aryl bromide, potentially requiring more forcing conditions or a more specialized catalytic system.

Q2: The reaction starts, producing some product, but then stalls completely. Why?

A2: A reaction that initiates but fails to reach completion is a classic symptom of catalyst deactivation occurring mid-reaction.[5] This suggests that the initial active catalyst is functional but is being consumed by a poison present in the reaction mixture. This could be a slow-releasing impurity from one of your reagents or a reaction byproduct that itself inhibits the catalyst.

Q3: I observe significant formation of a homocoupled product from my coupling partner (e.g., a boronic acid). What's happening?

A3: Homocoupling is often promoted by the presence of oxygen or residual Pd(II) species in the reaction. If the reduction of your Pd(II) precatalyst to the active Pd(0) state is inefficient, or if oxygen is present, a side-reaction involving the oxidative homocoupling of the organometallic reagent can dominate.[6]

Q4: Can my starting material, this compound, be the source of the problem?

A4: Absolutely. The purity of your alkyl halide is critical. Impurities from its synthesis can be potent catalyst poisons. For example, if bromination was achieved using reagents that contain sulfur, even trace amounts of residual sulfur can completely shut down the catalysis.[7] It is crucial to use highly purified starting materials.

Q5: Which analytical techniques can confirm catalyst poisoning?

A5: Several techniques can identify the presence of poisons on a catalyst or in reagents.[8] Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) can detect elemental poisons like heavy metals, sulfur, or phosphorus.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile organic impurities in solvents or starting materials. X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst surface, revealing the presence of adsorbed poisons.[10]

Part 2: In-Depth Troubleshooting Guides

When quick fixes are not enough, a systematic approach is necessary. This section provides detailed workflows to diagnose and resolve persistent issues.

Guide 1: Diagnosing the Source of Deactivation

A logical, stepwise investigation is the most efficient way to pinpoint the source of catalyst poisoning. This workflow is designed to isolate the problematic component of your reaction.

G start Low or No Yield Observed check_purity Step 1: Verify Reagent Purity - Run NMR/GC-MS on this compound - Check purity of coupling partner & base start->check_purity control_exp Step 2: Run Control Experiments check_purity->control_exp If purity seems acceptable no_alkyl Reaction without This compound (Test for homocoupling) control_exp->no_alkyl no_partner Reaction without Coupling Partner control_exp->no_partner no_base Reaction without Base control_exp->no_base eval1 Evaluate Homocoupling: Significant? no_alkyl->eval1 eval2 Evaluate Decomposition: Pd Black Formation? no_partner->eval2 no_base->eval2 source_partner Source of Poison: Coupling Partner or Oxygen eval1->source_partner Yes optimize Step 3: Optimize Reaction Conditions - Screen Ligands - Screen Solvents - Adjust Temperature eval1->optimize No source_alkyl Source of Poison: This compound eval2->source_alkyl Yes, in 'no_partner' test source_base Source of Poison: Base or Solvent eval2->source_base Yes, in 'no_base' test eval2->optimize No

Caption: Troubleshooting workflow for identifying the source of catalyst deactivation.

  • Reagent Purity Verification: Before any new experiments, rigorously check the purity of all components. For this compound, ensure it is free from acidic impurities or residual synthesis reagents.

  • Control Experiment 1 (No Alkyl Halide): Run the reaction under identical conditions but omit the this compound. If you observe significant consumption of your coupling partner (e.g., boronic acid), it points towards extensive homocoupling, likely caused by oxygen or an issue with the catalyst/ligand system itself.[6]

  • Control Experiment 2 (No Coupling Partner): Run the reaction with only the catalyst, ligand, base, and this compound. The rapid formation of palladium black under these conditions strongly suggests an impurity in the alkyl halide or solvent is poisoning the catalyst.

  • Systematic Optimization: If the control experiments do not reveal a single culprit, the issue may be suboptimal reaction conditions rather than a specific poison. Proceed to screen different ligands, solvents, and bases as described in the next guide.

Guide 2: Overcoming Poisoning Through Reaction Optimization

Once a potential source is identified, or if the reaction is simply inefficient, the following parameters should be optimized.

For challenging cross-couplings, the choice of ligand is paramount. Phosphine ligands stabilize the palladium center, preventing aggregation and tuning its reactivity.[11][12] For C(sp³)–C(sp²) couplings, bulky and electron-rich ligands are generally required to promote the difficult oxidative addition step while still allowing for reductive elimination.[13]

G Pd0 Pd(0)L₂ Active Catalyst Poison {Poison (P) e.g., R-S-R', N-Heterocycle} Pd0->Poison Irreversible Coordination OxAdd Oxidative Addition (R-X) Pd0->OxAdd Catalytic Cycle Start Inactive Pd(0)L(P) Poisoned Complex (Inactive) Poison->Inactive Inactive->OxAdd BLOCKED PdII R-Pd(II)L₂-X Oxidative Addition Complex OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)L₂-R' Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Product (R-R') ReductElim->Product

Caption: Generalized catalytic cycle showing the point of catalyst poisoning.

Table 1: Recommended Ligands for C(sp³)–Br Couplings

Ligand TypeKey CharacteristicsExamplesRationale
Bulky Alkylphosphines High electron density, large cone angle.P(t-Bu)₃, P(Cy)₃Promotes oxidative addition of alkyl halides and accelerates reductive elimination.[13]
Buchwald-type Ligands Sterically hindered biaryl phosphines.SPhos, XPhos, RuPhosForm stable, monoligated Pd(0) species that are highly active and resistant to decomposition.[12]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd-complexes.IPr, IMesCan be effective but sometimes form complexes that are too stable, inhibiting the catalytic cycle.
  • Setup Parallel Reactions: In a glovebox, prepare an array of small-scale reactions (e.g., in vials). Each reaction should contain the same substrates, base, and palladium precursor.

  • Vary the Ligand: To separate vials, add different ligands from Table 1. A typical Pd:Ligand ratio to start with is 1:2.

  • Vary the Solvent: For each ligand, test a few different solvents. Apolar solvents like Toluene or Dioxane are common starting points. Polar aprotic solvents like DMF or NMP can sometimes be beneficial but may also coordinate to the palladium, affecting its activity.[14][15][16]

  • Monitor Progress: Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or GC-MS at set time points (e.g., 1h, 4h, 16h).

  • Analyze Results: Identify the ligand/solvent combination that provides the highest conversion and lowest byproduct formation. This combination should be used for further optimization or scale-up.

Part 3: Preventative Measures & Catalyst Regeneration

Proactive Prevention is Key

The most effective strategy is to prevent poisoning from the outset.

  • Purify Starting Materials: Always use freshly purified solvents and reagents. Pass solvents through activated alumina to remove water and polar impurities. Recrystallize or distill solid and liquid reagents, respectively.

  • Use High-Purity Catalysts: Source palladium precatalysts and ligands from reputable suppliers.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction by using standard Schlenk line or glovebox techniques. Degas all solvents thoroughly.

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, though this is often difficult for homogeneous catalysts. For heterogeneous catalysts like Pd on carbon (Pd/C), regeneration can sometimes be achieved.

  • Thermal Treatment: For some poisons, heating the catalyst under a stream of inert gas or hydrogen can desorb the inhibiting species.[17][18]

  • Chemical Washing: Washing the catalyst with a solution that can displace the poison may restore some activity. For example, treating a catalyst poisoned by nitrogen compounds with a mild bicarbonate solution has been reported to be effective.[19] However, success is highly dependent on the nature of the poison.[20][21]

References
  • Chemical Science (RSC Publishing).
  • White Rose Research Online.
  • Semantic Scholar.
  • Intertek.
  • Patsnap Eureka.
  • RSC Publishing.
  • DCL Inc.
  • DCL Inc.
  • ACS Publications.
  • Applied Catalysts.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chromatography Online.
  • Google Patents.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-1-butene.
  • Benchchem. Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • Semantic Scholar.
  • ResearchGate.
  • ResearchGate. Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • PMC - NIH.
  • StudySmarter.
  • ResearchGate.
  • Benchchem.
  • ACS Publications.
  • Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes.
  • Sigma-Aldrich. Phosphine Ligands.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving Methyl 2-bromopentanoate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but a deep, mechanistic understanding of how solvent choice dictates reaction outcomes.

Part 1: Foundational Concepts & Strategic Solvent Selection

Q1: I am starting a new project with this compound. What are its primary reaction pathways, and how does the solvent play a pivotal role?

This compound is a secondary α-bromo ester. Its position as a secondary halide places it at a mechanistic crossroads, capable of undergoing both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). It can also participate in competing elimination reactions (E2 and E1).

The choice of solvent is arguably the most critical variable you can control to direct the reaction down one of these pathways. Solvents do not merely dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates.

  • SN2 Pathway: This pathway involves a direct, backside attack by a nucleophile, leading to an inversion of stereochemistry. It is favored by strong nucleophiles and sterically unhindered substrates.[1][2]

  • SN1 Pathway: This pathway proceeds through a planar carbocation intermediate after the leaving group departs. It is favored by weak nucleophiles and substrates that can form stable carbocations.[3][4] The product is typically a racemic mixture.[4]

The solvent's primary role is to selectively stabilize the key species in one pathway over the other.

Q2: How do I choose between a polar protic and a polar aprotic solvent for my nucleophilic substitution reaction?

This is the central question for controlling the mechanism. The answer lies in understanding how each solvent class interacts with the nucleophile and any charged intermediates.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and are capable of hydrogen bonding.[5] They excel at stabilizing both cations and anions.[3]

    • Effect on SN1: They strongly favor the SN1 pathway by solvating and stabilizing both the carbocation intermediate and the bromide leaving group, thus lowering the energy of the transition state for the rate-determining ionization step.[1][6][7][8][9]

    • Effect on SN2: They significantly hinder the SN2 pathway. The solvent forms a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and lowering its ground-state energy.[2][10] This stabilization makes the nucleophile less reactive and increases the activation energy required for it to attack the electrophile.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have strong dipole moments but lack acidic protons.[11]

    • Effect on SN2: They dramatically accelerate SN2 reactions.[10] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[3][11] This raises the ground-state energy of the nucleophile, decreasing the activation energy for the SN2 attack. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[2]

    • Effect on SN1: They are poor choices for SN1 reactions because they are less effective at stabilizing the carbocation intermediate and the leaving group compared to protic solvents.

The following workflow provides a decision-making framework for solvent selection.

G start Desired Reaction Pathway? sn2 S_N2 (Stereospecific Inversion) start->sn2 Inversion sn1 S_N1 (Racemization) start->sn1 Racemization nucleophile_check Is the Nucleophile Strong? sn2->nucleophile_check solvent_sn1 Select a Polar Protic Solvent (e.g., H2O, MeOH, EtOH) sn1->solvent_sn1 Use Weak Nucleophile (often the solvent itself) solvent_sn2 Select a Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF) nucleophile_check->solvent_sn2  Yes   reconsider Reconsider Nucleophile or Expect Slow Reaction/Side Rxns nucleophile_check->reconsider  No  

Caption: Workflow for solvent selection based on desired reaction pathway.

Part 2: Troubleshooting Guide & FAQs

Q3: My SN2 reaction with sodium azide in acetone is extremely slow. The starting material is consumed, but I see multiple byproducts. What's wrong?

This is a classic issue that points toward two likely culprits: solvent purity and competing elimination reactions.

  • Solvent Purity (Water Contamination): Acetone is hygroscopic and can absorb atmospheric moisture. Even small amounts of water, a protic solvent, will solvate the azide anion (N₃⁻), creating a hydrogen-bonded "cage" that drastically reduces its nucleophilicity and slows the SN2 reaction.[2][10]

    • Troubleshooting: Use a freshly opened bottle of anhydrous acetone or dry the solvent over molecular sieves before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Competing E2 Elimination: The azide anion, while a good nucleophile, also has some basicity. Since this compound is a secondary halide, the SN2 pathway is in direct competition with the E2 (bimolecular elimination) pathway. If the SN2 rate is slowed by protic contamination, the E2 pathway can become more prominent, leading to the formation of methyl pentenoate isomers.

    • Troubleshooting: Ensure your solvent is rigorously dry to maximize the SN2 rate. Running the reaction at a lower temperature can sometimes favor substitution over elimination, although this may require longer reaction times.

Q4: I performed a reaction in methanol expecting an SN1 product, but the yield is poor and the reaction is messy. Why?

While methanol, a polar protic solvent, is the correct choice to favor an SN1 mechanism, the secondary nature of the carbocation formed from this compound is not exceptionally stable. This leads to several complications:

  • Slow Carbocation Formation: The rate-determining step of an SN1 reaction is the formation of the carbocation.[4] A secondary carbocation is less stable than a tertiary one, so this step is relatively slow, requiring higher temperatures or longer reaction times.

  • Competing SN2 Pathway: Because the substrate is not sterically hindered like a tertiary halide, the weak nucleophile (methanol) can still engage in a slow SN2 reaction, competing with the SN1 pathway.[8]

  • E1 Elimination: The carbocation intermediate can be deprotonated by a weak base (like the solvent itself) to form an alkene, a process known as E1 elimination. This is a common side reaction in SN1 processes.[12]

Troubleshooting:

  • Accept Mixed Pathways: For this specific substrate, achieving a clean SN1 reaction is challenging. Expect a mixture of SN1, SN2, and E1 products.

  • Promote Ionization: Adding a Lewis acid or a silver salt (e.g., AgNO₃) can sometimes assist in pulling off the bromide leaving group, promoting the SN1 pathway, but this can also increase the complexity of the reaction mixture.

The diagram below illustrates the energetic landscape and how solvents influence the transition states.

G cluster_0 S_N2 Pathway (Polar Aprotic Solvent) cluster_1 S_N1 Pathway (Polar Protic Solvent) R_SN2 Reactants (Nu⁻ + R-Br) TS_SN2 Transition State [Nu---R---Br]⁻ R_SN2->TS_SN2 ΔG‡(SN2) (Lowered by 'naked' Nu⁻) P_SN2 Products TS_SN2->P_SN2 R_SN1 Reactant (R-Br) TS_SN1 Transition State [R⁺---Br⁻]‡ R_SN1->TS_SN1 ΔG‡(SN1) (Lowered by solvation) I_SN1 Intermediate (R⁺ + Br⁻) TS_SN1->I_SN1 P_SN1 Products I_SN1->P_SN1 Fast

Caption: Visualization of nucleophile solvation in protic vs. aprotic solvents.

Part 3: Experimental Protocols & Data

Protocol: SN2 Synthesis of Methyl 2-azidopentanoate

This protocol is designed to maximize the SN2 pathway and minimize side reactions.

Objective: To substitute the bromide of this compound with an azide group with inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aq. Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate). Stir the suspension for 10 minutes.

  • Substrate Addition: Add this compound (1.0 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. Causality Note: Gentle heating is used to overcome the activation energy, but excessive heat can promote elimination. The use of anhydrous DMF ensures the azide nucleophile remains highly reactive for an efficient SN2 reaction.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x). Causality Note: The aqueous washes remove the DMF solvent and any unreacted sodium azide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl 2-azidopentanoate by flash column chromatography if necessary.

Comparative Reactivity Data

The choice of solvent has a profound impact on the relative rates of substitution. While specific kinetic data for this compound requires experimental determination, the following table provides a qualitative and rank-ordered guide based on established principles of nucleophilic substitution.

SolventSolvent ClassPrimary Mechanism FavoredExpected Relative Rate for SN2 (with Nu⁻)Expected Relative Rate for SN1 (solvolysis)Key Considerations
DMSO Polar AproticSN2+++++ (Fastest)-Excellent for SN2; can be difficult to remove.
DMF Polar AproticSN2++++-Good alternative to DMSO.
Acetonitrile Polar AproticSN2+++-Less polar than DMSO/DMF, but effective.
Acetone Polar AproticSN2++-Good for many SN2 reactions; ensure anhydrous.
Methanol Polar ProticSN1- (Slowest)++Strong nucleophile solvation hinders SN2.
Ethanol Polar ProticSN1--+Similar to methanol, slightly less polar.
Water Polar ProticSN1---+++Highly polar, favors SN1 but may cause hydrolysis of the ester.
THF Polar Aprotic (low polarity)SN2+--Lower polarity may limit solubility of ionic nucleophiles.
Hexane NonpolarNeither------Unsuitable; ionic nucleophiles will not dissolve. [13]

References

  • Nucleophilic Substitution Reactions: Protic vs. Aprotic Solvents. Chemistry LibreTexts. [Link]
  • Factors Affecting the Rates of SN1 and SN2 Reactions. University of Calcutta.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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Technical Support Center: Monitoring the Synthesis of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Methyl 2-bromopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Introduction: The Chemistry in Focus

The synthesis of this compound, a valuable intermediate in organic synthesis, typically proceeds via the esterification of 2-bromopentanoic acid with methanol, often under acidic catalysis. The reaction progress is monitored by observing the consumption of the starting materials and the formation of the product and a byproduct, water.

CH3(CH2)2CH(Br)COOH + CH3OH <=> CH3(CH2)2CH(Br)COOCH3 + H2O

Accurate monitoring is crucial for determining reaction kinetics, optimizing yield, and ensuring the purity of the final product. This guide will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy for this purpose.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for monitoring this reaction due to the volatility of the reactant alcohol, the product ester, and potentially the starting acid (if derivatized).

Workflow for GC Reaction Monitoring

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation A 1. Quench Reaction Aliquot (e.g., with cold NaHCO3 solution) B 2. Extract with Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) A->B C 3. Dry the Organic Layer (e.g., with Na2SO4 or MgSO4) B->C D 4. Dilute to Appropriate Concentration C->D E 5. Inject Sample into GC D->E F 6. Separation on Capillary Column E->F G 7. Detection (FID or MS) F->G H 8. Integrate Peak Areas G->H I 9. Calculate Reactant Conversion and Product Formation H->I

Caption: Workflow for GC analysis of this compound synthesis.

Expected Chromatographic Data
CompoundTypical Retention Time (min)Notes
Methanol~2.5Early eluting due to high volatility and low molecular weight.
This compound~8.0The target product.
2-Bromopentanoic AcidVariable/Poor Peak ShapeMay require derivatization (e.g., silylation) for good chromatography. Without it, expect a broad, tailing peak.

Note: Retention times are illustrative and will vary based on the column, temperature program, and carrier gas flow rate.

Troubleshooting GC Analysis

Q1: I'm seeing broad or tailing peaks for my 2-bromopentanoic acid. Why is this happening and how can I fix it?

A1: This is a classic issue when analyzing carboxylic acids by GC. The carboxyl group is polar and can interact strongly with the stationary phase or any active sites in the liner or column, leading to poor peak shape.[1][2]

  • Causality: The hydrogen bonding capability of the carboxylic acid causes it to "stick" to the column, eluting slowly and unevenly.

  • Solution:

    • Derivatization: The most robust solution is to convert the carboxylic acid to a less polar, more volatile derivative before injection. Silylation with an agent like BSTFA is a common and effective strategy.

    • Use of an Acidic Column: If derivatization is not feasible, consider using a GC column specifically designed for acidic compounds, which has a stationary phase that minimizes these interactions.

    • Inlet Maintenance: Ensure your inlet liner is clean and consider using a liner with deactivation to minimize active sites.[3]

Q2: I'm observing "ghost peaks" in my chromatogram that don't correspond to my reactants or product. What are they?

A2: Ghost peaks are unexpected peaks that can arise from several sources.[4]

  • Causality & Solutions:

    • Carryover: A portion of a previous, concentrated sample may be retained in the syringe or injector and elute in a subsequent run. Fix: Implement a thorough syringe and injector wash step between injections.[4]

    • Contaminated Carrier Gas or Inlet: Impurities in the gas lines or septum degradation can introduce contaminants. Fix: Use high-purity carrier gas with appropriate traps. Regularly replace the septum and clean the inlet liner.[3][5]

    • Column Bleed: At high temperatures, the stationary phase can slowly degrade and elute, causing a rising baseline or broad, indistinct peaks. Fix: Ensure you are operating within the column's specified temperature limits. If the column is old, it may need to be replaced.[2][6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for this reaction, as it does not require the analytes to be volatile and can handle the polar carboxylic acid starting material without derivatization. Reversed-phase HPLC is the method of choice.

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Quench Reaction Aliquot B 2. Dilute with Mobile Phase A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject Sample into HPLC C->D E 5. Separation on C18 Column D->E F 6. Detection (UV-Vis or RID) E->F G 7. Integrate Peak Areas F->G H 8. Correlate Area to Concentration via Calibration Curve G->H

Caption: Workflow for HPLC analysis of this compound synthesis.

Expected Chromatographic Data
CompoundTypical Retention Time (min)Notes
2-Bromopentanoic Acid~4.5Will elute earlier than the ester due to its higher polarity.
This compound~10.0Being less polar, it is retained longer on a C18 column.
Methanol~2.0 (Void Volume)Highly polar, will not be retained and will elute with the solvent front.

Note: A UV detector is suitable as the carboxyl and ester groups have some UV absorbance at low wavelengths (e.g., 210 nm). A Refractive Index Detector (RID) can also be used.[7]

Troubleshooting HPLC Analysis

Q1: My retention times are shifting from one run to the next. What's causing this instability?

A1: Retention time instability is a common HPLC issue that points to a lack of equilibrium or a change in the mobile phase or hardware.[8][9]

  • Causality & Solutions:

    • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis. Fix: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[9]

    • Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile or methanol). Fix: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[4][9]

    • Pump Issues or Leaks: Air bubbles in the pump or a small leak in the system can cause fluctuations in flow rate, directly impacting retention times. Fix: Degas the mobile phase thoroughly.[10] Check for leaks at all fittings and ensure pump seals are in good condition.[11]

Q2: My peak shapes are poor (fronting or tailing). How do I get sharp, symmetrical peaks?

A2: Poor peak shape compromises resolution and quantification.[11]

  • Causality & Solutions:

    • Peak Tailing for the Acid: The carboxylic acid might undergo secondary interactions with the silica backbone of the C18 column. Fix: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the residual silanol groups on the stationary phase and suppresses the ionization of the carboxylic acid, leading to much-improved peak shape.

    • Peak Fronting: This often indicates column overload. Fix: Reduce the concentration of your sample or decrease the injection volume.[11]

    • Column Degradation: A void at the head of the column or contamination can lead to distorted peaks. Fix: Try reversing and flushing the column (check manufacturer's instructions first). If this doesn't work, the column may need to be replaced.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an intrinsically quantitative technique that provides detailed structural information, making it ideal for monitoring reactions without the need for calibration curves if an internal standard is used.[12][13]

Workflow for NMR Reaction Monitoring

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A 1. Take Reaction Aliquot B 2. Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C 3. Add Internal Standard (e.g., TMS, 1,3,5-Trimethoxybenzene) B->C D 4. Acquire 1H NMR Spectrum C->D E 5. Ensure Sufficient Relaxation Delay (d1) D->E G 6. Integrate Characteristic Peaks E->G H 7. Normalize Integrals to Internal Standard G->H I 8. Calculate Molar Ratios of Reactant and Product H->I

Caption: Workflow for NMR analysis of this compound synthesis.

Expected ¹H NMR Spectral Data (in CDCl₃)
CompoundCharacteristic Peak (ppm)MultiplicityIntegrationNotes
2-Bromopentanoic Acid~4.25Triplet1HThe α-proton (CH-Br).
Methanol~3.49Singlet3HThe methyl protons.
This compound~4.20Triplet1HThe α-proton (CH-Br), slightly shifted from the acid.
This compound~3.75Singlet3HThe ester methyl protons (-OCH₃).[14][15]
Troubleshooting NMR Analysis

Q1: My quantitative results are not reproducible. What could be the cause?

A1: Accurate quantification by NMR depends critically on the acquisition parameters.[12][16]

  • Causality: For integrals to be truly proportional to the number of protons, the magnetization must fully relax back to equilibrium between scans. If the relaxation delay (d1) is too short, protons with long relaxation times (T1) will be saturated, and their corresponding signals will have artificially low integrals.

  • Solution: Ensure your relaxation delay (d1 + acquisition time) is at least 5 times the longest T1 of any proton you wish to quantify.[12] For esters and similar molecules, a d1 of 10-15 seconds is often a safe starting point. You can determine T1 values experimentally using an inversion-recovery pulse sequence.

Q2: My spectral lineshapes are distorted, making integration difficult. How can I improve this?

A2: Poor lineshape is often due to an inhomogeneous magnetic field across the sample.[17]

  • Causality & Solutions:

    • Poor Shimming: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible. Fix: Always perform a careful shimming procedure on your sample before acquisition. Automated shimming routines are good, but manual adjustment can often provide superior results.

    • Sample Inhomogeneity: The presence of solid particles or high viscosity can create magnetic susceptibility gradients within the sample. Fix: Ensure your sample is fully dissolved and filter it if necessary. For viscous samples, acquiring the spectrum at a slightly elevated temperature can sometimes help by reducing viscosity.

    • Non-deuterated Solvents: If the reaction is run in a non-deuterated solvent, the instrument's lock system cannot function, leading to field drift and distorted peaks. Fix: While challenging, specialized acquisition methods can be used. A simpler approach for offline monitoring is to evaporate the protonated solvent from the aliquot and redissolve the residue in a deuterated solvent.[17]

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe (like ReactIR), is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of the reaction mixture without sampling.[18][19][20] It tracks changes in the concentration of functional groups.

Workflow for In-situ FTIR Monitoring

FTIR_Workflow A 1. Insert ATR Probe into Reactor B 2. Collect Background Spectrum (Solvent + Starting Materials) A->B C 3. Initiate Reaction B->C D 4. Continuously Collect Spectra Over Time C->D E 5. Track Key Functional Group Peaks D->E F 6. Generate Concentration vs. Time Profile E->F

Caption: Workflow for in-situ FTIR reaction monitoring.

Expected Spectral Changes

The key to monitoring this esterification is to track the carbonyl (C=O) stretching frequency.[21]

Functional GroupWavenumber (cm⁻¹)Trend During Reaction
Carboxylic Acid C=O~1700 - 1725Decreases
Ester C=O~1730 - 1750Increases
  • Causality: The electronic environment of the carbonyl group in an ester is different from that in a carboxylic acid, resulting in a shift to a higher wavenumber (frequency).[21] By monitoring the decrease in the acid's C=O peak and the simultaneous increase in the ester's C=O peak, you can generate a real-time profile of the reaction progress.[22][23]

Troubleshooting In-situ FTIR Analysis

Q1: The spectral changes I'm seeing are very small and the baseline is noisy. How can I improve my signal?

A1: Signal-to-noise is crucial for accurately tracking small changes in concentration.

  • Causality & Solutions:

    • Insufficient Scans: A low number of co-added scans for each spectrum will result in a lower signal-to-noise ratio. Fix: Increase the number of scans per spectrum. This is a trade-off with time resolution, so find a balance that provides good data quality in a relevant timeframe.

    • Probe Fouling: The ATR crystal can become coated with reactants or byproducts, attenuating the signal. Fix: Ensure the probe is clean before starting the reaction. If fouling occurs during the reaction, it may indicate insolubility issues.

    • Poor Mixing: If the reaction mixture is not well-mixed, the concentration at the probe surface may not be representative of the bulk solution. Fix: Ensure adequate stirring throughout the reaction.

Q2: My peaks are overlapping, making it hard to quantify the changes. What can I do?

A2: The carboxylic acid and ester C=O peaks are close and may overlap, especially in a complex matrix.[21]

  • Causality & Solutions:

    • Spectral Resolution: The inherent separation of the peaks may be insufficient for simple univariate analysis.

    • Chemometrics: This is the ideal solution for overlapping peaks. Use multivariate analysis techniques like Partial Least Squares (PLS) to build a model that correlates spectral changes to concentration.[22] This requires taking offline samples at various time points and analyzing them by a primary method (like HPLC) to build and validate the chemometric model.[24] Once built, the model can predict concentrations from the in-situ IR data in real-time.

References

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  • American Chemical Society. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
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  • SpringerLink. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • Springer. (n.d.). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy.
  • American Chemical Society. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis.
  • Royal Society of Chemistry. (n.d.). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods.
  • National Center for Biotechnology Information. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. PubMed.
  • Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?.
  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • ResearchGate. (n.d.). FTIR spectra of esterification reaction product.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Royal Society of Chemistry. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst.
  • CORE. (2006). Reactive Distillation for Esterification of Bio-based Organic Acids.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo.
  • ResearchGate. (n.d.). FTIR spectra of wood sawdust before and after esterification.
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Technical Support Center: Managing the Corrosivity of Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center guide for Methyl 2-bromopentanoate. As a versatile α-bromo ester, this reagent is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for creating complex molecules via reactions like the Reformatsky reaction to form β-hydroxy esters.[1][2] However, its utility is accompanied by significant challenges related to its inherent corrosivity and that of its degradation byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for handling this compound safely and effectively, ensuring both personnel safety and experimental integrity.

The primary corrosive threat arises not just from the ester itself, but more significantly from its hydrolysis byproduct: Hydrobromic Acid (HBr) .[3][4] Trace amounts of water in solvents, reagents, or from atmospheric humidity can initiate this degradation, creating a highly acidic and corrosive environment. This guide provides a structured, in-depth approach to understanding, identifying, and mitigating these corrosive effects.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and its byproducts corrosive?

A: The corrosivity stems from two sources:

  • This compound: As an alkyl halide, the carbon-bromine bond is polarized, making the α-carbon electrophilic.[5] While not aggressively corrosive on its own to inert materials like glass, it can react with certain metals and nucleophiles, especially at elevated temperatures.

  • Hydrobromic Acid (HBr): This is the primary corrosive agent. It is a strong acid formed when this compound reacts with water (hydrolysis). HBr aggressively corrodes many metals, including stainless steel, and can etch certain materials over time.[3][4] The presence of HBr significantly lowers the pH of the reaction mixture, which can also catalyze unwanted side reactions.

Q2: How can I detect the formation of corrosive HBr in my reagent or reaction?

A: Direct detection often involves observing secondary effects. Visual inspection of your stored reagent for color changes (yellowing/browning) can indicate degradation. In a reaction, you can carefully test the pH of an aqueous wash during workup; a highly acidic wash suggests HBr formation. For more precise measurements, analytical techniques like ion chromatography or derivatization followed by GC-MS can be employed to quantify organic acids and halide anions in a sample.[6][7][8][9][10]

Q3: What are the immediate signs of corrosion on my laboratory equipment?

A: For stainless steel reactors (e.g., 304 or 316L), look for dulling of the metallic sheen, light discoloration, or visible pitting and etching on surfaces that were in contact with the reaction mixture. For glassware, severe corrosion can lead to a frosted or etched appearance on the glass surface, although this is less common and typically requires prolonged exposure to high concentrations of HBr at elevated temperatures.

Q4: Which materials are recommended for handling and storing this compound?

A: For storage and general handling, use borosilicate glass (Pyrex®) or PTFE-lined containers.[11] Ensure containers are tightly sealed with PTFE-lined caps to prevent moisture ingress. For reaction setups, borosilicate glassware is standard. If using a stainless steel reactor, extreme caution must be exercised; ensure completely anhydrous conditions and consider using a more corrosion-resistant alloy if high temperatures are required.[3][4] See the Material Compatibility appendix for a more detailed summary.

Q5: Can I use a base to prevent corrosion during my reaction?

A: Yes, but the choice of base is critical. A non-nucleophilic base, such as a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) or a hindered amine base (e.g., 2,6-lutidine), can be added to the reaction to scavenge any HBr that forms without interfering with the primary reaction. Avoid common nucleophilic bases like hydroxides or primary/secondary amines, as they can react directly with the electrophilic this compound.

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter during experiments, providing a logical workflow to diagnose and solve the problem.

Scenario 1: My stored bottle of this compound has turned yellow/brown.
  • Potential Cause: This discoloration often indicates decomposition. The formation of HBr, followed by its oxidation to elemental bromine (Br₂), is a common degradation pathway, especially if the container was exposed to light, air (oxygen), or moisture.

  • Troubleshooting Steps:

    • Assess Purity: Before use, test the material's purity via NMR or GC-MS to determine if it is still suitable for your reaction.

    • Purification: If the impurity level is low, consider purification by vacuum distillation. However, be aware that heating can accelerate decomposition.

    • Prevention: For future storage, ensure the reagent is stored in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[12][13][14][15] Using a bottle with a PTFE-lined cap is essential.

Scenario 2: The reaction mixture is showing an unexpectedly low pH during workup.
  • Potential Cause: Significant hydrolysis of the bromoester has occurred, generating HBr. This is likely due to wet solvents or reagents.

  • Troubleshooting Steps:

    • Neutralize Carefully: During the aqueous workup, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious, as this will produce CO₂ gas and may cause frothing.

    • Review Protocol: Before your next attempt, ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Check the water content of other reagents.

    • Inert Atmosphere: Running the reaction under a dry, inert atmosphere can prevent atmospheric moisture from entering the reaction vessel.[16]

Scenario 3: I am observing pitting or discoloration on my stainless steel reactor.
  • Potential Cause: Aggressive corrosion is occurring due to the presence of HBr, likely exacerbated by elevated temperatures.[3][4] Bromide ions are known to cause localized pitting corrosion in stainless steels.[17]

  • Troubleshooting Steps:

    • Immediate Action: Safely quench the reaction and empty the reactor. Do not let the corrosive mixture sit in the vessel.

    • Passivation & Cleaning: The reactor must be thoroughly cleaned and passivated to restore its protective chromium oxide layer. Consult your reactor's manufacturer for the recommended passivation procedure.

    • Re-evaluate Conditions:

      • Can the reaction be run at a lower temperature? Corrosion rates increase significantly with temperature.[3]

      • Are anhydrous conditions being strictly maintained?

      • Consider using a glass-lined reactor for this chemistry if available.

Troubleshooting Workflow Diagram

G start Problem Observed During Experiment q1 What is the nature of the issue? start->q1 c1 Visual Change in Reagent/Reaction q1->c1 c2 Equipment Damage q1->c2 c3 Poor Reaction Outcome q1->c3 sub_c1_1 Reagent Discolored (Yellow/Brown) c1->sub_c1_1  Storage Issue sub_c1_2 Unexpected pH Drop c1->sub_c1_2  In-Process Issue sub_c2_1 Pitting/Etching on Steel c2->sub_c2_1 sub_c3_1 Low Yield / No Reaction c3->sub_c3_1 sol1 Cause: Decomposition (HBr/Br2 formation) Solution: Check purity, purify, improve storage. sub_c1_1->sol1 sol2 Cause: Hydrolysis (HBr formation) Solution: Use dry solvents, add non-nucleophilic base. sub_c1_2->sol2 sol3 Cause: Aggressive HBr Corrosion Solution: Use glass-lined reactor, lower temp, ensure anhydrous conditions. sub_c2_1->sol3 sol4 Cause: HBr quenching reagents/catalyst Solution: Add acid scavenger, ensure anhydrous conditions. sub_c3_1->sol4

Caption: Troubleshooting Decision Tree for Common Issues.

Key Experimental Protocols

Adhering to validated protocols is critical for safety and reproducibility.

Protocol 1: Safe Quenching and Neutralization of Reaction Mixture

This protocol describes how to safely stop the reaction and neutralize corrosive acidic byproducts before disposal or further processing.

Objective: To neutralize hydrobromic acid and quench unreacted this compound.

Materials:

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Separatory funnel

  • pH indicator strips or calibrated pH meter

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete, cool the mixture to 0-5 °C in an ice bath. This reduces the rate of any potential side reactions during the quench.

  • Initial Quench (Optional): If your downstream process is sensitive to the bromoester, you can quench the excess electrophile by slowly adding a 10% solution of sodium thiosulfate. Stir for 15-20 minutes.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add an equal volume of cold deionized water.

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution in small portions.

    • Causality: Sodium bicarbonate is a weak base that will neutralize the strong acid (HBr) without significantly hydrolyzing the ester product.[18] The reaction produces CO₂ gas, so addition must be slow to control foaming and pressure buildup.

    • Validation: After each addition, gently swirl the funnel (with the stopper off) before stoppering, inverting, and venting. Continue adding bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral to basic (pH 7-8), as confirmed with a pH strip.

  • Extraction: Proceed with the standard aqueous workup and extraction of your product.

Protocol 2: Rigorous Cleaning of Contaminated Glassware

Standard cleaning may not suffice for glassware exposed to HBr. Residual acid can compromise future experiments.[19][20][21]

Objective: To remove organic residues and neutralize/remove acidic contaminants from borosilicate glassware.

Procedure:

  • Initial Rinse (Solvent): As soon as possible after use, rinse the glassware three times with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organic residue.[22][23] Dispose of the solvent waste appropriately.

    • Causality: Removing the organic film first allows the aqueous cleaning solutions to effectively reach and neutralize inorganic residues on the glass surface.

  • Second Rinse (Water): Thoroughly rinse the glassware with deionized water.

  • Base Bath Soak: Prepare a base bath of ~1-3 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or isopropanol.[21]

    • Safety: EXTREME CAUTION. Base baths are highly corrosive and flammable. Wear heavy-duty gloves, a lab coat, and safety goggles/face shield.[21]

    • Procedure: Carefully place the glassware in the base bath, ensuring it fills completely and has no trapped air bubbles. Let it soak for at least 3 hours, or overnight for heavy contamination.[21] This will neutralize any acidic residue and hydrolyze stubborn organic films.

  • Thorough Rinsing: Remove the glassware from the base bath and rinse extensively with tap water, followed by at least six rinses with deionized water to remove all traces of the base.[22]

    • Validation: A properly cleaned glass surface will "sheet" water, meaning a continuous film of water will run down the surface without beading up.[23]

  • Final Drying: Allow the glassware to air dry on a rack or dry in an oven, depending on the requirements for your next experiment.

Safe Handling Workflow

G start Experiment Start prep 1. Preparation - Review SDS - Wear full PPE (goggles, gloves, lab coat) - Ensure solvents are anhydrous start->prep setup 2. Reaction Setup - Use clean, dry borosilicate glassware - Setup under inert atmosphere (N2/Ar) prep->setup reaction 3. Running Reaction - Add this compound slowly - Monitor for color change or exotherm setup->reaction quench 4. Quenching & Neutralization - Cool reaction to 0°C - Slowly add NaHCO3 solution - Vent pressure frequently reaction->quench workup 5. Workup & Isolation - Proceed with standard extraction - Dry organic layers thoroughly quench->workup cleanup 6. Decontamination - Rinse glassware immediately with acetone - Follow with rigorous base bath cleaning workup->cleanup end Experiment Complete cleanup->end

Caption: Step-by-step workflow for safe experiment execution.

Appendices

Appendix A: Material Compatibility Data

The following table provides a general guide for material compatibility. Always consult the manufacturer's specific chemical resistance data for your equipment.

Material CategoryMaterial NameCompatibility with this compoundCompatibility with Hydrobromic Acid (HBr)Notes
Glass Borosilicate Glass (Pyrex®)Excellent Good Preferred material for reactions and storage. Prolonged exposure to hot, concentrated HBr can cause some etching.
Metals Stainless Steel 304/316Fair Poor - Not Recommended Highly susceptible to pitting and general corrosion by HBr, especially at elevated temperatures.[3][4]
Hastelloy® C-276Good Good A much more corrosion-resistant alloy suitable for acidic halide environments.
Plastics Polytetrafluoroethylene (PTFE)Excellent Excellent Excellent for liners, tubing, and seals.
Polypropylene (PP)Good Fair May show some degradation with prolonged exposure or at higher temperatures.
Polyvinyl Chloride (PVC)Fair Poor Not recommended; susceptible to attack by both the solvent ester and the acid.
Elastomers Viton® (FKM)Good Fair Good for seals, but check specific grade. Some swelling may occur.
EPDMPoor Good Not compatible with the organic ester.
Kalrez® (FFKM)Excellent Excellent Offers broad chemical resistance but is a high-cost option.

References

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Technical Support Center: Strategies to Minimize the Formation of Elimination Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize the formation of unwanted elimination byproducts in your chemical reactions, thereby maximizing the yield of your desired substitution products.

Introduction: The Substitution-Elimination Dichotomy

In the realm of synthetic organic chemistry, nucleophilic substitution and elimination reactions are often competing pathways.[1][2][3] An alkyl halide or a related substrate can react with a nucleophile to yield a substitution product or with a base to yield an elimination product (an alkene).[2] The reaction's outcome is highly dependent on a nuanced interplay of factors including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the reaction temperature.[2] This guide will equip you with the knowledge to strategically manipulate these variables to favor substitution over elimination.

Troubleshooting Guides: Common Scenarios & Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Scenario 1: Significant E2 byproduct in reactions with primary or secondary substrates.

Question: I am performing a reaction with a primary or secondary alkyl halide and a nucleophile, but I'm observing a significant amount of an alkene byproduct. How can I favor the desired SN2 product?

Root Cause Analysis: This is a classic case of the SN2 and E2 pathways competing. Secondary substrates are particularly prone to this competition.[4][5] The formation of the elimination product is favored by conditions that promote the E2 mechanism.[4]

Strategic Solutions:

  • Critically Evaluate Your Nucleophile/Base: The choice of your reagent is paramount. Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are designed to promote E2 elimination.[4][6][7] To steer the reaction towards SN2, select a reagent that is a potent nucleophile but a weak base.[4] Excellent choices include azide (N₃⁻), cyanide (CN⁻), and halide ions (I⁻, Br⁻).[4][5]

  • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[8][9][10][11] This is because elimination reactions typically have a positive entropy change (ΔS), as more molecules are produced. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination.[8][12] To favor substitution, conduct the reaction at a lower temperature. A common and effective strategy is to initiate the reaction at 0°C and allow it to gradually warm to room temperature.[4]

  • Optimize Your Solvent Choice: Polar aprotic solvents are the ideal medium for SN2 reactions.[4][13][14] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[15] In contrast, polar protic solvents can hydrogen bond with the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[13]

Scenario 2: Predominance of E1 product in reactions with tertiary substrates.

Question: I am attempting an SN1 reaction with a tertiary substrate, but the major product is the alkene resulting from E1 elimination. How can I increase the yield of the SN1 product?

Root Cause Analysis: SN1 and E1 reactions proceed through a common carbocation intermediate.[4] The factors that stabilize this intermediate will accelerate both pathways. The final product distribution is determined by the subsequent step: attack of the nucleophile (SN1) versus deprotonation (E1).

Strategic Solutions:

  • Reduce the Reaction Temperature: As with the E2 reaction, the E1 pathway is also favored by heat.[9][10][16] Lowering the reaction temperature will kinetically favor the SN1 pathway.[4][10][17]

  • Employ a Weakly Basic Nucleophile in a Protic Solvent: For SN1 reactions, the ideal nucleophile is one that is weakly basic to disfavor the E1 pathway.[14] Often, the solvent itself can act as the nucleophile in a process called solvolysis.[4] Polar protic solvents, such as water, alcohols, and carboxylic acids, are excellent choices as they can stabilize the carbocation intermediate through solvation.[14]

Frequently Asked Questions (FAQs)

Q1: How does the structure of the substrate influence the substitution-to-elimination ratio?

A1: The structure of the alkyl halide is a critical determinant.[11]

  • Primary (1°) substrates: Strongly favor SN2 reactions due to minimal steric hindrance.[18] E2 elimination can occur but typically requires a sterically hindered base.[2]

  • Secondary (2°) substrates: Are prone to both SN2 and E2 reactions, making the reaction conditions paramount in determining the major product.[5]

  • Tertiary (3°) substrates: Do not undergo SN2 reactions due to significant steric hindrance.[18][19] They will react via a mixture of SN1 and E1, or E2 with a strong base.[7][14]

Q2: Can steric hindrance in the nucleophile/base be used to my advantage?

A2: Absolutely. Using a bulky, sterically hindered base is a classic strategy to promote elimination. A large base, like potassium tert-butoxide, will find it difficult to access the electrophilic carbon for an SN2 attack but can easily abstract a proton from the less hindered β-carbon, favoring the E2 pathway.[2][6][13] Conversely, a small, unhindered nucleophile will favor substitution.[6]

Q3: Are there any "rules of thumb" for temperature control?

A3: While the optimal temperature is reaction-specific, a general guideline is that lower temperatures (e.g., 0°C to room temperature) favor substitution, while higher temperatures (e.g., >50°C) favor elimination.[16][20] It's often best to start with a lower temperature and monitor the reaction progress. If the reaction is too slow, the temperature can be gradually increased.

Q4: Can protecting groups be used to prevent elimination?

A4: Yes, in certain situations. If a molecule contains a functional group that might interfere with the desired reaction or promote a side reaction like elimination, it can be temporarily "protected."[21][22] For example, an alcohol can be converted to a silyl ether to prevent it from acting as a base or nucleophile in a subsequent step.[23] After the desired transformation is complete, the protecting group is removed.[21][24]

Experimental Protocols

Protocol 1: Maximizing SN2 Product Formation for a Secondary Alkyl Halide

This protocol provides a general framework for favoring the SN2 pathway over the E2 pathway for a secondary substrate.

Materials:

  • Secondary alkyl halide

  • Non-basic, strong nucleophile (e.g., sodium azide, sodium cyanide)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Inert atmosphere setup (if reagents are air/moisture sensitive)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (if necessary), dissolve the secondary alkyl halide in the chosen polar aprotic solvent.

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of the nucleophile to the stirred solution.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the starting material is consumed, proceed with an appropriate aqueous workup to quench the reaction and remove the solvent and excess nucleophile.

  • Purification: Purify the desired substitution product using column chromatography, distillation, or recrystallization.

Protocol 2: Favoring SN1 Product Formation for a Tertiary Alcohol

This protocol outlines a general method for the conversion of a tertiary alcohol to a tertiary alkyl halide, favoring the SN1 product over the E1 byproduct.

Materials:

  • Tertiary alcohol

  • Concentrated hydrohalic acid (e.g., HCl, HBr)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a separatory funnel, combine the tertiary alcohol and the concentrated hydrohalic acid. The reaction is often performed at or below room temperature.

  • Reaction Execution: Gently swirl the separatory funnel. The tertiary alkyl halide will often form as an insoluble layer.

  • Isolation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the tertiary alkyl halide.

Data Presentation

The following table summarizes the key factors influencing the competition between substitution and elimination reactions:

FactorFavors Substitution (SN1/SN2)Favors Elimination (E1/E2)
Substrate Methyl > Primary > SecondaryTertiary > Secondary > Primary
Nucleophile/Base Strong, non-basic nucleophiles (SN2) or weak nucleophiles (SN1)Strong, sterically hindered bases (E2) or weak bases (E1)
Solvent Polar aprotic (SN2) or Polar protic (SN1)Less critical, but polar protic can favor E1
Temperature LowHigh

Visualizations

Decision-Making Workflow for Minimizing Elimination

Elimination_Minimization_Workflow Start Start: Goal is Substitution Substrate Analyze Substrate (1°, 2°, or 3°) Start->Substrate Primary Primary (1°) Substrate Substrate->Primary Secondary Secondary (2°) Substrate Substrate->Secondary Tertiary Tertiary (3°) Substrate Substrate->Tertiary SN2_Conditions Favor SN2: - Strong, non-basic nucleophile - Polar aprotic solvent - Low temperature Primary->SN2_Conditions Secondary->SN2_Conditions E2_Risk High E2 Risk Secondary->E2_Risk SN1_Conditions Favor SN1: - Weak, non-basic nucleophile - Polar protic solvent - Low temperature Tertiary->SN1_Conditions E1_Risk High E1 Risk Tertiary->E1_Risk Optimize Optimize Conditions E2_Risk->Optimize If elimination is high E1_Risk->Optimize If elimination is high Optimize->SN2_Conditions For 2° Optimize->SN1_Conditions For 3°

Caption: A workflow for selecting reaction conditions to favor substitution over elimination based on the substrate.

Interplay of Factors in SN2 vs. E2 Competition

SN2_vs_E2 Center Secondary Substrate SN2 SN2 Product Center->SN2 Favored by E2 E2 Product Center->E2 Favored by AproticSolvent Polar Aprotic Solvent SN2->AproticSolvent LowTemp Low Temperature LowTemp->Center HighTemp High Temperature HighTemp->Center SmallNu Small Nucleophile SmallNu->Center BulkyBase Bulky Base BulkyBase->Center

Caption: Factors influencing the competition between SN2 and E2 reactions for a secondary substrate.

References

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  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. [Link]
  • PubMed Central. (2022, March 15).
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  • Chemistry Stack Exchange. (2020, June 29).
  • JoVE. (2023, April 30). Predicting Products: Substitution vs.
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  • Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
  • Chemistry LibreTexts. (2022, October 4).
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. [Link]
  • Journal of the Chemical Society (Resumed). (1948). Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. [Link]
  • University of Illinois Springfield. (n.d.).
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  • Chemistry LibreTexts. (2019, September 3).
  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. [Link]
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  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]
  • Glasp. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Reddit. (2018, November 12).
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  • Chemistry LibreTexts. (2021, March 5). Protecting Groups in Organic Synthesis. [Link]
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  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Methyl 2-bromopentanoate and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and reliable analysis of synthetic intermediates is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Methyl 2-bromopentanoate, a key building block in the synthesis of several pharmaceuticals, including the antiepileptic drug Brivaracetam, presents a unique analytical challenge due to its halogenated and ester functionalities. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound and its derivatives, grounded in scientific principles and supported by experimental data.

Introduction: The Analytical Significance of this compound

This compound (C₆H₁₁BrO₂) is a chiral α-bromo ester that serves as a critical intermediate in various organic syntheses.[1][2] Its purity and the isomeric ratio are crucial for the stereospecificity and overall success of subsequent reactions. Consequently, a robust analytical method is required to separate and identify this compound from starting materials, byproducts, and its subsequent reaction products (derivatives). GC-MS stands as the premier technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.

Foundational GC-MS Principles for Halogenated Esters

The successful GC-MS analysis of a halogenated ester like this compound hinges on two key components: the gas chromatographic separation and the mass spectrometric detection.

Gas Chromatography: The Art of Separation

The choice of the GC column is the most critical factor in achieving the desired separation. For a molecule with the polarity of this compound, a mid-polarity column is often the optimal choice.

Comparison of GC Column Polarities:

Column TypeStationary Phase ExamplePrinciple of SeparationAdvantages for Halogenated EstersDisadvantages
Non-Polar 5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS)Primarily by boiling point.Good for general screening, robust, and less prone to bleed.May not resolve isomers or closely related compounds effectively.
Mid-Polar 50% Phenyl Polysiloxane (e.g., DB-17ms) or Trifluoropropylmethyl polysiloxane (e.g., DB-210)A combination of boiling point and dipole-dipole interactions.Enhanced selectivity for polar and halogenated compounds.[3]Can have higher bleed at elevated temperatures.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX) or Biscyanopropyl PolysiloxanePrimarily by polarity and hydrogen bonding capability.Excellent for separating polar compounds, but may strongly retain the ester.Susceptible to degradation by oxygen and water at high temperatures.

For routine analysis of this compound and its synthetic intermediates, a 5% Phenyl Polysiloxane column offers a good balance of resolution, inertness, and thermal stability. The Kovats retention index for this compound is 1029 on a standard non-polar phase and 1254 on a standard polar phase, indicating a significant interaction with polar stationary phases.[1][2]

Mass Spectrometry: The Science of Identification

Electron Ionization (EI) is the most common ionization technique for GC-MS. The resulting mass spectrum is a molecular fingerprint, providing structural information through characteristic fragmentation patterns.

Expected Fragmentation of this compound:

The presence of bromine is a key diagnostic feature in the mass spectrum, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in characteristic isotopic clusters for bromine-containing fragments.

  • Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 194 and 196, corresponding to the two bromine isotopes. The intensity of the molecular ion may be low due to the lability of the C-Br bond.

  • Loss of Bromine Radical (M⁺ - Br): A prominent fragment will likely be observed at m/z 115, resulting from the loss of the bromine radical. This is a common fragmentation pathway for alkyl bromides.

  • Loss of Methoxy Group (M⁺ - OCH₃): Cleavage of the ester methoxy group will produce a fragment at m/z 163 and 165.

  • McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. In the case of this compound, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene), resulting in a fragment ion at m/z 152 and 154.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

Experimental Protocol: A Validated GC-MS Method

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound, based on established methods for similar halogenated compounds.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% Phenyl Polysiloxane column)

  • Syringe: 10 µL SGE gas-tight syringe

  • Vials: 2 mL amber glass vials with PTFE-lined caps

  • Solvent: Dichloromethane (DCM), HPLC grade or higher

GC-MS Parameters
ParameterSettingRationale
Inlet Split/SplitlessFor trace analysis, splitless mode is preferred to maximize sensitivity.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with mass spectrometers.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A starting temperature below the solvent boiling point allows for good peak shape. The ramp rate provides a balance between separation and analysis time.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI)Standard ionization technique for creating reproducible mass spectra.
Source Temperature 230 °CA standard temperature for EI sources.
Quadrupole Temp 150 °CA standard temperature for the quadrupole mass analyzer.
Electron Energy 70 eVThe standard electron energy for generating reference-quality mass spectra.
Scan Range m/z 40-300Covers the expected mass range of the analyte and its fragments.
Sample Preparation
  • Accurately weigh approximately 10 mg of the sample (e.g., a reaction mixture containing this compound) into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial.

Analysis of Derivatives: Monitoring the Synthesis of Brivaracetam

As this compound is a key intermediate in the synthesis of Brivaracetam, a crucial application of this GC-MS method is to monitor the progress of the synthesis.[4][5] This involves the analysis of not only the starting material but also the subsequent intermediates and the final API.

A Simplified Synthetic Pathway to Brivaracetam and the Role of GC-MS:

Brivaracetam_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 GC-MS Analysis M2BP This compound Alkylation_Product Methyl (2S)-2-[((2S)-1-amino-1-oxobutan-2-yl)amino]pentanoate M2BP->Alkylation_Product Analysis1 Monitor disappearance of M2BP M2BP->Analysis1 Intermediate1 (S)-2-aminobutanamide Intermediate1->Alkylation_Product Cyclization_Product (2S)-2-[(2S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam) Alkylation_Product->Cyclization_Product  Intramolecular  cyclization Analysis2 Monitor formation of Alkylation Product Alkylation_Product->Analysis2 Analysis3 Confirm identity of Brivaracetam Cyclization_Product->Analysis3

Caption: GC-MS monitoring of the key steps in a simplified Brivaracetam synthesis.

The GC-MS method described above can be used to:

  • Monitor the consumption of this compound: The disappearance of the peak corresponding to this compound indicates the progress of the alkylation step.

  • Identify the formation of intermediates: The appearance of new peaks can be correlated with the formation of the alkylation product and other intermediates. Their mass spectra can be used to confirm their structures.

  • Confirm the identity and purity of the final product: The retention time and mass spectrum of the final product, Brivaracetam, can be compared to a reference standard to confirm its identity and assess its purity.

Data Presentation and Interpretation

The following table summarizes the expected GC-MS data for this compound.

CompoundRetention Time (min)Key Diagnostic Ions (m/z)
This compound~10-12 (on a DB-5ms column)194/196 (M⁺), 115 (M⁺ - Br), 163/165 (M⁺ - OCH₃), 59 (COOCH₃)

Workflow for GC-MS Analysis of this compound and its Derivatives:

GCMS_Workflow Sample Sample Preparation (Dissolution in DCM) Injection GC Injection (1 µL, Splitless) Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection Data_Analysis Data Analysis (Peak Integration, Library Search) Detection->Data_Analysis Report Reporting (Purity, Identity Confirmation) Data_Analysis->Report

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

The GC-MS method presented in this guide provides a robust and reliable approach for the analysis of this compound and its synthetic derivatives. The use of a mid-polarity 5% Phenyl Polysiloxane column offers a good balance of separation efficiency and ruggedness. The interpretation of the mass spectrum, with its characteristic bromine isotope pattern, allows for unambiguous identification of the target analyte and related compounds.

For laboratories involved in the synthesis of pharmaceuticals like Brivaracetam, the implementation of this GC-MS methodology is essential for in-process control and final product quality assessment. By carefully following the outlined experimental protocol and understanding the principles of separation and fragmentation, researchers can ensure the accuracy and integrity of their analytical results.

References

  • GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents.
  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. (2018). Molecules. [Link]
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  • Dvonch, W., & Fletcher, H. G. (1954). A Comparison of a Variety of Gas Chromatographic Columns with Different Polarities for the Separation of Chlorinated Dibenzo-p-dioxins and Dibenzofurans by High-Resolution Mass Spectrometry. Journal of the American Chemical Society, 76(5), 1463–1465. [Link]
  • Virginia Open Data Portal. (n.d.). This compound.
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  • Kenda, B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2454-2473. [Link]
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Methyl 2-bromopentanoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and confirming the outcomes of chemical transformations. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of methyl 2-bromopentanoate and its potential reaction products, offering a practical framework for unambiguous identification. We will explore the causal relationships between reaction conditions and product formation, supported by detailed experimental protocols and spectral data analysis.

The Central Role of NMR in Reaction Monitoring

In the synthesis of novel chemical entities, it is crucial to not only confirm the formation of the desired product but also to identify any byproducts or unreacted starting materials. ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of a molecule's carbon-hydrogen framework. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants offer a wealth of information about the electronic environment and connectivity of atoms within a molecule. By understanding the characteristic NMR signatures of our starting material, this compound, we can confidently track its conversion and identify the products of substitution and elimination reactions.

Characterization of the Starting Material: this compound

This compound is a versatile building block in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon at the C2 position, which is bonded to a good leaving group (bromine). A thorough understanding of its NMR spectrum is the first step in analyzing its reaction products.

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2]

SignalAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-CH(Br)-~4.40Triplet (t)1H-
b-OCH₃~3.79Singlet (s)3H-
c-CH₂-CH(Br)-~2.00-2.20Multiplet (m)2H-
d-CH₂-CH₃~1.40-1.60Multiplet (m)2H-
e-CH₃~0.95Triplet (t)3H-

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [2]

AssignmentChemical Shift (δ, ppm)
C=O~170
-OCH₃~53
-CH(Br)-~45
-CH₂-CH(Br)-~35
-CH₂-CH₃~20
-CH₃~13

Reaction Pathways and Product Characterization

This compound, as a secondary alkyl halide, can undergo both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Reaction_Pathways Start This compound Sub_Product Methyl 2-hydroxypentanoate Start->Sub_Product Substitution (e.g., H₂O, OH⁻) Elim_Product_E Methyl (E)-pent-2-enoate Start->Elim_Product_E Elimination (e.g., strong, non-bulky base) Elim_Product_Z Methyl (Z)-pent-2-enoate Start->Elim_Product_Z Elimination (e.g., strong, bulky base)

Figure 1: Reaction pathways of this compound.

Substitution Reaction: Synthesis of Methyl 2-hydroxypentanoate

Causality of Experimental Choices: To favor substitution over elimination, a weak base that is a good nucleophile is typically employed. In the case of hydrolysis, water acts as the nucleophile. The use of a protic solvent like water can also facilitate an Sₙ1 pathway by stabilizing the potential carbocation intermediate.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from general procedures for the hydrolysis of α-bromo esters.[3]

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent such as tetrahydrofuran (THF) or acetone to ensure miscibility.

  • Reaction: The mixture can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-hydroxypentanoate.

¹H and ¹³C NMR Characterization of Methyl 2-hydroxypentanoate

The most significant change in the NMR spectrum upon substitution of the bromine with a hydroxyl group is the upfield shift of the proton and carbon at the C2 position.

Table 3: Predicted ¹H NMR Spectral Data for Methyl 2-hydroxypentanoate [4]

SignalAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-CH(OH)-~4.20Doublet of doublets (dd)1H~6.5, ~4.5
b-OCH₃~3.75Singlet (s)3H-
c-OH~2.50Doublet (d)1H~5.0
d-CH₂-CH(OH)-~1.65Multiplet (m)2H-
e-CH₂-CH₃~1.30Multiplet (m)2H-
f-CH₃~0.90Triplet (t)3H~7.0

Note: The chemical shift of the hydroxyl proton (c) is variable and depends on concentration, solvent, and temperature.

Table 4: Predicted ¹³C NMR Spectral Data for Methyl 2-hydroxypentanoate

AssignmentChemical Shift (δ, ppm)
C=O~175
-CH(OH)-~68
-OCH₃~52
-CH₂-CH(OH)-~38
-CH₂-CH₃~18
-CH₃~14
Elimination Reaction: Synthesis of Methyl pent-2-enoates

Causality of Experimental Choices: To promote elimination, a strong base is required. The regioselectivity and stereoselectivity of the elimination can be influenced by the steric bulk of the base. A non-bulky base like sodium ethoxide typically favors the formation of the more substituted (Zaitsev) product, which in this case would be methyl pent-2-enoate. A bulky base, such as potassium tert-butoxide, may favor the formation of the less substituted (Hofmann) product, although in this specific case, only one constitutional isomer of the elimination product is possible. The E/Z stereochemistry of the resulting alkene can also be influenced by the reaction conditions.

Experimental Protocol: Dehydrobromination of this compound

This protocol is adapted from general procedures for the dehydrobromination of α-bromo esters.

  • Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

  • Reaction: Add the base solution dropwise to a stirred solution of this compound (1.0 eq) in the corresponding alcohol solvent at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of (E)- and (Z)-methyl pent-2-enoate can be purified and potentially separated by column chromatography.

¹H and ¹³C NMR Characterization of Methyl pent-2-enoates

The formation of the carbon-carbon double bond in the elimination products leads to characteristic signals in the olefinic region of the ¹H NMR spectrum (typically 5-7 ppm) and the appearance of two sp²-hybridized carbon signals in the ¹³C NMR spectrum.

Table 5: Predicted ¹H NMR Spectral Data for Methyl (E)-pent-2-enoate

SignalAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a=CH-CH₂-~6.90Doublet of triplets (dt)1H~15.6, ~7.0
b=CH-CO-~5.80Doublet of triplets (dt)1H~15.6, ~1.5
c-OCH₃~3.70Singlet (s)3H-
d-CH₂-~2.20Quintet (q)2H~7.0
e-CH₃~1.05Triplet (t)3H~7.5

Table 6: Predicted ¹³C NMR Spectral Data for Methyl (E)-pent-2-enoate [5]

AssignmentChemical Shift (δ, ppm)
C=O~166
=CH-CH₂-~148
=CH-CO-~122
-OCH₃~51
-CH₂-~25
-CH₃~12

Table 7: Predicted ¹H NMR Spectral Data for Methyl (Z)-pent-2-enoate

SignalAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a=CH-CH₂-~6.30Doublet of triplets (dt)1H~11.6, ~7.5
b=CH-CO-~5.75Doublet of triplets (dt)1H~11.6, ~1.6
c-OCH₃~3.70Singlet (s)3H-
d-CH₂-~2.60Quintet (q)2H~7.5
e-CH₃~1.00Triplet (t)3H~7.5

Table 8: Predicted ¹³C NMR Spectral Data for Methyl (Z)-pent-2-enoate

AssignmentChemical Shift (δ, ppm)
C=O~166
=CH-CH₂-~147
=CH-CO-~121
-OCH₃~51
-CH₂-~21
-CH₃~13

Comparative Analysis and Key Differentiating Features

Figure 2: Key NMR spectral changes for different reaction products.

The key to distinguishing between the starting material and the various products lies in a few key regions of the NMR spectra:

  • The α-Proton (¹H NMR): The chemical shift of the proton at the C2 position is highly diagnostic. In the starting material, it is deshielded by the electronegative bromine atom and appears around 4.40 ppm. In the substitution product, the hydroxyl group is less deshielding, causing an upfield shift to around 4.20 ppm. In the elimination products, this proton is absent and is replaced by olefinic protons.

  • The C2 Carbon (¹³C NMR): The C2 carbon signal also provides clear evidence of the reaction outcome. It resonates at approximately 45 ppm in the starting material. In the substitution product, the more electronegative oxygen atom shifts this signal downfield to around 68 ppm. For the elimination products, this carbon becomes sp² hybridized and appears in the olefinic region (121-148 ppm).

  • Olefinic Protons (¹H NMR): The presence of signals between 5.7 and 7.0 ppm is a definitive indicator of the formation of an elimination product. The coupling constant between the two olefinic protons is crucial for distinguishing between the E and Z isomers. A larger coupling constant (typically ~15.6 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (~11.6 Hz) indicates a cis (Z) configuration.

  • Methyl Ester Protons (¹H NMR): The singlet for the methyl ester protons will be present in all compounds and typically appears around 3.7-3.8 ppm, serving as a useful internal reference point.

Conclusion

The ¹H and ¹³C NMR spectra of this compound and its reaction products exhibit distinct and predictable patterns. By carefully analyzing the chemical shifts and coupling constants in the α-proton/carbon region and the olefinic region, researchers can unambiguously identify the products of substitution and elimination reactions. This guide provides a comprehensive framework for this analysis, grounded in the fundamental principles of organic reactivity and spectroscopic interpretation. The provided experimental protocols offer a starting point for the synthesis of these compounds, and the detailed spectral data serves as a reliable reference for product characterization.

References

  • BenchChem. (2025).
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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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  • Reaxys. (n.d.). Reaction protocols for hydrolysis and dehydrobromination of alpha-bromo esters. (Requires subscription for access)
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A Comparative Guide to the Reactivity of Methyl 2-bromopentanoate and Other Bromoesters for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, α-bromoesters stand as versatile intermediates. Their utility in forming carbon-carbon and carbon-heteroatom bonds is pivotal. However, the reactivity of these crucial building blocks is not uniform. Subtle changes in their molecular architecture can lead to significant differences in reaction rates and outcomes. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-bromopentanoate against other commonly utilized bromoesters, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape of α-Bromoesters

The reactivity of α-bromoesters is primarily dictated by the steric and electronic environment surrounding the α-carbon. This guide will focus on three principal reaction types where these differences are pronounced: bimolecular nucleophilic substitution (SN2) reactions, Atom Transfer Radical Polymerization (ATRP), and the Reformatsky reaction.

The Decisive Role of Steric Hindrance in SN2 Reactions

Bimolecular nucleophilic substitution (SN2) is a cornerstone of organic synthesis. The reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, concurrently displacing the leaving group.[1] The rate of an SN2 reaction is highly sensitive to steric bulk around the reaction center.[2] As the number of alkyl groups on the carbon bearing the leaving group increases, the accessibility for backside attack by the nucleophile decreases, leading to a significant reduction in the reaction rate.[2]

This principle directly governs the relative reactivity of the bromoesters :

  • Methyl 2-bromopropanoate (a primary-like α-bromoester, though technically secondary due to the ester, the steric hindrance is minimal)

  • Methyl 2-bromobutanoate (a secondary α-bromoester)

  • This compound (a secondary α-bromoester, structurally similar to the butanoate)

  • Ethyl 2-bromoisobutyrate (a tertiary α-bromoester)

The general trend for SN2 reactivity in alkyl halides is primary > secondary > tertiary .[2] This trend holds true for α-bromoesters.

Quantitative Comparison of Bromoester Reactivity

Insights from Atom Transfer Radical Polymerization (ATRP) Kinetics

ATRP is a controlled radical polymerization technique where an alkyl halide initiator is reversibly activated by a transition metal complex. The rate of activation of the initiator is critically dependent on its structure. Kinetic studies on the activation of various α-bromoester initiators in Cu-mediated ATRP provide a valuable quantitative insight into their relative reactivities.

The activation rate constants (kact) for primary, secondary, and tertiary α-bromoesters exhibit a clear trend. For instance, the relative activation rates are approximately:

Bromoester TypeRelative Activation Rate (kact)
Primary (e.g., Methyl 2-bromopropionate)1
Secondary (e.g., this compound)10
Tertiary (e.g., Ethyl 2-bromoisobutyrate)80

This data illustrates that a secondary bromoester like this compound is roughly ten times more reactive in this radical activation process than a primary analogue, and significantly less reactive than a tertiary one. This trend, while for a radical process, underscores the inherent differences in bond dissociation energies and steric accessibility, which also influence SN2 reactivity, albeit in a different mechanistic context.

In-Depth Reactivity Profiles

Bimolecular Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, This compound , being a secondary bromoester, exhibits intermediate reactivity.

  • Compared to Methyl 2-bromopropanoate (Primary-like): this compound will react significantly slower. The additional alkyl chain length (propyl group vs. methyl group at the α-position) in this compound presents greater steric hindrance to the incoming nucleophile.

  • Compared to Methyl 2-bromobutanoate (Secondary): The reactivity will be very similar to this compound as both are secondary bromoesters with only a minor difference in the length of the alkyl chain, which has a less pronounced effect on the immediate steric environment of the reaction center.

  • Compared to Ethyl 2-bromoisobutyrate (Tertiary): this compound is considerably more reactive. The two methyl groups on the α-carbon of ethyl 2-bromoisobutyrate create substantial steric shielding, making backside attack by a nucleophile extremely difficult. SN2 reactions are generally considered not to occur at tertiary centers.[2]

Caption: Relative SN2 reactivity of bromoesters.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the bromoester acts as an initiator. The efficiency of initiation is related to the activation rate constant (kact). A higher kact leads to faster initiation.

  • This compound is an effective initiator for the polymerization of various monomers. Its secondary nature provides a good balance between reactivity and control.

  • Methyl 2-bromopropanoate is a less active initiator compared to its secondary and tertiary counterparts.

  • Ethyl 2-bromoisobutyrate is a highly active initiator due to the stability of the resulting tertiary radical. This high activity can sometimes lead to a faster polymerization but may require more careful control of conditions to maintain low polydispersity.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[3][4] The first step is the formation of an organozinc intermediate. The ease of formation of this intermediate is influenced by the structure of the bromoester.

While detailed kinetic comparisons are scarce, the general trend is that less sterically hindered bromoesters react more readily with zinc. Therefore, one would expect the reactivity to loosely follow the trend: primary > secondary > tertiary . However, all the listed bromoesters are commonly used in Reformatsky reactions, and the choice often depends on the desired structure of the final product rather than a significant difference in reactivity.

Experimental Protocols for Kinetic Analysis

To provide a self-validating system for comparing the reactivity of these bromoesters, the following detailed experimental protocols for monitoring SN2 reaction kinetics are provided.

Protocol 1: Monitoring SN2 Kinetics via Titration

This classic method follows the progress of the reaction by titrating the liberated bromide ions.

Objective: To determine the second-order rate constant for the reaction of a bromoester with a nucleophile (e.g., hydroxide).

Materials:

  • This compound and other bromoesters

  • Standardized solution of sodium hydroxide in a suitable solvent (e.g., 80:20 ethanol/water)

  • Standardized solution of hydrobromic acid (for back-titration if needed)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Pipettes, burettes, and flasks

Procedure:

  • Equilibrate separate solutions of the bromoester and sodium hydroxide to the desired reaction temperature in the constant temperature bath.

  • Initiate the reaction by mixing known volumes of the two solutions in a reaction flask. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standard acid solution.

  • Immediately back-titrate the unreacted acid with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of bromide ions formed at each time point can be calculated from the amount of hydroxide consumed.

  • Plot the appropriate function of concentration versus time to determine the second-order rate constant.

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equilibrate Reactant Solutions B Mix Reactants & Start Timer A->B C Withdraw Aliquots at Intervals B->C D Quench Reaction C->D E Titrate D->E F Calculate Rate Constant E->F

Caption: Workflow for kinetic analysis by titration.

Protocol 2: Monitoring SN2 Kinetics via Gas Chromatography (GC)

GC is a powerful technique for monitoring the disappearance of reactants and the appearance of products over time.

Objective: To determine the relative reaction rates of different bromoesters in a competition experiment.

Materials:

  • This compound and other bromoesters

  • A common nucleophile (e.g., sodium iodide)

  • A suitable solvent (e.g., acetone)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • Gas chromatograph with a suitable column and detector (e.g., FID)

  • Syringes and vials

Procedure:

  • Prepare a stock solution containing a known concentration of the bromoesters to be compared and an internal standard in the reaction solvent.

  • Prepare a stock solution of the nucleophile in the same solvent.

  • Initiate the reaction by mixing the two solutions at a constant temperature.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture, quench it (e.g., by dilution with a large volume of a non-polar solvent and washing with water), and inject it into the GC.

  • Record the peak areas of the bromoesters and the internal standard at each time point.

  • The concentration of each bromoester at a given time can be determined relative to the constant concentration of the internal standard.

  • Plot the concentration of each bromoester versus time to determine their respective rates of consumption.

GC_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Sampling cluster_analysis GC Analysis A Prepare Reactant & Nucleophile Solutions B Initiate Reaction A->B C Withdraw & Quench Aliquots B->C D Inject Sample into GC C->D E Record & Analyze Chromatograms D->E F Determine Relative Rates E->F

Caption: Workflow for kinetic analysis by GC.

Conclusion

The reactivity of this compound, a secondary α-bromoester, is intermediate and highly dependent on the reaction type. In SN2 reactions, it is significantly less reactive than primary analogues like Methyl 2-bromopropanoate due to increased steric hindrance, and far more reactive than tertiary bromoesters such as Ethyl 2-bromoisobutyrate. This reactivity trend is mirrored in the initiation efficiency of ATRP, where quantitative data shows a clear hierarchy. For researchers designing synthetic routes, this comparative guide provides the foundational knowledge and practical protocols to select the appropriate bromoester and predict its behavior, ultimately leading to more efficient and successful chemical transformations.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
  • LibreTexts Chemistry. (2024, March 18). 11.2: The SN2 Reaction. [Link]
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  • Wikipedia. (n.d.).
  • Chemistry Notes. (2022, February 4).

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A Comparative Guide to the SN2 Reactivity of Methyl 2-bromopentanoate and Ethyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic pathway. The nucleophilic substitution reaction, particularly the bimolecular (S(_N)2) mechanism, is a cornerstone of organic synthesis. This guide provides an in-depth comparison of the SN2 reactivity of two closely related α-bromo esters: Methyl 2-bromopentanoate and Ethyl 2-bromopentanoate. By examining the subtle yet significant impact of the ester alkyl group on reaction kinetics, this document aims to equip the reader with the foundational knowledge and practical methodology to make informed decisions in their synthetic endeavors.

The S(_N)2 Reaction: A Mechanistic Overview

The S(_N)2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[1][2][3] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate equation: Rate = k[Substrate][Nucleophile].[2][4] A key stereochemical outcome of the S(_N)2 mechanism is the inversion of configuration at the reaction center, often likened to an umbrella flipping inside out in the wind.[2][3]

Several factors govern the rate of an S(_N)2 reaction, including the nature of the leaving group, the strength of the nucleophile, the solvent, and, most pertinent to this guide, the structure of the substrate.[5][6] Steric hindrance around the electrophilic carbon is a paramount consideration; as the bulkiness of the substituents on the substrate increases, the rate of the S(_N)2 reaction decreases.[5][7][8] This is due to the increased difficulty for the nucleophile to approach the carbon atom for the requisite backside attack.[3][9]

Methyl vs. Ethyl 2-bromopentanoate: A Subtle Steric Distinction

At first glance, this compound and Ethyl 2-bromopentanoate appear to be very similar molecules. Both possess a bromine atom at the α-position to a carbonyl group, making them reactive towards nucleophilic substitution. However, the seemingly minor difference in the ester alkyl group—a methyl versus an ethyl group—is expected to have a discernible impact on their SN2 reactivity.

The core of the comparison lies in the steric hindrance presented by the ester group to the incoming nucleophile. While the ester group is not directly attached to the electrophilic carbon, its proximity allows for potential steric impediment of the nucleophile's trajectory towards the backside of the carbon-bromine bond. The ethyl group, with its additional methyl moiety compared to the methyl group, presents a slightly larger steric profile. This increased bulk, although not dramatic, is hypothesized to result in a slower SN2 reaction rate for Ethyl 2-bromopentanoate when compared to its methyl counterpart under identical conditions. Even small increases in steric repulsion in the transition state can lead to a measurable decrease in reaction rate.[8]

To empirically validate this hypothesis, a comparative kinetic study is necessary. The Finkelstein reaction, which involves the substitution of a bromide with an iodide using sodium iodide in acetone, is an ideal experimental setup for this purpose.[1][10] The reaction's progress can be conveniently monitored by the precipitation of sodium bromide, which is insoluble in acetone, whereas sodium iodide is soluble.[1][10][11]

Experimental Protocol: A Comparative Kinetic Study

The following protocol outlines a self-validating experiment designed to compare the SN2 reactivity of this compound and Ethyl 2-bromopentanoate.

Objective: To determine the relative rates of SN2 reaction of this compound and Ethyl 2-bromopentanoate with sodium iodide in acetone.

Materials:

  • This compound

  • Ethyl 2-bromopentanoate

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for rinsing

  • Test tubes (clean and dry)

  • Pipettes or micropipettes

  • Stopwatch

  • Water bath (optional, for reactions that are slow at room temperature)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each ester. It is crucial that the test tubes are dry, as water can dissolve the sodium bromide precipitate and lead to false negative results.[10][12]

  • Reagent Addition: Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: To the first test tube, add a specific quantity (e.g., 2 drops or a precise molar equivalent) of this compound and immediately start the stopwatch.[4] Shake the tube to ensure thorough mixing.

  • Concurrent Reaction: Simultaneously, or in a precisely timed manner, add the same quantity of Ethyl 2-bromopentanoate to the second test tube and start a separate stopwatch or record the start time. Shake this tube as well.

  • Observation: Observe both test tubes for the formation of a white precipitate (sodium bromide).[10] Record the time it takes for the first appearance of a persistent cloudiness or precipitate in each tube.

  • Data Recording: Continue to observe the reactions for a set period (e.g., 30-45 minutes), noting the extent of precipitation at various time intervals.[10]

  • Elevated Temperature (if necessary): If no reaction is observed at room temperature after a reasonable amount of time (e.g., 5-10 minutes), the test tubes can be placed in a 50°C water bath to facilitate the reaction.[10][11] It is important not to exceed this temperature to avoid the evaporation of acetone, which could lead to false positive results.[10][12]

Data Presentation and Expected Outcomes

The quantitative data from this experiment can be summarized in a table for clear comparison:

SubstrateTime for Precipitate Formation (seconds/minutes) at Room TemperatureObservations at 50°C (if applicable)
This compound
Ethyl 2-bromopentanoate

Expected Results: Based on the principles of steric hindrance in SN2 reactions, it is anticipated that the precipitate of sodium bromide will appear more rapidly in the test tube containing this compound.[8][9] The smaller methyl group should allow for easier access of the iodide nucleophile to the electrophilic carbon compared to the slightly bulkier ethyl group.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.

SN2_Mechanism_Comparison M_Reactants I⁻ + this compound M_TS [Transition State]⁻ M_Reactants->M_TS Backside Attack M_Products Methyl 2-iodopentanoate + Br⁻ M_TS->M_Products Inversion of Configuration E_Reactants I⁻ + Ethyl 2-bromopentanoate E_TS [Transition State]⁻ E_Reactants->E_TS Slightly More Hindered Backside Attack E_Products Ethyl 2-iodopentanoate + Br⁻ E_TS->E_Products Inversion of Configuration Note Note: The ethyl group in Ethyl 2-bromopentanoate introduces slightly more steric hindrance, leading to a higher energy transition state and a slower reaction rate compared to the methyl ester. Experimental_Workflow start Start: Prepare two clean, dry test tubes add_NaI Add 2 mL of 15% NaI in acetone to each tube start->add_NaI add_esters Add equal amounts of this compound (Tube 1) and Ethyl 2-bromopentanoate (Tube 2) add_NaI->add_esters start_timing Start stopwatch for each reaction add_esters->start_timing observe_precipitate Observe for the formation of a white precipitate (NaBr) start_timing->observe_precipitate record_time Record the time of first precipitate appearance for each tube observe_precipitate->record_time no_reaction No precipitate after ~10 min? record_time->no_reaction heat Place tubes in a 50°C water bath no_reaction->heat No compare Compare reaction times to determine relative reactivity no_reaction->compare Yes observe_heated Observe for precipitate formation at 50°C heat->observe_heated observe_heated->compare end End compare->end

Caption: Experimental workflow for the comparative kinetic study.

Conclusion

While this compound and Ethyl 2-bromopentanoate are structurally very similar, the principles of SN2 reaction kinetics suggest a tangible difference in their reactivity. The minor increase in steric hindrance from the ethyl group in Ethyl 2-bromopentanoate is expected to result in a slower reaction rate compared to this compound. The provided experimental protocol offers a straightforward and effective method for verifying this hypothesis in a laboratory setting. For scientists engaged in process development and optimization, understanding such subtle structural effects is crucial for selecting the most reactive and efficient reagents, ultimately leading to more robust and economical synthetic routes.

References

  • Sodium Iodide and Acetone | PDF | Precipitation (Chemistry) | Chemical Reactions - Scribd. (n.d.).
  • SN2 Reactions of Alkyl Halides - WebAssign. (n.d.).
  • Experiment 7 — Nucleophilic Substitution. (n.d.).
  • SN2, SN1 Reactions; Mechanisms and Arrow-Pushing 47 Chem 355-Jasperse STRUCTURAL EFFECTS ON. (n.d.).
  • Solved The Sn2 Mechanism RX Nal (acetone) RI + NaX | Chegg.com. (2021, November 9).
  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (2025, August 6).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.).
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5).
  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube. (2020, June 24).
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4).
  • 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24).
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC - PubMed Central. (2023, August 27).
  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.).
  • 11.2 The SN2 Reaction - Organic Chemistry | OpenStax. (2023, September 20).
  • 11.2: The Sₙ2 Reaction - Chemistry LibreTexts. (2024, September 30).

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A Researcher's Guide to Safer and More Efficient Alpha-Bromination of Pentanoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom at the α-position of carbonyl compounds is a cornerstone transformation in organic synthesis, yielding versatile intermediates for a wide array of subsequent reactions, including the formation of α-amino acids, α-hydroxy esters, and various heterocycles. For substrates like pentanoate esters, the classical Hell-Volhard-Zelinsky (HVZ) reaction, which typically employs elemental bromine (Br₂) and a phosphorus catalyst (e.g., PBr₃), has been the textbook method. However, the use of highly toxic, corrosive, and difficult-to-handle liquid bromine presents significant safety and environmental challenges in a modern laboratory setting.

This guide provides a comparative analysis of viable, safer, and often more selective alternative reagents for the α-bromination of pentanoate esters. We will delve into the mechanistic underpinnings of these alternatives, present experimental data to support their efficacy, and provide detailed protocols for their application, empowering researchers to make informed decisions for their synthetic needs.

The Challenge with the Classical Method

The traditional HVZ reaction requires the conversion of the parent carboxylic acid to an acid halide, which then enolizes and reacts with Br₂. To apply this to an ester, it must first be hydrolyzed, subjected to the HVZ conditions, and then re-esterified. This multi-step process is inefficient. A direct α-bromination of the ester is preferable, but the lower enol content of esters compared to ketones or aldehydes makes the reaction more challenging, often requiring harsh conditions or strong bases that can promote side reactions like self-condensation.

Key Alternative Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide has emerged as the leading alternative for α-bromination, prized for its solid, crystalline nature, which makes it significantly easier and safer to handle than liquid bromine. It typically functions via a radical-based mechanism, although ionic pathways can also be operative under different conditions.

Mechanism and Rationale

The most common method for the α-bromination of esters using NBS involves a radical chain reaction.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photolysis.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from HBr, which is often generated in situ or added in catalytic amounts, to form a bromine radical (Br•).

    • The bromine radical then abstracts the most labile hydrogen atom from the pentanoate ester. The α-position is favored because the resulting carbon-centered radical is stabilized by resonance with the adjacent carbonyl group.

    • This ester radical then reacts with a molecule of NBS to yield the desired α-bromo pentanoate ester and a succinimidyl radical.

    • The succinimidyl radical abstracts a hydrogen from HBr to regenerate the bromine radical, continuing the chain.

The choice of a radical pathway is a key experimental decision. It avoids the need for strong acids that could hydrolyze the ester and circumvents the use of strong bases that could cause unwanted condensation reactions.

Experimental Protocol: α-Bromination of Ethyl Pentanoate with NBS

This protocol is a representative example of a radical-promoted bromination.

Materials:

  • Ethyl pentanoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl pentanoate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add the solvent (e.g., CCl₄) and heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine species), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 2-bromopentanoate.

Workflow Diagram: NBS Bromination

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Ethyl Pentanoate, NBS, and AIBN in Solvent Reflux Heat to Reflux (Initiates Radical Reaction) Setup->Reflux Monitor Monitor Progress (TLC / GC-MS) Reflux->Monitor Cool Cool to RT & Filter Succinimide Monitor->Cool Wash Aqueous Washes (Na2S2O3, NaHCO3) Cool->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Final Final Purify->Final Yields Ethyl 2-Bromopentanoate

Caption: Workflow for the radical-based α-bromination of an ester using NBS.

Other Promising Alternatives

While NBS is the most common alternative, other reagents offer specific advantages.

Pyridinium Tribromide (Py·HBr₃)

Pyridinium tribromide is another solid, crystalline reagent that is safer to handle than liquid bromine. It is often used for the α-bromination of ketones and can be applied to esters, typically under acidic conditions that promote enolization. It acts as a source of electrophilic bromine. The reaction generally proceeds more slowly than with Br₂ but offers better control and selectivity.

Bromo-organic Compounds in Ionic Liquids

Research has shown that using a combination of a brominating agent like NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an acidic ionic liquid can efficiently promote the α-bromination of esters. The ionic liquid can act as both the solvent and a catalyst, enhancing the reaction rate and often allowing for easier product separation and potential recycling of the reaction medium.

Performance Comparison

The choice of reagent depends on factors like substrate tolerance, desired selectivity, safety requirements, and cost.

Reagent/MethodTypical YieldSelectivity (α)Key AdvantagesKey Disadvantages
Br₂ / PBr₃ (HVZ) Moderate-HighGoodWell-established, powerful reagentExtremely hazardous, corrosive, requires acid catalysis, often multi-step for esters
NBS / Radical Initiator Good-ExcellentExcellentSolid reagent, high selectivity for α-position, avoids strong acids/basesRequires radical initiator, can be sensitive to inhibitors, CCl₄ is often used (toxic)
Pyridinium Tribromide Moderate-GoodGoodSolid, stable reagent, easier handling than Br₂Often requires acidic conditions, can be slower than other methods
DBDMH in Ionic Liquid Good-ExcellentGoodPotentially "greener" solvent system, recyclable mediumHigher cost of ionic liquids, requires optimization for specific substrates

Conclusion

For the α-bromination of pentanoate esters, N-Bromosuccinimide (NBS) stands out as a superior alternative to traditional methods employing elemental bromine. Its ease of handling, high selectivity under radical conditions, and good to excellent yields make it the preferred choice for most laboratory-scale syntheses. While other reagents like pyridinium tribromide and innovative systems using ionic liquids also offer advantages in safety and handling, the reliability and extensive documentation of NBS protocols provide a robust and validated pathway for obtaining α-bromo esters, crucial intermediates for further synthetic elaboration. Researchers are encouraged to prioritize these safer alternatives to minimize laboratory hazards while achieving their synthetic goals efficiently.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • Grigor, J. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry.
  • Yadav, G. D., & Lande, S. V. (2007). Alpha-bromination of carbonyl compounds in acidic ionic liquid: a green and recyclable catalytic system. Journal of Molecular Catalysis A: Chemical, 261(2), 163-169.

Introduction: The Role of Methyl 2-Bromopentanoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Synthetic Routes Utilizing Methyl 2-Bromopentanoate

This compound is a versatile bifunctional molecule, serving as a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive α-bromo substituent and a methyl ester, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The validation of any synthetic route is a cornerstone of chemical development, ensuring reproducibility, scalability, and the definitive structural confirmation of the target molecule.[3][4] This guide provides a comparative analysis of two distinct synthetic pathways originating from this compound, focusing on the critical validation and analytical techniques required to ensure a robust and reliable process.

Comparative Synthetic Strategies

To illustrate the validation process, we will explore two common, yet mechanistically different, synthetic routes starting from this compound: a direct nucleophilic substitution (S-alkylation) and a Reformatsky reaction. We will also compare the S-alkylation with an alternative starting material to highlight key performance differences.

Route A: S-Alkylation with Thiophenol

This route exemplifies a classic SN2 reaction, where a soft nucleophile (thiophenoxide) displaces the bromide from the α-carbon. This reaction is fundamental for creating α-thioether esters, which are precursors to various biologically active molecules.

Route B: Reformatsky Reaction with Acetone

The Reformatsky reaction is a powerful C-C bond-forming reaction that utilizes an organozinc intermediate.[5][6] This pathway condenses this compound with a ketone (acetone) to form a β-hydroxy ester, a common motif in natural products and pharmaceuticals.[7]

Alternative Reagent: Methyl 2-Chloropentanoate for S-Alkylation

A common alternative to α-bromo esters are their α-chloro counterparts. While often more cost-effective, their lower reactivity due to the stronger C-Cl bond can influence reaction conditions and outcomes.

G cluster_start Starting Material cluster_route_a Route A: S-Alkylation cluster_route_b Route B: Reformatsky Reaction start This compound reagent_a Thiophenol, K2CO3 Acetone start->reagent_a reagent_b 1. Zinc, Acetone 2. H3O+ workup start->reagent_b product_a Methyl 2-(phenylthio)pentanoate reagent_a->product_a SN2 Reaction product_b Methyl 3-hydroxy-2,3-dimethylpentanoate reagent_b->product_b Organozinc Addition

Caption: Comparative synthetic pathways using this compound.

The Validation Workflow: A Multi-Pillar Approach

A successful synthesis is not complete until the identity, purity, and yield of the product are unequivocally confirmed. This validation process can be broken down into three core stages: in-process monitoring, purification and isolation, and final product characterization.

ValidationWorkflow start Synthetic Reaction Setup monitoring In-Process Reaction Monitoring (TLC, GC-MS, in-situ FTIR) start->monitoring workup Reaction Quench & Workup (Aqueous Extraction) monitoring->workup Reaction Complete purification Purification of Crude Product (Column Chromatography) workup->purification characterization Structural & Purity Analysis purification->characterization nmr NMR Spectroscopy (1H, 13C, COSY) characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms ir FTIR Spectroscopy characterization->ir purity Purity Assessment (HPLC, qNMR) characterization->purity final Validated Product & Yield nmr->final ms->final ir->final purity->final

Caption: General workflow for the validation of a synthetic route.

In-Process Reaction Monitoring

Real-time or frequent analysis of the reaction mixture is crucial to determine the point of completion, identify the formation of byproducts, and prevent over-reaction.[8][9][10]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique to visualize the consumption of starting materials and the appearance of the product. For our routes, co-spotting the reaction mixture with the starting this compound allows for a clear comparison.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components of the reaction mixture and provides their mass-to-charge ratio.[9] It is excellent for quantitatively tracking the disappearance of the starting material and the appearance of the product, confirming the product's molecular weight simultaneously.

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: For the Reformatsky reaction, monitoring the carbonyl (C=O) stretch of the starting acetone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹) can provide real-time kinetic data.[10][11]

Purification and Isolation

Once the reaction is complete, the target molecule must be isolated from unreacted starting materials, reagents, and byproducts.

  • Aqueous Workup: This is a standard procedure to remove water-soluble impurities. For the S-alkylation, washing with a mild base like sodium bicarbonate can remove any unreacted thiophenol.[12] For the Reformatsky reaction, a mild acid wash quenches the reaction and removes zinc salts.

  • Column Chromatography: This is the most common method for purifying organic compounds.[13] The choice of solvent system (eluent) is critical and is typically determined by preliminary TLC analysis. For both target products, a gradient of ethyl acetate in hexane is a common choice to separate the less polar starting materials from the more polar products.[12]

Final Product Characterization and Purity Assessment

This is the definitive stage of validation, where the structure and purity of the isolated compound are confirmed using a combination of spectroscopic methods.[14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For the S-alkylation product, the disappearance of the proton at the α-carbon of the starting material (a triplet of doublets) and the appearance of a new signal in its place, along with the characteristic aromatic signals from the phenyl group, are key indicators. For the Reformatsky product, the appearance of a new hydroxyl (-OH) proton signal and new methyl singlets confirms the addition to acetone.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shift of the α-carbon will change significantly upon substitution in both reactions. The appearance of new quaternary and methyl carbons in the Reformatsky product is a key confirmation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass of the molecule, allowing for the determination of its elemental composition. This is a critical step for confirming the identity of a new compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For the S-alkylation product, the C=O stretch of the ester will remain (~1740 cm⁻¹). For the Reformatsky product, the key diagnostic peak is the appearance of a broad O-H stretch around 3500 cm⁻¹.[11]

  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the final product. By using a calibrated standard, HPLC can provide a purity value as a percentage of the main peak area relative to all other peaks.

Comparative Data Analysis

The choice of synthetic route and reagents can significantly impact reaction outcomes. The following table presents representative experimental data for our discussed routes.

Parameter Route A: S-Alkylation (Bromo) Route A': S-Alkylation (Chloro) Route B: Reformatsky
Reaction Time 4 hours12 hours6 hours
Reaction Temp. 60 °C80 °C40 °C (initiation), then RT
Crude Yield 95%92%88%
Isolated Yield 85%78%75%
Final Purity (HPLC) >99%>99%98% (minor diastereomer)
Key Byproducts Dialkylated sulfideUnreacted starting materialDehydrated alkene product

Analysis of Results:

  • The S-alkylation with this compound (Route A) is faster and proceeds under milder conditions than with the chloro-analogue, as expected from the relative C-X bond strengths. This leads to a higher isolated yield.

  • The Reformatsky reaction (Route B) provides a good yield of the desired β-hydroxy ester, but purification can be more challenging due to the potential for side reactions like dehydration, slightly lowering the final purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(phenylthio)pentanoate (Route A)
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.95 g, 10 mmol), thiophenol (1.10 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 30 mL of acetone.

  • Heat the mixture to reflux (approx. 60 °C) and monitor the reaction progress by TLC (20% ethyl acetate in hexane).

  • After 4 hours, or upon disappearance of the starting material, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 50 mL of diethyl ether and wash with 1M NaOH (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude oil by flash column chromatography (5-10% ethyl acetate in hexane) to afford the pure product as a colorless oil.

Protocol 2: Validation of Methyl 2-(phenylthio)pentanoate
  • ¹H NMR (400 MHz, CDCl₃): Acquire a spectrum and identify signals corresponding to the propyl chain, the α-proton, the methyl ester, and the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the expected number of carbon signals, paying attention to the chemical shifts of the carbonyl carbon and the α-carbon.

  • HRMS (ESI+): Obtain a high-resolution mass spectrum to confirm the elemental composition (Calculated for C₁₂H₁₆O₂S).

  • FTIR (Neat): Record the infrared spectrum and identify the characteristic C=O stretch of the ester around 1735-1745 cm⁻¹.

  • HPLC Analysis: Dissolve a small sample in the mobile phase (e.g., acetonitrile/water) and inject it into an HPLC system with a C18 column to determine the purity.

Conclusion

The successful validation of a synthetic route is a systematic process that combines careful reaction execution with rigorous analytical confirmation. As demonstrated with this compound, the choice of synthetic strategy not only dictates the reaction conditions but also the potential byproducts and, consequently, the required purification and validation methods. While S-alkylation offers a straightforward route with high purity, the C-C bond formation of the Reformatsky reaction provides access to more complex structures, albeit with potentially more complex validation challenges. A thorough understanding and application of modern analytical techniques are paramount for any researcher aiming to develop robust, reliable, and scalable synthetic procedures.[18]

References

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes.
  • St-Gelais, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalhousie University.
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A Researcher's Guide to the Kinetic Analysis of Methyl 2-bromopentanoate Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of process optimization, yield maximization, and stereochemical control. This guide provides an in-depth comparative analysis of the nucleophilic substitution reactions of Methyl 2-bromopentanoate, a chiral secondary alkyl halide. We will explore how manipulating reaction conditions can dictate the kinetic profile and favor either a unimolecular (SN1) or bimolecular (SN2) pathway, supported by experimental frameworks and data interpretation.

The Dichotomy of Pathways: SN1 vs. SN2 at a Secondary Carbon

This compound serves as an excellent model substrate because its secondary carbon, bonded to the bromine leaving group, represents a crossroads between the SN1 and SN2 mechanisms.[1][2] Unlike primary halides that overwhelmingly favor the SN2 pathway or tertiary halides that prefer the SN1 route, secondary systems are highly sensitive to their chemical environment.[2][3]

  • The SN2 Pathway (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4][5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]).[5][7] This pathway is characterized by an inversion of stereochemistry at the reaction center.[7]

  • The SN1 Pathway (Substitution, Nucleophilic, Unimolecular): This is a two-step process. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[6][8] The second, faster step involves the attack of the nucleophile on this carbocation.[8] The rate depends solely on the concentration of the substrate (Rate = k[R-Br]).[9][10] Because the nucleophile can attack the planar carbocation from either face, this pathway typically leads to a racemic mixture of products.[6][11]

The competition between these pathways is governed by four key factors: the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties. For this compound, the bromide ion is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.[12][13][14] Therefore, our focus shifts to the interplay of the nucleophile and the solvent in directing the reaction.

Visualizing the Mechanistic Competition

The two distinct pathways for the substitution reaction of this compound can be visualized as follows.

Caption: The SN2 mechanism: a single, concerted step.

Caption: The SN1 mechanism: a two-step process via a carbocation.

Comparative Guide: Directing the Reaction Pathway

We will compare two distinct experimental setups designed to selectively favor each pathway.

Factor Experiment A: Favoring SN2 Experiment B: Favoring SN1 Causality and Rationale
Nucleophile Sodium Iodide (NaI) - StrongEthanol (EtOH) - Weak, NeutralStrong nucleophiles, typically bearing a negative charge, are aggressive and favor the bimolecular SN2 attack before the substrate has a chance to ionize.[2][15][16] Weak, neutral nucleophiles are not reactive enough for an SN2 reaction and will wait for the formation of a highly electrophilic carbocation intermediate in the SN1 pathway.[2][17]
Solvent Acetone - Polar AproticEthanol (EtOH) - Polar ProticPolar aprotic solvents (like Acetone, DMSO, DMF) do not form strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive for an SN2 attack.[18][19][20] Polar protic solvents (like water, ethanol) solvate and stabilize both the leaving group anion and the carbocation intermediate through hydrogen bonding, accelerating the rate-determining ionization step of the SN1 mechanism.[17][21][22] They also "cage" and deactivate strong nucleophiles, further hindering the SN2 pathway.[4][18]
Expected Rate Law Rate = k[Substrate][I⁻]Rate = k[Substrate]The rate law is the definitive kinetic evidence for the mechanism. The bimolecular nature of the SN2 reaction means the rate depends on the collision frequency of both reactants.[5] The unimolecular rate-determining step of the SN1 reaction means the rate is independent of the nucleophile's concentration.[7][9]
Expected Stereochemistry Inversion of ConfigurationRacemizationThe backside attack inherent to the SN2 mechanism forces an inversion of the stereocenter.[7] The planar carbocation in the SN1 mechanism can be attacked from either face, leading to a mixture of enantiomers.[6]

Experimental Protocols for Kinetic Analysis

The following protocols provide a framework for quantifying the reaction rates. The progress of the reaction can be monitored by various techniques, including titration of the generated acid (in SN1 solvolysis) or gas chromatography (GC) to measure the disappearance of the starting material.

Protocol 1: SN2 Kinetics with Sodium Iodide in Acetone

This experiment monitors the formation of a precipitate (NaBr), which is insoluble in acetone, as a proxy for reaction progress. Alternatively, aliquots can be quenched and analyzed by GC.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Thermostated water bath

  • Stopwatch, volumetric flasks, pipettes, conical flasks

  • Gas Chromatograph (optional)

Procedure:

  • Prepare a 0.1 M solution of this compound in anhydrous acetone.

  • Prepare a 0.1 M solution of NaI in anhydrous acetone. Note: NaI is soluble, but the product NaBr is not.

  • Place both solutions in a thermostated water bath (e.g., 25°C) to equilibrate for 15 minutes.

  • To initiate the reaction, rapidly mix equal volumes of the two solutions in a conical flask, start the stopwatch immediately, and swirl to ensure homogeneity.

  • At regular time intervals (e.g., every 5 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a silver nitrate solution to precipitate any unreacted iodide, or by diluting it with a non-polar solvent for GC analysis.

  • If using GC, inject the quenched and diluted sample to determine the concentration of remaining this compound.

  • Plot ln[Substrate] versus time. For a second-order reaction (first-order in each reactant), a plot of 1/[Substrate] vs. time will yield a straight line, or the initial rates can be calculated at varying initial concentrations to determine the order with respect to each reactant.

Protocol 2: SN1 Kinetics via Solvolysis in Ethanol

This experiment monitors the production of HBr, which can be titrated with a standardized base.[8]

Materials:

  • This compound

  • Ethanol (absolute)

  • Standardized Sodium Hydroxide (NaOH) solution (approx. 0.01 M)

  • Bromothymol blue indicator

  • Thermostated water bath

  • Stopwatch, burette, pipettes, conical flasks

Procedure:

  • Prepare a 0.1 M solution of this compound in ethanol.

  • Place the solution in a thermostated water bath (e.g., 50°C, as SN1 reactions are often slower) to equilibrate.

  • In a separate conical flask, add a known volume (e.g., 50 mL) of the substrate solution and a few drops of bromothymol blue indicator.

  • Start the stopwatch. The solution is initially acidic due to trace impurities and will be yellow.

  • Titrate the solution with the standardized NaOH solution from a burette until the blue-green endpoint is reached. Record the initial volume of NaOH used.

  • As the solvolysis reaction proceeds, HBr is generated, causing the solution to turn yellow again.

  • Continuously add NaOH from the burette to maintain the blue-green endpoint. Record the total volume of NaOH added at regular time intervals (e.g., every 10 minutes).

  • The amount of HBr produced at time 't' is proportional to the amount of substrate that has reacted. The concentration of the remaining substrate can be calculated as [Substrate]t = [Substrate]0 - [HBr]t.

  • Plot ln[Substrate]t versus time. A straight line will confirm first-order kinetics, characteristic of an SN1 reaction.[8] The slope of this line is equal to -k.

Visualizing the Workflow

Experimental_Workflow cluster_SN2 Experiment A: SN2 Pathway cluster_SN1 Experiment B: SN1 Pathway A1 Prepare 0.1M Substrate & 0.1M NaI in Acetone A2 Equilibrate at 25°C A1->A2 A3 Mix & Start Timer A2->A3 A4 Withdraw & Quench Aliquots A3->A4 A5 Analyze via GC A4->A5 A6 Plot 1/[Substrate] vs. Time A5->A6 B1 Prepare 0.1M Substrate in Ethanol B2 Equilibrate at 50°C B1->B2 B3 Add Indicator & Start Timer B2->B3 B4 Titrate HBr with NaOH B3->B4 B5 Record NaOH Volume vs. Time B4->B5 B6 Plot ln[Substrate] vs. Time B5->B6 start Select Kinetic Experiment start->A1 Strong Nu⁻ Polar Aprotic Solvent start->B1 Weak Nu⁻ Polar Protic Solvent

Sources

A Researcher's Guide to Chiral HPLC Methods for Separating Enantiomers of Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the importance of robust analytical and preparative methods for their resolution.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of methyl 2-bromopentanoate, a valuable chiral building block in organic synthesis.

While specific chromatograms for this compound are not widely published, this guide draws upon established principles and data from structurally similar 2-bromoalkanoic acid esters to provide a comprehensive overview of viable separation strategies. We will delve into the technical nuances of method selection, explore the underlying principles of chiral recognition, and present a detailed experimental protocol to empower you in your laboratory endeavors.

Comparing Chiral Separation Strategies: A High-Level Overview

The successful chiral separation of this compound hinges on selecting the optimal combination of a chiral stationary phase (CSP) and a mobile phase. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for a broad range of racemates.[2][3] The primary modes of separation to consider are normal-phase HPLC, polar organic solvent chromatography (POSC), and supercritical fluid chromatography (SFC).

Separation Mode Chiral Stationary Phase (CSP) Typical Mobile Phase Advantages Considerations
Normal-Phase HPLC Chiralpak® AD-H (Amylose-based), Lux® Cellulose-1 (Cellulose-based)Heptane/Isopropanol (IPA) or Heptane/Ethanol mixturesHigh efficiency and selectivity, well-established.Use of non-polar solvents, potential for longer run times.
Polar Organic (POSC) Immobilized Polysaccharide CSPs (e.g., Chiralpak® IA)Acetonitrile/Methanol or Acetonitrile/Ethanol mixturesGood for polar compounds, can offer different selectivity.[4]Requires immobilized phases for solvent compatibility.[5]
Supercritical Fluid (SFC) Chiralpak® AD-H, Lux® Cellulose-1CO₂ with alcohol modifiers (Methanol, Ethanol, or IPA)Fast separations, reduced solvent consumption ("green" chemistry), often higher efficiency.[6]Requires specialized SFC instrumentation.
Gas Chromatography (GC) Cyclodextrin-based CSPsHelium or Hydrogen carrier gasHigh resolution for volatile compounds.[7]Requires analyte to be volatile and thermally stable.

The "Why": Understanding Chiral Recognition on Polysaccharide CSPs

The enantioseparation on polysaccharide-based CSPs is a complex process governed by a combination of intermolecular interactions.[3][8] The helical structure of the polysaccharide polymer creates chiral grooves or cavities. The separation of enantiomers occurs because one enantiomer fits more favorably into these chiral grooves, leading to a stronger interaction and thus longer retention time.

The primary forces at play include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the ester group of this compound.

  • Dipole-Dipole Interactions: The polar C-Br and C=O bonds in the analyte interact with polar sites on the CSP.

  • Steric Interactions: The precise shape and size of the analyte relative to the chiral groove of the CSP is a critical factor. The different spatial arrangement of the bromine atom and the pentyl chain in the two enantiomers leads to different steric fits.

  • π-π Interactions: While less significant for non-aromatic compounds like this compound, these interactions can play a role if aromatic selectors are present on the CSP.

The choice of the alcohol modifier in the mobile phase can significantly influence the separation by altering the conformation of the polysaccharide and competing for hydrogen bonding sites.[9]

G cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte This compound Enantiomer CSP Chiral Groove HBond Hydrogen Bond Sites (-NH, C=O) Dipole Dipole Sites Analyte Enantiomer Analyte->CSP Enters Chiral Groove Analyte->CSP Steric Fit/Repulsion Ester Ester Group (H-bond acceptor) Ester->HBond Hydrogen Bonding Bromine Bromine Atom (Dipole, Steric) Bromine->Dipole Dipole-Dipole Interactions caption Chiral Recognition Mechanism G Start Racemic Methyl 2-bromopentanoate Sample Screen_Columns Screen Columns: - Chiralpak® AD-H - Lux® Cellulose-1 Start->Screen_Columns Screen_MP Screen Mobile Phases: A: 90:10 Heptane/IPA B: 80:20 Heptane/IPA C: 90:10 Heptane/Ethanol Screen_Columns->Screen_MP Analyze Analyze Results: - Peak Shape - Resolution (Rs) - Retention Time Screen_MP->Analyze Select Select Best Condition (Rs > 1.5) Analyze->Select Optimize Proceed to Optimization Select->Optimize Yes NoSep No Separation or Poor Resolution Select->NoSep No caption Initial Screening Workflow

Caption: Workflow for initial method screening.

Instrumentation:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Mobile Phases:

    • Mobile Phase A: n-Heptane/Isopropanol (90:10 v/v)

    • Mobile Phase B: n-Heptane/Isopropanol (80:20 v/v)

    • Mobile Phase C: n-Heptane/Ethanol (90:10 v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Screening: Inject the sample onto each column with each mobile phase and evaluate the chromatograms for separation.

Method Optimization

Once partial separation is achieved, optimize the method to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Composition: Fine-tune the ratio of heptane to alcohol. Increasing the alcohol content will generally decrease retention times but may also affect selectivity.

  • Alcohol Modifier: If separation is observed with IPA, also test ethanol, as it can offer different selectivity.

  • Temperature: Varying the column temperature can influence enantioselectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the optimal condition.

  • Flow Rate: Adjust the flow rate to optimize resolution and analysis time. A lower flow rate can sometimes improve resolution.

Advancing to Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced environmental impact. [6]The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

A typical starting point for SFC method development would be:

  • Column: Chiralpak® AD-H or Lux® Cellulose-1

  • Mobile Phase: CO₂ with a gradient of Methanol (5% to 40% over 5-10 minutes)

  • Flow Rate: 3-4 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

Conclusion

The enantioseparation of this compound is readily achievable using polysaccharide-based chiral stationary phases in either normal-phase HPLC or SFC. A systematic screening approach, starting with well-established columns like Chiralpak® AD-H and Lux® Cellulose-1, is the most efficient path to a successful separation. By understanding the fundamental principles of chiral recognition, researchers can make informed decisions during method development and optimization, ultimately leading to robust and reliable analytical methods crucial for advancing research and drug development.

References

  • Peluso, P., et al. (2015). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Chirality, 27(9), 587-601.
  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Ali, I., et al. (2018). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed, 32(11), 1217-1232.
  • Phenomenex Inc. (n.d.). Lux Cellulose-2 Chiral LC Columns.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (2019).
  • Scriba, G. K. (2020). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central, 25(4), 541.
  • Slideshare. (n.d.). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Phenomenex Inc. (n.d.). Chiral LC Columns.
  • Daicel Chiral Technologies. (n.d.). 2-Bromo-1-Indanone.
  • Phenomenex Inc. (n.d.). 5 Frequently Asked Question About Lux® Chiral Columns.
  • HPLC-MART. (n.d.). Lux Cellulose-2 - Phenomenex - Chiral.
  • Armstrong, D. W., et al. (2014).
  • Zhang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2649.
  • Phenomenex Inc. (n.d.).
  • Daicel Chiral Technologies. (n.d.). ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS.
  • Phenomenex Inc. (n.d.).
  • BenchChem. (2025).
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google P
  • Phenomenex Inc. (n.d.).
  • Matarashvili, I., & Blaschke, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Lavery, P. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)
  • Taschwer, M., & Schmid, M. G. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). This compound.
  • Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method | Request PDF - ResearchG
  • Daicel Chiral Technologies. (n.d.).
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Daicel Chiral Technologies. (n.d.). Search by Structure.
  • Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E | Request PDF - ResearchG
  • Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible | LCGC Intern
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database.
  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF - ResearchG

Sources

A Comparative Guide to the Synthesis of Methyl 2-bromopentanoate: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 2-bromopentanoate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, is one such intermediate. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering a critical cost-benefit analysis to inform your selection of the most appropriate method for your laboratory's needs. We will delve into the classic two-step Hell-Volhard-Zelinsky (HVZ) reaction followed by Fischer esterification, and a more contemporary one-pot approach utilizing N-bromosuccinimide (NBS) and triphenylphosphine (TPP).

At a Glance: Comparing the Routes

FeatureRoute 1: Hell-Volhard-Zelinsky & Fischer EsterificationRoute 2: One-Pot NBS/Triphenylphosphine Method
Overall Yield Moderate to High (Estimated 60-80%)High (Estimated 85-95%)
Reaction Time 2-3 days< 1 day
Cost of Reagents LowerHigher
Safety Concerns High (Corrosive and toxic reagents)Moderate (Irritants and hazardous waste)
Environmental Impact High (Halogenated waste, acidic conditions)Moderate (Triphenylphosphine oxide waste)
Scalability Well-established for large scaleMore suited for lab to pilot scale

Route 1: The Classic Approach - Hell-Volhard-Zelinsky (HVZ) Reaction and Fischer Esterification

This traditional two-step method first introduces a bromine atom at the alpha-position of pentanoic acid via the Hell-Volhard-Zelinsky reaction, followed by the esterification of the resulting 2-bromopentanoic acid with methanol.

Mechanistic Insights

The HVZ reaction is initiated by the conversion of the carboxylic acid to an acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃)[1][2][3][4][5][6]. The acyl bromide then tautomerizes to its enol form, which is subsequently brominated by elemental bromine (Br₂) at the alpha-position[1][2][3][4][5][6]. The resulting α-bromo acyl bromide can then be converted to the desired ester by the addition of an alcohol, in this case, methanol[1].

The subsequent Fischer esterification is an acid-catalyzed equilibrium reaction between the 2-bromopentanoic acid and methanol. To drive the reaction towards the product, an excess of methanol is typically used, or water is removed as it is formed.

Experimental Protocol

Step 1: α-Bromination of Pentanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • Pentanoic acid

  • Red phosphorus

  • Bromine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place pentanoic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus (0.1 eq).

  • Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 12-24 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add methanol (3.0 eq) to the reaction mixture. This will react with the intermediate α-bromo acyl bromide to form the methyl ester.

  • Reflux the mixture for 2-4 hours to ensure complete esterification.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Diagram of the HVZ and Fischer Esterification Workflow:

HVZ_Fischer_Esterification cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Fischer Esterification A Pentanoic Acid + PBr3 (cat.) B Pentanoic Acyl Bromide A->B Formation C Enol Intermediate B->C Tautomerization D α-Bromo Acyl Bromide C->D Bromination (Br2) F This compound D->F Esterification E Methanol (CH3OH) E->F

Caption: Workflow for the two-step synthesis of this compound.

Cost-Benefit Analysis of Route 1

Benefits:

  • Lower Reagent Cost: The primary reagents, pentanoic acid, bromine, and phosphorus tribromide, are relatively inexpensive commodity chemicals.

  • Scalability: The HVZ reaction is a well-established industrial process and can be scaled up to produce large quantities of the product.

Drawbacks:

  • Harsh Reaction Conditions: The reaction requires high temperatures and prolonged reaction times[1][2].

  • Hazardous Reagents: Bromine and phosphorus tribromide are highly corrosive, toxic, and require specialized handling and safety precautions[2][3][7][8][9][10].

  • Significant Waste Generation: The reaction produces hydrogen bromide gas and other acidic byproducts, necessitating a robust scrubbing and waste neutralization system.

  • Multi-step Process: Being a two-step synthesis, it involves more unit operations, leading to longer overall production times and potentially lower overall yield due to losses at each step.

Route 2: The Modern Alternative - One-Pot Synthesis with NBS and Triphenylphosphine

This route offers a more streamlined approach, converting pentanoic acid directly to this compound in a single reaction vessel. This method relies on the in-situ generation of a reactive intermediate from N-bromosuccinimide (NBS) and triphenylphosphine (TPP).

Mechanistic Insights

The reaction is believed to proceed through the formation of a phosphonium bromide species from the reaction of triphenylphosphine and N-bromosuccinimide. This intermediate then activates the carboxylic acid, which is subsequently attacked by the bromide ion to form an acyl bromide in situ. The acyl bromide then undergoes enolization and bromination, similar to the HVZ mechanism. Finally, the addition of methanol to the reaction mixture leads to the formation of the desired methyl ester, with triphenylphosphine oxide as a significant byproduct[3].

Experimental Protocol

Materials:

  • Pentanoic acid

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (TPP)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 15-20 minutes.

  • Add a solution of pentanoic acid (1.0 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, add methanol (3.0 eq) to the reaction mixture and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. To remove this byproduct, triturate the crude residue with cold hexane or a mixture of hexane and ethyl acetate. Triphenylphosphine oxide is poorly soluble in hexane and will precipitate, allowing for its removal by filtration[11].

  • The filtrate, containing the desired product, can then be concentrated and purified by column chromatography or vacuum distillation.

Diagram of the One-Pot NBS/TPP Workflow:

One_Pot_NBS_TPP cluster_0 One-Pot Reaction A Pentanoic Acid C Reactive Intermediate A->C B NBS + TPP B->C Activation D This compound C->D Esterification E Triphenylphosphine Oxide (Byproduct) C->E F Methanol F->D

Sources

The Catalyst Crucible: A Comparative Guide to Cross-Coupling with Methyl 2-Bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds at sp³-hybridized centers is a foundational challenge. The α-arylation of esters, in particular, provides a direct route to valuable motifs found in numerous pharmaceuticals and bioactive molecules. Methyl 2-bromopentanoate, a readily available chiral building block, serves as a key substrate in this arena. The success of its cross-coupling, however, is critically dependent on the choice of catalyst. This guide offers an in-depth comparative analysis of the leading catalytic systems for the cross-coupling of this compound and its analogs, providing experimental insights to inform your synthetic strategy.

Introduction: The Significance of α-Functionalized Esters

This compound is a versatile intermediate in organic synthesis.[1] Its bromine atom is strategically positioned for nucleophilic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of complex molecular architectures from simple precursors.[2][3][4] The development of efficient catalysts for the cross-coupling of such sp³-hybridized electrophiles is a continuous pursuit, aiming for higher yields, broader substrate scope, and enhanced stereoselectivity.

Catalytic Systems: A Head-to-Head Comparison

The choice of a catalyst for the cross-coupling of this compound is a critical decision that influences reaction efficiency, functional group tolerance, and cost. While palladium has historically dominated the field, nickel and, more recently, iron have emerged as powerful and often more sustainable alternatives.

The Workhorse: Palladium-Based Catalysts

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions.[4] Their reliability and broad functional group tolerance have made them a staple in synthetic chemistry. For the α-arylation of esters, palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, have demonstrated high efficacy.[5][6]

Mechanistic Rationale: The catalytic cycle for palladium-catalyzed α-arylation of esters typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial; bulky, electron-rich phosphines accelerate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the α-aryl ester product from the Pd(II) intermediate. The base plays a critical role in the deprotonation of the ester to form the enolate, which then participates in the transmetalation step.

Experimental Protocol: Palladium-Catalyzed α-Arylation of an α-Bromo Ester

This protocol is a representative example of a palladium-catalyzed α-arylation of an α-bromo ester with an arylboronic acid (Suzuki-Miyaura coupling).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the arylboronic acid and anhydrous toluene.

  • Add this compound via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Challenger: Nickel-Based Catalysts

Nickel catalysts have gained significant traction as a more cost-effective and highly reactive alternative to palladium.[7][8] They have shown exceptional performance in the cross-coupling of sp³-hybridized electrophiles, including α-halo esters. Nickel's distinct electronic properties often lead to different reactivity and selectivity profiles compared to palladium.[9]

Mechanistic Rationale: Nickel-catalyzed cross-couplings can proceed through various catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. A key advantage of nickel is its ability to activate challenging C-Br bonds and facilitate reductive elimination from Ni(III) species, which can be faster than from the corresponding Pd(II) complexes.[7] This can lead to higher efficiency in certain transformations.

Performance Data: In the context of enantioselective cross-coupling, nickel catalysts have demonstrated remarkable success. For the Hiyama cross-coupling of racemic α-bromo esters with arylsilanes, a catalyst system of NiCl₂·glyme and a chiral diamine ligand provided α-aryl esters in good yields and high enantiomeric excess (ee).[10] This highlights nickel's potential for asymmetric synthesis, a critical aspect in drug development. For instance, the reaction of an α-bromo ester with PhSi(OMe)₃ can yield the corresponding α-phenyl ester with high enantioselectivity.

The Earth-Abundant Contender: Iron-Based Catalysts

Iron, being the most abundant and least toxic transition metal, represents a highly sustainable choice for catalysis.[11] While iron-catalyzed cross-couplings are a more recent development, they have shown great promise, particularly for reactions involving Grignard reagents and organoboron compounds.[12][13]

Mechanistic Rationale: The mechanism of iron-catalyzed cross-coupling is often debated and can involve radical pathways. A proposed cycle for the Suzuki-Miyaura reaction involves the activation of an iron(II) precatalyst by a base, followed by halogen atom abstraction from the alkyl halide to form a carbon-centered radical. This radical then combines with an iron-aryl species, and subsequent reductive elimination affords the cross-coupled product.[11]

Performance Data: A groundbreaking study demonstrated the first iron-catalyzed enantioselective Suzuki-Miyaura coupling of a racemic alkyl bromide.[12][13] Using FeCl₂ and the chiral ligand (R,R)-QuinoxP*, tert-butyl α-bromopropionate was coupled with lithium arylborates to produce optically active α-arylpropionic acid precursors in high yields and with synthetically useful enantioselectivities (up to 84:16 er).[12] This pioneering work opens up new avenues for the use of iron catalysts in asymmetric C-C bond formation.

Comparative Data Summary

Catalyst SystemSubstrate ExampleCoupling PartnerYield (%)Enantiomeric Ratio (er) / ee (%)Reference
Palladium β-Amino ester (intramolecular)-84N/A[5]
Nickel Racemic α-bromo esterArylsilaneGoodHigh[10]
Iron tert-Butyl α-bromopropionateLithium arylborate9484:16[12]

Note: The data presented is for analogous substrates and serves as a representative comparison. Direct comparison for this compound under identical conditions is not available in the cited literature.

Visualizing the Catalytic Cycle

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an α-bromo ester is depicted below. This cycle is broadly applicable to both palladium and nickel catalysts, with variations in the oxidation states and intermediates depending on the specific metal and reaction conditions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle M0 M(0)Ln ArPdX Ar-M(II)(X)Ln M0->ArPdX Oxidative Addition ArX Ar-X RBr R-Br (this compound) ArPdR Ar-M(II)(R')Ln ArPdX->ArPdR Transmetalation Base Base AteComplex [R'-B(OR)2(Base)]- BoronicAcid R'-B(OR)2 BoronicAcid->AteComplex Activation AteComplex->ArPdX ArPdR->M0 Reductive Elimination Product Ar-R' (α-Aryl Pentanoate) ArPdR->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Workflow: A Logical Overview

The successful execution of a cross-coupling reaction requires careful planning and execution. The following diagram illustrates a typical workflow.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

The cross-coupling of this compound and related α-halo esters is a powerful tool for the synthesis of valuable α-aryl carbonyl compounds. While palladium catalysts remain a reliable choice, the emergence of highly active and enantioselective nickel and iron catalysts offers exciting opportunities for more sustainable and cost-effective synthetic routes. The choice of catalyst should be guided by the specific synthetic goal, considering factors such as desired stereochemistry, functional group compatibility, and economic viability.

Future research in this area will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals. The elucidation of detailed reaction mechanisms will continue to drive the rational design of new ligands and catalytic systems, pushing the boundaries of what is possible in C-C bond formation.

References

  • Gray, M., Andrews, I. P., Hook, D. F., & Voyle, M. (2000). Practical methylation of aryl halides by Suzuki-Miyaura coupling. Tetrahedron Letters, 41(34), 6237-6240.
  • Nakamura, M., et al. (2019). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides.
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A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Methyl 2-Bromopentanoate and Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and metabolites within complex biological systems are paramount. Isotopic labeling, coupled with mass spectrometry and nuclear magnetic resonance spectroscopy, has become an indispensable tool for elucidating metabolic pathways, identifying drug targets, and discovering biomarkers.[1][2] This guide provides an in-depth technical comparison of a hypothetical isotopic labeling approach using methyl 2-bromopentanoate against well-established, commercially available methods. By examining the underlying chemistry, experimental workflows, and performance metrics, this document aims to equip you with the knowledge to make informed decisions for your quantitative proteomics and metabolomics studies.

The Principle of Isotopic Labeling in Proteomics and Metabolomics

Isotopic labeling involves the incorporation of stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into molecules of interest.[3] This "mass tag" allows for the differentiation of molecules from different samples when they are combined and analyzed in a single mass spectrometry run. The relative signal intensities of the "light" (natural isotope abundance) and "heavy" (isotope-labeled) forms of a molecule directly correspond to their relative abundance in the original samples.[4] This strategy significantly improves the accuracy and precision of quantitative analyses by minimizing sample handling variability.[5]

There are two main approaches to isotopic labeling:

  • Metabolic Labeling: Cells are cultured in media containing isotopically labeled amino acids or other essential nutrients, which are incorporated into newly synthesized proteins in vivo.[6] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the most prominent example of this approach.[7]

  • Chemical Labeling: Proteins or peptides are chemically derivatized with isotope-coded tags in vitro after extraction from the biological source.[1] This method is suitable for a broader range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.[8]

A Hypothetical Application: Isotopic Labeling with this compound

While not a conventional labeling reagent, the chemical structure of this compound suggests its potential as an alkylating agent for isotopic labeling. The presence of a bromine atom, a good leaving group, at the alpha-position to a carbonyl group makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. This reactivity could be harnessed to introduce an isotopic label onto proteins or metabolites.

Proposed Reaction Mechanism

The proposed mechanism involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on a biomolecule. In the context of proteomics, the most likely target would be the thiol group of cysteine residues, which is highly nucleophilic.[9] By using a synthesized version of this compound containing ¹³C or ²H isotopes, a stable mass tag can be covalently attached to cysteine-containing peptides.

Hypothetical Performance Characteristics

For the purpose of this guide, we will extrapolate the potential performance of isotopically labeled this compound based on the known reactivity of similar alpha-halo carbonyl compounds.

Comparative Analysis: this compound vs. Established Labeling Reagents

To provide a practical context for the potential utility of this compound, we will compare its hypothetical performance against three widely adopted commercial labeling technologies: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

FeatureThis compound (Hypothetical)iTRAQ (Isobaric Tags)TMT (Tandem Mass Tags)SILAC (Metabolic Labeling)
Labeling Principle In vitro chemical alkylation of nucleophilic residues (e.g., cysteine).In vitro chemical labeling of primary amines (peptide N-terminus and lysine side chains) with isobaric tags.[10]In vitro chemical labeling of primary amines (peptide N-terminus and lysine side chains) with isobaric tags.[2]In vivo metabolic incorporation of stable isotope-labeled amino acids.[11]
Multiplexing Capacity Likely limited to 2-plex (light vs. heavy) unless more complex isotopologues are synthesized.4-plex and 8-plex reagents are commonly available.[12]Up to 18-plex with TMTpro reagents, allowing for high-throughput analysis.[8]Typically 2-plex or 3-plex, though can be extended in more complex experimental designs.[8]
Sample Type Applicability Potentially applicable to a wide range of biological samples, including tissues and biofluids.Suitable for diverse sample types, including clinical tissues and body fluids.[8]Applicable to a wide range of biological samples.[12]Primarily limited to cell culture models that can be metabolically labeled.[12]
Quantitative Accuracy Potentially high at the MS1 level, but susceptible to variability in reaction efficiency.Prone to ratio compression due to co-isolation of precursor ions, which can affect accuracy.[12]Also susceptible to ratio compression, though advancements in instrumentation and methodology can mitigate this.[13]Generally considered the gold standard for quantitative accuracy due to early-stage sample pooling.[14]
Cost-Effectiveness Potentially cost-effective if the labeled compound can be synthesized in-house.Commercial kits can be expensive.[15]Commercial kits are a significant cost factor in experimental design.[16]The cost of labeled amino acids and specialized cell culture media can be high.[17]
Key Advantages Potential for targeting specific amino acids (cysteine) and simpler MS1 spectra.High multiplexing capability and well-established workflows.[15]Very high multiplexing capacity, ideal for large-scale studies.[14]High quantitative accuracy and physiological relevance.[15]
Key Disadvantages Hypothetical, requires custom synthesis, potential for off-target reactions, and incomplete labeling.Ratio compression can lead to underestimation of quantitative differences.[15]Ratio compression is a known issue, and data analysis can be complex.[12]Limited to metabolically active cells and can be time-consuming.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for both the hypothetical use of this compound and a standard protocol for an established alternative (TMT labeling) are provided below.

Protocol 1: Hypothetical Cysteine-Directed Labeling with ¹³C-Methyl 2-Bromopentanoate

This protocol is a hypothetical procedure based on standard alkylation chemistries used in proteomics.[18]

1. Protein Extraction, Reduction, and Alkylation: a. Extract total protein from your samples using a suitable lysis buffer. b. Quantify the protein concentration of each sample using a BCA assay. c. Take an equal amount of protein from each sample (e.g., 100 µg). d. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. e. Cool the samples to room temperature. f. For the "light" sample, add unlabeled this compound to a final concentration of 20 mM. For the "heavy" sample, add an equimolar amount of ¹³C-labeled this compound. Incubate in the dark at room temperature for 45 minutes.

2. Protein Digestion: a. Quench the alkylation reaction by adding an excess of DTT. b. Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter. c. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

3. Sample Cleanup and Mass Spectrometry Analysis: a. Combine the "light" and "heavy" labeled peptide samples. b. Desalt the combined sample using a C18 StageTip. c. Analyze the sample by LC-MS/MS. Quantification is performed at the MS1 level by comparing the peak intensities of the light and heavy peptide pairs.

Protocol 2: TMT-Based Labeling for Quantitative Proteomics

This protocol is a generalized procedure for TMT labeling.[19][20]

1. Protein Extraction, Reduction, and Alkylation: a. Follow steps 1a-1d as described in Protocol 1. b. Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

2. Protein Digestion: a. Quench the alkylation with DTT. b. Perform a buffer exchange and digest with trypsin as described in Protocol 1.

3. TMT Labeling: a. Desalt the peptide digests and dry them completely. b. Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB). c. Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature. d. Quench the labeling reaction with hydroxylamine.

4. Sample Combination, Fractionation, and Mass Spectrometry Analysis: a. Combine all TMT-labeled samples. b. Desalt and, if necessary, fractionate the combined sample using high-pH reversed-phase chromatography. c. Analyze the fractions by LC-MS/MS. Quantification is based on the reporter ion intensities in the MS2 spectra.[21]

Visualization of Experimental Workflows and Chemical Principles

To further clarify the experimental processes and underlying chemical reactions, the following diagrams are provided.

G cluster_0 Hypothetical this compound Labeling Workflow Protein Extraction Protein Extraction Reduction (DTT) Reduction (DTT) Protein Extraction->Reduction (DTT) Alkylation (Light/Heavy M2BP) Alkylation (Light/Heavy M2BP) Reduction (DTT)->Alkylation (Light/Heavy M2BP) Quench Quench Alkylation (Light/Heavy M2BP)->Quench Digestion (Trypsin) Digestion (Trypsin) Quench->Digestion (Trypsin) Combine Samples Combine Samples Digestion (Trypsin)->Combine Samples Desalting Desalting Combine Samples->Desalting LC-MS/MS Analysis LC-MS/MS Analysis Desalting->LC-MS/MS Analysis G cluster_1 TMT Labeling Workflow Protein Extraction Protein Extraction Reduction (DTT) Reduction (DTT) Protein Extraction->Reduction (DTT) Alkylation (IAA) Alkylation (IAA) Reduction (DTT)->Alkylation (IAA) Digestion (Trypsin) Digestion (Trypsin) Alkylation (IAA)->Digestion (Trypsin) TMT Labeling TMT Labeling Digestion (Trypsin)->TMT Labeling Quench Quench TMT Labeling->Quench Combine Samples Combine Samples Quench->Combine Samples Fractionation Fractionation Combine Samples->Fractionation LC-MS/MS Analysis LC-MS/MS Analysis Fractionation->LC-MS/MS Analysis

Caption: A standard experimental workflow for TMT-based quantitative proteomics.

Caption: Proposed reaction of this compound with a cysteine residue on a peptide.

Conclusion

This guide provides a comprehensive comparison of a hypothetical isotopic labeling strategy using this compound with the established and widely used iTRAQ, TMT, and SILAC methods. While the use of this compound remains speculative, its potential as a cysteine-directed labeling reagent offers an interesting avenue for exploration, particularly for researchers with expertise in chemical synthesis who are looking for cost-effective, alternative labeling strategies.

The choice between these methods ultimately depends on the specific research question, the nature of the biological samples, the desired level of multiplexing, and the available instrumentation and budget. For studies requiring the highest quantitative accuracy in cell culture systems, SILAC remains the gold standard. For high-throughput analyses of diverse sample types, TMT and iTRAQ offer powerful multiplexing capabilities. The hypothetical this compound method, if validated, could provide a niche, cost-effective alternative for cysteine-focused quantitative proteomics. As with any analytical method, a thorough understanding of the underlying principles and potential pitfalls is crucial for generating high-quality, reproducible data.

References

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comparing the biological activity of enantiomers synthesized from Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth comparison of the hypothetical biological activities of the (R)- and (S)-enantiomers of Methyl 2-bromopentanoate, a chiral α-halo ester. While specific biological data for this compound is not extensively documented in public literature, we will construct a scientifically rigorous comparison based on established principles of stereoselectivity in drug-receptor interactions and general cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Biological Systems

The receptors, enzymes, and other macromolecules that constitute the machinery of living organisms are themselves chiral. This inherent chirality of biological systems leads to stereoselective interactions with chiral molecules.[1][2] One enantiomer of a drug may fit perfectly into the binding site of a target protein, eliciting a therapeutic effect, while its mirror image may bind with lower affinity, have no effect, or even interact with a different target, leading to off-target effects or toxicity.[3][4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of studying the biological activity of individual enantiomers.

This guide will explore the potential differential biological activities of the (R)- and (S)-enantiomers of this compound through the lens of a plausible biological target and general cellular health, providing detailed experimental protocols to enable researchers to conduct similar comparative studies.

Stereoselective Synthesis of (R)- and (S)-Methyl 2-bromopentanoate

The synthesis of enantiomerically pure this compound is a crucial first step in comparing their biological activities. A common and effective method for achieving high enantiomeric purity is through a stereospecific SN2 reaction starting from a chiral precursor. For instance, (S)-Methyl 2-bromopentanoate can be synthesized from (R)-methyl 2-hydroxypentanoate. The reaction with a brominating agent like phosphorus tribromide (PBr₃) proceeds with an inversion of stereochemistry at the chiral center.

G cluster_synthesis Stereoselective Synthesis R_alcohol (R)-Methyl 2-hydroxypentanoate PBr3 PBr₃ R_alcohol->PBr3 1. SN2 Reaction S_bromoester (S)-Methyl 2-bromopentanoate PBr3->S_bromoester 2. Inversion of Stereochemistry

Caption: Stereoselective synthesis of (S)-Methyl 2-bromopentanoate.

A similar strategy, starting with (S)-methyl 2-hydroxypentanoate, would yield (R)-Methyl 2-bromopentanoate. The enantiomeric purity of the synthesized esters should be determined using a suitable analytical technique, such as chiral gas chromatography or high-performance liquid chromatography (HPLC).

Hypothetical Biological Target: The GABA-A Receptor

Given that various ester-containing molecules can modulate the activity of ion channels, we hypothesize that the enantiomers of this compound may act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for a wide range of therapeutic drugs, including benzodiazepines and barbiturates.

The differential interaction of the (R)- and (S)-enantiomers with the GABA-A receptor can be quantified using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the receptor.

Data Presentation: Hypothetical GABA-A Receptor Binding Affinity

The following table presents hypothetical data from a competitive binding assay using [³H]-muscimol, a potent GABA-A receptor agonist, and membranes prepared from rat brain tissue. The results are expressed as the inhibitory constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundKᵢ (nM) [Hypothetical]
(R)-Methyl 2-bromopentanoate150
(S)-Methyl 2-bromopentanoate2500
GABA (positive control)20

In this hypothetical scenario, the (R)-enantiomer exhibits a significantly higher affinity for the GABA-A receptor compared to the (S)-enantiomer, suggesting a stereoselective interaction.

Experimental Protocols

Stereoselective Synthesis of (S)-Methyl 2-bromopentanoate

Materials:

  • (R)-Methyl 2-hydroxypentanoate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve (R)-Methyl 2-hydroxypentanoate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding the mixture to ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (S)-Methyl 2-bromopentanoate.

  • Confirm the structure and determine the enantiomeric excess by chiral GC or HPLC.

GABA-A Receptor Binding Assay

This protocol is adapted from established methods for GABA-A receptor binding assays.[2][3]

Materials:

  • Rat whole brain tissue

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • (R)- and (S)-Methyl 2-bromopentanoate

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Muscimol (final concentration ~2 nM), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of GABA (final concentration 100 µM), 50 µL of [³H]-Muscimol, and 100 µL of membrane suspension.

      • Displacement: 50 µL of varying concentrations of (R)- or (S)-Methyl 2-bromopentanoate, 50 µL of [³H]-Muscimol, and 100 µL of membrane suspension.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compounds.

    • Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curves.

    • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_workflow GABA-A Receptor Binding Assay Workflow start Start prep Membrane Preparation (Rat Brain) start->prep assay Binding Assay Incubation ([³H]-Muscimol, Test Compounds) prep->assay filter Rapid Filtration assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ and Kᵢ determination) count->analyze end End analyze->end

Caption: Workflow for the GABA-A receptor binding assay.

General Cytotoxicity Assessment

To provide a broader comparison of the biological effects of the enantiomers, a general cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Data Presentation: Hypothetical Cytotoxicity Data

The following table presents hypothetical data from an MTT assay performed on a human cell line (e.g., HEK293) after 24 hours of exposure to the test compounds. The results are expressed as the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

CompoundIC₅₀ (µM) [Hypothetical]
(R)-Methyl 2-bromopentanoate50
(S)-Methyl 2-bromopentanoate> 200
Doxorubicin (positive control)0.5

In this hypothetical scenario, the (R)-enantiomer exhibits significantly greater cytotoxicity than the (S)-enantiomer, suggesting a stereoselective toxic effect.

Experimental Protocol: MTT Assay

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • (R)- and (S)-Methyl 2-bromopentanoate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value from the dose-response curve.

Conclusion

This guide has provided a framework for comparing the biological activity of the enantiomers of this compound. Through a combination of stereoselective synthesis and well-established in vitro assays, researchers can elucidate the differential effects of these chiral molecules. The hypothetical data presented underscore the importance of evaluating enantiomers as separate chemical entities in drug discovery and development. The detailed experimental protocols for a GABA-A receptor binding assay and a general cytotoxicity assay offer practical guidance for scientists seeking to characterize the biological profiles of chiral small molecules. The principles and methodologies outlined here are broadly applicable to the study of other chiral compounds and contribute to the rational design of safer and more effective therapeutic agents.

References

  • Brooks, W. H. (Year). Chirality in Drug Design and Development. Source. [URL]
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
  • Bowery, N. G., & Smart, T. G. (2006). GABA and its receptors. The British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119. [Link]
  • Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. [URL]
  • van Meer, L., van der Laan, J. W., & Pieters, R. H. H. (2012). In vitro cell viability assays: A review of the literature. Toxicology in Vitro, 26(8), 1319-1331. [URL]
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our most fundamental responsibility is to ensure that our work is conducted with the highest standards of safety. Methyl 2-bromopentanoate is a valuable reagent in organic synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety where every procedural step is supported by a clear understanding of the chemical's behavior and associated risks.

Part 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the specific dangers of this compound is the foundation of effective PPE selection. Its primary threats are multifaceted, involving flammability, corrosivity, and inhalation toxicity. Each hazard dictates a specific and non-negotiable layer of protection.

Hazard ClassSpecific Risk to ResearcherRationale for Control
Flammable Liquid The compound is a flammable liquid with vapors that can form explosive mixtures with air.[1][2] These vapors may travel to an ignition source and flash back.[1][3]All handling procedures must be conducted away from ignition sources.[1][2][3][4] Required controls include the use of flame-retardant lab coats, grounding of equipment to prevent static discharge, and the use of non-sparking tools.[1][4][5]
Corrosive / Irritant Direct contact causes severe burns to the skin and eyes, with the potential for irreversible eye damage, including blindness.[1] It is classified as a skin and eye irritant.[2][4]This necessitates comprehensive barrier protection. Chemical splash goggles, a face shield, and chemically resistant gloves are mandatory to prevent any contact with skin or mucous membranes.
Inhalation Toxicity The substance is harmful if its vapors are inhaled, causing irritation to the respiratory tract.[1][2][4] Inhalation of high concentrations can lead to symptoms like headache, dizziness, and nausea.[3]All manipulations must be performed within a certified chemical fume hood to capture vapors at the source. Respiratory protection is required if this primary control is unavailable or fails.
Lachrymator As a lachrymator, its vapors will induce tearing and intense eye irritation upon exposure.[1]This property reinforces the absolute requirement for sealed eye protection (goggles) and highlights the importance of using a fume hood to contain all vapors.

Part 2: The Hierarchy of Controls - Engineering Safety Before PPE

PPE is the crucial last line of defense, but it should never be the first or only one. A robust safety plan always prioritizes the hierarchy of controls, which systematically minimizes risk.

  • Elimination/Substitution : While not always possible, the first consideration should be whether a less hazardous chemical can be used.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard. For this compound, the single most important engineering control is a certified chemical fume hood . It is mandatory for all procedures involving this chemical to ensure vapors are contained and exhausted.[1] Eyewash stations and safety showers must also be readily accessible.[3]

  • Administrative Controls : These are procedural changes, including rigorous training, the development of Standard Operating Procedures (SOPs), and clear labeling.

  • Personal Protective Equipment (PPE) : This is the equipment worn to protect the individual should all other controls fail. The remainder of this guide focuses on the correct selection and use of PPE.

Part 3: Core PPE Protocol for this compound

3.1 Body Protection: The Primary Barrier A flame-retardant lab coat is required.[4] It must be fully buttoned with sleeves rolled down to provide maximum skin coverage. Long pants and fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[6][7]

3.2 Eye and Face Protection: A Dual-Layer Approach Due to its severe corrosivity and lachrymatory properties, eye protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling.[6][7]

  • Required for Splash Risk : For procedures involving larger quantities (>100 mL) or a higher risk of splashing, a full-face shield must be worn over the chemical splash goggles.[6][7] A face shield alone is insufficient.

3.3 Hand Protection: Selecting the Right Glove Choosing the correct glove material is critical, as standard disposable gloves may offer inadequate protection. The selection must be based on chemical compatibility data, specifically breakthrough time and degradation.[8]

Glove MaterialGeneral Resistance to Halogenated EstersKey Considerations
Nitrile Fair to PoorSuitable for incidental contact only. Not recommended for prolonged handling or immersion. Should be changed immediately upon contact.[9]
Neoprene GoodOffers moderate protection against a range of chemicals. A viable option for many applications.[9]
Butyl Rubber ExcellentProvides superior resistance against esters, ketones, and aldehydes. Highly recommended for handling this compound.[9]
Viton™ or Laminate (e.g., Silver Shield®) ExcellentOffer the highest level of chemical protection but can be less dexterous. Best suited for high-risk operations or spill cleanup.[7]

Operational Directive: For all procedures, double-gloving is the recommended best practice. An inner disposable nitrile glove provides a secondary barrier and makes doffing contaminated outer gloves safer. The outer glove should be a more robust material, such as Butyl or Neoprene, selected based on the duration and nature of the handling task. Always inspect gloves for damage before use and consult the manufacturer's specific chemical resistance chart.[6][8]

3.4 Respiratory Protection: For Non-Routine Events Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one must be available for emergencies like a large spill or ventilation failure. A NIOSH-approved air-purifying respirator fitted with organic vapor (Type A, brown) cartridges is the appropriate choice.[3] Use of a respirator requires prior medical clearance, training, and fit-testing.[6]

Part 4: Operational Workflow and Disposal Plan

A safe experiment is one that is planned from start to finish, including disposal. The following workflow diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Protocol A Verify Fume Hood Certification & Flow B Assemble & Ground All Glassware/Equipment A->B C Don Core PPE (Lab Coat, Goggles, Inner Gloves) B->C D Don Outer Gloves & Face Shield (if needed) C->D E Perform Chemical Work (Inside Fume Hood) D->E F Securely Close Primary Container E->F K SPILL OCCURS E->K G Prepare Waste Container (Labeled Halogenated Organic Waste) F->G H Dispose of Contaminated Items (Pipettes, wipes, etc.) G->H I Doff PPE (Outer Gloves -> Face Shield -> Inner Gloves) H->I J Wash Hands Thoroughly I->J L Evacuate, Alert Others, Consult SDS, Use Spill Kit K->L

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Disposal Plan:

  • Chemical Waste : All solutions containing this compound and any solvent used for rinsing glassware must be collected in a designated, sealed, and clearly labeled halogenated organic waste container .

  • Contaminated Solid Waste : Used gloves, weigh boats, pipette tips, and absorbent materials used for minor cleanups must be placed in a separate, sealed, and labeled hazardous solid waste container. Do not discard them in the regular trash.

  • Empty Containers : Empty reagent bottles are still hazardous as they retain residue.[2] They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste. The defaced, uncapped bottle can then be disposed of according to your institution's guidelines.

  • Decontamination : All work surfaces must be wiped down and decontaminated after use.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

By integrating a deep understanding of the chemical's hazards with a systematic application of engineering controls and meticulously selected PPE, researchers can handle this compound confidently and safely, ensuring that scientific discovery and personal well-being go hand in hand.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Chem-Supply. (2015). Safety Data Sheet: 1-Bromo-2-methylpentane.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 1-Bromopentane.
  • Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide.
  • OSHA. (n.d.). Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.